molecular formula C7H7BrO2 B1287468 3-Bromo-5-methoxyphenol CAS No. 855400-66-7

3-Bromo-5-methoxyphenol

Cat. No.: B1287468
CAS No.: 855400-66-7
M. Wt: 203.03 g/mol
InChI Key: QFOYNYXCBBRSCY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyphenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYNYXCBBRSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615719
Record name 3-Bromo-5-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855400-66-7
Record name 3-Bromo-5-methoxyphenol
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Record name 3-Bromo-5-methoxyphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-methoxyphenol (CAS 855400-66-7): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-5-methoxyphenol is a disubstituted phenol that serves as a highly versatile and strategic building block in medicinal chemistry and organic synthesis.[1] Its unique trifecta of functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and an electron-donating methoxy group—provides chemists with multiple handles for molecular elaboration. This guide offers an in-depth analysis of its physicochemical properties, outlines validated synthesis and purification protocols, and explores its application in the development of complex, biologically active molecules. For researchers in drug discovery, understanding the strategic utility and synthetic nuances of this reagent is critical for accelerating the design and synthesis of novel chemical entities (NCEs).

Physicochemical Identity and Properties

The fundamental characteristics of this compound are summarized below. This data provides the foundational knowledge for its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 855400-66-7[2][3]
Molecular Formula C₇H₇BrO₂[2]
Molecular Weight 203.03 g/mol [3]
IUPAC Name This compound[3]
Synonyms 3-Bromo-5-methoxy-phenol[3][4]
Physical Form Solid
Typical Purity ≥97% (GC)[2]
Storage Conditions Room temperature, under inert atmosphere
SMILES COC1=CC(=CC(=C1)O)Br[3][4]
InChIKey QFOYNYXCBBRSCY-UHFFFAOYSA-N[3][4]

The Strategic Importance in Chemical Synthesis

The utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between the hydroxyl, methoxy, and bromo substituents dictates its role as a versatile scaffold. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity through reactions like nucleophilic substitution or cross-coupling.[1] This makes the compound an excellent starting point for building libraries of novel compounds for biological screening.[1][5]

G main This compound sub Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) main->sub at Bromo Group ether O-Alkylation / Etherification main->ether at Phenolic -OH ester O-Acylation / Esterification main->ester at Phenolic -OH subst Electrophilic Aromatic Substitution main->subst at Activated Ring Positions

Caption: Reactivity map of this compound.

Synthesis and Purification Strategies

The synthesis of this compound presents a classic challenge in aromatic chemistry: regioselectivity. The starting material, 3-methoxyphenol, has multiple activated positions for electrophilic substitution, which can lead to the formation of undesired isomers that are difficult to separate.[6]

The Challenge: Isomer Formation

Direct bromination of 3-methoxyphenol often yields a mixture of products, including the desired this compound and its isomer, 4-bromo-3-methoxyphenol.[6][7] Due to their similar physical properties, separating these isomers by standard techniques like distillation or crystallization is often impractical, necessitating careful chromatographic purification.[7][8]

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method is straightforward but requires rigorous purification. It is suitable for lab-scale synthesis where chromatographic separation is feasible.

Methodology:

  • Dissolve 3-methoxyphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at room temperature.[7]

  • Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution. The reaction is typically exothermic, and temperature should be monitored.[7]

  • Stir the reaction mixture at room temperature for 12 hours or until TLC/GC-MS analysis indicates consumption of the starting material.[7]

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.[7]

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from its isomers.[7]

Causality Note: The choice of NBS as the brominating agent is crucial as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination compared to using liquid bromine (Br₂). THF is a good solvent choice due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Protocol 2: Regioselective Synthesis via Hydroxyl Protection

To overcome the challenge of isomer separation, a more advanced strategy involves protecting the highly activating phenolic group. This approach directs bromination to the desired position and simplifies purification.[6]

G A 1. Protection (3-Methoxyphenol + TBDMSCl) B Protected Intermediate A->B C 2. Regioselective Bromination (NBS) B->C D Brominated Intermediate C->D E 3. Deprotection (e.g., TBAF) D->E F Final Product (this compound) E->F

Caption: Workflow for regioselective synthesis.

Methodology:

  • Protection: React 3-methoxyphenol (1.0 eq) with a protecting agent like tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 eq) in the presence of a base such as imidazole in a solvent like N,N-dimethylformamide (DMF).[6] Stir at room temperature until the reaction is complete. Work up by adding saturated sodium bicarbonate solution and extracting with an organic solvent.

  • Bromination: Dissolve the resulting protected phenol in a suitable solvent and react with NBS as described in Protocol 1. The bulky silyl ether group sterically hinders bromination at the ortho positions, favoring the desired C3 bromination.

  • Deprotection: After purification of the brominated intermediate, remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

  • Final Work-up: Perform an aqueous work-up and extract the final product. This method typically results in a much cleaner product with a higher yield of the desired isomer, significantly simplifying the final purification.[6]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. While full spectral data should be obtained on each synthesized batch, the following table provides expected values based on available data for the compound and its close isomers.[9][10][11]

Technique Expected Observations
¹H NMR Three aromatic protons appearing as distinct signals (e.g., triplets or doublet of doublets) in the aromatic region (~6.5-7.5 ppm). A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. A broad singlet for the phenolic (-OH) proton, which is exchangeable with D₂O.
¹³C NMR Seven distinct signals are expected. A signal for the methoxy carbon (~55-56 ppm). Six signals in the aromatic region, with carbons attached to oxygen appearing further downfield (~155-160 ppm) and the carbon attached to bromine appearing around 100-115 ppm.
Mass Spec (MS) A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Infrared (IR) A broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretch of the phenol. C-O stretching bands around 1000-1300 cm⁻¹. C=C stretching bands for the aromatic ring around 1600 cm⁻¹.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor for constructing more complex and potent molecules.

A Scaffold for Bioactive Molecules

The unique substitution pattern of this compound makes it an attractive starting point for synthesizing compounds with potential therapeutic value. For instance, diarylsulphonamides derived from related methoxy- and bromo-substituted anilines have demonstrated potent cytotoxic activity against human cancer cell lines, particularly the MCF7 breast cancer line.[12][13] These studies highlight that the arrangement of methoxy and bromo groups on an aromatic ring can be a key pharmacophore for achieving high biological potency.

G start This compound (Building Block) step1 Multi-step Synthesis start->step1 end Bioactive Derivatives (e.g., Kinase Inhibitors, Cytotoxic Agents) step1->end

Caption: From building block to bioactive compound.

Enabling Complex Syntheses

In the field of drug discovery, this compound can be used to synthesize targeted inhibitors. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been developed as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a promising target in cancer therapy.[14] While not the exact same molecule, this demonstrates how the brominated dimethoxy-phenyl motif, accessible from precursors like this compound, is actively being explored in the development of next-generation therapeutics. The bromine atom in these scaffolds is often used as a handle for late-stage diversification, allowing for the rapid generation of analogues to optimize potency, selectivity, and pharmacokinetic properties.[15]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Class GHS Pictogram Hazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)H302: Harmful if swallowed[16]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation[16]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation[16]
STOT - Single ExposureGHS07 (Exclamation Mark)H335: May cause respiratory irritation[16]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[17][18]

  • Handling: Avoid breathing dust.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere to prevent degradation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

  • Supplementary Information . Beilstein Journals. [Link]

  • This compound | C7H7BrO2 | CID 21536038 . PubChem. [Link]

  • This compound | 855400-66-7 . MOLBASE. [Link]

  • 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 . PubChem. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line . National Institutes of Health (NIH). [Link]

  • Synthesis method of 2-bromo-5-methoxyphenol . Patsnap. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound . Semantic Scholar. [Link]

  • Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol . The Pherobase. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols . MDPI. [Link]

  • 3-Bromo-5-methoxypyridine . Chem-Impex International. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line . MDPI. [Link]

  • Organic Chemistry - Spectroscopy - 3-Methoxyphenol . YouTube. [Link]

  • Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) . Natural Products Magnetic Resonance Database. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors . Semantic Scholar. [Link]

  • Phenol, 3-bromo- . NIST WebBook. [Link]

  • 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde . SpectraBase. [Link]

  • Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities . YouTube. [Link]

  • Drug Discovery Chemistry Conference Brochure . Drug Discovery Chemistry. [Link]

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  • Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? . ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxyphenol is a halogenated aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and other complex molecules. Its unique substitution pattern—a bromine atom and a methoxy group meta to a hydroxyl group—imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from designing reaction conditions to ensuring proper handling and storage. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and an analysis of its structural-property relationships.

Molecular and Chemical Identity

A clear identification of a chemical substance is the foundation of any technical assessment. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 855400-66-7[1]
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.04 g/mol [1]
Canonical SMILES COC1=CC(=CC(=C1)O)Br[2]
InChI Key QFOYNYXCBBRSCY-UHFFFAOYSA-N[1]
Physical Form Solid[1]

Physicochemical Properties

The physical state and behavior of this compound under various conditions are critical for its practical application in a laboratory setting. While experimental data for some properties are not widely published, reliable predictions can be made based on its chemical structure.

PropertyPredicted/Observed ValueSource
Boiling Point 277.4 ± 20.0 °C (Predicted)[3]
Density 1.585 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.63 ± 0.10 (Predicted)[3]

The predicted high boiling point is characteristic of aromatic compounds with polar functional groups capable of intermolecular hydrogen bonding and dipole-dipole interactions. The density, greater than that of water, is influenced by the presence of the heavy bromine atom. The predicted pKa suggests that this compound is a weak acid, a typical characteristic of phenols.

Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the ability of the hydroxyl group to participate in hydrogen bonding with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Expected to be soluble due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane): Expected to have limited solubility due to the overall polarity of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble, as is common for many organic compounds.

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound. In the absence of publicly available experimental spectra, a detailed prediction of its ¹H NMR, ¹³C NMR, and IR spectra is provided below, based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton.

  • Aromatic Protons (δ 6.5-7.5 ppm): The three aromatic protons will appear as distinct signals in this region. Their exact chemical shifts and coupling patterns will be influenced by the electronic effects of the hydroxyl, methoxy, and bromine substituents.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet.

  • Hydroxyl Proton (variable, δ 4-7 ppm): The chemical shift of the phenolic proton is highly dependent on concentration, solvent, and temperature, and it will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the seven unique carbon environments in the molecule.

  • Aromatic Carbons (δ 100-160 ppm): The six carbons of the benzene ring will resonate in this range. The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield, while the carbon attached to the bromine (C-Br) will also be significantly shifted.

  • Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group is expected to appear at a characteristic upfield chemical shift.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

  • O-H Stretch (broad, ~3200-3600 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydrogen-bonded hydroxyl group of a phenol.[4]

  • Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.[4]

  • C-H Stretch (aliphatic, ~2850-3000 cm⁻¹): Absorptions corresponding to the C-H bonds of the methoxy group will appear in this region.[4]

  • Aromatic C=C Stretch (~1450-1600 cm⁻¹): Several medium to strong bands in this region are characteristic of the carbon-carbon double bonds within the benzene ring.[4]

  • C-O Stretch (~1000-1300 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the phenol and the methoxy ether linkage are expected in this region.[4]

  • C-Br Stretch (~500-600 cm⁻¹): A weaker absorption in the fingerprint region can be attributed to the carbon-bromine bond.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity and reproducibility of data, standardized experimental procedures are essential. The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure.

Methodology for Sample Preparation:

  • Solvent Selection: A suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆) is chosen.

  • Sample Weighing: Approximately 5-10 mg of the compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: The solution is filtered through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

  • Internal Standard: A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added to calibrate the chemical shift scale to 0 ppm.

Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the signals of the analyte in ¹H NMR. Filtering the sample is crucial for achieving a homogeneous solution, which is necessary for obtaining sharp, well-resolved NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology for Solid Sampling (Thin Film):

  • Solution Preparation: A small amount of this compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Casting: A drop of the solution is placed onto the surface of a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Analysis: The salt plate is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

Causality: The thin film method is often preferred for its simplicity and for avoiding the characteristic peaks of mulling agents (like Nujol) which can interfere with the sample's spectrum. The thickness of the film is important; if it is too thick, the absorption bands may be saturated.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of its functional groups dictates its behavior.

G This compound This compound Hydroxyl Group (-OH) Hydroxyl Group (-OH) This compound->Hydroxyl Group (-OH) Methoxy Group (-OCH3) Methoxy Group (-OCH3) This compound->Methoxy Group (-OCH3) Aromatic Ring Aromatic Ring This compound->Aromatic Ring Hydrogen Bonding Hydrogen Bonding Hydroxyl Group (-OH)->Hydrogen Bonding Weak Acidity Weak Acidity Hydroxyl Group (-OH)->Weak Acidity Electronic Effects on NMR Electronic Effects on NMR Hydroxyl Group (-OH)->Electronic Effects on NMR Dipole-Dipole Interactions Dipole-Dipole Interactions Methoxy Group (-OCH3)->Dipole-Dipole Interactions Methoxy Group (-OCH3)->Electronic Effects on NMR Bromine Atom (-Br) Bromine Atom (-Br) Increased Molecular Weight & Density Increased Molecular Weight & Density Bromine Atom (-Br)->Increased Molecular Weight & Density Bromine Atom (-Br)->Electronic Effects on NMR Aromatic Ring->Electronic Effects on NMR High Boiling Point High Boiling Point Hydrogen Bonding->High Boiling Point Dipole-Dipole Interactions->High Boiling Point This compound This compound This compound->Bromine Atom (-Br)

Caption: Interplay of functional groups and their influence on the physical properties of this compound.

Safety and Handling

Based on the available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of growing importance in synthetic chemistry. By consolidating its known and predicted physicochemical characteristics, along with its spectroscopic profile and established experimental protocols, this document serves as a valuable resource for researchers and professionals in drug development. A comprehensive understanding of these fundamental properties is essential for the safe and effective application of this compound in the synthesis of novel and complex molecular architectures.

References

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

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  • 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... - ResearchGate. [Link]

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  • 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem. [Link]

  • Boiling Point Calculator. [Link]

  • FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ] - ResearchGate. [Link]

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An In-depth Technical Guide to 3-Bromo-5-methoxyphenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxyphenol is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a bromine atom, and a methoxy group on a benzene ring—provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound possesses a simple yet highly functionalized aromatic scaffold. The IUPAC name for this compound is this compound, and it is also known by its CAS number 855400-66-7.[1][2] The strategic placement of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing bromine atom dictates its chemical reactivity and physical properties.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Formula C₇H₇BrO₂[1]
Molecular Weight 203.03 g/mol [1]
CAS Number 855400-66-7[1][2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Inert atmosphere, room temperature[2]
InChI 1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3[2]
SMILES COC1=CC(=CC(=C1)O)Br[1]

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, data for the constitutional isomer, 2-bromo-5-methoxyphenol, provides valuable insight for its characterization. The following are predicted and expected spectral features for this compound based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. Due to the substitution pattern, the three aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8 ppm, and the hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the oxygen and bromine atoms will be significantly shifted downfield. The methoxy carbon will appear around δ 55-60 ppm.

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether and phenol will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight is 203 g/mol .[1]

Synthesis of this compound

A common and logical synthetic route to this compound involves the electrophilic bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. Therefore, direct bromination can lead to a mixture of isomers. A more controlled synthesis may require the use of a protecting group for the hydroxyl function to direct the bromination and improve the yield of the desired isomer.

Experimental Protocol: Bromination of 3-Methoxyphenol

This protocol describes a general procedure for the bromination of 3-methoxyphenol, which can yield a mixture of bromo-isomers, including this compound. Separation of the isomers is typically achieved by column chromatography.

Materials:

  • 3-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenol (1.0 equivalent) in acetone.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture of isomers by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the desired this compound isomer.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and often provides milder reaction conditions, which can help in controlling the regioselectivity of the bromination.

  • Acetone as Solvent: Acetone is a suitable polar aprotic solvent that can dissolve both the starting material and the reagent.

  • Aqueous Work-up: The wash with saturated sodium bicarbonate solution is to neutralize any acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

  • Column Chromatography: Due to the formation of multiple isomers with similar polarities, column chromatography is an essential step for the isolation of the pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable intermediate in multi-step organic syntheses.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and conversion to a triflate, which can then participate in cross-coupling reactions.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards further electrophilic substitution by the electron-donating hydroxyl and methoxy groups. The directing effects of these groups will influence the position of any incoming electrophile.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: The Suzuki coupling reaction of this compound with boronic acids or their esters, in the presence of a palladium catalyst and a base, can be used to form a new carbon-carbon bond at the C3 position. This is a widely used method for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound (or a protected derivative) with a primary or secondary amine, catalyzed by a palladium complex. This is a key transformation in the synthesis of many pharmaceutical compounds.

Diagram of Key Reactions of this compound.

Reactions_of_3_Bromo_5_methoxyphenol cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Pd Catalyst, Base Pd Catalyst, Base This compound->Pd Catalyst, Base Reacts with Pd Catalyst, Base, Ligand Pd Catalyst, Base, Ligand This compound->Pd Catalyst, Base, Ligand Reacts with Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Pd Catalyst, Base Reacts with Biaryl Product Biaryl Product Pd Catalyst, Base->Biaryl Product Forms Amine (R2NH) Amine (R2NH) Amine (R2NH)->Pd Catalyst, Base, Ligand Reacts with Aryl Amine Product Aryl Amine Product Pd Catalyst, Base, Ligand->Aryl Amine Product Forms

Caption: Key cross-coupling reactions involving this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

While specific drug candidates containing the intact this compound moiety are not widely reported, its structural motifs are present in various classes of bioactive compounds. For instance, substituted methoxyphenols are known to be key intermediates in the synthesis of natural products and their analogs with potential therapeutic applications.

A notable example of the application of a closely related compound is in the synthesis of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which have shown potent cytotoxic activity against human tumor cell lines, including breast adenocarcinoma.[3] These compounds are believed to act as tubulin inhibitors, a well-established target for anticancer drugs.[3] The synthesis of such compounds often involves the coupling of substituted anilines with sulfonyl chlorides, where intermediates derived from brominated methoxyphenols could play a crucial role.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the construction of complex and novel molecular structures. As research into new therapeutic agents and functional materials continues to expand, the demand for such versatile building blocks is expected to grow, solidifying the importance of this compound in the synthetic chemist's toolbox.

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Spectroscopic Data of 3-Bromo-5-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-methoxyphenol (C₇H₇BrO₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and analysis.

PropertyValueSource
Molecular Formula C₇H₇BrO₂PubChem[1]
Molecular Weight 203.04 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 855400-66-7Sigma-Aldrich
InChI Key QFOYNYXCBBRSCY-UHFFFAOYSA-NSigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 6.8m1HAr-H
~6.7 - 6.5m2HAr-H
~5.5br s1H-OH
~3.8s3H-OCH₃

Causality Behind Experimental Choices & Predictions:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds like this compound.

  • Aromatic Protons: The electron-donating hydroxyl and methoxy groups will shield the aromatic protons, causing them to appear at a relatively upfield region for aromatic protons. The bromine atom, being electronegative, will have a deshielding effect. The interplay of these electronic effects and the meta-substitution pattern will result in complex splitting (multiplets).

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~158C-OH
~156C-OCH₃
~124C-Br
~115Ar-CH
~110Ar-CH
~105Ar-CH
~56-OCH₃

Causality Behind Experimental Choices & Predictions:

  • Carbons bonded to Oxygen: The carbon atoms directly attached to the electron-withdrawing oxygen atoms (C-OH and C-OCH₃) will be significantly deshielded and appear at the downfield end of the spectrum.

  • Carbon bonded to Bromine: The carbon atom attached to the bromine (C-Br) will also be deshielded, though typically to a lesser extent than those bonded to oxygen.

  • Aromatic CH Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

    • Proton decoupling should be applied to obtain singlets for all carbon signals.

Logical Relationship Diagram: NMR Assignments

G cluster_molecule This compound Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals mol C₁-OH C₂-H C₃-Br C₄-H C₅-OCH₃ C₆-H OCH₃ OH H_aromatic ~6.5-7.0 ppm (m, 3H) mol->H_aromatic Ar-H H_OH ~5.5 ppm (br s, 1H) mol->H_OH -OH H_methoxy ~3.8 ppm (s, 3H) mol->H_methoxy -OCH₃ C_O ~156-158 ppm mol->C_O C-O C_Br ~124 ppm mol->C_Br C-Br C_aromatic_CH ~105-115 ppm mol->C_aromatic_CH Ar-CH C_methoxy ~56 ppm mol->C_methoxy -OCH₃

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the hydroxyl, ether, and aromatic functionalities.[4][5][6]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1580Medium-StrongAromatic C=C stretch
1480-1440Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (C-O of ether)
1150-1000StrongAryl-O stretch (C-O of phenol)
~700StrongC-Br stretch
900-675Medium-StrongAromatic C-H out-of-plane bend

Causality Behind Experimental Choices & Predictions:

  • O-H Stretch: The phenolic hydroxyl group will exhibit a broad absorption band due to intermolecular hydrogen bonding.

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibrations of the phenolic hydroxyl and the methoxy group will appear as strong bands in the fingerprint region.

  • C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the lower wavenumber region of the fingerprint region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several fragment ions.[7][8][9]

Expected Mass Spectrometry Data

m/zRelative IntensityAssignment
202/204High[M]⁺ (Molecular ion peak, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)
187/189Moderate[M - CH₃]⁺
159/161Moderate[M - CO - H]⁺
123Moderate[M - Br]⁺
94Moderate[M - Br - CHO]⁺

Causality Behind Experimental Choices & Predictions:

  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pathways:

    • Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃).

    • Loss of CO and H: Phenols often undergo fragmentation with the loss of carbon monoxide (CO) and a hydrogen atom.

    • Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical.

    • Further Fragmentation: The initial fragment ions can undergo further fragmentation to yield smaller, stable ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

  • Instrumentation: Acquire the mass spectrum using a GC-MS or LC-MS system.

  • Acquisition Parameters (EI):

    • Electron energy: 70 eV

    • Mass range: m/z 40-300

Logical Relationship Diagram: Mass Spectrometry Fragmentation

G M [M]⁺ m/z 202/204 M_minus_CH3 [M - CH₃]⁺ m/z 187/189 M->M_minus_CH3 - •CH₃ M_minus_CO_H [M - CO - H]⁺ m/z 159/161 M->M_minus_CO_H - CO, - •H M_minus_Br [M - Br]⁺ m/z 123 M->M_minus_Br - •Br M_minus_Br_CHO [M - Br - CHO]⁺ m/z 94 M_minus_Br->M_minus_Br_CHO - CHO

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile of this compound. This guide serves as a valuable resource for the structural verification and quality control of this important chemical intermediate. The detailed protocols and the rationale behind the spectral interpretations are designed to assist researchers in their laboratory work and data analysis.

References

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Introduction: The Central Role of NMR in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methoxyphenol

In the landscape of contemporary drug discovery and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed information at the atomic level makes it indispensable for the structural elucidation of novel chemical entities, intermediates, and final active pharmaceutical ingredients (APIs).[3][4] For researchers and drug development professionals, a proficient understanding of NMR spectral interpretation is not merely an academic exercise but a critical skill for verifying molecular structures, assessing purity, and understanding molecular interactions that govern therapeutic efficacy.[3][4]

This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound representative of the complex structures encountered in medicinal chemistry. We will dissect the spectrum by applying fundamental principles, predictive models based on substituent effects, and field-proven methodologies. The objective is to provide a logical, in-depth framework for interpreting such spectra, grounded in authoritative scientific principles.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all unique proton environments. The substitution pattern on the benzene ring (a bromine atom, a hydroxyl group, and a methoxy group) dictates the electronic environment, and thus the chemical shift, of each proton.

The structure contains five distinct sets of protons:

  • Three Aromatic Protons: Labeled H-2, H-4, and H-6.

  • One Hydroxyl Proton: Labeled -OH.

  • Three Methoxy Protons: Labeled -OCH₃.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

Spectral Analysis: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from analyzing three key parameters for each proton environment: chemical shift (δ), signal integration, and multiplicity (spin-spin splitting).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).

  • Aromatic Protons (H-2, H-4, H-6): Aryl protons typically resonate in the 6.5-8.0 ppm region.[5] The positions of the signals within this region are influenced by the electronic effects of the ring substituents.

    • -OH and -OCH₃ Groups: These are strong electron-donating groups (EDGs) through resonance. They increase electron density at the ortho and para positions, causing shielding (an upfield shift).[6]

    • -Br Atom: This is an electron-withdrawing group (EWG) through induction but can be weakly donating through resonance. Its overall effect is moderately deshielding.

    • Prediction:

      • H-6: This proton is ortho to the powerful -OH group and meta to the -OCH₃ and -Br groups. The strong shielding from the hydroxyl group is expected to push this signal significantly upfield.

      • H-2: This proton is ortho to the -OH group and meta to the -OCH₃ and -Br groups, similar to H-6. It is expected to be strongly shielded.

      • H-4: This proton is ortho to the -OCH₃ group and meta to both the -OH and -Br groups. It will also be shielded, but likely less so than H-2 and H-6. Based on these effects, the aromatic protons will appear in the shielded region of the aromatic window, likely between 6.2 and 7.0 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are adjacent to an oxygen atom. Their signal is reliably found in the 3.7-3.9 ppm range.[7][8]

  • Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and depends on factors like solvent, concentration, and temperature.[9][10] It typically appears as a broad signal between 4 and 7 ppm.[9] Its identity can be unequivocally confirmed by a "D₂O shake" experiment, where the labile -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.[9]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio is: (H-2) : (H-4) : (H-6) : (-OH) : (-OCH₃) = 1 : 1 : 1 : 1 : 3

Multiplicity (Spin-Spin Splitting)

Signal splitting is caused by the influence of non-equivalent protons on adjacent atoms, following the n+1 rule.[11] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

  • Aromatic Protons: In benzene derivatives, coupling is observed between protons that are ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) to each other.[12]

    • H-2: Is meta to H-4 (⁴J₂₄) and para to H-6 (⁵J₂₆). Since para coupling is often negligible, H-2 is expected to be split by H-4 into a doublet (d) with a small coupling constant of ~2-3 Hz.

    • H-4: Is meta to both H-2 (⁴J₄₂) and H-6 (⁴J₄₆). It will be split by two protons, appearing as a triplet (t) if the coupling constants are similar, with J ≈ 2-3 Hz.

    • H-6: Is meta to H-4 (⁴J₆₄) and para to H-2 (⁵J₆₂). Similar to H-2, it should appear as a doublet (d) with J ≈ 2-3 Hz.

  • Methoxy Protons (-OCH₃): These protons have no adjacent proton neighbors, so their signal will be an unsplit singlet (s).

  • Hydroxyl Proton (-OH): Due to rapid chemical exchange with solvent or trace water, the -OH proton is typically not coupled to other protons and appears as a broad singlet (s).[9]

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound is summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
-OCH₃~ 3.83HSinglet (s)N/A
-OH4.0 - 7.0 (Broad)1HSinglet (s)N/A
H-6~ 6.3 - 6.51HDoublet (d)⁴J ≈ 2-3
H-2~ 6.5 - 6.71HDoublet (d)⁴J ≈ 2-3
H-4~ 6.7 - 6.91HTriplet (t)⁴J ≈ 2-3

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standardized procedure for obtaining a high-quality ¹H NMR spectrum suitable for structural confirmation.

G prep 1. Sample Preparation dissolve Dissolve ~5-10 mg of This compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep->dissolve tms Add Tetramethylsilane (TMS) as internal standard (δ 0.00). dissolve->tms transfer Transfer solution to a clean, dry 5 mm NMR tube. tms->transfer acq 2. Spectrum Acquisition transfer->acq instrument Insert sample into NMR spectrometer (e.g., 400 MHz). acq->instrument d2o 4. D₂O Exchange (Optional) acq->d2o To Confirm -OH lock Lock the field on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim params Set acquisition parameters (pulse angle, acquisition time, relaxation delay, number of scans). shim->params acquire Acquire the Free Induction Decay (FID). params->acquire proc 3. Data Processing acquire->proc ft Apply Fourier Transform to the FID. proc->ft phase Phase the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. baseline->calibrate integrate Integrate the signals. calibrate->integrate add_d2o Add 1-2 drops of D₂O to the NMR tube. d2o->add_d2o shake Shake gently to mix. add_d2o->shake reacquire Re-acquire the spectrum. shake->reacquire confirm Confirm disappearance of the -OH proton signal. reacquire->confirm

Caption: Standard workflow for acquiring and processing the ¹H NMR spectrum.

Methodology Details:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large interfering signals from non-deuterated solvent protons.[13]

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for calibrating the chemical shift scale to 0.00 ppm.[13]

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup procedures, including locking onto the solvent's deuterium signal and shimming the magnetic field to ensure homogeneity and high resolution.

    • Acquire the spectrum using standard ¹H acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern 400 MHz spectrometer.

  • D₂O Exchange (Confirmation of -OH signal):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add one to two drops of deuterium oxide (D₂O) to the tube.

    • Cap and gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the hydroxyl proton will disappear or significantly diminish, confirming its assignment.[9]

Conclusion

The ¹H NMR spectrum of this compound provides a clear and instructive example of how molecular structure dictates spectroscopic output. Through a systematic analysis of chemical shifts, integration, and coupling patterns, a definitive structural assignment can be made. The electron-donating effects of the hydroxyl and methoxy groups result in a shielded aromatic system, while the meta-substitution pattern gives rise to a predictable set of small couplings. This guide provides the foundational logic and practical protocols that empower researchers in drug development to confidently elucidate molecular structures, a critical step in the path from chemical synthesis to therapeutic application.

References

  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.com.
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13C NMR chemical shifts of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-5-methoxyphenol: Prediction, Assignment, and Experimental Considerations

Executive Summary

The structural elucidation of substituted aromatic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides unparalleled insight into the carbon framework of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, a key intermediate in various synthetic pathways. In the absence of a publicly available, assigned experimental spectrum, this document leverages fundamental principles of substituent effects, data from analogous compounds, and modern spectroscopic techniques to predict, assign, and provide a robust protocol for the empirical verification of its ¹³C NMR chemical shifts. This work is intended as a practical reference for researchers and scientists, demonstrating how to approach spectral interpretation with a predictive and self-validating methodology.

Introduction: The Molecular Subject and Spectroscopic Interrogation

This compound is a disubstituted phenol derivative featuring three distinct functional groups on an aromatic ring: a hydroxyl (-OH), a methoxy (-OCH₃), and a bromine (-Br) atom. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity. ¹³C NMR spectroscopy is an indispensable tool for confirming such arrangements, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment.

This guide will deconstruct the ¹³C NMR spectrum of this molecule by:

  • Establishing a theoretical framework based on substituent chemical shift (SCS) effects.

  • Predicting the chemical shifts for all seven carbon atoms.

  • Proposing unambiguous signal assignments.

  • Detailing advanced NMR experiments for empirical validation.

  • Providing a field-proven protocol for acquiring high-fidelity spectral data.

Theoretical Foundation: Predicting Chemical Shifts from First Principles

The chemical shift of a carbon atom in a substituted benzene ring can be reliably estimated by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and adding empirically determined Substituent Chemical Shift (SCS) increments for each substituent. The effect of a substituent is position-dependent, affecting the ipso (point of attachment), ortho, meta, and para carbons differently.

The three substituents in this compound exert competing electronic effects:

  • Hydroxyl (-OH): A strong activating group that donates electron density through resonance (+R effect), particularly to the ortho and para positions, causing them to be shielded (move upfield to lower ppm). It is also inductively withdrawing (-I effect).

  • Methoxy (-OCH₃): Also a strong activating group with a significant +R effect that shields the ortho and para positions, and a -I effect.[1][2]

  • Bromine (-Br): An electronegative atom that withdraws electron density through induction (-I effect), causing deshielding (downfield shift). However, it weakly donates electron density through resonance (+R effect).

The interplay of these inductive and resonance effects determines the final chemical shift of each aromatic carbon.

G cluster_0 Substituent Electronic Effects on Aromatic Ring cluster_effects C1 C1-OH C2 C2 C1->C2 C1->C2 Shielding (+R) C1->C2 Deshielding (-I) C4 C4 C1->C4 Shielding (+R) C6 C6 C1->C6 Shielding (+R) C1->C6 Deshielding (-I) C3 C3-Br C2->C3 C3->C2 Deshielding (-I) C3->C4 C3->C4 Deshielding (-I) C5 C5-OMe C4->C5 C5->C2 Shielding (+R) C5->C4 Shielding (+R) C5->C4 Deshielding (-I) C5->C6 C5->C6 Shielding (+R) C5->C6 Deshielding (-I) OMe C7-H₃ C5->OMe C6->C1 OH_eff +R / -I OH_eff->C1 Br_eff -I / +R Br_eff->C3 OMe_eff +R / -I OMe_eff->C5 G cluster_input Experimental Data cluster_process Logical Analysis cluster_output Assignments bb Broadband Spectrum (All 7 Carbons) p4 Identify Quaternary Carbons bb->p4 d90 DEPT-90 Spectrum p1 Identify CH signals (Positive peaks in DEPT-90) d90->p1 d135 DEPT-135 Spectrum p2 Identify CH₃ & CH signals (Positive peaks in DEPT-135) d135->p2 p3 Identify CH₂ signals (Negative peaks in DEPT-135) d135->p3 d135->p4 out_ch C2, C4, C6 p1->out_ch out_ch3 -OCH₃ p2->out_ch3 out_ch2 None p3->out_ch2 out_q C1, C3, C5 p4->out_q

Caption: Workflow for carbon multiplicity assignment using DEPT experiments.

A Self-Validating Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed for robustness and reproducibility.

Objective: To obtain a quantitative broadband-decoupled ¹³C NMR spectrum and confirmatory DEPT spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance. [3] * Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice, with its residual solvent peak appearing at δ ≈ 77.16 ppm.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). [4]Ensure the solution is homogeneous.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming of the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

  • ¹³C Broadband Decoupled Spectrum Acquisition:

    • Pulse Program: Use a standard pulse program with proton decoupling during acquisition (e.g., zgpg30 or zgdc30 on Bruker systems). [5] * Pulse Angle (Flip Angle): Set to 30 degrees. A smaller flip angle allows for a shorter relaxation delay (D1) without saturating signals, especially for quaternary carbons with long T₁ relaxation times, thus improving signal-to-noise in a given timeframe. [5][6] * Acquisition Time (AQ): Set to 1.0 - 1.5 seconds. This provides adequate digital resolution for distinguishing closely spaced peaks. [5] * Relaxation Delay (D1): Set to 2.0 seconds. This delay, combined with the acquisition time, allows for sufficient relaxation of most carbon nuclei between pulses.

    • Number of Scans (NS): Start with 128 scans. This number can be increased (e.g., to 256, 512, or higher) to improve the signal-to-noise ratio, particularly for the weak quaternary carbon signals. [5]The total experiment time will be approximately NS * (AQ + D1).

  • DEPT Spectra Acquisition:

    • Run standard DEPT-90 and DEPT-135 pulse programs. These experiments are generally faster than the broadband acquisition due to polarization transfer from protons. [7]

  • Data Processing:

    • Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier Transformation.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.

Bridging Theory and Practice: The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹³C NMR chemical shifts with high accuracy (often within 1-3 ppm of experimental values). [8][9][10]For novel structures or complex cases where assignments are ambiguous, performing a DFT-GIAO calculation on the molecule's optimized geometry provides a powerful, independent line of evidence to confirm or refute assignments made from first principles. [11]

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. Through a systematic application of substituent effect principles, a complete set of chemical shift predictions and assignments has been established. This theoretical framework, when combined with the practical verification offered by DEPT experiments and the robust acquisition protocol provided, constitutes a self-validating system for structural elucidation. This guide serves as a testament to the predictive power of NMR theory and provides researchers with the practical tools needed to confidently analyze this and other complex substituted aromatic systems.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts. [Link]

  • Gonnella, N. C., et al. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. [Link]

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  • DEPT 13C NMR Spectroscopy. Fiveable. [Link]

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  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (Thesis). University of Alberta. [Link]

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  • Nurchi, V. M., et al. (2002). Substituent effects on ionisation and 13C NMR properties of some monosubstituted phenols: A potentiometric, spectrophotometric and 13C NMR study. ResearchGate. [Link]

  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. Optimizing NMR Methods for Structure Elucidation. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

  • Okuno, Y. (2020). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

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  • Malfara, M., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-5-methoxyphenol, a halogenated aromatic compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction: The Analytical Significance of this compound

This compound (C₇H₇BrO₂) is a substituted aromatic compound featuring a bromine atom, a hydroxyl group, and a methoxy group.[1][2] These functional groups impart specific chemical properties that make mass spectrometry an ideal analytical tool for its characterization. Understanding its behavior in a mass spectrometer is crucial for reaction monitoring, purity assessment, and metabolic studies. The presence of bromine, with its distinct isotopic signature, provides a key diagnostic feature for its identification.[3][4][5][6][7]

This guide will delve into the practical and theoretical aspects of analyzing this compound by mass spectrometry, covering ionization strategies, predictable fragmentation pathways, and a validated experimental protocol.

Foundational Chemical Properties

A precise understanding of the analyte's properties is fundamental to any mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₇H₇BrO₂[1]
Average Molecular Weight 203.03 g/mol [1]
Monoisotopic Mass 201.96294 Da[1]
IUPAC Name This compound[1]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step that dictates the nature of the resulting mass spectrum. For this compound, both hard and soft ionization methods have their merits.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[8][9] This is highly valuable for structural elucidation and for creating a characteristic "fingerprint" spectrum that can be compared against spectral libraries.[8] Given the stability of the aromatic ring, a discernible molecular ion is expected, alongside a rich fragmentation pattern.[10]

  • Electrospray Ionization (ESI): This soft ionization technique is particularly useful for generating intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻), which is ideal for accurate molecular weight determination.[8][11] For phenolic compounds, analysis in the negative ion mode is often advantageous, as the acidic phenolic proton is readily lost to form a stable [M-H]⁻ ion.[12]

The selection between EI and ESI depends on the analytical goal. For unambiguous identification and structural confirmation, EI is often preferred. For sensitive quantification or analysis in complex matrices, especially when coupled with liquid chromatography, ESI is the more common choice.

Decoding the Mass Spectrum: Isotopic Patterns and Fragmentation Pathways

The mass spectrum of this compound is distinguished by several key features, most notably the isotopic signature of bromine and predictable fragmentation cascades.

The Bromine Isotopic Signature

A hallmark of a bromine-containing compound in mass spectrometry is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[3][4][5][6][7] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[3][4] Consequently, the molecular ion of this compound will appear as a doublet at m/z 202 (containing ⁷⁹Br) and m/z 204 (containing ⁸¹Br). This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion of this compound will undergo a series of fragmentation events. The aromatic ring provides stability, often resulting in a prominent molecular ion peak.[10] However, the functional groups provide sites for characteristic cleavages.

Key predicted fragmentation pathways include:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, forming a stable phenoxide radical cation. This is a common fragmentation for methoxylated aromatic compounds.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl group, the resulting ion can undergo further fragmentation, such as the loss of a neutral CO molecule from the phenolic ring structure.

  • Loss of the Bromine Atom (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine radical. This is a characteristic fragmentation for halogenated aromatic compounds.[5][13]

  • Loss of a Formyl Radical (•CHO): A concerted loss involving the methoxy and adjacent ring carbons can lead to the ejection of a formyl radical.

The following DOT graph illustrates the primary predicted fragmentation pathways for the molecular ion of this compound.

Fragmentation_Pathways M [C₇H₇BrO₂]⁺˙ m/z 202/204 F1 [C₆H₄BrO₂]⁺ m/z 187/189 M->F1 - •CH₃ F3 [C₇H₇O₂]⁺ m/z 123 M->F3 - •Br F4 [C₆H₆BrO]⁺˙ m/z 173/175 M->F4 - CHO F2 [C₅H₄BrO]⁺ m/z 159/161 F1->F2 - CO

Caption: Predicted EI fragmentation of this compound.

Summary of Expected Key Ions

The table below summarizes the expected major ions in the EI mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral Loss
202 / 204[C₇H₇BrO₂]⁺˙ (Molecular Ion)-
187 / 189[C₆H₄BrO₂]⁺•CH₃
173 / 175[C₆H₆BrO]⁺˙•CHO
159 / 161[C₅H₄BrO]⁺•CH₃, CO
123[C₇H₇O₂]⁺•Br

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of semi-volatile compounds like this compound.[14][15] Due to the polar phenolic group, derivatization is often employed to improve chromatographic peak shape and thermal stability.[16][17] Silylation is a common and effective derivatization strategy.[16]

Step-by-Step Methodology
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a clean glass vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Parameters:

    • System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

    • Injection: 1 µL of the derivatized sample is injected in split or splitless mode, depending on the sample concentration.

    • Inlet Temperature: 250°C.

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.

Experimental Workflow Diagram

The following diagram outlines the workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (1 mg) Solvent Add Solvent (500 µL) Sample->Solvent Silylation Add Silylating Agent (100 µL BSTFA) Solvent->Silylation Heating Heat at 70°C (30 min) Silylation->Heating Injection Inject 1 µL Heating->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization MS_Detection Mass Analysis (m/z 40-400) Ionization->MS_Detection Spectrum Acquire Mass Spectrum MS_Detection->Spectrum Analysis Analyze Fragmentation & Isotopic Pattern Spectrum->Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet informative process. The presence of bromine provides a definitive isotopic signature that greatly aids in its identification. By selecting the appropriate ionization technique and understanding the predictable fragmentation pathways, researchers can confidently characterize this molecule. The GC-MS protocol outlined in this guide provides a robust and reliable method for its analysis, ensuring data integrity and supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

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An In-depth Technical Guide to the Solubility of 3-Bromo-5-methoxyphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-methoxyphenol (CAS No. 855400-66-7), a key intermediate in pharmaceutical and agrochemical research.[1][2] In the absence of extensive, publicly available quantitative solubility data, this document establishes a predicted solubility profile grounded in fundamental chemical principles and data from analogous substituted phenols. We present a detailed examination of the molecular structure of this compound, offering a mechanistic explanation for its anticipated behavior in a range of common organic solvents. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for critical applications such as reaction optimization, formulation development, and purification processes.

Introduction: The Scientific Imperative for Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle. From the homogeneity of a reaction mixture to the bioavailability of a final drug product, solubility is a cornerstone of successful chemical and pharmaceutical development. This compound, a substituted phenol, presents a unique solubility profile due to the interplay of its polar hydroxyl group, the moderately polar ether linkage, and the lipophilic brominated aromatic ring. A thorough understanding of its solubility in various organic solvents is therefore indispensable for any researcher or drug development professional working with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict its solubility. These properties, summarized in the table below, provide insight into the intermolecular forces at play.

PropertyValueSource
Molecular Formula C₇H₇BrO₂PubChem[1]
Molecular Weight 203.04 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Polar Surface Area 29.5 ŲPubChem[1]
InChIKey QFOYNYXCBBRSCY-UHFFFAOYSA-NSigma-Aldrich[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen of the methoxy group), combined with the polarizable bromine atom and the aromatic ring, suggests that this compound will exhibit a nuanced solubility profile.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in the scientific literature, a qualitative and semi-quantitative prediction can be made based on the principle of "like dissolves like" and the known solubility of similar phenolic compounds. The interplay of the compound's functional groups will govern its solubility in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of protic solvents.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl AcetateHigh to Very High These solvents can act as hydrogen bond acceptors for the phenolic hydroxyl group and have dipole moments that can interact favorably with the polar functionalities of the solute. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.
Non-Polar Dichloromethane (DCM), ChloroformModerate to High The brominated aromatic ring contributes to the lipophilicity of the molecule, allowing for favorable van der Waals interactions with these non-polar, but polarizable, solvents.
Apolar Hexane, TolueneLow to Very Low The overall polarity of this compound, primarily due to the hydroxyl and methoxy groups, is too high for significant solubility in apolar, non-polarizable solvents like hexane. Toluene may show slightly better solvation due to π-π stacking interactions with the aromatic ring.

It is crucial for researchers to experimentally verify these predictions for their specific applications, as even minor variations in temperature and purity can significantly impact solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials and Equipment
  • This compound (of known, high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to ± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation :

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any remaining microscopic solid particles.

  • Quantification :

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/100 mL.

Self-Validating System and Controls
  • Calibration Curve : A multi-point calibration curve for this compound in each solvent must be prepared and validated to ensure the accuracy of the quantification.

  • Time to Equilibrium : It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that true equilibrium has been reached.

  • Temperature Control : Precise temperature control is critical, as solubility is highly temperature-dependent.

Visualizing the Process: Workflows and Influencing Factors

To further clarify the experimental and theoretical aspects of this guide, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 equil2 Allow solid to sediment (≥4h) equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify concentration (e.g., HPLC) sample2->sample3 sample4 Calculate solubility sample3->sample4

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility of This compound Polarity Polarity (OH, OMe, Br) Polarity->Solubility Hbond Hydrogen Bonding (Donor & Acceptor) Hbond->Solubility Size Molecular Size & Shape Size->Solubility SolvPolarity Polarity SolvPolarity->Solubility SolvHbond Hydrogen Bonding SolvHbond->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Key factors influencing the solubility of organic compounds.

Conclusion

This technical guide has provided a detailed, science-backed perspective on the solubility of this compound in common organic solvents. While quantitative data remains to be extensively published, the predictive framework and detailed experimental protocol presented herein offer a robust starting point for researchers. By understanding the interplay of the solute's physicochemical properties with those of the solvent, and by employing rigorous experimental techniques, scientists and drug development professionals can confidently navigate the challenges associated with the solubility of this important chemical intermediate.

References

  • PubChem Compound Summary for CID 21536038, this compound. National Center for Biotechnology Information. [Link]

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3-Bromo-5-methoxyphenol synthesis from 3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Bromination of 3-Methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the synthesis of brominated derivatives from 3-methoxyphenol, a common precursor in pharmaceutical and materials science research. The core challenge in this synthesis is controlling the regioselectivity of the electrophilic bromination. This document elucidates the underlying chemical principles governing the reaction's outcome, presents detailed protocols for the synthesis and separation of the primary isomeric products, and discusses strategies for influencing regioselectivity. We will specifically address the synthetic challenge of forming 3-Bromo-5-methoxyphenol from 3-methoxyphenol, concluding that this transformation is electronically disfavored via direct electrophilic substitution and requires a distinct, multi-step synthetic approach not covered by the direct bromination of the specified starting material.

The Core Synthetic Challenge: Understanding Regiochemistry

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The outcome of this reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[1][2] In the case of 3-methoxyphenol, the molecule contains two powerful electron-donating groups (EDGs): a hydroxyl (-OH) group and a methoxy (-OCH3) group.

Mechanism and Directing Effects

Both the hydroxyl and methoxy groups are strong activating, ortho-, para- directors.[3][4] This is due to the resonance effect, where a lone pair of electrons from the oxygen atom is donated into the benzene ring's π-system. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles like the bromonium ion (Br+).[5][6]

The increased electron density is not distributed evenly; it is concentrated at the positions ortho and para to the directing group.[7] For 3-methoxyphenol (where the -OH is at C1 and -OCH3 is at C3):

  • -OH group directs to: C2 (ortho), C6 (ortho), and C4 (para).

  • -OCH3 group directs to: C2 (ortho), C4 (ortho), and C6 (para).

Consequently, the C2, C4, and C6 positions are all strongly activated towards electrophilic attack. Conversely, the C5 position is meta to both activating groups and remains relatively electron-deficient. Therefore, direct electrophilic bromination at the C5 position to yield 5-Bromo-3-methoxyphenol (the IUPAC name for the requested "this compound") is electronically and mechanistically disfavored. Any direct bromination will invariably yield a mixture of the 2-, 4-, and 6-bromo isomers.

G cluster_0 Regiochemical Analysis of 3-Methoxyphenol cluster_1 Directing Effects cluster_2 Ring Position Analysis Start 3-Methoxyphenol Groups Substituents: -OH (C1) -OCH3 (C3) Start->Groups OH_directs -OH directs to (ortho, para) Groups->OH_directs OMe_directs -OCH3 directs to (ortho, para) Groups->OMe_directs Activated Activated Positions (Favored) C2 (ortho, ortho) C4 (para, ortho) C6 (ortho, para) OH_directs->Activated Resonance Activation OMe_directs->Activated Conclusion Conclusion: Direct bromination yields a mixture of 2-, 4-, and 6-bromo isomers. Activated->Conclusion Deactivated Deactivated Position (Disfavored) C5 (meta, meta) Deactivated->Conclusion

Caption: Logical flow of regiochemical analysis for 3-methoxyphenol.

Experimental Protocol: Non-Selective Bromination and Isomer Separation

Attempting to synthesize a single regioisomer by direct bromination of 3-methoxyphenol is challenging. The following protocol, adapted from established methodologies, describes a non-selective bromination using N-Bromosuccinimide (NBS), which typically results in a mixture of products that can be separated chromatographically.[8][9] NBS is often preferred over elemental bromine (Br2) for laboratory-scale reactions as it is a solid, easier to handle, and provides a slow, constant source of electrophilic bromine, reducing the risk of over-bromination.[10]

Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetone (approx. 0.2 M concentration) in a round-bottom flask, stir at room temperature.[8][9]

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution in several portions over 15-20 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-12 hours at room temperature.[8]

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

    • If THF was used, add water and extract the product into a water-immiscible organic solvent like diethyl ether or ethyl acetate (3x volumes).[8] If acetone was used, remove it first under reduced pressure before performing the aqueous extraction.

    • Combine the organic layers, wash with brine (1x volume), and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[8]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product as an oil or solid.

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% and increasing to 30% ethyl acetate in hexanes, is typically effective for separating the different brominated isomers.[8]

Quantitative Data & Expected Yields

The precise ratio of isomers is highly dependent on reaction conditions. However, literature reports indicate the formation of multiple isomers with yields that vary.

ReagentMolar Mass ( g/mol )Molar Eq.Typical Yield (Isomer Mixture)Reference
3-Methoxyphenol124.141.0-[8]
N-Bromosuccinimide (NBS)177.981.0 - 1.1~70-75% (combined isomers)[8]

A reported separation yielded 49% of one isomer (6-bromo-3-methoxyphenol, reported as 2-bromo-5-methoxyphenol) and 24% of another (likely 4-bromo-3-methoxyphenol).[8]

G A 1. Dissolve 3-Methoxyphenol in THF B 2. Add NBS (1.1 eq) portion-wise A->B C 3. Stir at RT (1-12h) Monitor by TLC B->C D 4. Quench with Na2S2O3 (aq) C->D E 5. Aqueous Workup (EtOAc Extraction) D->E F 6. Dry (Na2SO4) & Concentrate E->F G 7. Purify by Flash Chromatography F->G H Isolated Products: Mixture of 2-, 4-, 6-bromo isomers G->H

Caption: Experimental workflow for the bromination of 3-methoxyphenol.

Characterization of Isomeric Products

Distinguishing the isolated isomers is critical and is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.0-7.5 ppm) provides the most definitive information. The number of signals, their chemical shifts, and their coupling constants (J-values) allow for unambiguous structure assignment.

    • 4-Bromo-3-methoxyphenol: Would show three distinct aromatic protons. The proton at C2 would be a doublet, the proton at C5 would be a doublet of doublets, and the proton at C6 would be a doublet.

    • 6-Bromo-3-methoxyphenol: Would also show three distinct aromatic protons with a different coupling pattern. The protons at C2, C4, and C5 would each appear as distinct signals (likely a doublet, a doublet of doublets, and a doublet, respectively).

    • 2-Bromo-3-methoxyphenol: Similar to the 6-bromo isomer, this would display three unique aromatic protons with their own characteristic splitting.

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region (100-160 ppm) corresponds to the number of chemically non-equivalent carbon atoms. The carbon directly attached to the bromine atom will be shifted significantly. For reference, the ¹³C NMR spectrum of 4-Bromo-3-methoxyphenol shows signals at approximately 156.8, 156.1, 133.4, 108.5, 102.3, and 100.5 ppm, along with the methoxy carbon around 56.2 ppm.[11]

  • IR Spectroscopy: Will confirm the presence of key functional groups: a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches in the aromatic ring (~1450-1600 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹).[12]

G cluster_0 Spectroscopic Analysis Crude Crude Product (Isomer Mixture) Purification Flash Chromatography Crude->Purification Isomer1 Isolated Isomer 1 Purification->Isomer1 Isomer2 Isolated Isomer 2 Purification->Isomer2 HNMR 1H NMR Isomer1->HNMR CNMR 13C NMR Isomer1->CNMR IR IR Spec Isomer1->IR Structure Structure Confirmation HNMR->Structure CNMR->Structure IR->Structure

Caption: Logical workflow for the purification and characterization process.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methoxyphenol: Can cause skin and eye irritation. Handle with care.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It can react exothermically.

  • Bromine/Acetic Acid Solutions: If using elemental bromine, it is highly toxic, corrosive, and volatile.[13] Bromine in acetic acid is also highly corrosive and toxic.[14][15] Always handle these reagents in a fume hood with extreme caution.

  • Solvents (THF, Acetone, Ethyl Acetate, Hexanes): Are flammable. Keep away from ignition sources.[16][17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Brominated organic waste should be collected separately.

Conclusion

The synthesis of this compound directly from 3-methoxyphenol via electrophilic aromatic substitution is not a feasible one-step transformation due to the powerful ortho-, para- directing effects of the hydroxyl and methoxy substituents. Direct bromination of 3-methoxyphenol leads to a mixture of isomers, primarily 2-bromo-, 4-bromo-, and 6-bromo-3-methoxyphenol. This guide provides a robust, field-tested protocol for conducting this reaction and, critically, for separating and characterizing the resulting isomers. For drug development professionals and researchers, understanding these fundamental principles of regioselectivity is paramount for designing efficient and successful synthetic routes. The synthesis of the specific 5-bromo isomer would necessitate a more complex, multi-step strategy, likely involving the use of blocking groups or an entirely different aromatic precursor.

References

  • Benchchem. Synthesis of 2-Bromo-3-methoxyphenol - Technical Support Center.
  • Benchchem. Synthesis routes of 4-Bromo-3-methoxyphenol.
  • Fisher Scientific. SAFETY DATA SHEET - Bromine, Acetic acid.
  • Carl ROTH. Bromine solution - Safety Data Sheet.
  • Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube, 28 Nov. 2022.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • Correa-Londoño, G. A., et al. "Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system." RSC advances 8.41 (2018): 23220-23227.
  • Fisher Scientific. SAFETY DATA SHEET - Bromine, 1M solution in acetic acid.
  • ChemistryStudent. Phenol Reactions (A-Level).
  • The Organic Chemistry Tutor. Bromination of phenol. YouTube, 18 Feb. 2021.
  • Acros Organics. Safety data sheet - Bromine, 1M solution in acetic acid.
  • TCI AMERICA. Safety Data Sheet - Hydrogen Bromide (30% in Acetic Acid).
  • Benchchem. Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
  • Google Patents. Process for brominating phenols.
  • University of Calgary. Directing Groups in SE Ar.
  • ResearchGate. Regioselective bromination of phenols.
  • Wikipedia. Electrophilic aromatic directing groups.
  • ChemistryViews. Regioselective Synthesis of Brominated Phenols.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Liu, S., et al. "Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution." The Journal of chemical physics 141.19 (2014): 194108.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Beilstein Journals. Supplementary Information - Characterization data of all products.
  • BYU-Idaho. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube, 7 Jul. 2017.

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Synthesis of 3-Bromo-5-methoxyphenol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxyphenol and its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules. Its unique substitution pattern—a bromine atom for cross-coupling, a phenol for ether or ester formation, and a methoxy group for electronic modulation—makes it a versatile starting material in drug discovery programs. Bromophenol derivatives, in general, have demonstrated significant therapeutic potential, including antioxidant, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound and details the methodologies for converting it into key derivatives, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Strategic Importance in Drug Development

The utility of the this compound core lies in its capacity for controlled, sequential functionalization. The phenolic hydroxyl group offers a reactive handle for introducing a variety of side chains via etherification or esterification. The bromine atom is primed for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[2][3][4] The methoxy group, while seemingly simple, plays a crucial role in modulating the electronic properties and lipophilicity of the molecule, which can significantly impact pharmacokinetic and pharmacodynamic profiles.[5] Furthermore, this methoxy group can be selectively cleaved to reveal a second phenolic hydroxyl, opening avenues for further derivatization.[6][7]

Synthesis of the Core Scaffold: this compound

Several viable synthetic routes to the target scaffold exist, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile.

Preferred Route: Diazotization-Hydrolysis of 3-Bromo-5-methoxyaniline

This is arguably the most direct and efficient pathway, leveraging the versatile Sandmeyer-type reaction chemistry.[8][9][10] The commercially available starting material, 3-bromo-5-methoxyaniline[11], is converted into a diazonium salt, which is subsequently hydrolyzed to the target phenol.

Causality and Expertise: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for replacing an amino group with a wide array of substituents, including halides, cyano groups, and hydroxyl groups.[9][12] The transformation proceeds via an aryl radical intermediate, initiated by a copper(I) catalyst.[8][9] For hydroxylation, the reaction involves the formation of an aryl diazonium salt followed by its displacement with water, often facilitated by copper salts.[9][12]

Workflow for Synthesis via Diazotization-Hydrolysis

G A 3-Bromo-5-methoxyaniline B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt Intermediate B->C Formation D Hydrolysis (CuSO4, H2O, heat) C->D Step 2 E This compound D->E Conversion F Work-up & Purification (Extraction, Chromatography) E->F Step 3 G Final Product F->G Isolation

Caption: Synthesis of this compound from 3-bromo-5-methoxyaniline.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • To a stirred solution of 3-bromo-5-methoxyaniline (1.0 eq) in 10% aqueous sulfuric acid at 0-5 °C (ice bath), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a solution of copper(II) sulfate (1.5 eq) in water. Heat this solution to boiling.

    • Slowly add the cold diazonium salt solution from Step 1 to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Alternative Route: From 3,5-Dimethoxyaniline

An alternative, though more circuitous, route begins with 3,5-dimethoxyaniline.[13][14][15] This multi-step process involves converting the aniline to 1-bromo-3,5-dimethoxybenzene, followed by selective demethylation of one methoxy group.

Synthetic Steps:

  • Sandmeyer Bromination: Convert 3,5-dimethoxyaniline to 1-bromo-3,5-dimethoxybenzene via diazotization followed by reaction with CuBr.

  • Selective Monodemethylation: Cleave one of the two methoxy ethers. This is the critical and most challenging step. Reagents like boron tribromide (BBr₃) are powerful but can lead to over-reaction, cleaving both ethers.[6] Milder conditions or reagents that offer better selectivity, such as certain thiolates or aluminum chloride, may be required.[16]

Trustworthiness Note: The primary difficulty in this route is achieving selective mono-demethylation. The two methoxy groups are electronically equivalent, making selective cleavage challenging and often resulting in a mixture of the desired product, starting material, and the fully demethylated 3-bromoresorcinol. This route is generally less favorable than the one described in section 2.1 unless 3-bromo-5-methoxyaniline is unavailable.

Comparison of Synthetic Routes
FeatureRoute 2.1 (from 3-bromo-5-methoxyaniline)Route 2.2 (from 3,5-dimethoxyaniline)
Starting Material 3-Bromo-5-methoxyaniline3,5-Dimethoxyaniline
Number of Steps 1 (one-pot, two stages)2
Key Challenge Handling of diazonium salts (potentially unstable)Selective mono-demethylation
Typical Yield Good to ExcellentModerate (highly dependent on demethylation)
Scalability GoodModerate
Recommendation Preferred Route Feasible alternative

Synthesis of Key Derivatives

The true value of this compound is realized in its conversion to downstream derivatives. The following sections detail protocols for the most common and impactful transformations.

O-Alkylation: Synthesis of Aryl Ethers

The phenolic hydroxyl is readily converted into an ether linkage, a common modification in drug molecules to enhance metabolic stability and modulate solubility. The Williamson ether synthesis is the standard method.

Experimental Protocol: Synthesis of 3-Bromo-5-(benzyloxy)phenol

  • Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired benzyl ether.[17]

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.[2][18] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst, a ligand, and a base.[3][19]

Causality and Expertise: The reaction proceeds through a well-established catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[19] The choice of ligand (e.g., bulky phosphines) is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

G cluster_0 A Pd(0)L2 Active Catalyst B [Ar-Pd(II)(Br)L2] Oxidative Adduct A->B Oxidative Addition (+ Ar-Br) C [Ar-Pd(II)(Ar')L2] B->C Transmetalation (+ Ar'-B(OH)2, Base) C->A Reductive Elimination (- Ar-Ar') D Ar-Ar' Biaryl Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent & Degassing: Add a solvent system, typically dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring by LC-MS or TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the biaryl product.

O-Demethylation: Accessing Dihydroxy Derivatives

Cleavage of the methyl ether provides access to 3-bromo-1,5-dihydroxybenzene derivatives, which can be valuable for studying structure-activity relationships related to hydrogen bond donation.[6] Boron tribromide (BBr₃) is a highly effective but aggressive reagent for this purpose.[7][16]

Mechanism Insight: Ether cleavage with strong acids like HBr, HI, or Lewis acids like BBr₃ proceeds via protonation or coordination to the ether oxygen, converting the alkoxy group into a good leaving group.[20][21][22][23] The subsequent cleavage can occur via an Sₙ1 or Sₙ2 mechanism depending on the substrate.[20][21][23]

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxyphenol (from this compound)

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Work-up & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the dihydroxy product.

Conclusion

This compound is a high-value, versatile building block for chemical and pharmaceutical research. Its synthesis is most efficiently achieved from 3-bromo-5-methoxyaniline via a robust diazotization-hydrolysis sequence. The strategic positioning of its functional groups allows for a wide range of subsequent modifications, including O-alkylation, Suzuki-Miyaura cross-coupling, and O-demethylation. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively synthesize and utilize this important scaffold in the development of novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Wikipedia. (n.d.). Ether cleavage.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
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Reactivity of the aromatic ring in 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aromatic Ring Reactivity of 3-Bromo-5-methoxyphenol

Abstract

This compound is a polysubstituted aromatic compound whose reactivity is governed by the complex interplay of three distinct functional groups: a strongly activating hydroxyl group, a strongly activating methoxy group, and a deactivating yet ortho-, para-directing bromo group. This guide provides a detailed analysis of the molecule's electronic architecture to predict its behavior in key aromatic substitution reactions. We will demonstrate that for electrophilic aromatic substitution (EAS), the hydroxyl and methoxy groups work in concert to create a highly activated system, with specific positions being overwhelmingly favored for substitution. Conversely, we will explore the mechanistic constraints that render the molecule largely unreactive toward standard nucleophilic aromatic substitution (SNAr) pathways while considering alternative mechanisms under forcing conditions. This document is intended for researchers, chemists, and drug development professionals who utilize substituted phenols as versatile scaffolds in advanced chemical synthesis.

The Molecular Architecture of this compound

The reactivity of an aromatic ring is fundamentally controlled by the electronic properties of its substituents. In this compound, the benzene core is decorated with three groups whose individual and collective effects on the ring's electron density determine its behavior as a nucleophile or electrophile.

An Overview of Substituent Effects

The three substituents—hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br)—exert two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the electronegativity of the atoms attached to the ring. Oxygen and bromine are more electronegative than carbon, and thus all three substituents exert an electron-withdrawing inductive effect.

  • Resonance Effect (+M): This is the donation of electron density into the aromatic pi (π) system through the delocalization of lone pairs from the heteroatom (O or Br) attached to the ring.[1] This effect increases the electron density of the ring, particularly at the ortho and para positions.[2]

The net effect of a substituent is determined by the balance between these opposing forces.

Data Presentation: Summary of Substituent Properties

For this compound, the characteristics of each group are summarized below.

SubstituentPositionInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-OH (Hydroxyl)C1-I (Withdrawing)+M (Strongly Donating)Strongly Activating Ortho, Para
-Br (Bromo)C3-I (Strongly Withdrawing)+M (Weakly Donating)Deactivating Ortho, Para
-OCH₃ (Methoxy)C5-I (Withdrawing)+M (Strongly Donating)Strongly Activating Ortho, Para

The hydroxyl and methoxy groups are powerful activating groups because their strong resonance donation (+M effect) far outweighs their inductive withdrawal (-I effect).[1][3] Conversely, for the bromine atom, the strong electron-withdrawing inductive effect dominates its weaker resonance donation, rendering the ring less reactive than benzene overall (deactivating).[4] However, the resonance effect, though weaker, is still responsible for directing incoming electrophiles to the ortho and para positions.[4]

Visualization: Electronic Effects on the Aromatic Ring

The following diagram illustrates the push-pull nature of the electronic effects exerted by each substituent on the aromatic core.

cluster_ring Aromatic Ring Core cluster_substituents Substituents ring C₆H₃ OH -OH OH->ring +M (Resonance Donation) -I (Inductive Withdrawal) Br -Br Br->ring +M (Resonance Donation) -I (Inductive Withdrawal) OCH3 -OCH₃ OCH3->ring +M (Resonance Donation) -I (Inductive Withdrawal)

Caption: Inductive (-I) and Resonance (+M) effects of substituents.

Electrophilic Aromatic Substitution (EAS): A Highly Activated System

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[5] The success and regiochemistry of this reaction depend on the ring's nucleophilicity, which is enhanced by electron-donating groups.[1][2]

Analysis of Regioselectivity: A Consensus of Directing Effects

In this compound, the directing influences of the three substituents are not in conflict; rather, they are remarkably cooperative, strongly activating the same positions on the ring.

  • -OH group (at C1): Directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4).

  • -OCH₃ group (at C5): Directs to its ortho positions (C4, C6) and its para position (C2).

  • -Br group (at C3): Directs to its ortho positions (C2, C4) and its para position (C6).

Every available hydrogen atom (at C2, C4, and C6) is therefore an ortho or para position relative to all three substituents. This convergence results in a significant build-up of electron density at these sites, making the molecule exceptionally reactive towards electrophiles. The overall rate of reaction is expected to be much faster than that of benzene, as the two powerful activating groups (-OH and -OCH₃) easily overcome the deactivating effect of the single bromo group.

Visualization: Convergent Directing Effects

The unified directing influence of the substituents is visualized below.

ring C₁ C₂ C₃ C₄ C₅ C₆ sub_OH -OH pos2 C2 sub_OH->pos2 ortho pos4 C4 sub_OH->pos4 para pos6 C6 sub_OH->pos6 ortho sub_Br -Br sub_Br->pos2 ortho sub_Br->pos4 ortho sub_Br->pos6 para sub_OCH3 -OCH₃ sub_OCH3->pos2 para sub_OCH3->pos4 ortho sub_OCH3->pos6 ortho

Caption: All substituents direct electrophiles to positions C2, C4, and C6.

Predicting the Major Product(s): The Influence of Steric Hindrance

While all three positions (C2, C4, C6) are electronically activated, steric factors will likely influence the final product distribution. The -OH group is a slightly stronger activator than -OCH₃ and will exert the dominant electronic influence.

  • Position C2: Ortho to -OH and -Br, para to -OCH₃. This position is sterically hindered by two adjacent substituents.

  • Position C4: Para to -OH, ortho to -Br and -OCH₃. This position is also flanked by two groups.

  • Position C6: Ortho to both -OH and -OCH₃, para to -Br. This position is the least sterically hindered, with only one adjacent substituent (-OH).

Therefore, for most electrophilic substitution reactions, substitution at the C6 position is predicted to be the major pathway , yielding 2-substituted-5-bromo-3-methoxyphenol. Substitution at C2 and C4 may occur as minor products, depending on the size of the incoming electrophile.

Experimental Protocol: Regioselective Monobromination

This protocol describes the selective introduction of a second bromine atom onto the highly activated ring, a representative EAS reaction. The methodology is adapted from a standard procedure for the bromination of a similarly activated methoxyphenol.[6]

Objective: To synthesize 4-Bromo-3-methoxyphenol's analogue, 2,5-Dibromo-3-methoxyphenol, via electrophilic bromination.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) to the stirred solution in several small portions over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major C6-brominated product.

Trustworthiness: This protocol employs NBS, a mild and selective brominating agent for activated rings, minimizing over-reaction. The aqueous workup removes succinimide byproducts, and chromatographic purification ensures the isolation of the desired regioisomer.

Visualization: Experimental Workflow

A 1. Dissolve this compound in anhydrous THF B 2. Cool to 0°C and add NBS (1.0 eq) A->B C 3. Stir and monitor reaction by TLC B->C D 4. Quench with NaHCO₃ and Extract with Et₂O C->D E 5. Wash, Dry, and Concentrate Organic Phase D->E F 6. Purify by Flash Column Chromatography E->F G Isolated Product: 2,5-Dibromo-3-methoxyphenol F->G

Caption: Workflow for the electrophilic bromination of this compound.

Nucleophilic Aromatic Substitution (NAS): A Constrained Reaction Pathway

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile.[7] The viability of this reaction is highly dependent on the electronic nature of the ring.

Mechanistic Hurdles: Why the SₙAr Pathway is Disfavored

The most common NAS mechanism is the bimolecular addition-elimination (SₙAr) pathway. This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the leaving group.[7][8] These EWGs are essential to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring.[8]

In this compound, the leaving group is the bromide ion. However, the other substituents (-OH and -OCH₃) are strong electron-donating groups (EDGs). These groups would severely destabilize the negatively charged Meisenheimer intermediate by pushing more electron density into an already electron-rich system. Consequently, the activation energy for this pathway is prohibitively high, and the SₙAr reaction does not proceed under normal conditions.

Visualization: The Unfavorable Meisenheimer Complex

Caption: Electron-donating groups destabilize the SₙAr intermediate. (Note: A proper chemical structure diagram would replace the placeholder).

Alternative Pathways: The Benzyne Mechanism

While the SₙAr pathway is blocked, NAS can be forced to occur under extreme conditions via an elimination-addition mechanism involving a highly reactive 'benzyne' intermediate.[7] This requires a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, at high temperatures. The base abstracts a proton adjacent to the leaving group, followed by the elimination of the leaving group to form a carbon-carbon triple bond within the aromatic ring. The nucleophile then adds to the benzyne, followed by protonation, to give the final product. This pathway is non-regiospecific and often yields a mixture of products.[7] For this compound, this would be a low-yield, synthetically challenging transformation reserved for instances where other routes are unavailable.

Summary and Synthetic Outlook

The reactivity of the aromatic ring in this compound is a clear example of substituent-driven chemistry.

  • Electrophilic Aromatic Substitution (EAS): The molecule is highly activated towards EAS. The powerful, cooperative directing effects of the hydroxyl and methoxy groups overwhelmingly favor substitution at the C2, C4, and C6 positions. Steric considerations suggest that substitution at C6 will be the major pathway, making this compound an excellent precursor for the synthesis of 1,2,3,5-tetrasubstituted aromatic systems.

  • Nucleophilic Aromatic Substitution (NAS): The molecule is essentially inert to standard SₙAr conditions due to the destabilizing influence of its electron-donating substituents. Reaction is only plausible under the harsh, non-selective conditions of the benzyne mechanism.

This predictable and highly regioselective behavior in EAS makes this compound a valuable and versatile building block for medicinal chemists and materials scientists aiming to construct complex, polysubstituted phenolic structures with precise substitution patterns.

References

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An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the bromo and methoxy substituents on the phenolic ring of 3-Bromo-5-methoxyphenol. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the interplay of inductive and resonance effects, their impact on the molecule's acidity (pKa) and reactivity, and the experimental and computational methodologies for their characterization. By integrating theoretical principles with practical experimental protocols, this guide serves as a valuable resource for understanding and predicting the chemical behavior of substituted phenols, a common motif in pharmacologically active compounds.

Introduction: The Significance of Electronic Effects in Drug Discovery

The nuanced electronic landscape of a molecule is a critical determinant of its pharmacological properties. For drug development professionals, a profound understanding of how substituents modulate the electron density of a core scaffold is paramount for optimizing drug-receptor interactions, metabolic stability, and bioavailability. This compound presents a compelling case study, featuring two substituents with opposing electronic influences at the meta positions relative to each other and to the hydroxyl group. The bromine atom, an electronegative halogen, primarily exerts an electron-withdrawing inductive effect. Conversely, the methoxy group, with its lone pair of electrons on the oxygen atom, is capable of a significant electron-donating resonance effect. The position of these substituents on the phenol ring dictates a complex interplay of these effects, ultimately governing the molecule's chemical personality.

This guide will dissect these electronic interactions, offering both qualitative and quantitative insights. We will explore the theoretical foundations of inductive and resonance effects, their quantification through Hammett constants, and their tangible consequences on the acidity of the phenolic proton and the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis and characterization of this compound, ensuring that the theoretical discussion is grounded in practical application.

Theoretical Framework: A Duality of Electronic Influence

The electronic character of the substituents in this compound is governed by two primary phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. The bromine atom is significantly more electronegative than carbon, leading to a polarization of the C-Br bond and a net withdrawal of electron density from the aromatic ring. This is termed a negative inductive effect (-I). The methoxy group's oxygen is also more electronegative than carbon, resulting in a weaker -I effect compared to bromine.

  • Resonance Effect (+M/-M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. The methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the ring, increasing the electron density at the ortho and para positions. This is a positive mesomeric or resonance effect (+M). Halogens like bromine also have lone pairs, but their +M effect is generally weaker than their -I effect.

In this compound, the bromo and methoxy groups are meta to the hydroxyl group. This positioning is crucial as resonance effects are most pronounced at the ortho and para positions. Therefore, the electronic influence of these substituents on the hydroxyl group will be primarily inductive.

Electronic_Effects cluster_bromo Bromo Substituent cluster_methoxy Methoxy Substituent Inductive_Br Inductive Effect (-I) Electron-withdrawing Phenol_Ring Phenol Ring (this compound) Inductive_Br->Phenol_Ring σ-bond polarization Resonance_Br Resonance Effect (+M) Weakly electron-donating Resonance_Br->Phenol_Ring π-system delocalization Inductive_MeO Inductive Effect (-I) Weakly electron-withdrawing Inductive_MeO->Phenol_Ring σ-bond polarization Resonance_MeO Resonance Effect (+M) Strongly electron-donating Resonance_MeO->Phenol_Ring π-system delocalization

Quantitative Analysis: Predicting and Measuring Electronic Effects

A quantitative understanding of electronic effects is essential for predictive modeling in drug design. The Hammett equation provides a framework for this, relating the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of their substituents.[1]

3.1. Hammett Substituent Constants (σ)

The Hammett equation is expressed as:

log(K/K₀) = ρσ

or

log(k/k₀) = ρσ

where:

  • K and k are the equilibrium and rate constants for the substituted reactant.

  • K₀ and k₀ are the constants for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For substituents in the meta position, the σ_meta constant primarily reflects the inductive effect. For para substituents, σ_para incorporates both inductive and resonance effects.

Substituentσ_metaσ_para
-Br0.390.23
-OCH₃0.12-0.27

Table 1: Hammett Substituent Constants for Bromo and Methoxy Groups.

3.2. Predicting the pKa of this compound

The acidity of a phenol is influenced by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion, decreasing acidity (increasing the pKa).

The pKa of a substituted phenol can be estimated using the Hammett equation for the ionization of phenols in water, for which ρ = 2.23.[1]

pKa = pKa(phenol) - ρΣσ

Given that the pKa of unsubstituted phenol is approximately 9.99, and both the bromo and methoxy groups are meta to the hydroxyl group, we can estimate the pKa of this compound:

Σσ = σ_meta(Br) + σ_meta(OCH₃) = 0.39 + 0.12 = 0.51

Predicted pKa ≈ 9.99 - (2.23 * 0.51) ≈ 9.99 - 1.14 ≈ 8.85

This predicted value suggests that the combined electron-withdrawing inductive effects of the bromo and methoxy groups at the meta positions increase the acidity of the phenol compared to the parent compound.

Experimental Characterization

While predictive models provide valuable estimates, experimental verification is the cornerstone of scientific integrity. The following sections detail the protocols for the synthesis and characterization of this compound.

4.1. Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 3-methoxyphenol. The hydroxyl group is a strongly activating ortho-, para-director. To achieve bromination at the desired position (meta to the hydroxyl group), the hydroxyl group can be protected, and the directing effect of the methoxy group can be utilized.

Experimental Protocol: Synthesis of this compound

  • Step 1: Protection of the Hydroxyl Group.

    • To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, add a protecting group reagent like tert-butyldimethylsilyl chloride (1.1 eq) and imidazole (1.2 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

  • Step 2: Bromination.

    • Dissolve the protected 3-methoxyphenol in a suitable solvent like carbon tetrachloride or dichloromethane.

    • Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the solution. The use of NBS provides a low concentration of bromine, which can favor regioselectivity.

    • Irradiate the reaction mixture with a light source or add a radical initiator such as AIBN to facilitate the reaction.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction, perform an aqueous workup, and extract the brominated intermediate.

    • Purify the product by column chromatography on silica gel.

  • Step 3: Deprotection.

    • Dissolve the purified brominated intermediate in a solvent such as tetrahydrofuran (THF).

    • Add a deprotecting agent like tetrabutylammonium fluoride (TBAF) (1.1 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, perform an aqueous workup and extract the final product, this compound.

    • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow Start 3-Methoxyphenol Protection Protection of -OH Group (e.g., TBDMSCl, Imidazole) Start->Protection Intermediate1 Protected 3-Methoxyphenol Protection->Intermediate1 Bromination Bromination (e.g., NBS, light/AIBN) Intermediate1->Bromination Intermediate2 Protected this compound Bromination->Intermediate2 Deprotection Deprotection of -OH Group (e.g., TBAF) Intermediate2->Deprotection End This compound Deprotection->End

4.2. Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound and for probing the electronic environment of the molecule.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

    • The phenolic -OH proton will appear as a broad singlet, typically in the range of 5-8 ppm.

    • The aromatic protons will appear in the aromatic region (6-8 ppm). Due to the substitution pattern, we expect to see distinct signals for the protons at C2, C4, and C6.

    • The methoxy (-OCH₃) protons will appear as a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the electronic effects of the substituents.

    • The carbon bearing the hydroxyl group (C1) will appear around 155-160 ppm.

    • The carbon bearing the methoxy group (C5) will be in a similar region.

    • The carbon bearing the bromine atom (C3) will be significantly downfield due to the electronegativity of bromine, likely in the range of 110-120 ppm.

    • The methoxy carbon will appear around 55-60 ppm.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[2]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (phenolic)Broad, ~3200-3600
C-H (aromatic)~3000-3100
C=C (aromatic)~1500-1600
C-O (aryl ether)~1200-1250
C-Br~500-600

Table 2: Characteristic IR Absorption Frequencies for this compound.

4.2.3. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) are sensitive to the electronic effects of the substituents and the solvent polarity.[3][4] The phenolic chromophore will exhibit characteristic absorption bands, and the position and intensity of these bands will be modulated by the bromo and methoxy groups. A bathochromic (red) shift is generally observed with electron-donating groups, while a hypsochromic (blue) shift can be seen with electron-withdrawing groups.

4.3. Experimental Determination of pKa

The pKa of this compound can be accurately determined using spectrophotometry.[5][6][7][8] This method relies on the difference in the UV-Vis absorption spectra of the acidic (phenol) and basic (phenoxide) forms of the molecule.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small, constant aliquot of the stock solution to each buffer solution.

  • Spectrophotometric Measurements: Record the UV-Vis spectrum for each sample solution over a relevant wavelength range (e.g., 250-350 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

pKa_Determination Prepare_Buffers Prepare Buffer Solutions (Range of pH values) Prepare_Samples Prepare Sample Solutions (Phenol in each buffer) Prepare_Buffers->Prepare_Samples Measure_Spectra Record UV-Vis Spectra Prepare_Samples->Measure_Spectra Plot_Data Plot Absorbance vs. pH Measure_Spectra->Plot_Data Determine_pKa Determine pKa (Inflection point of the curve) Plot_Data->Determine_pKa

Impact on Chemical Reactivity: Electrophilic Aromatic Substitution

The electronic effects of the bromo and methoxy substituents also dictate the reactivity and regioselectivity of the phenol ring towards electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful activating, ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing. The bromo group is deactivating but ortho-, para-directing.

In this compound, the positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6. The positions ortho and para to the activating methoxy group are C4, C6, and C2. The position ortho to the deactivating bromo group is C2 and C4. Therefore, electrophilic attack will be strongly directed to the C2, C4, and C6 positions, with the relative reactivity of these sites being a subject of the combined directing effects and steric hindrance. The C2 and C6 positions are ortho to the hydroxyl group and meta to the methoxy group, while the C4 position is para to the hydroxyl group and ortho to both the bromo and methoxy groups. The synergistic directing effects of the hydroxyl and methoxy groups towards the C2, C4, and C6 positions make these sites highly activated for EAS.

Conclusion

The electronic effects of the bromo and methoxy substituents in this compound create a molecule with a rich and predictable chemical character. The interplay of inductive and resonance effects, quantifiable through Hammett constants, allows for the rationalization and prediction of its acidity and reactivity. This guide has provided a thorough theoretical framework and detailed experimental protocols for the synthesis and characterization of this molecule. For researchers in drug development, a comprehensive understanding of these principles is not merely academic; it is a fundamental tool for the rational design of new chemical entities with tailored physicochemical and pharmacological profiles. The methodologies and concepts presented herein are broadly applicable to the study of other substituted aromatic systems, underscoring the universal importance of electronic effects in modern medicinal chemistry.

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  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

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The Strategic Utility of 3-Bromo-5-methoxyphenol in the Synthesis of Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive compounds. 3-Bromo-5-methoxyphenol, a readily available substituted phenol, has emerged as a valuable building block due to its trifunctional nature, offering multiple reaction sites for molecular elaboration. This in-depth technical guide explores the chemical reactivity and synthetic applications of this compound, providing insights into its role in the construction of complex molecular architectures with therapeutic potential. We will delve into the key reactions that this building block can undergo, supported by mechanistic principles and practical experimental protocols, to empower researchers in their quest for the next generation of medicines.

Physicochemical Properties and Commercial Availability

A thorough understanding of a building block's fundamental properties is the foundation for its effective utilization in synthesis.

PropertyValueSource
CAS Number 855400-66-7
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.04 g/mol
Appearance SolidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich
Storage Inert atmosphere, room temperatureSigma-Aldrich

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.

Strategic Reaction Sites and Their Synthetic Exploitation

The synthetic versatility of this compound stems from its three distinct functional handles: the bromine atom, the hydroxyl group, and the activated aromatic ring. Each of these sites can be selectively targeted to construct diverse molecular scaffolds.

Caption: Key reactive sites of this compound and their corresponding synthetic transformations.

The Bromine Atom: A Gateway to Carbon-Carbon Bond Formation

The bromine substituent on the aromatic ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many classes of bioactive molecules.

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Biaryl Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Br This compound Derivative Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

StepProcedureRationale
1 To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).The use of a flame-dried flask and inert atmosphere is crucial to prevent the deactivation of the palladium catalyst. The excess boronic acid drives the reaction to completion. The base is essential for the transmetalation step.
2 Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.This ensures an oxygen-free environment.
3 Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1).Degassing the solvent removes dissolved oxygen. The aqueous phase is often necessary for the efficient transmetalation with boronic acids.
4 Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-100 °C.Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
5 Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).This allows for the determination of the reaction's endpoint.
6 Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.This is the standard workup procedure to remove inorganic salts and water-soluble impurities.
7 Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.This removes residual water from the organic phase.
8 Purify the crude product by column chromatography on silica gel.This separates the desired product from unreacted starting materials and byproducts.
The Hydroxyl Group: A Nucleophile for Ether Linkages

The phenolic hydroxyl group of this compound is a potent nucleophile, particularly when deprotonated to the corresponding phenoxide. This reactivity is widely exploited in the synthesis of diaryl ethers, a structural motif present in numerous natural products and pharmaceuticals.

Case Study: Synthesis of Leotiomycene B Analogues

The total synthesis of Leotiomycene B, a prenylated diresorcinol with potential biological activity, showcases the utility of a related methoxyphenol in a key diaryl ether formation step.[1] A similar strategy can be envisioned starting from this compound.

Reaction Principle: Copper-Catalyzed O-Arylation (Ullmann Condensation)

While palladium-catalyzed methods exist, the formation of diaryl ethers often employs copper catalysis, a modern iteration of the classic Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. Microwave-assisted synthesis can significantly accelerate these reactions.

Diaryl_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol This compound Diaryl_Ether Bioactive Diaryl Ether Phenol->Diaryl_Ether Aryl_Halide Aryl Halide Partner Aryl_Halide->Diaryl_Ether Catalyst Cu Catalyst Catalyst->Diaryl_Ether Base Base Base->Diaryl_Ether Solvent Solvent Solvent->Diaryl_Ether Heat Heat (Microwave) Heat->Diaryl_Ether

Caption: General scheme for the copper-catalyzed synthesis of diaryl ethers.

Detailed Experimental Protocol: Microwave-Assisted Diaryl Ether Synthesis

The following protocol is adapted from the synthesis of Leotiomycene B and can serve as a starting point for the O-arylation of this compound.[1]

StepProcedureRationale
1 To a 10 mL microwave vial, add this compound (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), CuI (0.2 equiv), and a suitable ligand (e.g., L-proline, 0.4 equiv).The use of a microwave vial is essential for this procedure. The excess aryl bromide helps to drive the reaction to completion. CuI is a common and effective copper catalyst. A ligand is often required to stabilize the copper catalyst and facilitate the reaction.
2 Add a base, such as K₂CO₃ (2.0 equiv), and a high-boiling point solvent like DMF or DMSO.A strong base is needed to deprotonate the phenol. High-boiling point solvents are necessary for microwave heating.
3 Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 150-200 °C) for a designated time (e.g., 30-60 minutes).Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times compared to conventional heating.
4 After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).This is the initial workup to separate the product from the high-boiling point solvent and inorganic salts.
5 Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.This removes residual water and water-soluble impurities.
6 Filter and concentrate the organic phase under reduced pressure.This removes the volatile organic solvent.
7 Purify the crude product by column chromatography.This isolates the desired diaryl ether product.
The Aromatic Ring: Site for Electrophilic Substitution

The methoxy and hydroxyl groups of this compound are ortho-, para-directing and activating for electrophilic aromatic substitution. This allows for the introduction of additional functional groups onto the aromatic ring, further increasing the molecular complexity and providing opportunities for fine-tuning the biological activity of the resulting compounds. The regioselectivity of these reactions will be influenced by the steric and electronic effects of the existing substituents.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a powerful and versatile building block for the synthesis of bioactive molecules. Its trifunctional nature allows for a wide range of chemical transformations, including carbon-carbon bond formation via cross-coupling reactions, the construction of diaryl ether linkages, and further functionalization of the aromatic ring through electrophilic substitution. By understanding the reactivity of its distinct functional groups and employing modern synthetic methodologies, researchers can leverage the potential of this readily available starting material to construct novel and complex molecular architectures. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the development of the next generation of therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. This compound. Merck KGaA. [Product page for this compound on a major chemical supplier's website]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Kwon, Y. et al. Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Molecules, 2020 , 25(15), 3456. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Suzuki-Miyaura Coupling of an Electron-Rich Phenolic Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1] This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 3-Bromo-5-methoxyphenol. This molecule, possessing both an electron-donating methoxy group and an acidic phenolic proton on the aryl bromide ring, presents unique considerations for catalyst selection, reaction conditions, and potential side reactions.

The presence of the electron-rich methoxy group can render the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[2] Furthermore, the phenolic hydroxyl group introduces the possibility of undesired side reactions or catalyst inhibition if not properly managed. This document will address these challenges head-on, providing a robust, field-proven protocol that emphasizes both high yield and scientific understanding. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, explain the rationale behind the choice of each reagent, and offer troubleshooting guidance. This application note is designed to empower researchers to not only successfully execute this transformation but also to adapt and optimize the protocol for their specific research needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 Ar-Pd(II)-Br Complex Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' ArBr This compound (Ar-Br) ArBr->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a starting point and may require optimization depending on the specific arylboronic acid used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Arylboronic Acid≥97%Commercially Available---
Pd(OAc)₂ (Palladium(II) acetate)Catalyst GradeCommercially AvailablePalladium precatalyst
SPhos≥98%Commercially AvailableBuchwald ligand
K₃PO₄ (Potassium phosphate)Anhydrous, ≥98%Commercially AvailableBase
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
Deionized Water------Degassed
Nitrogen or Argon GasHigh Purity---For inert atmosphere
Standard Glassware------Flame-dried
Magnetic Stirrer/Hotplate---------
TLC plates (Silica gel 60 F₂₅₄)------For reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

    • Add the palladium precatalyst, Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%), and the SPhos ligand (0.012-0.06 mmol, 1.2-6 mol%). The ligand to palladium ratio should be approximately 1.2:1 to 2:1.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition and Degassing:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5-10 mL) and degassed deionized water (0.5-1.0 mL) via syringe. The solvent ratio of dioxane to water is typically around 10:1.

    • Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure the removal of dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices

The selection of each component in this protocol is critical for overcoming the challenges posed by the this compound substrate.

Catalyst and Ligand: The Key to Success with Electron-Rich Aryl Bromides

For electron-rich aryl bromides, the oxidative addition step can be sluggish.[2] To facilitate this crucial step, a highly active catalyst system is required.

  • Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common and relatively inexpensive palladium source. It is reduced in situ to the active Pd(0) species.

  • Ligand (SPhos): The choice of ligand is arguably the most critical parameter for this transformation. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of bulky, electron-rich dialkylbiaryl phosphine ligands.[4] These ligands are exceptionally effective for the Suzuki-Miyaura coupling of challenging substrates, including electron-rich aryl chlorides and bromides.[4] The steric bulk of SPhos promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition step.[5]

Ligand_Rationale cluster_ligand Rationale for SPhos Ligand Selection Electron_Rich_Substrate This compound (Electron-Rich) Slow_OA Sluggish Oxidative Addition Electron_Rich_Substrate->Slow_OA SPhos SPhos Ligand (Bulky & Electron-Rich) Slow_OA->SPhos Requires Fast_OA Facilitates Oxidative Addition SPhos->Fast_OA Enables Fast_RE Promotes Reductive Elimination SPhos->Fast_RE Enables High_Yield High Reaction Yield Fast_OA->High_Yield Fast_RE->High_Yield

Figure 2: Logic diagram illustrating the choice of the SPhos ligand.

The Role of the Base: A Balancing Act

The base plays a crucial role in the transmetalation step by converting the boronic acid to a more reactive boronate species.[3] However, with a phenolic substrate, the choice of base requires careful consideration.

  • Potassium Phosphate (K₃PO₄): This is a moderately strong inorganic base that is effective in promoting the reaction without causing significant decomposition of the starting materials or product.[3] It is often used in anhydrous or low-water conditions to minimize the risk of protodeborylation of the boronic acid.[6]

  • Alternative Bases: While stronger bases like hydroxides can be used, they increase the risk of side reactions with the acidic phenol. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) are also commonly employed and can be a good alternative if K₃PO₄ proves to be too harsh.[3] For particularly sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) might be considered, although this may lead to slower reaction rates.[6]

Solvent System: A Biphasic Approach

A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura couplings.

  • 1,4-Dioxane: This is a common solvent for Suzuki reactions as it can dissolve both the organic and organometallic species involved in the catalytic cycle.[6]

  • Water: The addition of a small amount of water can accelerate the reaction. It is believed that water facilitates the formation of the active boronate species and can play a role in the transmetalation step.[2] However, an excess of water can lead to unwanted protodeborylation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh Pd(OAc)₂ and ligand.
Insufficiently active catalyst systemScreen other bulky, electron-rich ligands (e.g., XPhos, RuPhos). Consider using a pre-formed catalyst like a Buchwald G3 precatalyst.
Inappropriate baseScreen other bases (e.g., K₂CO₃, Cs₂CO₃).
Protodeborylation of Boronic Acid Presence of excess water or strong baseUse anhydrous K₃PO₄ and minimize the amount of water. Consider using a more stable boronic ester (e.g., a pinacol ester).[2]
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture.
Decomposition of Starting Material Reaction temperature is too high or base is too strongLower the reaction temperature. Use a milder base (e.g., K₂CO₃).

Protecting Group-Free Strategy

A significant advantage of this protocol is the ability to perform the coupling without protecting the phenolic hydroxyl group. User-friendly protocols for the protecting group-free synthesis of biphenols via Suzuki-Miyaura coupling have been successfully developed, often utilizing aqueous conditions and sometimes accelerated by microwave irradiation.[7][8] The phenolate formed under the basic reaction conditions can even lead to higher yields compared to methoxy-substituted analogues due to increased C-nucleophilicity.[7] However, if side reactions involving the phenol become problematic, protection as a methyl or benzyl ether can be considered, followed by a subsequent deprotection step.

Conclusion

The Suzuki-Miyaura coupling of this compound is a readily achievable transformation with the appropriate choice of catalyst, ligand, and reaction conditions. By employing a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with a suitable base and solvent system, the challenges associated with this electron-rich and functionalized substrate can be effectively overcome. This detailed protocol and the accompanying scientific rationale provide a solid foundation for researchers to successfully synthesize a wide range of biaryl compounds derived from this compound, opening avenues for the development of novel pharmaceuticals and functional materials.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 11, 2026, from [Link]

  • 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved January 11, 2026, from [Link]

  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 11, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2020, March 29). YouTube. Retrieved January 11, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021, September 16). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020, May 20). Chemical Society Reviews. Retrieved January 11, 2026, from [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

Sources

Palladium-catalyzed cross-coupling reactions of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methoxyphenol

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—featuring a reactive aryl bromide handle, a nucleophilic phenolic hydroxyl group, and an electron-donating methoxy moiety—makes it an ideal scaffold for building molecular complexity. Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern synthetic chemistry for their reliability and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds.[1][2]

This guide provides detailed application notes and robust protocols for the three principal palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and causality behind experimental choices, empowering researchers to optimize these transformations for their specific synthetic targets.

Core Concepts: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar, well-defined catalytic cycle.[3][4] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst. The cycle consists of three fundamental steps:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[5][6] The reactivity for this step generally follows the order of C-I > C-OTf > C-Br > C-Cl.[7]

  • Transmetalation (or equivalent): The organic group from a second coupling partner (e.g., an organoboron species in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][9]

General Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product Substrate Ar-X (this compound) Substrate->ArPdX Partner R'-[M] Partner->ArPdX

Caption: Generalized workflow for Pd-catalyzed cross-coupling.

Critical Experimental Parameters

The success of coupling reactions with this compound hinges on the careful selection of four key parameters: catalyst/ligand system, base, solvent, and temperature.

  • Substrate-Specific Considerations : The phenolic proton of this compound is acidic and will be deprotonated by the bases typically used in these reactions. This necessitates the use of at least two equivalents of base: one to form the phenoxide and at least one to participate in the catalytic cycle. The resulting phenoxide anion is highly soluble in polar aprotic solvents, which can be advantageous.

  • Catalyst & Ligand Selection : While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings often require more sophisticated systems.[10] Modern catalysts consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are highly effective as they stabilize the monoligated Pd(0) species, which is often the most active catalytic intermediate, and accelerate both the oxidative addition and reductive elimination steps.[10][11]

  • Base Selection : The base plays a crucial role in activating the coupling partner and regenerating the catalyst.[12] Its choice is substrate-dependent.

    • Suzuki: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common. They are strong enough to facilitate transmetalation without being overly harsh.[12][13]

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, forming the key palladium-amido complex.[14][15]

    • Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to quench the H-X byproduct and facilitate the formation of the copper-acetylide intermediate.[16][17]

  • Solvent : Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene.[8][18][19]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an aryl halide with an organoboron species.[4][20] This reaction is foundational in synthesizing complex molecules for pharmaceuticals and organic electronics.

Causality and Optimization

The key to a successful Suzuki coupling is the activation of the boronic acid by the base to form a more nucleophilic boronate species, which then undergoes transmetalation.[8][21]

  • Catalyst/Ligand : For simple arylboronic acids, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃ can be sufficient. For more sterically hindered or electron-rich boronic acids, a more robust system like Pd(dppf)Cl₂ or a Pd₂(dba)₃/SPhos combination may be necessary to achieve high yields.[10][22]

  • Base : K₃PO₄ is an excellent starting point. It is a moderately strong base that is effective in a wide range of solvents. Cs₂CO₃ is more soluble in organic solvents and can be beneficial for more challenging couplings.[12][23]

  • Solvent : A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is standard. Water aids in dissolving the inorganic base and is believed to facilitate the transmetalation step.[8][24]

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L2 ArPdBr ArPd(II)L2Br Pd0->ArPdBr Oxidative Addition (ArBr) ArPdOH ArPd(II)L2OH ArPdBr->ArPdOH Ligand Exchange (Base, e.g., OH-) ArPdAr_prime ArPd(II)L2Ar' ArPdOH->ArPdAr_prime Transmetalation (Ar'B(OH)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArBr 3-Bromo-5- methoxyphenol BoronicAcid Ar'B(OH)2 Base Base (e.g., K3PO4)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Toluene/H₂O (10:1)100High
2-Thiopheneboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)95Moderate to High
Note: Yields are illustrative and based on reactions with similar bromophenol substrates. Optimization for this compound is recommended.[22]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition : Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[25][26] This transformation has revolutionized drug discovery by providing access to a vast chemical space of previously inaccessible amine-containing compounds.[1]

Causality and Optimization

This reaction's success depends on a catalytic cycle where amine coordination is followed by deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[9][14]

  • Catalyst/Ligand : This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like RuPhos, SPhos, or BrettPhos are often required, especially for coupling with primary amines or less reactive aryl halides.[11][27] Using a pre-formed "precatalyst" (e.g., RuPhos Pd G3) can improve reproducibility.

  • Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective.[15] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes be used, though this may require a more active catalyst system.[15]

  • Solvent : Anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are standard.[18][19][28] The choice can significantly impact reaction rate and selectivity.

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Amination Cycle cluster_reactants Pd0 Pd(0)L ArPdBr ArPd(II)L(Br) Pd0->ArPdBr Oxidative Addition (ArBr) PdAmido [ArPd(II)L(NR'R'')] ArPdBr->PdAmido Amine Coordination & Deprotonation (HNR'R'', Base) PdAmido->Pd0 Reductive Elimination (Ar-NR'R'') ArBr 3-Bromo-5- methoxyphenol Amine Amine Base Base (NaOtBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions
Amine PartnerPalladium Precatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)
MorpholinePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBu (2.2)Toluene100High
AnilineBrettPhos Pd G3 (2.0)-LHMDS (2.2)1,4-Dioxane100High
BenzylaminePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.5)t-BuOH110Moderate to High
Note: Yields are illustrative and based on reactions with similar bromopyridine/bromophenol substrates. Optimization is crucial.[1][27]
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation : In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol% Pd) and base (e.g., NaOtBu, 2.2 mmol, 2.2 equiv) to a dry reaction vial containing a stir bar.

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition : Add anhydrous, degassed toluene (5 mL). Finally, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction : Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and salts, washing the pad with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.[9][15]

Application 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[29][30] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key components in natural products, pharmaceuticals, and organic materials.[16][31]

Causality and Optimization

The reaction typically involves two interconnected catalytic cycles: a palladium cycle similar to the one described above and a copper cycle.[29][31] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.[16]

  • Catalyst/Ligand : The classic catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[16][32] Phosphine ligands like PPh₃ are generally sufficient.

  • Copper-Free Variant : To avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed.[30][31] These typically require a more active palladium catalyst system and a stronger base.

  • Base : A mild amine base (e.g., Et₃N, DIPEA) is used to neutralize the hydrohalic acid formed during the reaction and to deprotonate the alkyne.[16][17]

  • Solvent : Polar aprotic solvents like THF or DMF are commonly used.[16]

Sonogashira Catalytic Cycle Sonogashira Coupling Dual Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdBr ArPd(II)L2Br Pd0->ArPdBr Oxidative Addition (ArBr) ArPdC_CR ArPd(II)L2(C≡CR) ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Reductive Elimination (Ar-C≡CR) CuBr Cu(I)Br CuCCR Cu(I)C≡CR CuBr->CuCCR Alkyne Deprotonation (R-C≡CH, Base) CuCCR->ArPdBr CuCCR->CuBr

Caption: Dual catalytic cycles in the Sonogashira coupling.

Data Presentation: Sonogashira Coupling Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.0)CuI (3.0)Et₃N (3.0)THF60High
TrimethylsilylacetylenePd(PPh₃)₄ (3.0)CuI (5.0)DIPEA (3.0)DMF70High
1-HexynePd(OAc)₂ (2.0) / PPh₃ (4.0)CuI (3.0)Et₃N (3.0)Acetonitrile80Moderate to High
Note: Yields are illustrative. The phenolic proton will be deprotonated by the amine base, so sufficient equivalents should be used.[33]
Experimental Protocol: Sonogashira Coupling
  • Preparation : To a Schlenk flask containing a stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed THF (5 mL) via syringe, followed by the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction : Heat the mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite, washing with more ether.

  • Purification : Wash the filtrate with saturated aq. NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • The Boffin Access. Sonogashira coupling. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • NIH National Library of Medicine. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. [Link]

  • ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. [Link]

  • ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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Application Note & Protocols: Sonogashira Coupling of 3-Bromo-5-methoxyphenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a detailed technical overview and robust protocols for the palladium and copper-catalyzed Sonogashira coupling of 3-Bromo-5-methoxyphenol with a variety of terminal alkynes. As a versatile bifunctional building block, this compound is a valuable precursor in the synthesis of complex molecules for the pharmaceutical and materials science industries.[3][4] This document delves into the reaction mechanism, strategies for experimental optimization, step-by-step protocols, and troubleshooting, designed for researchers, medicinal chemists, and drug development professionals.

The Scientific Foundation: Mechanism and Rationale

The Sonogashira reaction is a powerful method for constructing arylalkynes and conjugated enynes.[5] Its success hinges on a dual catalytic system involving palladium and copper, which work in concert under basic conditions to couple an aryl halide with a terminal alkyne.[6] Understanding the underlying mechanism is critical for rational optimization and troubleshooting.

The Dual Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][7]

  • Palladium Cycle (The Main Engine):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step and forms a Pd(II) intermediate.[1] The electron-rich nature of the phenol substrate (due to the -OH and -OMe groups) can make this step more challenging compared to electron-deficient aryl halides.[6]

    • Transmetalation: The Pd(II) complex receives the alkynyl group from the copper acetylide species generated in the copper cycle. This ligand exchange forms a new Pd(II) complex bearing both the aryl and alkynyl fragments.[8]

    • Reductive Elimination: The final step involves the collapse of this intermediate, forming the C(sp²)-C(sp) bond of the desired product, 3-alkynyl-5-methoxyphenol, and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

  • Copper Cycle (The Acetylide shuttle):

    • π-Alkyne Complex Formation: Copper(I) iodide reacts with the terminal alkyne to form a copper-alkyne π-complex.[9]

    • Deprotonation & Acetylide Formation: In the presence of an amine base (e.g., triethylamine), the acidic terminal proton of the alkyne is removed, forming a key copper(I) acetylide intermediate.[2] This species is now primed to transfer the alkynyl group to the palladium center in the transmetalation step.

dot graph Sonogashira_Mechanism { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} end_dot Diagram 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Design and Optimization

A successful coupling requires careful selection of catalysts, ligands, base, and solvent. The electron-rich nature of this compound makes certain parameters especially important.

Parameter Choice Rationale & Expert Insight
Palladium Pre-catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is often preferred due to its higher air stability compared to Pd(PPh₃)₄.[8] It is a Pd(II) source that is reduced in situ to the active Pd(0) species. For electron-rich aryl bromides, a more active catalyst system might be needed, which can be generated from Pd(OAc)₂ with a suitable phosphine ligand.
Copper(I) Co-catalyst CuICopper(I) Iodide is essential for the formation of the copper acetylide intermediate, which dramatically accelerates the reaction, allowing for milder conditions (lower temperatures) than copper-free systems.[1] Crucial: Use high-purity CuI; impurities can hinder catalysis.
Ligand Triphenylphosphine (PPh₃)PPh₃ is a standard, cost-effective ligand that stabilizes the palladium catalyst. For challenging couplings with electron-rich bromides, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can promote the rate-limiting oxidative addition step.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is critical. It serves two roles: (1) deprotonating the terminal alkyne and (2) scavenging the HBr generated during the reaction.[10] DIPA is often more effective than Et₃N for less reactive substrates. The base must be anhydrous and free of oxygen.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneTHF is an excellent general-purpose solvent for Sonogashira reactions. It effectively dissolves the organic substrates and catalysts. DMF can be used for less soluble substrates but requires higher purification standards. All solvents must be rigorously degassed to prevent oxygen from entering the reaction.
Atmosphere Nitrogen or ArgonStrictly Anaerobic. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.[2] This is especially important in copper-catalyzed reactions.
Temperature 25°C to 65°CWhile some Sonogashira couplings proceed at room temperature, the coupling of an electron-rich aryl bromide often requires gentle heating (40-65°C) to drive the oxidative addition step to completion.[1] Reaction progress should be monitored by TLC or GC-MS to avoid decomposition at higher temperatures.

General Protocol: Synthesis of 3-(Phenylethynyl)-5-methoxyphenol

This protocol provides a reliable method for the coupling of this compound with phenylacetylene. It should be adapted based on the specific terminal alkyne used.

Materials and Reagents
  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, Degassed Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuation and Backfilling: Seal the flask with septa. Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Stir the mixture for 5 minutes to allow the solids to dissolve/suspend.

  • Sequential Addition: Sequentially add triethylamine (3.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq) via syringe.

    • Scientist's Note: The order of addition is important. Adding the base and alkyne last ensures the catalytic system is properly formed in an inert environment before the substrates are introduced.

  • Reaction Execution: Heat the reaction mixture to 50°C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(phenylethynyl)-5-methoxyphenol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

dot graph Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} end_dot Diagram 2: Experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive CatalystEnsure the Pd pre-catalyst is of good quality. Consider adding a phosphine ligand (e.g., 4 mol% PPh₃) if using Pd(OAc)₂.
2. Insufficient DegassingOxygen can deactivate the Pd(0) catalyst. Improve the degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).
3. Poor Substrate ReactivityFor the electron-rich this compound, slightly increase the temperature (to ~65°C) or switch to a more active ligand system (e.g., a biaryl phosphine).
Glaser Homocoupling Observed 1. Oxygen in the ReactionThis is the most common cause. Rigorously deoxygenate all solvents and reagents and maintain a positive inert gas pressure throughout the experiment.
2. Impure ReagentsUse high-purity, oxygen-free bases and alkynes.
Decomposition of Starting Material 1. Temperature Too HighMonitor the reaction closely and avoid excessive heating, which can degrade the phenol substrate or the catalyst.
2. Base IncompatibilityIn rare cases, a strong base may cause side reactions. Consider a weaker inorganic base like K₂CO₃ in a polar solvent like DMF, though this may require higher temperatures.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable 3-alkynyl-5-methoxyphenol derivatives. Success relies on a firm understanding of the catalytic mechanism and meticulous attention to experimental detail, particularly the exclusion of oxygen to prevent catalyst deactivation and unwanted side reactions. By carefully selecting the catalyst system, base, and solvent, and by implementing the robust protocol detailed herein, researchers can reliably access a wide range of functionalized phenol building blocks for applications in drug discovery and materials science.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

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  • Biffis, A. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Schmid, T. E. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Taddei, M. et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Gholinejad, M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chatenet, D. et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]

  • Yu, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Lin, C-F. et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Electron-Rich Aryl Amine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] However, the successful application of this reaction, particularly with complex substrates, requires a nuanced understanding of the interplay between the substrate's electronic properties, the catalyst system, and the reaction conditions.

This guide provides a detailed examination of the Buchwald-Hartwig amination of 3-bromo-5-methoxyphenol, an electron-rich aryl halide with a potentially reactive phenol group. The presence of both the methoxy and hydroxyl groups on the aromatic ring increases its electron density, which can pose challenges to the catalytic cycle. Furthermore, the acidic proton of the phenol group introduces the potential for competitive O-arylation or catalyst inhibition. This document will dissect these challenges and provide a robust, field-tested protocol to achieve a successful and chemoselective amination. We will delve into the rationale behind the selection of specific reagents and conditions, offering insights grounded in mechanistic principles to empower researchers to adapt and troubleshoot this critical transformation.

The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(Br)L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord RNH_2 PdII_Amine [Ar-Pd(II)(H2NR)L_n]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(HNR)L_n Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NHR Reduct_Elim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5] The electron-rich nature of the substrate can make this step more challenging compared to electron-poor aryl halides.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6] The choice of base is critical to avoid deprotonation of the phenol.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for particularly challenging amines.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed toluene

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen) supply

  • Magnetic stirrer with heating plate

Reaction Setup and Execution
  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).

  • Seal and Purge: Seal the flask with a rubber septum and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the finely ground potassium phosphate (2.0 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed toluene and 1,4-dioxane (typically in a 1:1 to 4:1 ratio to achieve a substrate concentration of 0.1-0.2 M) via syringe. The use of dioxane can aid in the solubility of the reagents.

  • Amine Addition: Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: A Guide to Reaction Parameters

The following table summarizes key reaction parameters that can be optimized for the Buchwald-Hartwig amination of this compound.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective palladium precursor. Other sources like Pd₂(dba)₃ can also be used.[3]
Ligand XPhos (4 mol%)A bulky, electron-rich monophosphine ligand that is often effective for challenging substrates. Other Buchwald ligands like RuPhos or BrettPhos can be screened.[7]
Base K₃PO₄ (2.0 equiv)A weaker base compared to alkoxides, minimizing the risk of phenol deprotonation and subsequent O-arylation. Cs₂CO₃ is another suitable alternative.[8]
Solvent Toluene/1,4-DioxaneToluene is a standard solvent for this reaction. Dioxane can improve the solubility of the base and other reagents.
Temperature 80-110 °CThe reaction temperature should be optimized to balance reaction rate with potential side reactions and catalyst decomposition.
Amine Stoichiometry 1.2 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.

Causality Behind Experimental Choices: A Deeper Dive

The selection of each component in the protocol is deliberate and based on established principles for successful Buchwald-Hartwig aminations, particularly for this challenging substrate.

  • The Catalyst System (Pd(OAc)₂ and XPhos): The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial. XPhos, a member of the Buchwald ligand family, is designed to facilitate both the oxidative addition to the electron-rich aryl bromide and the final reductive elimination step.[7] The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is often more active in the catalytic cycle.

  • The Base (K₃PO₄): The choice of a relatively weak inorganic base like potassium phosphate is a key strategy to ensure chemoselectivity. Stronger bases, such as sodium tert-butoxide (NaOtBu), are commonly used in Buchwald-Hartwig reactions but would readily deprotonate the acidic phenol on the substrate.[8] This could lead to competitive O-arylation, forming a diaryl ether byproduct, or catalyst inhibition through the formation of a palladium-phenoxide complex.

  • The Solvent System (Toluene/Dioxane): Toluene is a non-polar solvent that is generally effective for this type of cross-coupling. However, the poor solubility of inorganic bases like K₃PO₄ in toluene can be a limiting factor.[8] The addition of a more polar, aprotic solvent like 1,4-dioxane can significantly improve the solubility of the base and facilitate a more homogeneous reaction mixture, leading to improved reaction rates and reproducibility.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following diagram outlines a logical approach to troubleshooting common problems encountered in the Buchwald-Hartwig amination of this compound.

Troubleshooting Start Reaction Issue No_Reaction No Reaction / Low Conversion Start->No_Reaction Side_Products Side Product Formation Start->Side_Products Decomposition Starting Material Decomposition Start->Decomposition Check_Inert Verify Inert Atmosphere and Reagent Purity No_Reaction->Check_Inert Initial Checks Check_Base Analyze for O-arylation. Consider a weaker base (e.g., K2CO3) Side_Products->Check_Base Diaryl ether observed? Check_Hydrodehalogenation Check for Hydrodehalogenation. Optimize ligand and base. Side_Products->Check_Hydrodehalogenation Phenol observed? Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Check_Amine_Stability Verify Amine Stability Under Reaction Conditions Decomposition->Check_Amine_Stability Screen_Ligands Screen Different Ligands (e.g., RuPhos, BrettPhos) Check_Inert->Screen_Ligands If no improvement Increase_Temp Increase Temperature Incrementally Screen_Ligands->Increase_Temp If still slow

Figure 2: A troubleshooting guide for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful consideration of the substrate's unique electronic and functional group characteristics. By employing a well-chosen catalyst system, a moderately weak base to ensure chemoselectivity, and an appropriate solvent mixture, researchers can successfully synthesize the desired 3-amino-5-methoxyphenol derivatives. This guide provides a solid foundation for this reaction, and the principles discussed herein can be extrapolated to other challenging electron-rich aryl halide substrates.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Coric, I., & List, B. (2012). Site-Selective C–H Amination of Phenol-Containing Biomolecules. Organic Letters, 14(12), 3044–3047. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Chemlife. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxy-Substituted Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility.[1][2] The introduction of a methoxy group, as present in 3-Bromo-5-methoxyphenol, provides a key modulatory element, influencing the electronic properties and metabolic stability of the resulting biaryl compounds. This strategic placement of a methoxy substituent can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[3] Furthermore, the phenolic hydroxyl group offers a valuable handle for further synthetic transformations, allowing for the generation of diverse compound libraries.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of biaryl compounds utilizing this compound as a versatile starting material. We will delve into the mechanistic nuances of palladium-catalyzed cross-coupling reactions, offering field-proven insights to navigate the synthetic challenges and optimize reaction outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound in cross-coupling reactions is governed by the interplay of electronic and steric effects of its substituents. The electron-donating methoxy group and the hydroxyl group (or its corresponding phenoxide under basic conditions) can influence the electron density of the aromatic ring, which in turn affects the rate-determining oxidative addition step in many palladium-catalyzed cycles.[4] While electron-rich aryl bromides can sometimes be challenging substrates, the appropriate choice of ligand and reaction conditions can overcome this hurdle.[1]

A critical consideration is the presence of the free phenolic hydroxyl group. Under the basic conditions often employed in cross-coupling reactions, this group will be deprotonated to a phenoxide. While this may enhance the electron-donating nature of the ring, it can also potentially coordinate to the palladium center, influencing the catalytic activity. In some cases, protection of the hydroxyl group may be advantageous to prevent side reactions or catalyst inhibition.[5]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The formation of the biaryl C-C bond from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of the specific methodology—Suzuki-Miyaura, Stille, or Heck coupling—will depend on the desired coupling partner, functional group tolerance, and the availability of starting materials.

I. The Suzuki-Miyaura Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: For electron-rich aryl bromides like this compound, the use of electron-rich and bulky phosphine ligands is crucial. Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective in promoting the oxidative addition step and facilitating the reductive elimination to form the biaryl product.[1] Palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these ligands.

  • Base Selection: The choice of base is critical for the activation of the boronic acid to form a more nucleophilic boronate species.[7] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed.[1] The strength of the base can influence the rate of transmetalation and may need to be optimized for specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8] Rigorous degassing of the solvents is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromophenols

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
3-BromophenolPd/C (heterogeneous)-K₂CO₃ (2.0)Water150 (MW)90
4-BromophenolPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/Water10095
2-BromophenolPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/Water8088

Note: This table presents representative data from various sources for comparative purposes and may not reflect optimized conditions for this compound.[10]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. The Stille Coupling: Utilizing Organotin Reagents

The Stille reaction offers a powerful alternative for C-C bond formation, coupling organostannanes with organic halides.[11] Organotin reagents are often stable and tolerant of a wide range of functional groups.[12] However, a significant drawback is the toxicity of tin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[13]

Causality Behind Experimental Choices:

  • Catalyst and Ligands: Pd(PPh₃)₄ and Pd₂(dba)₃ are common catalysts for Stille couplings.[14] The choice of ligand can be critical, with electron-rich and sterically hindered phosphines often accelerating the reaction.[15]

  • Additives: The addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of Stille couplings, particularly the transmetalation step.[2]

  • Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used.[12]

Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene

Materials:

  • This compound (1.0 eq)

  • (Tributylstannyl)benzene (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous Toluene (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add degassed anhydrous toluene via syringe.

  • Add (Tributylstannyl)benzene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF to precipitate the tin salts.

  • Filter the mixture through a pad of Celite, wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-SnR3) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: General catalytic cycle for the Stille cross-coupling reaction.

III. The Heck Coupling: Synthesis of Substituted Alkenes

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for the synthesis of stilbenes and other vinylated aromatics.[16][17]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst, often in combination with a phosphine ligand like PPh₃ or P(o-tol)₃.[18]

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the H-X generated during the reaction.[19]

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically employed.[18]

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (2.0 eq)

  • Anhydrous DMF (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Add degassed anhydrous DMF, styrene, and Et₃N via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 18-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Heck Coupling Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)(Alkene)L2 Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Hydrido_Pd_Complex H-Pd(II)(X)L2 Sigma_Alkyl_Complex->Hydrido_Pd_Complex β-Hydride Elimination (Product Release) Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (+ Base)

Caption: General catalytic cycle for the Heck cross-coupling reaction.

The Role of the Phenolic Hydroxyl Group: To Protect or Not to Protect?

The decision to protect the phenolic hydroxyl group of this compound is a critical strategic consideration.[5]

Scenarios Favoring No Protection:

  • Mild Reaction Conditions: If the chosen cross-coupling reaction proceeds under relatively mild basic conditions, protection may not be necessary.

  • Enhanced Reactivity: The corresponding phenoxide formed under basic conditions can further activate the aromatic ring towards oxidative addition.

  • Step Economy: Avoiding protection and deprotection steps improves the overall efficiency of the synthesis.

Scenarios Requiring Protection:

  • Strongly Basic or Nucleophilic Conditions: If the reaction requires strongly basic or nucleophilic conditions that could lead to undesired side reactions at the hydroxyl group, protection is advisable.

  • Incompatible Reagents: Certain reagents, such as organolithiums or Grignard reagents, are incompatible with the acidic proton of the phenol.

  • Improved Solubility: Protection can sometimes improve the solubility of the starting material in organic solvents.

Common Protecting Groups for Phenols:

  • Methyl Ether (Me): Can be cleaved with strong acids like HBr or BBr₃.

  • Benzyl Ether (Bn): Cleaved by hydrogenolysis (H₂, Pd/C).

  • Silyl Ethers (e.g., TBDMS, TIPS): Cleaved with fluoride sources such as TBAF.[20]

The choice of protecting group should be guided by its stability to the cross-coupling conditions and the ease of its subsequent removal.[5]

Safety and Handling of this compound

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[21] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[10]

Conclusion: A Versatile Building Block for Biaryl Synthesis

This compound is a valuable and versatile building block for the synthesis of a wide range of biaryl compounds. A thorough understanding of the principles of palladium-catalyzed cross-coupling reactions, coupled with careful consideration of the role of the phenolic hydroxyl group, will enable researchers to effectively utilize this starting material in the development of novel molecules for pharmaceutical and materials science applications. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation and optimization of these critical synthetic transformations.

References

  • A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. Benchchem. Accessed January 11, 2026.
  • This compound | C7H7BrO2 | CID 21536038. PubChem. Accessed January 11, 2026.
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  • Stille Coupling. NROChemistry. Accessed January 11, 2026.
  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene. Benchchem. Accessed January 11, 2026.
  • Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides. Benchchem. Accessed January 11, 2026.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Accessed January 11, 2026.
  • The Stille Reaction - Chem 115 Myers. Harvard University. Accessed January 11, 2026.
  • 11-The Stille Reaction PDF. Scribd. Accessed January 11, 2026.
  • PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF HETEROARYLTRIOLBORATES WITH ARYL HALIDES FOR SYNTHESIS OF BIARYLS. HETEROCYCLES. Accessed January 11, 2026.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Accessed January 11, 2026.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 11, 2026.
  • Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. Accessed January 11, 2026.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 11, 2026.
  • Heck Reaction. Organic Chemistry Portal. Accessed January 11, 2026.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem. Accessed January 11, 2026.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 11, 2026.
  • The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid.
  • How to approach choosing reaction conditions for Suzuki?. Reddit. Accessed January 11, 2026.
  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Accessed January 11, 2026.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 11, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026.
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  • Suzuki-Miyaura coupling: Practical Guide. Yoneda Labs. Accessed January 11, 2026.
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  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC (NIH). Accessed January 11, 2026.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Accessed January 11, 2026.
  • Stille reaction. Wikipedia. Accessed January 11, 2026.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. Accessed January 11, 2026.
  • Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)-1-bromoethane Derivatives. Benchchem. Accessed January 11, 2026.
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  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Accessed January 11, 2026.
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  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. Accessed January 11, 2026.
  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. ChemRxiv. Accessed January 11, 2026.
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Application Notes and Protocols for the O-Alkylation of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-methoxyphenol Ethers

In the landscape of contemporary drug discovery and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The this compound core is a particularly valuable building block, offering multiple points for diversification. The O-alkylation of the phenolic hydroxyl group is a fundamental transformation that unlocks access to a vast chemical space of aryl ethers. These derivatives are prevalent in numerous biologically active molecules and advanced materials.[1][2] The introduction of an ether linkage can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity, making O-alkylation a critical tool for medicinal chemists.[2]

This comprehensive guide provides a detailed exploration of the reaction conditions for the O-alkylation of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Pillar 1: Foundational Principles of O-Alkylation

The most prevalent and robust method for the synthesis of aryl ethers from phenols is the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves the deprotonation of the weakly acidic phenolic hydroxyl group to form a much more nucleophilic phenoxide anion. This is followed by the attack of the phenoxide on an electrophilic carbon of an alkylating agent, typically an alkyl halide or sulfonate, leading to the displacement of a leaving group and the formation of the ether bond.[3][5]

The success of the Williamson ether synthesis is contingent on several key factors:

  • The Nature of the Base: A suitable base is required to deprotonate the phenol. The choice of base is critical and can influence the reaction rate and selectivity.[6][7]

  • The Reactivity of the Alkylating Agent: The alkylating agent must possess a good leaving group and an accessible electrophilic carbon. Primary alkyl halides are ideal, while secondary and tertiary halides are prone to competing elimination reactions.[8]

  • The Choice of Solvent: The solvent plays a crucial role in solvating the ions involved and influencing the nucleophilicity of the phenoxide.[9]

An alternative approach for the O-alkylation of phenols, particularly when dealing with sensitive substrates or when stereochemical inversion is desired at a chiral alcohol center (acting as the alkylating agent), is the Mitsunobu reaction.[10][11] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the phenol.[11]

Pillar 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the O-alkylation of this compound using various alkylating agents under Williamson conditions.

General Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of this compound.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Isolation cluster_purification Purification A Combine this compound and Base in Flask B Add Anhydrous Solvent under Inert Atmosphere A->B 1. C Add Alkylating Agent B->C D Heat Reaction Mixture (if necessary) C->D 2. E Cool to Room Temperature and Quench D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Pure Product H->I

Caption: General workflow for the O-alkylation of this compound.

Protocol 1: O-Methylation to Synthesize 1-Bromo-3,5-dimethoxybenzene

This protocol details the synthesis of 1-bromo-3,5-dimethoxybenzene, a common intermediate in pharmaceutical synthesis.[12][13]

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv).

  • Under an inert atmosphere, add anhydrous DMF or acetonitrile (to a concentration of 0.2-0.5 M with respect to the phenol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (methyl iodide or dimethyl sulfate, 1.1-1.5 equiv) dropwise to the mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2-3 times) and then with brine. This is crucial for removing the high-boiling point solvent (DMF).[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure 1-bromo-3,5-dimethoxybenzene.[15][16]

Protocol 2: O-Benzylation

This protocol describes the introduction of a benzyl protecting group or a pharmacologically relevant benzyl moiety.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Benzyl Bromide (BnBr)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Follow steps 1-3 from Protocol 1, using acetonitrile as the solvent. Cesium carbonate can be used for a faster reaction rate.[17]

  • Add benzyl bromide (1.1 equiv) to the reaction mixture.

  • Heat the mixture to reflux and monitor by TLC.

  • Perform the workup and purification as described in steps 6-9 of Protocol 1.

Comparative Data of Reaction Conditions
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Potential Side Reactions
Methyl IodideK₂CO₃DMF60-802-6Over-alkylation (if di-phenol)
Benzyl BromideK₂CO₃AcetonitrileReflux4-12C-alkylation (minor)[9]
Ethyl BromoacetateNaHTHF0 to RT3-8Hydrolysis of ester
Allyl BromideK₂CO₃AcetoneReflux2-5C-alkylation (minor)

Pillar 3: Troubleshooting and Optimization

Low Reaction Yield:

  • Incomplete Deprotonation: Ensure the base is anhydrous and used in sufficient excess. For less reactive phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF may be necessary.[8]

  • Poor Alkylating Agent Reactivity: Use a more reactive alkyl halide (I > Br > Cl).

  • Slow Reaction Rate: Increase the reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO.[3][9]

Formation of Side Products:

  • C-Alkylation: Phenoxide ions are ambident nucleophiles and can undergo alkylation on the aromatic ring, particularly at the ortho and para positions.[9] To favor O-alkylation, use polar aprotic solvents (DMF, DMSO, acetonitrile).[9] Protic solvents can solvate the oxygen atom, making it less nucleophilic and promoting C-alkylation.[9]

  • Elimination: With secondary or tertiary alkyl halides, base-catalyzed elimination to form an alkene can be a major side reaction.[8] It is best to use primary alkyl halides for the Williamson ether synthesis.[3][8]

Phase Transfer Catalysis for Enhanced Selectivity:

For reactions that are sluggish or prone to side reactions, phase-transfer catalysis (PTC) can be a powerful tool. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[18][19] This can lead to faster reaction rates, milder conditions, and improved selectivity for O-alkylation.[19]

Conclusion

The O-alkylation of this compound is a versatile and essential transformation for the synthesis of valuable chemical entities. A thorough understanding of the underlying principles of the Williamson ether synthesis and the careful selection of reaction conditions are paramount for achieving high yields and purity. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently synthesize a diverse array of 3-bromo-5-methoxyphenyl ethers to advance their research in drug discovery and materials science.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link to source is not available as it is a historical publication, but the reaction is a cornerstone of organic chemistry and widely cited.]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • Landini, D., Maia, A., & Montanari, F. (1978). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 100(9), 2796–2801. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 509, 111566. [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc.[Link]

  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • OUCI. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Wang, D., et al. (2005). Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. Synthetic Communications, 35(11), 1475-1480. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-Bromo-3,5-dimethoxybenzene. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2131-2152. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. [Link]

  • European Patent Office. (2003). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. [Link]

  • Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.). PROCESS FOR PURIFYING ALKYLATED PHENOLS. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST WebBook. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • PubChem. (n.d.). 1-bromo-3-methoxy-5-methylbenzene. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methoxy- Mass spectrum (electron ionization). NIST WebBook. [Link]

  • MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

Sources

Application Note: A Detailed Protocol for the O-Alkylation of 3-Bromo-5-methoxyphenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The Williamson ether synthesis remains one of the most reliable and versatile methods for constructing the C-O-C ether linkage.[1][2] This application note provides a comprehensive, in-depth guide for the etherification of 3-bromo-5-methoxyphenol with various alkyl halides. We will explore the underlying reaction mechanism, present a detailed and robust experimental protocol, discuss critical process parameters, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted alkoxy-bromo-aromatic compounds.

Theoretical Background and Mechanism

The etherification of this compound proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] The reaction can be dissected into two fundamental steps:

  • Deprotonation: The phenolic hydroxyl group is weakly acidic and must be deprotonated by a suitable base to form a phenoxide anion. This step is crucial as the phenoxide is a significantly more potent nucleophile than the neutral phenol.[4][5] For the synthesis of aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) to minimize potential side reactions.[3]

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step.[1][6] This SN2 displacement results in the formation of the desired aryl ether and an inorganic salt byproduct.

The overall reaction is depicted below:

Reaction Scheme: Williamson Ether Synthesis of this compound

Critical Reaction Parameters

The success and efficiency of the Williamson ether synthesis are highly dependent on several key parameters:

  • The Alkyl Halide (R-X): The reaction is most efficient with primary alkyl halides.[1][6] Secondary alkyl halides can also be used but may lead to a competing elimination (E2) reaction, forming an alkene byproduct, especially with sterically hindered bases.[4][7] Tertiary alkyl halides almost exclusively yield the elimination product and are unsuitable for this synthesis.[6][8]

  • The Solvent: The choice of solvent is critical for promoting the SN2 pathway. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[1][3][9] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thus enhancing its nucleophilicity and accelerating the reaction rate.[1] Protic solvents (e.g., water, ethanol) should be avoided as they can form hydrogen bonds with the phenoxide, shielding it and reducing its reactivity.[5]

  • The Base: Anhydrous potassium carbonate is a commonly used base for this transformation due to its moderate basicity, low cost, and ease of handling.[9] It is strong enough to deprotonate the phenol without promoting significant side reactions.

  • Temperature: The reaction is typically conducted at elevated temperatures, generally between 50 and 100 °C, to ensure a reasonable reaction rate.[1] Reaction progress should be monitored to determine the optimal time and temperature.

Potential Side Reactions

While O-alkylation is the desired pathway, the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). This can lead to a competing C-alkylation reaction, where the alkyl group attaches directly to the carbon atoms of the benzene ring.[1][5] However, the use of polar aprotic solvents strongly favors the desired O-alkylation pathway.[5]

Experimental Protocol

This protocol provides a general method for the etherification of this compound. Molar equivalents and reaction times may be optimized for specific alkyl halides.

Materials and Equipment
Reagents Equipment
This compound (1.0 equiv)Round-bottom flask
Alkyl halide (1.1-1.5 equiv)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)Heating mantle or oil bath
Anhydrous N,N-Dimethylformamide (DMF)Reflux condenser
Ethyl acetate (EtOAc)Inert atmosphere setup (Nitrogen or Argon)
5% Sodium Hydroxide (NaOH) solutionSeparatory funnel
Deionized waterRotary evaporator
Brine (saturated aqueous NaCl)Standard laboratory glassware
Anhydrous Sodium Sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates
Silica gel for column chromatographyFlash column chromatography system
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Place the flask under an inert atmosphere (e.g., nitrogen). Add anhydrous DMF via syringe until a stirrable slurry is formed (typically a concentration of 0.2-0.5 M with respect to the phenol).

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equiv) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting phenol spot indicates reaction completion. This typically takes 1 to 8 hours.[1]

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with 5% NaOH solution (to remove any unreacted phenol)[10], deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ether product.[9]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Combine this compound, anhydrous K2CO3, and anhydrous DMF under N2 atmosphere B Add alkyl halide (1.1 eq) A->B C Heat to 80 °C B->C D Monitor progress by TLC (1-8 hours) C->D E Cool to RT, add water D->E F Extract with Ethyl Acetate (3x) E->F G Combine organic layers F->G H Wash with 5% NaOH, H2O, Brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify crude product by flash column chromatography I->J K Characterize pure ether product (NMR, MS) J->K

Caption: Experimental workflow for Williamson ether synthesis.

Data Summary and Troubleshooting

The following table provides suggested starting parameters for various primary alkyl halides and a guide for troubleshooting common issues.

Alkyl Halide Equivalents Typical Reaction Time Notes & Potential Issues
Iodomethane1.21-3 hoursHighly reactive. Reaction is often fast. Ensure adequate cooling during addition if necessary.
Bromoethane1.22-5 hoursStandard reactivity. Monitor by TLC.
1-Bromopropane1.23-6 hoursGood substrate. Reaction proceeds cleanly.
Benzyl Bromide1.11-4 hoursHighly reactive benzylic halide. Can be a lachrymator; handle in a fume hood.
1-Bromobutane1.24-8 hoursReaction may be slower due to increased steric bulk. Consider slightly higher temperature if needed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature or time.3. Poor quality solvent (not anhydrous).1. Use freshly dried or new anhydrous K₂CO₃.2. Increase reaction temperature to 90-100 °C and/or extend reaction time.3. Use a fresh bottle of anhydrous DMF.
Multiple Products on TLC 1. Competing C-alkylation.2. Elimination (E2) byproduct.3. Dialkylation (if dihydric phenol used).1. Ensure a polar aprotic solvent is used. C-alkylation is generally a minor pathway under these conditions.2. Ensure a primary alkyl halide is used. This is unavoidable with secondary/tertiary halides.3. Not applicable for this substrate.
Difficulty Removing Phenol Incomplete reaction or insufficient washing.Ensure the reaction goes to completion. Perform an extra wash with 5% NaOH during workup.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Phenol ether. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis.... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of 3-Bromo-5-methoxyphenol for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic scaffolds are ubiquitous in biologically active molecules, yet their inherent physicochemical properties can present challenges in drug development, including metabolic instability and poor oral bioavailability.[1][2] 3-Bromo-5-methoxyphenol is a versatile starting material, offering two distinct and orthogonal reaction sites for chemical modification: the nucleophilic hydroxyl group and the electrophilic carbon-bromine bond. This guide provides a comprehensive framework for the strategic derivatization of this scaffold to generate diverse chemical libraries for biological screening. We will explore detailed protocols for functionalization at both sites, explaining the mechanistic rationale behind key experimental choices and offering insights into reaction optimization. The methodologies discussed—including etherification, esterification, and palladium-catalyzed cross-coupling reactions—are robust, scalable, and amenable to library synthesis for accelerating drug discovery programs.

Introduction: The Strategic Value of this compound

The optimization of lead compounds in drug discovery often involves the modification of existing scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. Phenols, while valuable for their hydrogen bonding capacity, are frequently targeted by metabolic pathways such as glucuronidation, leading to rapid clearance.[1] Bioisosteric replacement or derivatization of the phenolic hydroxyl group can mitigate these issues, improving a compound's overall drug-like properties.[3][4][5]

This compound presents an ideal starting point for library synthesis due to its dual functionality:

  • The Phenolic Hydroxyl Group: A versatile nucleophile that can be readily converted into ethers and esters, allowing for fine-tuning of steric bulk, lipophilicity, and hydrogen bonding potential.

  • The Aryl Bromide: A classic handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon- and heteroatom-based substituents to explore new regions of chemical space.[6]

This document outlines proven strategies and detailed protocols for leveraging these functionalities to build a library of novel compounds for biological evaluation.

Workflow for Dual-Site Derivatization

The derivatization of this compound can be planned sequentially to maximize molecular diversity. The phenolic -OH is typically more reactive under basic or acidic conditions, while the C-Br bond requires a metal catalyst for activation. This inherent difference in reactivity allows for a controlled, stepwise synthesis plan.

G cluster_0 cluster_1 Site 1: Hydroxyl (-OH) Modification cluster_2 cluster_3 Site 2: Aryl Bromide (C-Br) Modification cluster_4 A This compound B Etherification (Williamson, Ullmann) A->B Select Path C Esterification (Steglich, Acylation) A->C Select Path D Intermediate Library (O-Substituted) B->D C->D E Suzuki Coupling (Aryl/Vinyl Boronic Acids) D->E Diversify F Sonogashira Coupling (Terminal Alkynes) D->F Diversify G Other Couplings (e.g., Buchwald-Hartwig) D->G Diversify H Final Compound Library E->H F->H G->H

Caption: Sequential derivatization workflow for this compound.

Part I: Modification of the Phenolic Hydroxyl Group

The acidity of the phenolic proton makes the hydroxyl group a prime target for nucleophilic substitution reactions.

Ether Synthesis via Williamson Etherification

This classic Sₙ2 reaction provides a reliable method for introducing alkyl chains. The reaction involves deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide.

Causality and Experimental Choices:

  • Base Selection: A moderately strong, non-nucleophilic base is required to deprotonate the phenol without competing in the Sₙ2 reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents solvate the cation (K⁺) effectively, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.

  • Alkyl Halide: The reactivity order is I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive. Alkyl bromides offer a good balance of reactivity and cost. Primary alkyl halides are preferred to minimize competing E2 elimination reactions.

Protocol 1: Synthesis of 3-Bromo-5-methoxy-1-(benzyloxy)benzene

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 0.2 M concentration relative to the phenol).

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Ester Synthesis via Steglich Esterification

For the synthesis of esters, particularly from sterically hindered phenols or precious carboxylic acids, a direct Fischer esterification is often inefficient. The Steglich esterification utilizes a coupling agent to activate the carboxylic acid, allowing the reaction to proceed under mild conditions.[7]

Causality and Experimental Choices:

  • Coupling System: The combination of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is standard. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, then reacts with this intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the phenol.[7]

  • Solvent: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Byproduct Removal: The reaction produces N,N'-dicyclohexylurea (DCU) as a byproduct, which is insoluble in DCM and can be easily removed by filtration.

Protocol 2: Synthesis of 3-bromo-5-methoxyphenyl benzoate

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction upon adding the coupling agent.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. A white precipitate (DCU) will form as the reaction progresses.

  • Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DMAP), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Part II: Modification at the Aryl Bromide Site

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation at the aryl bromide position. These reactions dramatically expand the accessible chemical diversity.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[8][9][10]

Causality and Experimental Choices:

  • Catalytic Cycle: The reaction proceeds through a well-established cycle: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

  • Catalyst/Ligand: A wide range of palladium catalysts can be used. Pd(PPh₃)₄ is a common choice that is often effective. For more challenging couplings, using a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., SPhos, XPhos) can improve yields and reaction rates.

  • Base: A base is essential for the transmetalation step.[10] An aqueous solution of a carbonate (K₂CO₃, Na₂CO₃, Cs₂CO₃) is typically used. The base activates the boronic acid, facilitating the transfer of the organic moiety to the palladium complex.

  • Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water to dissolve both the organic and inorganic reagents.

Protocol 3: Synthesis of 3'-Methoxy-5'-methoxy-[1,1'-biphenyl]-3-ol (Assuming the phenolic -OH is protected, e.g., as a TBDMS ether, or that the boronic acid is compatible)

  • Setup: To a Schlenk flask, add the O-protected this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring overnight. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite to remove catalyst residues. Transfer to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography. If a protecting group was used, it can be removed in a subsequent step (e.g., TBAF for TBDMS).

Sonogashira Cross-Coupling

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the aryl bromide, providing access to arylalkyne structures.[11][12][13] The reaction is typically co-catalyzed by palladium and copper(I).[14]

Causality and Experimental Choices:

  • Dual Catalytic Cycle: The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[11]

  • Reagents: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used in conjunction with a copper(I) salt (typically CuI). An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required both to deprotonate the alkyne and to act as the solvent.

  • Conditions: The reaction is sensitive to oxygen, so degassing and an inert atmosphere are essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Protocol 4: Synthesis of 3-((4-methoxyphenyl)ethynyl)-5-methoxyphenol

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Degassing: Evacuate and backfill the flask with nitrogen three times.

  • Reagent/Solvent Addition: Add anhydrous, degassed triethylamine, followed by 1-ethynyl-4-methoxybenzene (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the crude product by flash chromatography.

Data Summary and Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and purity before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine purity, which should typically be >95% for screening assays.

Reaction Type Functional Group Introduced Key Reagents Typical Solvents Core Application
Williamson EtherificationAlkyl/Benzyl EthersK₂CO₃, Alkyl HalideDMF, AcetonitrileModulate lipophilicity, block metabolic site.
Steglich EsterificationAryl/Alkyl EstersCarboxylic Acid, DCC, DMAPDCM, THFIntroduce H-bond acceptors, prodrug strategies.
Suzuki CouplingAryl/Vinyl GroupsBoronic Acid, Pd Catalyst, BaseToluene, Dioxane, H₂OExplore new binding pockets, core hopping.
Sonogashira CouplingAlkynyl GroupsTerminal Alkyne, Pd/Cu Catalysts, Amine BaseEt₃N, THFIntroduce rigid linkers, probe linear space.

Conclusion

This compound is a powerful and cost-effective building block for generating chemically diverse libraries. By strategically applying robust synthetic methodologies such as etherification, esterification, and palladium-catalyzed cross-coupling, researchers can systematically modify the scaffold at two distinct points. This dual-pronged approach allows for a thorough exploration of the structure-activity relationship (SAR) around the resorcinol core, providing a rich source of novel compounds for high-throughput biological screening and accelerating the identification of new therapeutic leads.

References

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  • Li, X., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. PubMed. Available at: [Link]

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  • Chen, J., et al. (2023). Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy. PubMed. Available at: [Link]

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  • Joncour, R., et al. (2014). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. Green Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

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Sources

The Strategic Utility of 3-Bromo-5-methoxyphenol in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Versatile Building Block

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 3-Bromo-5-methoxyphenol has emerged as a particularly valuable scaffold due to its inherent structural and electronic properties. The presence of three distinct functional groups—a nucleophilic phenol, an electrophilic aryl bromide, and a methoxy group that can be retained or cleaved—provides a rich platform for a diverse array of chemical transformations. This trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting point for the construction of complex molecular architectures that mimic or are analogous to biologically active natural products. This application note will explore the strategic application of this compound in the synthesis of natural product analogues, with a focus on key bond-forming reactions and detailed protocols for their execution.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound is primarily harnessed through a series of robust and well-established cross-coupling and condensation reactions. The strategic choice of which functional group to react first is a cornerstone of any synthetic plan employing this versatile molecule.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of biaryl linkages, a common structural motif in many natural products.[1][2]

Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki-Miyaura coupling.[3] The palladium(0) species initiates the catalytic cycle by undergoing oxidative addition to the carbon-bromine bond of this compound. The phosphine ligand stabilizes the palladium center and influences its reactivity. The base is required to activate the boronic acid partner for transmetalation to the palladium complex. The reaction culminates in reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling

Experimental Protocol: Synthesis of a Biphenyl Analogue

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagent/ParameterValue/Description
Reactants This compound (1.0 eq), Arylboronic acid (1.2 eq)
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
Base Potassium carbonate (K₂CO₃) (2.0 eq)
Solvent 1,4-Dioxane and Water (4:1 mixture)
Temperature 90 °C
Reaction Time 12-24 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl analogue.

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The synthesis of N-aryl and N-heteroaryl moieties is fundamental in medicinal chemistry, as these structures are prevalent in a vast number of biologically active compounds.[4] The Buchwald-Hartwig amination provides a powerful and versatile method for the palladium-catalyzed cross-coupling of amines with aryl halides like this compound.[5][6]

Causality of Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand.[7] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond. The amine then coordinates to the palladium center, and a strong base is used to deprotonate the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.

Buchwald_Hartwig_Amination

Experimental Protocol: Synthesis of an N-Aryl Analogue

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagent/ParameterValue/Description
Reactants This compound (1.0 eq), Amine (1.2 eq)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
Ligand 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
Base Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
Solvent Anhydrous Toluene
Temperature 100 °C
Reaction Time 8-16 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, BINAP ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl product.

Diaryl Ether Formation via Ullmann Condensation

The diaryl ether linkage is another important structural feature in many natural products.[8] The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[9]

Causality of Experimental Choices: The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[10] However, modern variations utilize catalytic amounts of a copper salt in the presence of a ligand, which facilitates the reaction under milder conditions. The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by coordination of the phenoxide and subsequent reductive elimination. The use of a high-boiling polar aprotic solvent like DMF or DMSO is common to ensure the solubility of the reactants and facilitate the reaction.

Ullmann_Condensation

Experimental Protocol: Synthesis of a Diaryl Ether Analogue

This protocol outlines a general procedure for the Ullmann condensation to form a diaryl ether from this compound.

Reagent/ParameterValue/Description
Reactants This compound (1.0 eq), Phenol (1.5 eq)
Catalyst Copper(I) iodide (CuI) (0.1 eq)
Base Cesium carbonate (Cs₂CO₃) (2.0 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 120-140 °C
Reaction Time 24-48 hours
Atmosphere Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound, the phenol, copper(I) iodide, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF via syringe.

  • Heat the mixture to the specified temperature with efficient stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain the pure diaryl ether.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic starting material selection in the synthesis of complex molecules. Its trifunctional nature provides chemists with a versatile toolkit to construct a wide array of natural product analogues. The robust and predictable nature of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation allows for the systematic and efficient assembly of biaryl, N-aryl, and diaryl ether frameworks, respectively. As the quest for novel therapeutic agents continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.

References

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  • Google Patents. (2005).
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  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 213-215. [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. 19(7), 29-48. [Link]

  • Graebin, C. S., & Eifler-Lima, V. L. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885. [Link]

  • Bentham Science Publishers. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. [Link]

  • van der Westhuizen, J. H., & van der Merwe, M. J. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(6), 7256–7281. [Link]

  • Kamal, A., Reddy, M. K., & Nayak, V. L. (2011). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry, 54(17), 6046–6059. [Link]

  • Chemler, S. R. (2009). The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Chemical Reviews, 109(11), 5054-5076. [Link]

  • Bou-Salah, G., Al-Majid, A. M., & Barakat, A. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]

  • Norberg, A. M., Smith, M. R., & Maleczka, R. E. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(6), 857-859. [Link]

  • Wieczorek, A., & Smedley, C. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(76), 10700-10703. [Link]

  • Hurtová, M., Biedermann, D., & Valentová, K. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 967. [Link]

  • ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

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Sources

Scale-Up Synthesis of 3-Bromo-5-methoxyphenol: A Comprehensive Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-Bromo-5-methoxyphenol is a pivotal building block in contemporary drug discovery and material science, serving as a versatile intermediate for a range of complex molecular scaffolds.[1][2] Its utility is particularly noted in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals.[1][3] However, the synthesis of this compound, particularly on a larger scale, is challenged by issues of regioselectivity, safety, and process efficiency. Direct bromination of 3-methoxyphenol often leads to a mixture of isomers that are difficult to separate, complicating downstream applications and reducing overall yield.[4][5] This document provides a detailed, field-proven protocol for the targeted synthesis of this compound, focusing on a scalable and safer approach using N-Bromosuccinimide (NBS). We will explore the underlying chemical principles, provide a step-by-step methodology, and address critical safety and analytical considerations to ensure a reproducible and efficient scale-up process.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound, featuring a nucleophilic hydroxyl group and a strategically positioned bromine atom on an activated aromatic ring, makes it an ideal precursor for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other carbon-carbon or carbon-heteroatom bond-forming transformations.[1] Its derivatives are integral to the structure of numerous biologically active compounds, including potent antitumor agents that target microtubule dynamics.[6][7]

The primary challenge in its synthesis is controlling the regioselectivity of the electrophilic aromatic substitution. The methoxy and hydroxyl groups are both ortho-, para-directing activators, meaning that bromination can occur at the 2, 4, or 6 positions relative to the hydroxyl group.[2] This guide focuses on a robust method that favors the formation of the desired this compound (also known as 5-bromo-3-methoxyphenol or 2-bromo-5-methoxyphenol, depending on IUPAC numbering conventions starting from the principal functional group) and provides a clear path for purification.

Comparative Synthetic Strategies

Direct Bromination with Molecular Bromine (Br₂)

Historically, molecular bromine has been a common reagent for aromatic bromination. While effective, its use on a large scale presents significant drawbacks:

  • Extreme Hazards: Liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[8][9][10][11][12] Stringent engineering controls and specialized personal protective equipment (PPE) are mandatory.[8][9]

  • Byproduct Formation: The reaction generates hydrobromic acid (HBr) as a stoichiometric byproduct, which must be neutralized and disposed of, adding complexity and cost to the process.[13]

  • Poor Regioselectivity: This method often yields a mixture of mono- and di-brominated isomers, leading to challenging and costly purification steps.[5][13]

N-Bromosuccinimide (NBS): A Safer, More Controllable Alternative

N-Bromosuccinimide (NBS) has emerged as the preferred brominating agent for industrial and scale-up applications.[13]

  • Enhanced Safety: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[13]

  • Milder Conditions: Reactions with NBS can often be conducted under milder conditions, improving selectivity and reducing the formation of undesirable byproducts.

  • Improved Selectivity: While isomer formation is still possible, the use of appropriate solvents and reaction conditions can favor the desired product, as detailed in the protocol below.[5][14]

Protective Group Strategy

To further enhance regioselectivity, a multi-step approach involving protection of the phenolic hydroxyl group can be employed. A patented method describes protecting the hydroxyl group with reagents like tert-butyldimethylsilyl chloride or acetyl chloride.[4] This modification alters the electronic and steric properties of the substrate, directing bromination more specifically before a final deprotection step yields the target compound. While effective, this adds steps and cost to the overall process, making the direct NBS approach often more attractive for its operational simplicity.

Detailed Scale-Up Protocol: Synthesis via NBS Bromination

This protocol is adapted from established literature procedures and is optimized for safety and scalability.[5]

Materials and Equipment
Reagents Equipment
3-Methoxyphenol (≥98%)5L Jacketed Glass Reactor with Overhead Stirrer
N-Bromosuccinimide (NBS) (≥98%)Temperature Probe and Chiller/Heater Unit
Tetrahydrofuran (THF), AnhydrousDropping Funnel / Addition Funnel
Diethyl Ether (or Ethyl Acetate)20L Separatory Funnel
Saturated Sodium Bicarbonate (NaHCO₃) SolutionRotary Evaporator with Vacuum Pump
Brine (Saturated NaCl Solution)Flash Chromatography System (e.g., Biotage)
Anhydrous Sodium Sulfate (Na₂SO₄)Standard Laboratory Glassware
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Wear nitrile gloves, a chemical-resistant apron or lab coat, and chemical splash goggles with a face shield at all times.[9]

  • Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.[12]

  • Spill Management: Keep a spill kit readily accessible. A 1 M solution of sodium thiosulfate should be on hand to neutralize any accidental spills of brominating agents.[9][12]

  • Reaction Monitoring: The reaction is exothermic. Ensure the cooling system is operational before starting and add reagents slowly to maintain temperature control.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Set up the 5L jacketed reactor with an overhead stirrer, temperature probe, and a nitrogen inlet. Ensure the system is dry and inert.

    • Charge the reactor with 3-methoxyphenol (e.g., 200 g, 1.61 mol) and anhydrous tetrahydrofuran (THF) (2.5 L).

    • Begin stirring and cool the solution to 0-5 °C using the circulating chiller.

  • Addition of NBS:

    • Once the solution is at the target temperature, begin the portion-wise addition of N-Bromosuccinimide (NBS) (e.g., 287 g, 1.61 mol, 1.0 eq).

    • Causality: Adding NBS in portions is critical to control the reaction exotherm and prevent a dangerous temperature spike. This also helps to minimize the formation of di-brominated byproducts.

    • Maintain the internal temperature below 10 °C throughout the addition. After all the NBS is added, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The reaction is complete when the 3-methoxyphenol starting material is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a 20L separatory funnel containing 5 L of saturated sodium bicarbonate solution to quench any remaining reactive bromine species.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 2 L).

    • Combine the organic layers and wash with brine (1 x 2 L).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • The crude product will be a mixture of this compound and the isomeric 4-bromo-3-methoxyphenol.[5]

    • Purify the crude residue by automated flash column chromatography on silica gel.

    • Elution Gradient: A typical gradient is 10% to 30% ethyl acetate in hexanes. The two isomers are separable, with the desired this compound typically eluting first.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Results and Data
ParameterValueReference
Starting Material3-Methoxyphenol (1 g, 8.055 mmol)[5]
ReagentN-Bromosuccinimide (1.478 g, 8.055 mmol)[5]
SolventTetrahydrofuran (30 mL)[5]
Reaction Time12 hours[5]
Yield (this compound) ~49% [5]
Yield (4-Bromo-3-methoxyphenol) ~24% [5]
Purity (Post-Chromatography)>97%[15]

Note: Yields are based on small-scale synthesis and may vary during scale-up. Process optimization may be required to improve yields.

Visualization of Key Processes

Synthetic Pathway

Synthesis Start 3-Methoxyphenol Product This compound + Isomer Start->Product  NBS, THF  0°C to RT, 12h

Caption: Step-by-step scale-up synthesis workflow.

Analytical Characterization

To ensure the identity and quality of the final product, the following analytical techniques are essential:

  • ¹H and ¹³C NMR: Confirms the molecular structure and, critically, the regiochemistry of bromine substitution by analyzing chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Verifies the molecular weight and isotopic pattern characteristic of a mono-brominated compound.

  • HPLC: Determines the final purity of the isolated material, which should typically be ≥97% for use in drug development. [15][16]* Physical Properties: The compound is a solid at room temperature. Its IUPAC name is this compound and its SMILES string is COC1=CC(=CC(=C1)O)Br. [17]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during work-up/extraction; Inefficient chromatography.Extend reaction time and re-monitor. Ensure pH is correct during extraction. Use a different solvent for extraction (e.g., DCM). Optimize chromatography gradient.
Di-brominated Product Reaction temperature was too high; NBS added too quickly.Ensure strict temperature control (<10 °C) during NBS addition. Add NBS in smaller portions over a longer period.
Difficult Isomer Separation Inappropriate column length or mobile phase.Use a longer silica column for better resolution. Screen different solvent systems (e.g., Toluene/Acetone) or use a finer mesh silica gel.
Incomplete Reaction Impure reagents; Insufficient reaction time.Use fresh, high-purity NBS and anhydrous solvent. Allow the reaction to run for up to 24 hours, monitoring periodically.

Conclusion

The protocol outlined in this guide presents a scalable, safe, and efficient method for the synthesis of this compound. By prioritizing the use of N-Bromosuccinimide over molecular bromine, this process mitigates significant safety risks while providing a reliable pathway to a key intermediate for pharmaceutical and chemical research. Careful control of reaction temperature and a robust chromatographic purification are paramount to achieving high purity and isolating the desired isomer. This validated approach enables researchers and drug development professionals to confidently produce multi-gram to kilogram quantities of this valuable building block, accelerating the discovery of next-generation therapeutics.

References

  • Slideshare. Bromine handling and safety. [Link]
  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. [Link]
  • Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. [Link]
  • Carl ROTH. Safety Data Sheet: Bromine. [Link]
  • Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. [Link]
  • PrepChem.com. Synthesis of 3-bromo-phenol. [Link]
  • TopSCHOLAR, Western Kentucky University. An Expedited, Regiospecific para-Bromination of Activated Aryls. [Link]
  • The Pherobase. Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol. [Link]
  • National Institutes of Health (NIH). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
  • National Institutes of Health (NIH). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
  • National Institutes of Health (NIH). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
  • PubMed, National Institutes of Health (NIH). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
  • American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
  • PubChem, National Institutes of Health (NIH). This compound. [Link]
  • ResearchGate. (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
  • ResearchGate. Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF. [Link]
  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

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Application Notes and Protocols: A Guide to the Regioselective Functionalization of the 3-Bromo-5-methoxyphenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-bromo-5-methoxyphenol scaffold is a highly versatile building block in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its unique substitution pattern, featuring a strongly activating hydroxyl group, a strongly activating methoxy group, and a synthetically versatile bromine atom, offers multiple avenues for targeted functionalization. This guide provides a comprehensive overview of the principles and protocols for achieving high regioselectivity when modifying this scaffold. We will explore key synthetic strategies including Electrophilic Aromatic Substitution (SEAr), Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation (DoM), offering detailed, field-proven protocols and explaining the causal mechanisms behind the observed selectivity.

Understanding the Electronic Landscape of this compound

The regiochemical outcome of any reaction on the this compound ring is a direct consequence of the interplay between the electronic effects of its three substituents. A clear understanding of these effects is paramount for predictive synthesis.

  • -OH (Hydroxyl Group): A powerful activating group. It donates electron density into the aromatic ring via a strong positive mesomeric effect (+M), while exerting a weaker negative inductive effect (-I). The net result is a significant increase in the ring's nucleophilicity, especially at the ortho (C2, C6) and para (C4) positions.

  • -OCH₃ (Methoxy Group): Similar to the hydroxyl group, the methoxy group is a strong activating group due to its +M effect, directing electrophilic attack to its ortho (C2, C6) and para (C5, which is occupied) positions.[1]

  • -Br (Bromo Group): Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I), which lowers the ring's reactivity.[2][3] However, they possess lone pairs that can be donated through resonance (+M), making them ortho and para directors.[2][4]

The cumulative effect of these groups makes the this compound ring highly activated towards electrophilic attack, with specific positions being exceptionally electron-rich. The C2, C4, and C6 positions are all activated by the hydroxyl and/or methoxy groups, setting the stage for competitive reactions that can be controlled through careful selection of reaction conditions.

Caption: Predicted reactivity of this compound.

Strategy 1: Electrophilic Aromatic Substitution (SEAr)

SEAr is a foundational reaction class for functionalizing aromatic rings.[5][6][7] For this compound, the challenge lies in controlling the position of substitution due to the high activation from two separate groups. The reaction proceeds via the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[7] Aromaticity is then restored by the loss of a proton.[5][6]

Causality of Regioselectivity: The positions at C2, C4, and C6 are all activated.

  • C2 and C6: These positions are ortho to both the -OH and -OCH₃ groups, making them highly nucleophilic.

  • C4: This position is para to the -OH group and ortho to the -Br group.

Generally, the C6 position is the most kinetically favored site for substitution with moderately sized electrophiles due to the powerful, synergistic activation from the ortho -OH and para -OCH₃ groups, combined with relatively lower steric hindrance compared to the C2 position, which is flanked by both the -OH and -Br substituents.

Protocol 2.1: Regioselective Monobromination at C6

This protocol introduces a second bromine atom onto the ring, a useful handle for further differential functionalization. Using a mild brominating agent is key to preventing polysubstitution.

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

    • Reaction vessel (round-bottom flask), magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • Dissolve this compound in the chosen solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and improve selectivity.

    • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes while stirring vigorously.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel to yield 2,5-dibromo-3-methoxyphenol.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a powerful and precise method to functionalize the C3 position by targeting the C-Br bond. This approach is orthogonal to SEAr, allowing for the introduction of a wide variety of substituents (aryl, alkyl, amino groups) with excellent regiocontrol.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8][9][10][11] The reaction is valued for its mild conditions and the low toxicity of the boron reagents.[11]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal PdII_R_complex L₂Pd(II)(Ar)(R) Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Reaction vessel suitable for heating under inert atmosphere

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, phenylboronic acid, the base, Pd(OAc)₂, and the SPhos ligand.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the residue by flash column chromatography on silica gel to obtain 5-methoxybiphenyl-3-ol.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with an amine.[12][13][14][15] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[12][13] The choice of ligand is critical and often requires sterically hindered, electron-rich phosphines to promote the reductive elimination step.[16]

Protocol 3.2.1: Buchwald-Hartwig Amination with Morpholine
  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • XPhos or BrettPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a dry reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Add this compound, followed by the dropwise addition of morpholine.

    • Seal the vessel and heat the mixture to 90-110 °C with stirring.

    • Monitor the reaction until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[12] Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel.

Strategy 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) to guide deprotonation to an adjacent ortho position using a strong base, typically an organolithium reagent.[17][18] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.

Causality of Regioselectivity: In this compound, the acidic phenolic proton is removed first by the organolithium base. The resulting lithium phenoxide is a potent DMG.[19] It coordinates the organolithium reagent, positioning it to deprotonate the most acidic C-H bond ortho to the phenoxide, which is at the C2 position. The methoxy group can also act as a DMG, reinforcing lithiation at C2 or C6. However, the phenoxide is a much stronger directing group, ensuring high selectivity for the C2 position.

G start This compound step1 1. Add 2 eq. n-BuLi THF, -78 °C start->step1 intermediate Dilithiated Intermediate (ortho-lithiated phenoxide) step1->intermediate step2 2. Add Electrophile (E+) (e.g., DMF, CO₂) intermediate->step2 workup 3. Aqueous Workup step2->workup product C2-Functionalized Product (e.g., Aldehyde, Carboxylic Acid) workup->product

Caption: General workflow for Directed ortho-Metalation (DoM).

Protocol 4.1: ortho-Formylation at C2 via DoM
  • Materials:

    • This compound (1.0 eq)

    • n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (3.0 eq)

    • Schlenk line or glovebox for inert atmosphere and low-temperature control

  • Procedure:

    • Add this compound to a flame-dried Schlenk flask and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 eq) dropwise via syringe. The first equivalent deprotonates the phenol, and the second deprotonates the C2 position. Stir the resulting slurry at -78 °C for 1-2 hours.

    • Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture.

    • Stir at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

    • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel to yield 2-formyl-3-bromo-5-methoxyphenol.

Summary of Regioselective Strategies

Strategy Target Position Reaction Type Key Reagents & Conditions Core Advantage Limitations
Electrophilic Substitution C6 (typically), C2, C4SEArNBS, HNO₃, etc.; Lewis or Brønsted acidsFunctionalizes the activated C-H bonds directlyRisk of polysubstitution; selectivity can be condition-dependent
Suzuki-Miyaura Coupling C3Pd-Catalyzed Cross-CouplingPd catalyst, phosphine ligand, boronic acid/ester, basePrecise C-C bond formation at the halide positionRequires pre-functionalized boron reagents
Buchwald-Hartwig Amination C3Pd-Catalyzed Cross-CouplingPd catalyst, phosphine ligand, amine, strong baseDirect C-N bond formation at the halide positionSensitive to air and moisture; requires specific ligands
Directed ortho-Metalation C2Lithiation / Electrophilic Quench2.2 eq n-BuLi, THF, -78 °C; electrophile (e.g., DMF)Excellent regiocontrol ortho to the hydroxyl groupRequires cryogenic temperatures and strictly anhydrous conditions

Conclusion

The this compound scaffold offers a rich platform for synthetic exploration, enabled by the distinct electronic and steric properties of its substituents. By leveraging a rational approach based on modern synthetic methodologies, researchers can achieve exceptional control over the site of functionalization. Electrophilic aromatic substitution provides a direct route to modify the most electron-rich C-H bonds, while palladium-catalyzed cross-coupling reactions offer a robust strategy for selectively transforming the C-Br bond. Finally, directed ortho-metalation unlocks the ability to functionalize the sterically accessible position adjacent to the powerful hydroxyl directing group. The protocols and principles outlined in this guide serve as a foundational toolkit for chemists aiming to unlock the full synthetic potential of this valuable intermediate.

References

  • Taylor & Francis. (2023, May 24). A direct alkylation of resorcinols. Synthetic Communications. [Link]

  • University of Calgary. Directing Groups in SE Ar. [Link]

  • Boxhall, J. Y., et al. The desymmetrisation of resorcinol: The synthesis of resorcinol monoalkyl ethers. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • PubMed. (2011, March). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. [Link]

  • ResearchGate. (2025, August 5). (PDF) The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. [Link]

  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

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  • Wikipedia. Directed ortho metalation. [Link]

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  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy![Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. ortho‐Lithiation of methoxy‐substituted 42a and O⁻‐bearing 44‐Li...[Link]

  • Google Patents. US4046816A - Process for preparing resorcinol monoethers.
  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • National Institutes of Health. (2018, April 16). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. [Link]

  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • SciELO. A Catalysis Guide Focusing on C–H Activation Processes. [Link]

  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]

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  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

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Application Notes & Protocols: Strategic C-C Bond Formation with 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3,5-Disubstituted Phenol Motif

The 3-bromo-5-methoxyphenol scaffold is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Phenols and their derivatives are recurring motifs in a vast array of natural products and pharmaceuticals.[1][2] The specific substitution pattern of this compound offers three distinct points for chemical modification: the hydroxyl group, the aryl bromide, and the electron-rich aromatic ring. The carbon-bromine bond, in particular, serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon bonds.[3][4]

This guide provides an in-depth exploration of palladium-catalyzed C-C bond-forming reactions utilizing this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively employ this versatile substrate in their synthetic endeavors.

Part 1: The Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for the synthesis of biaryl compounds.[5][6] It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a base.[5][7] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a go-to strategy for constructing C(sp²)-C(sp²) bonds.[8][9]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[11]

  • Transmetalation : The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the halide.[10][12] The choice of base is critical here; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[13]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[10][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) PdII_Biaryl->Product ArBr 3-Bromo-5- methoxyphenol (Ar-Br) ArBr->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Biaryl

Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the synthesis of 3-methoxy-5-phenylphenol. Optimization may be required for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more advanced ligand like SPhos.

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the Pd(0) catalyst.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[14]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation & Considerations

The choice of catalyst, ligand, and base is critical and highly dependent on the electronic nature of the coupling partners.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O9075-92
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/H₂O100High
4-Formylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O110>80

Troubleshooting Common Issues:

  • Low Yield: Verify the quality of reagents, especially the boronic acid which can degrade over time. Ensure a strictly inert atmosphere is maintained.[13]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by oxygen. Rigorous degassing of solvents is essential.[13]

  • Protodeboronation (Loss of Boronic Acid): Can occur with overly strong bases or prolonged heating. Consider using a milder base like K₂CO₃ or using a more stable boronic ester (e.g., a pinacol ester).[13]

Part 2: The Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an alkene.[15][16][17] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in pharmaceuticals and materials. A key advantage of the Heck reaction is its excellent stereoselectivity, typically yielding the E-isomer of the product.[15]

Mechanistic Rationale

The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle, but with distinct intermediate steps compared to the Suzuki coupling.

  • Oxidative Addition: As before, the cycle begins with the oxidative addition of this compound to a Pd(0) species.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Palladium-Aryl bond. This step forms a new C-C bond and a new Palladium-Alkyl species.

  • β-Hydride Elimination: For the catalyst to turn over, a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final alkene product and a Palladium-Hydride species. This step is typically rapid and governs the regioselectivity and stereoselectivity of the reaction.[18]

  • Base-Promoted Regeneration: A base is required to neutralize the H-Br generated and regenerate the Pd(0) catalyst from the H-Pd(II)-Br species, closing the catalytic loop.

Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (1.5-2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv) - Optional, can improve yield and consistency[18]

Procedure:

  • Vessel Preparation: In a sealable reaction tube or flask, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), the base (e.g., Et₃N, 2.0 equiv), and TBAB (if used).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous DMF and styrene (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. A successful reaction often sees the formation of a triethylamine-hydrobromide salt precipitate.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove any precipitated salts. Wash the filtrate with 1M HCl (if an amine base was used), water, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash column chromatography to isolate the (E)-3-methoxy-5-styrylphenol.

Part 3: The Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[19][20] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[21] The resulting arylalkynes are fundamental building blocks in drug discovery, natural product synthesis, and materials science.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[22]

  • Palladium Cycle: This cycle is similar to those seen previously, involving oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base. The resulting acetylide reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is significantly more reactive and serves as the active nucleophile in the transmetalation step with the Pd(II)-aryl complex.[20][22]

The synergy between the two metals allows the reaction to proceed under remarkably mild conditions.[20]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Charge Vessel (Substrate, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill x3) A->B C 3. Add Degassed Solvents & Liquid Reagents B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench E->F Reaction Complete G 7. Extraction & Washing F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

Figure 2: General experimental workflow for cross-coupling reactions.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF) or DMF, anhydrous

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Reagent Addition: Add anhydrous THF (or DMF) followed by anhydrous triethylamine. The amine serves as both the base and a solvent. Finally, add phenylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC until the starting aryl bromide is consumed, typically within 2-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 3-methoxy-5-(phenylethynyl)phenol.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer a unique pathway to construct new C-C bonds, enabling the synthesis of diverse and complex molecules from this readily available starting material. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers can effectively leverage these powerful synthetic tools to advance their programs in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. BenchChem.
  • Patel, H., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • ACS Publications. (n.d.). One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters.
  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • YouTube. (2019). Sonogashira coupling. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Semantic Scholar. (2017).
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ACS Publications. (n.d.). A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development.
  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central.

Sources

Application Note: Regioselective Bromination of 3-Methoxyphenol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the experimental procedure for the bromination of 3-methoxyphenol, a critical transformation for the synthesis of valuable pharmaceutical intermediates. We present a detailed, field-proven protocol utilizing N-Bromosuccinimide (NBS) in tetrahydrofuran (THF), which offers a balance of reactivity, selectivity, and operational safety. A comparative alternative protocol using molecular bromine in acetic acid is also discussed. The document delves into the mechanistic underpinnings of the electrophilic aromatic substitution, explaining the observed regioselectivity based on the directing effects of the hydroxyl and methoxy substituents. Furthermore, this guide includes extensive protocols for reaction work-up, product purification via flash chromatography, and detailed analytical characterization of the isomeric products by ¹H and ¹³C NMR spectroscopy. Safety protocols and visual workflow diagrams are provided to ensure procedural clarity and safe laboratory practice.

Introduction: Significance and Synthetic Strategy

Brominated phenols are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The targeted introduction of a bromine atom onto the 3-methoxyphenol scaffold creates a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular architectures.[1]

The primary challenge in the bromination of 3-methoxyphenol lies in controlling the regioselectivity. The starting material possesses two activating groups—a hydroxyl (-OH) and a methoxy (-OCH₃)—which are both ortho, para-directing. This inherent electronic property leads to the potential formation of a mixture of isomeric products. A thorough understanding of the directing effects is therefore paramount for predicting and controlling the reaction outcome.

This guide focuses on a robust and reproducible method using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[2] It serves as a source of electrophilic bromine, and its use in a non-polar aprotic solvent like tetrahydrofuran (THF) allows for a controlled reaction, often minimizing over-bromination, which can be a significant issue with highly activated phenols.[2]

Mechanistic Insight: The Basis of Regioselectivity

The bromination of 3-methoxyphenol is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.

The regiochemical outcome is dictated by the directing effects of the existing substituents. Both the hydroxyl and methoxy groups are strong activating groups that donate electron density into the benzene ring through resonance, thereby stabilizing the positive charge of the sigma complex. This stabilization is most effective when the electrophile adds to the positions ortho or para to these groups.

In 3-methoxyphenol, the directing effects of the two groups are as follows:

  • Hydroxyl Group (-OH at C1): Directs electrophiles to positions C2, C4, and C6.

  • Methoxy Group (-OCH₃ at C3): Directs electrophiles to positions C2, C4, and C6.

The positions are numbered with the hydroxyl group at C1. Both groups strongly activate the same positions (C2, C4, and C6). The steric hindrance of the substituents also plays a role. Consequently, the major products are typically those resulting from substitution at the least sterically hindered and most electronically activated positions. The primary products observed are 4-bromo-3-methoxyphenol and 2-bromo-5-methoxyphenol . Substitution at the C6 position is also possible, but often to a lesser extent.

G cluster_mechanism Mechanism of Electrophilic Aromatic Substitution Start 3-Methoxyphenol + NBS Step1 Generation of Electrophilic Bromine Start->Step1 in THF Step2 Nucleophilic Attack by Aromatic Ring Step1->Step2 Br+ equivalent Intermediate Resonance-Stabilized Sigma Complex Step2->Intermediate Step3 Deprotonation Intermediate->Step3 End Brominated Products + Succinimide Step3->End Aromaticity Restored G cluster_workflow Experimental Workflow: NBS Protocol Setup Dissolve 3-methoxyphenol in THF Addition Add NBS in portions Setup->Addition Reaction Stir at RT for 12h Addition->Reaction Quench Add sat. NaHCO₃ Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography (10-30% EtOAc/Hexanes) Concentrate->Purify Products Isolated Isomeric Products Purify->Products

Sources

Application of 3-Bromo-5-methoxyphenol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-methoxyphenol in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, offering a rational approach to identifying novel lead compounds. By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with high ligand efficiency.[1][2] This application note details the utility of this compound as a strategic fragment for FBDD campaigns. Its unique combination of physicochemical properties and versatile chemical functionality makes it an ideal starting point for the development of potent and selective inhibitors for a wide range of biological targets.

This compound is a synthetically accessible, small molecule that embodies the core principles of an ideal fragment. Its structure offers a trifecta of functional groups—a phenolic hydroxyl, a methoxy ether, and an aryl bromide—each providing distinct opportunities for interaction with a protein target and subsequent chemical elaboration. This guide will provide a comprehensive overview of its properties, detailed protocols for its application in primary screening, and a strategic framework for its evolution from a weakly binding fragment to a potent lead candidate.

Physicochemical Properties and "Rule of Three" Compliance

A critical aspect of fragment selection is adherence to the "Rule of Three," which provides guidelines for maximizing the probability of identifying high-quality hits.[3][4][5] this compound aligns well with these principles, positioning it as a prime candidate for inclusion in fragment libraries.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 203.04 g/mol < 300 DaYes
cLogP ~2.4≤ 3Yes
Hydrogen Bond Donors 1 (phenolic -OH)≤ 3Yes
Hydrogen Bond Acceptors 2 (phenolic -OH, methoxy -O-)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Note: cLogP is an estimation and can vary slightly based on the algorithm used.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to polar residues in a target's active site. The methoxy group primarily functions as a hydrogen bond acceptor. The aryl bromide introduces a vector for chemical modification and can participate in halogen bonding, a non-covalent interaction of increasing importance in drug design.

FBDD Workflow Using this compound

A typical FBDD campaign involves a multi-stage process, from initial screening to hit validation and elaboration. The following diagram illustrates a conceptual workflow for the application of this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment This compound Screening Primary Screening (NMR, SPR) Fragment->Screening Fragment Library Hit_Validation Hit Validation (X-ray Crystallography) Screening->Hit_Validation Identified Hits Elaboration Fragment Elaboration (Structure-Guided Design) Hit_Validation->Elaboration Structural Data SAR SAR Studies Elaboration->SAR Synthesized Analogs Lead_Opt Lead Optimization SAR->Lead_Opt Potent Compounds Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: FBDD workflow from fragment screening to lead development.

Protocols for Primary Screening

The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most robust and widely used methods for primary fragment screening.

Protocol 1: NMR-Based Screening (Protein-Observed)

This protocol describes the use of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR to detect the binding of this compound to a ¹⁵N-labeled protein target. Binding is inferred from chemical shift perturbations (CSPs) in the protein's HSQC spectrum upon addition of the fragment.[7][8]

Materials:

  • ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • This compound stock solution (100 mM in d₆-DMSO).

  • NMR tubes.

Procedure:

  • Protein Preparation: Prepare a 500 µL sample of the ¹⁵N-labeled target protein at a concentration of 50 µM in the NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline for comparison.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration of 500 µM (a 10-fold excess). Ensure the final DMSO concentration is consistent across all samples (typically ≤1%).

  • Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations or line broadening of specific amide peaks indicate a binding event. The residues exhibiting these changes can be mapped onto the protein's structure to identify the binding site.

  • Deconvolution (if screening in mixtures): If screening a mixture of fragments, and a hit is observed, individual fragments must be tested to identify the active binder.

  • Affinity Determination (Optional): To estimate the dissociation constant (K_D), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of this compound. The CSPs can be plotted against the fragment concentration and fit to a binding isotherm.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[3][5] This protocol outlines a general procedure for screening this compound against an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Target protein.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • This compound solutions at various concentrations (e.g., 10 µM to 1 mM) in running buffer with a matched DMSO concentration.

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will provide an adequate signal for fragment binding. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject a series of concentrations of this compound over the target and reference flow cells. Include buffer-only injections for double referencing.

  • Data Collection: Record the sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Subtract the buffer-only injection data to correct for any system drift.

    • A concentration-dependent increase in the binding response indicates a specific interaction.

    • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the K_D.

Hit Validation and Structural Characterization

While NMR and SPR can identify binding events, X-ray crystallography provides the definitive proof of binding and delivers high-resolution structural information about the protein-fragment complex.[6][9][10] This structural data is invaluable for the subsequent hit-to-lead optimization phase.

General Protocol for X-ray Crystallography:

  • Crystal Soaking: Obtain crystals of the target protein. Soak the crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

  • Analysis: Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear and unambiguous electron density corresponding to this compound confirms its binding mode and orientation within the active site.

Strategic Elaboration of this compound

The true power of this compound as a fragment lies in its potential for chemical elaboration. The three functional groups serve as distinct "growth vectors" for structure-guided design to improve potency and selectivity.

Elaboration_Strategy cluster_vectors Growth Vectors cluster_reactions Elaboration Chemistry Fragment This compound Phenol Phenolic -OH (Vector 1) Bromine Aryl Bromide (Vector 2) Methoxy Methoxy -OCH3 (Vector 3) Etherification Etherification/ Acylation Phenol->Etherification Suzuki Suzuki Coupling Bromine->Suzuki Buchwald Buchwald-Hartwig Amination Bromine->Buchwald Demethylation O-Demethylation Methoxy->Demethylation

Caption: Elaboration strategies for this compound.

Vector 1: The Phenolic Hydroxyl Group

The phenolic -OH is a versatile handle for introducing a variety of substituents.

  • Etherification: Reaction with alkyl halides under basic conditions can introduce lipophilic groups to probe hydrophobic pockets.[11][12]

  • Acylation: Formation of esters can introduce additional hydrogen bond acceptors.

Vector 2: The Aryl Bromide

The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.

  • Suzuki Coupling: Reaction with boronic acids can build bi-aryl systems, extending the fragment into adjacent sub-pockets.[13][14][15]

  • Buchwald-Hartwig Amination: Coupling with amines introduces nitrogen-containing functionalities, which can form new hydrogen bonds or salt bridges.[16][17][18]

Vector 3: The Methoxy Group

While less commonly used as an initial growth vector, the methoxy group can be modified in later stages of optimization.

  • O-Demethylation: Cleavage of the methyl ether reveals a second phenolic hydroxyl group. This new di-hydroxy phenol scaffold can exhibit a different binding mode or provide an additional point for derivatization.

Conclusion

This compound represents a highly valuable, yet underutilized, fragment for FBDD campaigns. Its compliance with the "Rule of Three," combined with its three distinct and chemically tractable functional groups, provides a robust starting point for a rational, structure-guided drug discovery process. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to leverage the potential of this fragment in identifying and optimizing novel therapeutics. By employing sensitive biophysical screening techniques and established synthetic methodologies, the journey from this simple, elegant fragment to a potent, drug-like molecule is both conceivable and strategically sound.

References

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. [Link]

  • Ciulli, A., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.
  • Hann, M. M., Leach, A. R., & Harper, G. (2001). Molecular complexity and its impact on the probability of finding leads for drug discovery. Journal of Chemical Information and Computer Sciences, 41(3), 856-864.
  • Practical aspects of NMR-based fragment screening. (2012). Methods in Molecular Biology, 841, 199-222. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions, 47(1), 131-140. [Link]

  • XChem crystallographic fragment screening. (2020). protocols.io. [Link]

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. (2022). Journal of Medicinal Chemistry, 65(13), 9111-9121. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. (2022). Frontiers in Chemistry, 10, 962355. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). Discovery - the University of Dundee Research Portal. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2012). Methods in Molecular Biology, 841, 199-222. [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (2017). ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2012). ResearchGate. [Link]

  • Crystallographic Fragment Screening. (2012). Springer Nature Experiments. [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022). YouTube. [Link]

  • Crystallographic fragment-screening: workflow and procedures. (2013). INIS-IAEA. [Link]

  • Process for the etherification of phenols. (1981).
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2020). Sygnature Discovery. [Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. (2013). ResearchGate. [Link]

  • Etherification of phenols. (1984).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. [Link]

  • Catalytic etherification of phenols to alkyl aryl ethers. (1987).
  • Buchwald-Hartwig Coupling. (2021). YouTube. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4480-4483. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Common side products in the synthesis of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, providing insights into the root causes and offering actionable solutions.

Route 1: Electrophilic Bromination of 3-Methoxyphenol

Q1: My TLC/GC-MS analysis shows multiple product spots/peaks that are difficult to separate. What are they, and how can I improve the selectivity?

A1: This is a common issue when brominating a highly activated ring like 3-methoxyphenol. The hydroxyl and methoxy groups are both activating and ortho, para-directing, leading to a mixture of isomers and over-brominated products.

  • Likely Side Products:

    • Isomeric Monobromophenols: The most significant side product is often the 4-bromo-3-methoxyphenol isomer.[1] Due to the directing effects of the -OH and -OCH₃ groups, substitution can occur at the 2, 4, and 6 positions. While the desired product results from substitution at the 3-position (or 5-position, which are equivalent), substitution at the 4-position is also sterically and electronically favorable.

    • Dibrominated Products: Over-bromination can lead to the formation of 2,4-dibromo-5-methoxyphenol [2][3] and other dibrominated species. The high electron density of the phenol ring makes it susceptible to further electrophilic attack.[4][5]

  • Causality and Mechanism: The hydroxyl group is a powerful activating group, increasing the electron density at the ortho (2, 6) and para (4) positions. The methoxy group also activates the ring, reinforcing this effect. The formation of isomeric and polybrominated products is a direct consequence of this high reactivity.

  • Troubleshooting and Solutions:

    • Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent to minimize dibromination.

    • Milder Brominating Agent: Switch from liquid bromine (Br₂) to N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine.[6]

    • Solvent Choice: Employ non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) instead of polar solvents. Polar solvents can facilitate the ionization of the brominating agent, increasing its reactivity and reducing selectivity.[7][8]

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the reaction rate and enhance selectivity.[9]

    • Protecting Group Strategy: For maximum selectivity, consider protecting the highly activating hydroxyl group as an acetate or silyl ether before bromination. This moderates the ring's reactivity and can improve regioselectivity. The protecting group is then removed in a subsequent step.[10]

Q2: My reaction yields are consistently low, even when accounting for isomer formation. What could be the cause?

A2: Low yields in phenol bromination can stem from several factors beyond poor regioselectivity.

  • Potential Causes:

    • Reagent Decomposition: The brominating agent (especially NBS) can decompose if it is old or has been improperly stored.

    • Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion of the starting material.

    • Product Loss During Workup: this compound and its isomers are moderately polar and can be lost during aqueous workup if extractions are not performed thoroughly.

    • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry byproducts, reducing the yield of the desired product.

  • Troubleshooting and Solutions:

    • Verify Reagent Quality: Use a fresh, high-quality brominating agent.

    • Monitor the Reaction: Use TLC or GC-MS to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

    • Optimize Workup: Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to maximize recovery.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Route 2: Sandmeyer Reaction of 3,5-Dimethoxyaniline

Q1: I am observing a significant amount of a byproduct with a mass corresponding to 3,5-dimethoxyphenol. Why is this happening?

A1: The formation of 3,5-dimethoxyphenol is a classic side reaction in the Sandmeyer synthesis, arising from the hydrolysis of the intermediate diazonium salt.

  • Causality and Mechanism: Aryl diazonium salts are only metastable, even at low temperatures. If the temperature of the reaction mixture rises above 5-10 °C, the diazonium group (-N₂⁺), an excellent leaving group, can be displaced by water, which is present in the aqueous acidic medium. This results in the formation of the corresponding phenol.[11][12][13][14]

  • Troubleshooting and Solutions:

    • Strict Temperature Control: Maintain the temperature of the diazotization and the subsequent Sandmeyer reaction strictly between 0 and 5 °C using an ice-salt bath. This is the most critical parameter to control.

    • Use Immediately: Use the prepared diazonium salt solution immediately in the next step. Do not store it, as decomposition is time-dependent.[15]

    • Acid Concentration: Ensure sufficient acid concentration, as this can help to stabilize the diazonium salt.

Q2: My product is contaminated with a brightly colored (often red or orange) impurity. What is it?

A2: This colored impurity is likely an azo dye, formed by a coupling reaction between the diazonium salt and the unreacted 3,5-dimethoxyaniline starting material.

  • Causality and Mechanism: The aryl diazonium ion is an electrophile and can attack an activated aromatic ring in an electrophilic aromatic substitution reaction. The starting aniline is a highly activated ring. If the diazotization is not complete, or if local concentration imbalances exist, the diazonium salt can couple with the remaining aniline to form a colored azo compound. This reaction is often faster at slightly elevated temperatures or if the pH is not sufficiently acidic.[15][16][17]

  • Troubleshooting and Solutions:

    • Ensure Complete Diazotization: Add the sodium nitrite solution slowly to the acidic solution of the aniline, ensuring it is always in excess of the acid to prevent the buildup of unreacted aniline. A slight excess of nitrous acid can be used.

    • Maintain Low Temperature and Acidity: As with preventing phenol formation, strict temperature control (0-5 °C) and a strongly acidic environment suppress this side reaction.

    • Efficient Stirring: Ensure vigorous stirring to prevent localized areas of high aniline concentration.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route depends on the available starting materials and the desired purity profile.

  • Bromination of 3-methoxyphenol is more direct but often yields a mixture of isomers (primarily 4-bromo-3-methoxyphenol) that can be challenging to separate.[1][10] This route may be suitable if a slightly impure product is acceptable or if advanced purification capabilities are available.

  • The Sandmeyer reaction from 3,5-dimethoxyaniline offers excellent regioselectivity, as the bromine atom specifically replaces the diazonium group.[18] If a high-purity product is required and the starting aniline is available, this is often the superior method, provided the reaction conditions are carefully controlled to avoid phenol and azo dye formation.

Q2: What are the key characteristics of the main side products I should be aware of for purification?

A2: Understanding the properties of the side products is crucial for developing an effective purification strategy.

Side ProductParent RouteKey Differentiating FeaturePurification Strategy
4-Bromo-3-methoxyphenol BrominationIsomeric; very similar polarity to the desired product.Careful flash column chromatography is typically required. Separation can be difficult.[1]
2,4-Dibromo-5-methoxyphenol BrominationHigher molecular weight; generally less polar than monobrominated products.Can usually be separated from the desired product by column chromatography.
3,5-Dimethoxyphenol SandmeyerLacks bromine; more polar than the desired product due to the second hydroxyl group (after demethylation in some routes) or methoxy group.Typically separable by column chromatography.
Azo Dye Impurities SandmeyerHigh molecular weight; intensely colored; often less soluble.Can often be removed by filtration if they precipitate, or by column chromatography.

Q3: What analytical techniques are best for monitoring the reaction and identifying these side products?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to track the consumption of starting materials and the appearance of products. Staining with potassium permanganate can be useful for visualizing non-UV active spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the presence of isomeric products and assessing the overall purity of the crude mixture. The mass spectrometer will clearly distinguish between monobrominated, dibrominated, and non-brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product.

Experimental Protocols & Visualizations

Protocol: Bromination of 3-Methoxyphenol with NBS

This protocol is designed to favor the formation of the desired this compound while minimizing side products.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxyphenol (1.0 eq.) in dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from the 4-bromo isomer and other impurities.[1]

Diagrams
Mechanism of Side Product Formation in Bromination

cluster_0 Bromination of 3-Methoxyphenol cluster_1 Products 3-MP 3-Methoxyphenol Br+ Br+ 3-MP->Br+ Electrophilic Attack Product_Desired This compound (Desired Product) Br+->Product_Desired Attack at C5 Product_Isomer 4-Bromo-3-methoxyphenol (Isomeric Side Product) Br+->Product_Isomer Attack at C4 Product_DiBromo 2,4-Dibromo-5-methoxyphenol (Over-bromination) Product_Desired->Product_DiBromo + Br+

Caption: Formation of desired product and major side products during the bromination of 3-methoxyphenol.

Troubleshooting Workflow for Low Regioselectivity

start Problem: Poor Regioselectivity (Mixture of Isomers) cond1 Using Br₂ in Polar Solvent? start->cond1 cond2 Reaction Temp > 5°C? cond1->cond2 No sol1 Solution: Switch to NBS in non-polar solvent (CH₂Cl₂) cond1->sol1 Yes cond3 Stoichiometry > 1.0 eq? cond2->cond3 No sol2 Solution: Run reaction at 0°C cond2->sol2 Yes sol3 Solution: Use exactly 1.0 eq. of brominating agent cond3->sol3 Yes end_node Improved Regioselectivity cond3->end_node No sol1->end_node sol2->end_node sol3->end_node

Sources

Technical Support Center: Purification of 3-Bromo-5-methoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive aromatic compounds. The purification of 3-bromo-5-methoxyphenol presents a classic challenge: separating a moderately polar, solid compound from reaction byproducts while preventing degradation on the stationary phase. This guide is structured to provide immediate answers through FAQs and then delve into in-depth protocols and troubleshooting, grounding every recommendation in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

Q2: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A: For optimal separation on a silica gel column, your target compound, this compound, should have an Rf value between 0.2 and 0.4.[2][3] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it requires an excessive volume of eluent, which can lead to band broadening.

Q3: Is this compound stable on standard silica gel?

A: Phenols can be sensitive to the acidic nature of standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface can lead to strong adsorption, causing significant peak tailing or, in some cases, decomposition. It is crucial to test for stability by spotting your crude sample on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if any new spots (degradation products) appear.[4]

Q4: My compound is not visible on the TLC plate under UV light. How can I visualize it?

A: While many aromatic compounds are UV-active, visualization can sometimes be faint. If UV light is insufficient, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective for visualizing compounds with oxidizable functional groups, such as the phenol in your target molecule.

Comprehensive Purification Protocol

This protocol details a standard flash column chromatography procedure for purifying this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • Solvent System Optimization via TLC:

    • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude reaction mixture on a TLC plate and elute it in one of the prepared chambers.

    • Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides the best separation from impurities.[3] This will be your column's mobile phase.

  • Column Packing (Slurry Method):

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of your crude sample) with your chosen eluent.[3][5]

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level should never drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

  • Sample Loading:

    • Wet Loading (Recommended for good solubility): Dissolve your crude product in the minimum amount of your eluent (or a slightly more polar solvent like dichloromethane if necessary).[6] Using a pipette, carefully apply the solution to the top of the silica bed. Drain the solvent until the sample has fully entered the silica, then carefully add the main eluent.

    • Dry Loading (For poor solubility or to improve resolution): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.[6] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

    • Begin collecting fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.

    • If separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute more tightly bound compounds.[7]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for purification via column chromatography.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Problem: My compound is stuck on the column and won't elute.

Possible Cause: The mobile phase is not polar enough to displace the compound from the highly polar silica gel. Phenols, with their hydrogen-bonding capability, can adhere very strongly to the silanol groups of the stationary phase.[4]

Solution:

  • Increase Solvent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If your compound still doesn't elute even with 100% ethyl acetate, a more polar solvent like methanol may be needed (e.g., 1-5% methanol in dichloromethane). Be aware that methanol can sometimes dissolve silica, so use it judiciously.

  • Check for Decomposition: Your compound may have decomposed on the column. This is a risk with acid-sensitive compounds on silica.[4] If you suspect this, the run may not be salvageable, and you should consider alternative stationary phases for future attempts.

Problem: The compound elutes too quickly, right with the solvent front.

Possible Cause: The mobile phase is too polar. The eluent is so effective at dissolving your compound that it has minimal interaction with the stationary phase, resulting in no separation.[3]

Solution:

  • Decrease Solvent Polarity: Re-run the column using a mobile phase with a higher percentage of the non-polar solvent (hexane). Refer back to your TLC trials to select a system that provides the target Rf value of 0.2-0.4.

Problem: I am seeing significant peak tailing in my fractions.

Possible Cause: This is a classic issue when purifying acidic or basic compounds on silica gel. The phenolic hydroxyl group on this compound is weakly acidic and can engage in strong, non-ideal interactions with the acidic silanol groups on the silica surface, causing the band to streak or "tail" down the column.[2][8]

Solution:

  • Add a Modifier: Add a small amount (0.5-1%) of a competing acid, like acetic acid, to your mobile phase. The modifier will preferentially interact with the active sites on the silica gel, masking them from your compound and resulting in a more symmetrical, less retained peak.

  • Use Deactivated Silica: For highly sensitive compounds, you can deactivate the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent) before packing the column.[2] However, for a phenol, adding a small amount of acid is the more common and effective approach.

Troubleshooting Decision Tree

G Start Analyze TLC of Fractions Problem What is the issue? Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Tailing PoorSep Poor Separation Problem->PoorSep Poor Sep. NoElution No Elution Problem->NoElution No Elution FastElution Too Fast Elution Problem->FastElution Fast Elution Sol_Tailing Cause: Strong interaction with silica. Solution: Add 0.5% acetic acid to eluent. Tailing->Sol_Tailing Sol_PoorSep Cause: Overloaded or wrong solvent. Solution: Use less sample or re-optimize solvent system with TLC. PoorSep->Sol_PoorSep Sol_NoElution Cause: Eluent not polar enough. Solution: Gradually increase ethyl acetate concentration. NoElution->Sol_NoElution Sol_FastElution Cause: Eluent is too polar. Solution: Decrease ethyl acetate concentration (add more hexane). FastElution->Sol_FastElution

Caption: Logic for troubleshooting common column chromatography issues.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₇BrO₂PubChem[9]
Molecular Weight203.04 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
CAS Number855400-66-7PubChem[9]
StorageInert atmosphere, room temperatureSigma-Aldrich
Table 2: Recommended Solvent Systems for Chromatography
Solvent System (Hexane:Ethyl Acetate)Expected Rf RangeApplication
9:10.1 - 0.2Use if compound is eluting too quickly.
8:2 0.2 - 0.35 Good starting point for column elution.
7:30.3 - 0.5Use for initial TLC screening.[1]
1:1> 0.6Likely too polar; useful for flushing column.[10]

Note: Rf values are highly dependent on specific lab conditions (silica plate activity, temperature, chamber saturation) and should be determined experimentally.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Gomes, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. Molecules, 24(2), 296. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Organic Syntheses. Procedure for Column Chromatography. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]

  • AppNote. (2012). Phenolic compounds analyzed and separated with normal phase HPLC. [Link]

  • Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation - Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary Information for Synthesis of Pyrazolo[3,4-b]quinolinones. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Let's learn & grow. (2024). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. YouTube. [Link]

  • de Oliveira, R. B., et al. (2015). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. BMC Chemistry, 9, 13. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Reddit. (2020). Rf value for TLC. r/chemhelp. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2021). Thin Layer Chromatography (TLC) of Tb3 Compound. [Link]

Sources

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when using 3-bromo-5-methoxyphenol as a substrate. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

The substrate , this compound, presents a unique set of challenges. It is an electron-rich aryl bromide, a class of substrates known to be difficult in the crucial oxidative addition step of the Suzuki catalytic cycle.[1][2] The presence of both a methoxy and a hydroxyl group donates significant electron density into the aromatic ring, making the C-Br bond less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[1] This guide will walk you through diagnosing and solving the common issues associated with this challenging yet valuable building block.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section is formatted as a direct Q&A to address specific experimental outcomes.

Q1: My reaction shows no conversion. My starting material is fully recovered. What is the primary issue?

A1: Complete recovery of the starting material almost certainly points to a failure in the oxidative addition step, which is the first and often rate-determining step of the catalytic cycle.[1][3] For an electron-rich substrate like this compound, this is the most common failure point.

Core Problem: The electron-donating methoxy and hydroxyl groups increase the electron density of the C-Br bond, making it resistant to attack by the neutral Pd(0) catalyst.[1][4] Standard catalyst systems, such as Pd(PPh₃)₄, are often not potent enough to initiate the cycle.[1]

Solutions:

  • Re-evaluate Your Catalyst-Ligand System: You must employ a catalyst system designed for challenging, electron-rich aryl halides.

    • Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for such problems. The Buchwald biaryl phosphine ligands are particularly effective because their electron-rich nature enhances the nucleophilicity of the Pd(0) center, while their steric bulk promotes the final reductive elimination step.[1][3] Consider the ligands listed in the table below.

    • N-Heterocyclic Carbenes (NHCs): NHCs are extremely strong σ-donors that form highly stable and active palladium complexes capable of activating unreactive C-Cl and C-Br bonds.[1][5]

  • Ensure Catalyst Activity: Confirm that your palladium source and ligands have not degraded. Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[6] Phosphine ligands can oxidize, which may inhibit the reaction.[6] Always handle these reagents under an inert atmosphere.

Q2: My reaction is sluggish and gives a low yield, but I observe significant formation of 3-methoxyphenol. What is happening?

A2: The formation of 3-methoxyphenol is a classic sign of a dehalogenation (or hydrodehalogenation) side reaction.[7] In this process, the bromine atom is replaced by a hydrogen atom, consuming your starting material in an unproductive pathway.

Mechanism: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with various components in your reaction mixture, including amine bases, alcohol solvents, or even trace water.[8][9] The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[9]

Solutions:

  • Change Your Base: If you are using an amine-based or borohydride-containing base, switch to an inorganic base that is not a hydride source.

    • Potassium Phosphate (K₃PO₄): An excellent and robust choice for difficult couplings.[1]

    • Cesium Carbonate (Cs₂CO₃): Often gives superior results, though it is more costly.[1]

  • Choose Your Solvent Wisely: Avoid using alcohol solvents if dehalogenation is a major issue. Opt for aprotic solvents like 1,4-dioxane, toluene, or THF.[8][10]

  • Protect N-H Containing Heterocycles: If your coupling partner is an N-H containing heterocycle (like an indole or pyrrole), the N-H proton can be a source of dehalogenation, especially after deprotonation by the base.[9][11] Protecting the N-H group can often suppress this side reaction.[11]

Q3: I'm seeing a significant amount of a biaryl byproduct derived from my boronic acid coupling with itself. How do I stop this?

A3: This side reaction is known as homocoupling . It is most often caused by the presence of oxygen in your reaction vessel.[8][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the unwanted coupling of two boronic acid molecules.[8]

Solutions:

  • Rigorous Degassing is Mandatory: This is the most critical factor. Ensure all solvents (including water, if used as a co-solvent) and the reaction mixture itself are thoroughly deoxygenated.

    • Freeze-Pump-Thaw: Perform at least three cycles for the most effective oxygen removal.

    • Inert Gas Sparging: Bubble a stream of argon or nitrogen through your solvent for 20-30 minutes before adding reagents. Then, continue to sparge the assembled reaction mixture for another 10-15 minutes.[9]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling. Using a stable Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can mitigate this.

Q4: My yield is inconsistent, and sometimes I see significant protodeboronation of my boronic acid. What can I do?

A4: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[13] This consumes your nucleophilic coupling partner and is a frequent cause of low or irreproducible yields.[1][13]

Causes: This side reaction is highly dependent on the reaction conditions and the stability of the boronic acid itself. It can be accelerated by strong bases (especially hydroxides), high temperatures, and the presence of excess water.[1][13]

Solutions:

  • Use a More Stable Boron Reagent: If your boronic acid is particularly prone to decomposition, switching to a more robust derivative is highly recommended.

    • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding acids.[6][8]

    • Potassium Trifluoroborate Salts (ArBF₃K): These salts are often highly crystalline, air-stable, and less prone to protodeboronation.[8][14]

  • Optimize the Base: While a strong base is needed, an overly aggressive one can accelerate protodeboronation. K₃PO₄ is often a good balance. Avoid using strong hydroxide bases like NaOH or KOH if this is a problem.[1]

  • Control Water Content: While a small amount of water is often beneficial or necessary for Suzuki couplings (especially with anhydrous K₃PO₄), excess water can promote this side reaction.[1][2] Use dry solvents as a starting point and add a controlled number of equivalents of water if needed.

Catalyst & Base Selection Summary

The following tables provide a starting point for selecting your reaction components.

Table 1: Recommended Catalyst & Ligand Systems for Electron-Rich Aryl Bromides

Catalyst/LigandClassKey AdvantagesWhen to Use
SPhos / XPhos Buchwald LigandsHighly active, broad substrate scope, industry standard for challenging couplings.[1][4]Excellent first choice for this compound.
RuPhos / BrettPhos Buchwald LigandsVery electron-rich and effective for heteroaryl couplings and highly challenging substrates.[15]Consider if SPhos/XPhos are not effective.
(t-Bu)₃P TrialkylphosphineVery electron-rich and effective for promoting oxidative addition.[10]A good alternative to biarylphosphine ligands.
IMes / IPr NHC LigandsStrong σ-donors, form highly stable and active catalysts.[5]Useful for particularly stubborn aryl chlorides and bromides.

Table 2: Common Bases for Suzuki-Miyaura Coupling

BaseStrengthTypical Use Case & Comments
K₂CO₃ ModerateA very common and cost-effective base. Often used in aqueous/organic mixtures.[10][16]
K₃PO₄ StrongExcellent for difficult couplings, often used in anhydrous conditions or with a few equivalents of water.[1][9] Less likely to cause dehalogenation.
Cs₂CO₃ StrongOften provides superior results, especially in difficult cases. More soluble in organic solvents.[1][16]
KF MildUseful when base-labile functional groups (e.g., esters) are present.[5][17]

Frequently Asked Questions (FAQs)

Why is the oxidative addition step so critical for this specific substrate?

The catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile. This is the oxidative addition step. The reaction is driven by the transfer of electron density from the electron-rich metal center to the electrophilic carbon of the C-Br bond. However, the methoxy (-OMe) and hydroxyl (-OH) groups on your substrate are strong electron-donating groups. They push electron density into the aromatic ring, making the carbon atom of the C-Br bond less electrophilic and therefore less reactive towards the Pd(0) catalyst.[1][2] To overcome this electronic barrier, a highly electron-rich ligand is required to make the palladium center more nucleophilic and reactive.[3][8]

What is the role of the base in the Suzuki reaction?

The base plays multiple crucial roles in the catalytic cycle, and its function is not just simple deprotonation.[14]

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[5][14] This "ate" complex is essential for the next step.

  • Facilitating Transmetalation: The boronate complex transfers its organic group to the palladium center (transmetalation), displacing the halide or other ligand. This step regenerates the base and moves the cycle forward.[14]

  • Regeneration of the Catalyst: The base helps in the formation of the active palladium species from the palladium(II) precursor.

Should I use water in my reaction?

The answer is often "yes, but in a controlled manner." For many Suzuki couplings, especially those using boronic acids and bases like K₃PO₄, a small amount of water is beneficial and can accelerate the reaction.[2][10] It helps to dissolve the inorganic base and facilitates the formation of the active boronate species. However, as discussed in the troubleshooting section, excess water can promote unwanted side reactions like protodeboronation.[1] A good starting point is to use a rigorously dried aprotic solvent (like dioxane or toluene) and then add 2-5 equivalents of degassed water.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps. For this compound, the initial "Oxidative Addition" is typically the bottleneck that requires a highly active catalyst system to overcome.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Electron-Rich Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl transmetalation->out2 X-B(OH)₂ + Base-H⁺ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 reductive_elimination->out1 Ar-Ar' (Product) in1->oxidative_addition Ar-Br (this compound) in2->transmetalation Ar'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this decision tree to logically diagnose issues with your reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Is Starting Material (Ar-Br) Consumed (by LCMS/TLC)? start->check_sm no_oa NO check_sm->no_oa No yes_sm YES check_sm->yes_sm Yes oa_problem Problem: Oxidative Addition Failure no_oa->oa_problem oa_solution Solution: • Use stronger, electron-rich ligand (SPhos, XPhos). • Increase temperature. • Verify catalyst activity. oa_problem->oa_solution check_byproduct What is the major byproduct? yes_sm->check_byproduct debromination Debrominated SM (Ar-H) check_byproduct->debromination homocoupling Boronic Acid Dimer (Ar'-Ar') check_byproduct->homocoupling deboronation Protodeboronated Nucleophile (Ar'-H) check_byproduct->deboronation debrom_problem Problem: Dehalogenation debromination->debrom_problem debrom_solution Solution: • Switch to non-hydridic base (K₃PO₄, Cs₂CO₃). • Avoid alcohol solvents. debrom_problem->debrom_solution homo_problem Problem: Homocoupling homocoupling->homo_problem homo_solution Solution: • Rigorously degas all reagents and solvents. • Ensure inert atmosphere is maintained. homo_problem->homo_solution debor_problem Problem: Protodeboronation deboronation->debor_problem debor_solution Solution: • Use boronic ester (Bpin) or ArBF₃K salt. • Avoid strong hydroxide bases. • Control water content. debor_problem->debor_solution

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Recommended Starting Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be necessary for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or other suitable Pd(0) source

  • SPhos (2-4 mol%) or other suitable ligand

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane (or Toluene), anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of 0.1 - 0.2 M with respect to the aryl bromide. If using water as a co-solvent, add 3-5 equivalents of degassed water.

  • Degassing (Final): Bubble argon or nitrogen through the stirred reaction mixture for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will need to be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Shen, H. C. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(17), 5938-5941.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • D.-H. Lee, M.-J. Jin. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic & Biomolecular Chemistry.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ceballos, S., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 51. MDPI.
  • ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • D. S. T. A. Browne, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12359.
  • ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2018). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • D. Leas, et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • C. D. D. E. T. H. T. G. J. P. M. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13684-13693.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2007). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(15), 5294-5301.
  • ResearchGate. (2013). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.. Retrieved from [Link]

  • Ramirez, D. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.

Sources

Preventing homocoupling of 3-Bromo-5-methoxyphenol in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 3-Bromo-5-methoxyphenol

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-CC-202601-07

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, a consequence of the methoxy and hydroxyl substituents, presents a significant challenge in palladium-catalyzed cross-coupling reactions. This electron density can slow the rate-limiting oxidative addition step in the catalytic cycle, making the desired C-C or C-N bond formation sluggish.[1] Consequently, undesired side reactions, particularly the homocoupling of the aryl halide to form 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diol, can become a major pathway, leading to reduced yields and complex purification challenges.

This guide provides in-depth troubleshooting strategies and optimized protocols to help you minimize and control homocoupling when working with this specific substrate.

Core Mechanisms: Cross-Coupling vs. Homocoupling

Understanding the competing catalytic cycles is crucial for effective troubleshooting. The desired cross-coupling reaction and the undesired homocoupling pathway diverge from a common Pd(0) active species.

Catalytic_Cycles cluster_key Key Factors pd0 Pd(0)L_n oa_complex Ar-Pd(II)-Br(L_n) trans_complex Ar-Pd(II)-R(L_n) oa_complex->trans_complex Transmetalation (k_TM) hc_intermediate Ar-Pd(II)-Ar(L_n) oa_complex->hc_intermediate Reaction with Ar-M or another Ar-Pd-Br product Ar-R (Desired Product) trans_complex->product Reductive Elimination (k_RE) hc_path Homocoupling Pathway hc_product Ar-Ar (Homocoupling Product) hc_intermediate->hc_product Reductive Elimination hc_product->pd0 Catalyst Regeneration arbr Ar-Br (this compound) arbr->pd0 Oxidative Addition (k_OA) rm R-M (Coupling Partner) rm->oa_complex product->pd0 Catalyst Regeneration key_text Goal: Maximize k_OA and k_RE of the main cycle to outcompete the homocoupling pathway.

Caption: Competing catalytic cycles in cross-coupling reactions.

The key to preventing homocoupling is to select conditions that accelerate the main catalytic cycle (oxidative addition, transmetalation, reductive elimination) far more than the competing side reactions.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to address the specific issues you may encounter.

Issue 1: High Levels of Homocoupled Biaryl Product

Q: My main impurity is the 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diol. What is the primary cause and how can I fix it?

A: This is the classic sign that your desired cross-coupling is too slow, allowing the homocoupling pathway to dominate. The electron-rich nature of your substrate slows oxidative addition, the first and often rate-limiting step of the cycle.[1]

Solutions:

  • Optimize the Ligand: This is your most powerful tool. Standard ligands like PPh₃ are often ineffective for this substrate class.[1] You need to accelerate oxidative addition and reductive elimination.

    • Action: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands).[2][3] These ligands stabilize the palladium center and promote the key steps of the desired catalytic cycle.[4]

    • Rationale: The bulkiness of these ligands favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. Their electron-donating ability increases the electron density on the palladium, which also facilitates the cleavage of the C-Br bond.[4]

  • Re-evaluate Your Palladium Source: Not all palladium sources are equal.

    • Action: Use a well-defined Pd(II) precatalyst that readily forms the active Pd(0) species in situ. Examples include G3 or G4 palladacycles in combination with the ligands mentioned above. If you are using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) before the main reaction begins. The presence of residual Pd(II) can directly promote the homocoupling of some coupling partners (like boronic acids).[5][6]

    • Action: Ensure a rigorously inert atmosphere.[2][7] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which not only kills the main cycle but can also initiate homocoupling pathways.[5][8] Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and reagents.[1][2]

Ligand ClassExamplesSuitability for Electron-Rich Aryl BromidesKey Advantage
Buchwald Biarylphosphines SPhos, XPhos, RuPhosExcellent Accelerates oxidative addition and reductive elimination.[1][2][3]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Good to Excellent Highly electron-donating, promotes oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesGood Strong σ-donors that form stable, highly active catalysts.[1]
Traditional Arylphosphines PPh₃, P(o-tol)₃Poor Generally too slow for this challenging substrate class.
Issue 2: The Phenolic Group - To Protect or Not to Protect?

Q: The free hydroxyl group on my substrate seems to be causing issues. Should I protect it?

A: This is a critical consideration. The acidic proton of the phenol can react with strong bases, forming a phenoxide. This can potentially coordinate to the palladium center, inhibiting catalysis, or cause solubility issues.

Solutions:

  • Base Selection is Crucial:

    • Action: Avoid very strong bases like NaOtBu or LiHMDS if you are not protecting the phenol, as these will readily deprotonate it. Instead, screen weaker inorganic bases.

    • Recommended Bases: K₃PO₄ is often an excellent choice for difficult couplings, providing a good balance of strength without causing excessive side reactions.[1][9][10] K₂CO₃ or Cs₂CO₃ are also effective options.[9][11] The choice of base is empirical and may require screening.

    • Rationale: The base's primary role is in the transmetalation step (e.g., forming the boronate "ate" complex in Suzuki couplings).[8][12] A base that is effective for transmetalation without interfering with the phenol is ideal.

  • Consider Protection:

    • Action: If base screening is unsuccessful, protecting the phenol as a methyl ether (forming 3-bromo-1,5-dimethoxybenzene) or a silyl ether (e.g., TBDMS) is a robust strategy.

    • Rationale: Protection removes the acidic proton entirely, simplifying the reaction matrix and allowing for a wider range of bases and conditions to be used. This often leads to cleaner reactions and higher yields, justifying the extra synthetic steps.

Caption: A logical workflow for troubleshooting homocoupling.

Issue 3: Low Yield Despite Low Homocoupling

Q: I've suppressed the homocoupling, but my overall yield is still very low and I'm recovering starting material. What's happening?

A: This indicates an overall inactive or slow catalytic system. While you've avoided the primary side reaction, the desired reaction is not turning over efficiently.

Solutions:

  • Increase Temperature:

    • Action: Carefully increase the reaction temperature in increments of 10-20 °C.

    • Rationale: Cross-coupling reactions, especially those with challenging substrates, often require thermal energy to overcome the activation barrier for oxidative addition.[1][9] Solvents like toluene or dioxane allow for higher reaction temperatures.

  • Solvent Choice:

    • Action: Ensure your reagents are soluble in the chosen solvent at the reaction temperature. A biphasic system (e.g., Toluene/Water) is common for Suzuki reactions, but for your substrate, a polar aprotic solvent like Dioxane or DMF might be beneficial.[8][13]

    • Rationale: Poor solubility of any component (the aryl halide, coupling partner, or base) can halt the reaction.

  • Check Your Coupling Partner:

    • Action: For Suzuki reactions, ensure the boronic acid is not degrading. Protodeboronation (replacement of the C-B bond with C-H) is a common side reaction, especially in the presence of excess water or strong base.[3][7]

    • Mitigation: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester).[3] Use the minimum effective amount of water in the reaction mixture.

Optimized Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound, incorporating best practices to minimize homocoupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or glovebox environment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.[1]

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (a common solvent ratio is 10:1 dioxane:water) via syringe. The final concentration should be ~0.1 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol leverages a modern, highly active catalyst system and optimized base/solvent conditions to favor the cross-coupling pathway from the outset.

References

  • BenchChem. (n.d.). How to avoid homocoupling in Suzuki reactions with palladium catalysts.
  • Zhang, A., et al. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 2(18), 2825–2827. [Link]

  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Wang, L., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15894–15903. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Carrow, B. P., & Hartwig, J. F. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • Li, J., et al. (2013). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 78(15), 7450–7457. [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wang, L., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]

  • Prokopowicz, R. A., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3794–3806. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of arylboronic acids and aryl halides catalyzed by Au-Ag-Pd:CTAB catalyst. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sharma, U., et al. (2018). Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes. ACS Omega, 3(2), 2038–2046. [Link]

  • NIH. (2022). Expanding chemical space by para-C−H arylation of arenes. [Link]

  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • OpenChemHub. (2024, January 9). Introduction to cross-coupling reactions [Video]. YouTube. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • NIH. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Casey, M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 565–570. [Link]

  • ResearchGate. (n.d.). The role of phosphorus ligands in the homo and co-polymerization of vinyl monomers. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Purification of Brominated Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of brominated methoxyphenols. The methodologies and explanations provided herein are grounded in established chemical principles and field-proven experience to ensure you can achieve the highest possible purity for your compounds.

Introduction: The Core Purification Challenge

Brominated methoxyphenols are a class of compounds vital in synthetic chemistry, serving as key intermediates in the development of pharmaceuticals and other complex molecules. However, their purification is notoriously challenging. The primary difficulties stem from:

  • Isomer Formation: Bromination of methoxyphenols rarely yields a single product. The directing effects of the hydroxyl and methoxy groups often lead to a mixture of ortho- and para-brominated isomers, which possess very similar physical and chemical properties.[1][2]

  • Similar Polarity: The resulting isomers, along with potential di-brominated byproducts and unreacted starting material, often have closely related polarities, making chromatographic separation difficult.[3]

  • Physical State: Crude products can often be oils or waxy solids that are resistant to crystallization, a common and powerful purification technique.[4]

This guide is designed to provide a logical framework for tackling these issues head-on, combining robust protocols with the scientific reasoning behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for brominated methoxyphenols?

The two workhorse techniques for purifying these compounds are flash column chromatography and recrystallization . Flash chromatography is generally the first choice when dealing with crude mixtures containing multiple isomers or significant impurities.[1][5] Recrystallization is most effective for purifying a solid that is already relatively pure (>90%) to remove minor contaminants.[6][7]

Q2: How do I choose between chromatography and recrystallization for my crude product?

The choice depends on the composition and physical state of your crude material.

  • Use Flash Chromatography if: Your crude product is an oil or if a preliminary analysis (like Thin Layer Chromatography or TLC) shows multiple, closely-spaced spots, indicating a complex mixture of isomers and/or byproducts.[1]

  • Use Recrystallization if: Your crude product is a solid and TLC analysis shows one major spot with only minor, well-separated impurities. The goal of recrystallization is to remove small amounts of impurities from a crystalline lattice, not to perform bulk separation of components with similar properties.[8]

Q3: Which analytical techniques are essential for assessing the purity of my final product?

A combination of techniques is crucial for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired isomer and identifying any residual impurities or other isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for detecting trace impurities and confirming the mass of the compound.[9][10] GC is particularly powerful for analyzing volatile phenols.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially reverse-phase (RP-HPLC), can provide high-resolution separation of isomers, making it a powerful tool for quantitative purity analysis.[9][12]

  • Melting Point Analysis: For crystalline solids, a sharp melting point range that matches the literature value is a strong indicator of high purity.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Flash Column Chromatography Issues

Q: My brominated methoxyphenol isomers are not separating on a silica gel column. What can I do?

This is a classic challenge due to the isomers' similar polarities. Here’s a systematic approach to improve separation:

  • Optimize the Solvent System: The standard hexane/ethyl acetate system may not provide sufficient resolution. Try a less polar solvent system, such as a gradient of ethyl acetate in hexanes, starting at a very low concentration (e.g., 1-2%) and increasing it slowly.[1] Alternatively, introducing a different solvent like dichloromethane (DCM) or toluene can alter the selectivity of the separation.

  • Use a High-Resolution Column: Pack a long, narrow column with fine-mesh silica gel (e.g., 230-400 mesh). This increases the number of theoretical plates and enhances separation efficiency.

  • Consider Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase (e.g., C18-functionalized silica) chromatography is an excellent alternative. Using a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, can provide a completely different selectivity profile and may easily separate the isomers.[9][12]

Q: My compound is streaking or "tailing" on the TLC plate and column. What's causing this?

Tailing is often caused by the acidic nature of the phenolic hydroxyl group interacting too strongly with the acidic silica gel.

  • Solution 1: Add an Acid Modifier: Add a small amount of acetic acid (~0.5-1%) to your mobile phase. This protonates the silica surface and the phenol, reducing strong ionic interactions and leading to sharper bands.

  • Solution 2: Check for Overloading: Applying too much sample to your TLC plate or column will cause streaking. Ensure you are working with dilute solutions for TLC and not exceeding the column's loading capacity.

  • Solution 3: Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol-silica, which may have less aggressive interactions with your compound.

Recrystallization Issues

Q: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[4]

  • Step 1: Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves.

  • Step 2: Cool Slowly: Allow the flask to cool to room temperature very slowly, without any disturbance. Rapid cooling promotes oiling. Once at room temperature, you can move it to an ice bath.[6]

  • Step 3: Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line.[8] The tiny glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" of the pure compound.

  • Step 4: Re-evaluate Your Solvent: The chosen solvent may be too good. Try a solvent in which your compound is slightly less soluble, or use a binary solvent system (one solvent in which the compound is soluble, and another in which it is not).

Q: My recovery after recrystallization is very low. How can I improve the yield?

Low recovery is a common trade-off for high purity, but it can be optimized.

  • Use the Minimum Amount of Hot Solvent: The most critical step is to use only the absolute minimum volume of boiling solvent required to fully dissolve the solid.[8][13] Any excess solvent will keep more of your product dissolved when cooled, reducing the yield.

  • Ensure Complete Cooling: Cool the solution to room temperature first, then in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Wash with Cold Solvent: When collecting the crystals via vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving the product.[13]

Visualized Workflows and Data

General Purification Workflow

The following diagram outlines the logical steps from a crude reaction mixture to a purified, analyzed product.

G A Crude Reaction Mixture B Aqueous Workup (Quench, Extract, Dry) A->B C Concentrate Crude Product B->C D Analyze Crude (TLC, NMR) C->D E Decision Point: Oil or Complex Mixture? D->E F Flash Column Chromatography E->F Yes G Recrystallization E->G No (Solid) H Combine & Concentrate Pure Fractions F->H I Collect Crystals (Vacuum Filtration) G->I J Purity Analysis (NMR, LCMS, MP) H->J I->J K Pure Brominated Methoxyphenol J->K

Caption: General workflow for purifying brominated methoxyphenols.

Data Presentation

Table 1: Example Chromatography Systems for Brominated Phenols

TechniqueStationary PhaseMobile Phase SystemApplicationReference
Flash ChromatographySilica Gel10-30% Ethyl Acetate in Hexanes (Gradient)Separation of 2-bromo-5-methoxyphenol and 4-bromo-3-methoxyphenol[1]
RP-HPLCC18 SilicaWater:Acetonitrile (Gradient)Analytical separation of bromophenol isomers[9][12]
GCCapillary Column(Varies, e.g., DB-5)Analysis of volatile phenols (derivatized or underivatized)[9][11]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol is adapted from a documented separation of brominated methoxyphenol isomers.[1]

Objective: To separate a mixture of brominated methoxyphenol isomers using silica gel chromatography.

Materials:

  • Crude brominated methoxyphenol mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude mixture in ethyl acetate or DCM.

    • Spot the solution on a TLC plate and elute with various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should give a good separation between the spots with the major product having an Rf value of ~0.25-0.35.

  • Column Packing (Slurry Method):

    • Add silica gel to your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate) in a beaker to form a milky slurry.

    • Secure the column vertically. With the stopcock closed, add a small amount of eluent, then a layer of sand.

    • Pour the silica slurry into the column. Drain the solvent from the bottom while continuously tapping the column to ensure even packing. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed silica.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions in test tubes. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp or with a stain.

    • If a gradient is needed, gradually increase the polarity (e.g., from 5% to 30% ethyl acetate) to elute the more polar compounds.

  • Analysis and Isolation:

    • Combine the fractions containing the pure desired product based on the TLC analysis.

    • Evaporate the solvent using a rotary evaporator to yield the purified compound.

    • Confirm the purity and structure using NMR and/or MS.

Protocol 2: Recrystallization for Final Purification

This is a general protocol for purifying a solid brominated methoxyphenol.

Objective: To purify a solid compound by removing minor impurities.

Materials:

  • Crude solid product (>90% pure)

  • A range of potential solvents for screening (e.g., hexane, toluene, ethanol, water, ethyl acetate)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of your crude solid (~20-30 mg) into several small test tubes.

    • Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the solid at room temperature.[6][7]

    • Heat the tubes that did not dissolve. An ideal solvent will dissolve the solid completely when hot.[8]

    • Allow the dissolved samples to cool. The best solvent will cause a large number of crystals to form upon cooling.

  • Dissolution:

    • Place the bulk of your crude solid into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl continuously.

    • Continue adding the hot solvent just until all the solid has dissolved. Do not add excess solvent.[13]

  • Crystallization:

    • Remove the flask from the heat and cover it lightly with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rushing this step can lead to the precipitation of impurities or "oiling out."

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Set up a Buchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of cold solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the crystals and analyze them using the methods described in the FAQs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • Esteves, V. I., et al. (2007). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-3-methoxyphenol.
  • Pearson, D. E., et al. (1971). Ortho bromination of phenols. The Journal of Organic Chemistry - ACS Publications.
  • de Boer, J. (2003). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and. Wageningen University & Research.
  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals.
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • Al-Qaim, F. F., et al. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification.
  • OSHA. (1992). 2-Methoxyphenol, 3-Methoxyphenol, 4-Methoxyphenol.
  • MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.

Sources

Technical Support Center: Debromination of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the debromination of 3-bromo-5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the debromination of this compound, providing potential causes and actionable solutions.

Issue 1: Incomplete or Slow Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Potential Causes & Solutions:

    • Insufficient Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may be old, improperly stored, or of low quality.[1]

      • Solution: Use fresh, high-quality catalyst. For pyrophoric catalysts like Pd/C and Raney Nickel, ensure they have been stored under an inert atmosphere or as a water-wet paste to maintain activity.[1][2]

    • Poor Hydrogen Gas Delivery (for Catalytic Hydrogenation): Inadequate hydrogen pressure or poor mixing can limit the reaction rate.

      • Solution: Ensure all connections in your hydrogenation apparatus are secure and leak-free.[3] Increase the stirring rate to improve gas-liquid mass transfer. Consider increasing the hydrogen pressure within the safe limits of your reactor.[4]

    • Ineffective Hydrogen Donor (for Transfer Hydrogenation): The chosen hydrogen donor (e.g., ammonium formate, isopropanol) may not be efficient under the current conditions.

      • Solution: Screen different hydrogen donors. For palladium-catalyzed reactions, sodium hypophosphite or formates can be effective.[5][6] The choice of solvent can also influence the efficiency of transfer hydrogenation.[5]

    • Reaction Temperature is Too Low: Debromination reactions, especially with more robust C-Br bonds, may require thermal energy to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Be aware that higher temperatures can sometimes promote undesired side reactions.[7]

Issue 2: Formation of Side Products (e.g., Hydrodeoxygenation)

  • Symptom: Besides the desired 3-methoxyphenol, other products are observed, potentially from the cleavage of the methoxy group or reduction of the phenol.

  • Potential Causes & Solutions:

    • Harsh Reaction Conditions: High temperatures, strong acids or bases, or a highly active catalyst can lead to the cleavage of the methoxy ether linkage or other undesired transformations.

      • Solution: Lower the reaction temperature.[7] If using a base, switch to a milder one like potassium carbonate or cesium carbonate.[7] It may also be beneficial to reduce the catalyst loading.

    • Inappropriate Catalyst Choice: Some catalysts are more prone to causing side reactions.

      • Solution: If using a highly active catalyst like Raney Nickel, consider switching to a more selective catalyst system, such as a specific palladium catalyst with an appropriate ligand.[8]

Issue 3: Difficulty in Product Isolation and Work-up

  • Symptom: Challenges in separating the product from the catalyst, byproducts, or residual reagents. This can manifest as emulsions during extraction or a "dirty" crude product.

  • Potential Causes & Solutions:

    • Fine Catalyst Particles: Catalysts like Pd/C and Raney Nickel can be very fine and difficult to remove by simple filtration.

      • Solution: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the catalyst particles. Ensure the catalyst is kept wet with a suitable solvent during filtration to prevent ignition, especially for used catalysts that have absorbed hydrogen.[1][9]

    • Formation of Emulsions: The presence of both organic and aqueous phases with surfactants or fine solids can lead to stable emulsions during aqueous work-up.[10]

      • Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[10] Alternatively, filtering the entire mixture through Celite® can sometimes resolve the issue.

    • Residual Reagents: Unreacted starting material or byproducts from the hydrogen donor can co-elute with the product during chromatography.

      • Solution: Perform an appropriate aqueous wash to remove water-soluble impurities before concentrating the organic phase.[10][11] For example, a wash with a mild base like sodium bicarbonate can remove acidic byproducts.[10][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debromination of this compound?

A1: The most prevalent and effective methods for aryl debromination include:

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[13][14] It is often a clean and efficient method.

  • Catalytic Transfer Hydrogenation: This approach uses a catalyst (often palladium-based) with a hydrogen donor molecule, such as ammonium formate, isopropanol, or sodium hypophosphite, instead of hydrogen gas.[5][15] This can be a safer alternative to using flammable hydrogen gas.

  • Metal-Mediated Reduction: Reagents like sodium borohydride in the presence of a catalyst (e.g., a copper salt) or other reducing metals can also effect debromination.[16][17]

Q2: What safety precautions should I take when performing a catalytic hydrogenation?

A2: Catalytic hydrogenations require strict safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[1][9]

  • Proper Ventilation: Always conduct the reaction in a well-ventilated fume hood.[3][4]

  • Inert Atmosphere: Before introducing hydrogen, purge the reaction vessel with an inert gas like nitrogen to remove all oxygen and prevent the formation of an explosive mixture.[1][4][9]

  • Catalyst Handling: Handle catalysts like Pd/C and Raney Nickel with care, as they can be pyrophoric, especially after use when they are saturated with hydrogen.[1][2][9] It is best to handle them in an inert atmosphere or as a wet paste.[1]

  • Pressure and Temperature Monitoring: Never exceed the rated pressure and temperature for your reaction vessel.[4] Continuously monitor these parameters throughout the reaction.

  • Leak Testing: Before starting the reaction, perform a leak test on your apparatus with an inert gas.[4]

Q3: How do I choose between catalytic hydrogenation and transfer hydrogenation?

A3: The choice depends on available equipment, safety considerations, and the specific requirements of your synthesis.

  • Catalytic Hydrogenation is often very efficient but requires specialized high-pressure equipment and stringent safety measures for handling hydrogen gas.[4]

  • Transfer Hydrogenation can be performed with standard laboratory glassware, making it more accessible.[15] It avoids the direct use of hydrogen gas, which can be a significant safety advantage. However, the choice of hydrogen donor and reaction conditions may require more optimization.[5]

Q4: Can I selectively debrominate in the presence of other functional groups?

A4: Yes, catalytic hydrogenation with Pd/C is known for its chemoselectivity. It is often possible to reduce an aryl bromide in the presence of other functional groups like ketones, carboxylic acids, and nitriles under neutral conditions.[13] However, more reducible groups like nitro groups may be reduced concurrently. The selectivity can be influenced by the choice of catalyst, solvent, and reaction conditions.

Q5: What is a standard work-up procedure for a debromination reaction?

A5: A typical work-up procedure involves the following steps:

  • Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[9]

  • Quenching (if necessary): If reactive reagents were used, quench the reaction mixture appropriately (e.g., by adding water or a mild acid/base).

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash it with water and/or brine to remove water-soluble byproducts.[10][11] A wash with a dilute solution of sodium thiosulfate can be used to remove any residual bromine.[18]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Visualizations & Protocols

Experimental Workflow: Catalytic Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add this compound, catalyst (e.g., Pd/C), and solvent to a round-bottom flask. B 2. Add hydrogen donor (e.g., ammonium formate). A->B C 3. Heat the reaction mixture to the desired temperature with stirring. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to room temperature and filter through Celite®. D->E Upon completion F 6. Perform aqueous work-up (wash with water/brine). E->F G 7. Dry organic layer and concentrate under vacuum. F->G H 8. Purify by column chromatography if needed. G->H

Caption: Workflow for catalytic transfer hydrogenation.

Decision Tree: Troubleshooting Incomplete Debromination

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Incomplete Reaction catalyst_check Is the catalyst fresh and handled properly? start->catalyst_check catalyst_no Use fresh catalyst. Ensure proper storage and handling. catalyst_check->catalyst_no No temp_check Is the temperature optimal? catalyst_check->temp_check Yes temp_no Increase temperature incrementally. temp_check->temp_no No h2_check Is hydrogen delivery/ donor efficient? temp_check->h2_check Yes h2_no Check H2 pressure/ screen donors. h2_check->h2_no No end Consider other factors (e.g., solvent, concentration) h2_check->end Yes

Caption: Troubleshooting incomplete debromination.

Detailed Protocol: Pd/C-Catalyzed Transfer Hydrogenation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 10% Palladium on carbon (5-10 mol %), and a suitable solvent (e.g., methanol or ethanol).

  • Addition of Hydrogen Donor: Add ammonium formate (3-5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

    • Transfer the combined filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude 3-methoxyphenol by flash column chromatography on silica gel.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Chemistry of Raney Nickel. (2023, June 18). YouTube.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Blog.
  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1).
  • Preventing debromination in reactions with 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2025, August 6). ResearchGate.
  • Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. (n.d.). Lookchem.
  • Barrero, A. F., et al. (2001, December 31). Raney Nickel: An Effective Reagent for Reductive Dehalogenation of Organic Halides. ResearchGate.
  • Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry.
  • The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. (n.d.). VTechWorks.
  • Metal catalyzed defunctionalization reactions. (2015, October 27). Organic & Biomolecular Chemistry.
  • How to do workup after doing bromination with NBS? (2017, February 25). ResearchGate.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016, July 14). ACS Catalysis.
  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017, September 19). PMC.
  • Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. (2025, August 6).
  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • Reaction Conditions for Selective Debromination. (2025, June 11). Reddit.
  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. (n.d.). The Journal of Organic Chemistry.
  • Transfer Hydrodehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. (n.d.). ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI.
  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl]. (2025, August 6). PubMed.

Sources

Technical Support Center: Stability of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound in acidic and basic media, offering insights grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a disubstituted phenol, presents two main areas of potential instability: the phenolic hydroxyl group and the methoxy ether linkage.[1] The aromatic ring itself is also susceptible to electrophilic substitution, but under typical experimental conditions, the hydroxyl and methoxy groups are the primary sites of degradation. Key concerns include oxidation of the phenol and acid- or base-catalyzed hydrolysis of the methoxy group.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly dependent on pH.

  • Acidic Conditions: In strongly acidic media, particularly at elevated temperatures, the ether linkage of the methoxy group can undergo hydrolysis to yield 3-bromo-5-hydroxyhydroquinone and methanol.[2][3] This reaction is generally slow at room temperature but can be accelerated by heat and strong, non-nucleophilic acids.

  • Basic Conditions: In basic media, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, especially in the presence of air (oxygen).[4] Oxidation can lead to the formation of colored quinone-type structures and other degradation products.[5][6]

Q3: My solution of this compound turned a yellowish-brown color. What could be the cause?

A3: The development of a yellowish-brown color is a strong indicator of oxidation.[7] Phenols, and especially their corresponding phenoxides in basic solutions, are prone to oxidation, which often results in the formation of highly colored quinone-like compounds.[4][5][6] This process can be accelerated by exposure to air, light, and trace metal ions. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), use amber-colored glassware to protect from light, and use high-purity, de-gassed solvents.

Q4: I am seeing an unexpected peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What could this be?

A4: An unexpected peak appearing in an acidic mobile phase could be a degradation product resulting from the hydrolysis of the methoxy group. This would lead to the formation of 3-bromo-5-hydroxyhydroquinone. To confirm this, you can perform a forced degradation study by intentionally stressing the compound in acid and monitoring the formation of this new peak. If on-column degradation is suspected, consider neutralizing the sample before injection or using a mobile phase with a less aggressive pH.

Q5: Can I use a strong base like sodium hydroxide to dissolve this compound?

A5: While this compound will dissolve in strong bases due to the formation of the soluble phenoxide salt, this can significantly increase the risk of oxidative degradation.[4] If a basic solution is required for your experiment, it is crucial to handle the solution under an inert atmosphere and use it promptly. For applications where stability is paramount, consider using a weaker base or an alternative solvent system if possible.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration of solid this compound (e.g., yellowing) Oxidation due to prolonged exposure to air and/or light.Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended storage temperature.[8]
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the compound in the sample solution or during analysis.Prepare fresh samples for analysis. Ensure the solvent is of high purity and de-gassed. If the mobile phase is strongly acidic or basic, consider the possibility of on-column degradation and adjust the pH if feasible.[8]
Low assay value or poor recovery in experiments Degradation during the experimental procedure.Review the pH, temperature, and exposure to light throughout your protocol. Conduct a forced degradation study to identify the specific stressor causing the issue.
Inconsistent reaction yields when using this compound as a starting material Instability of the compound in the reaction medium.Before initiating the main reaction, test the stability of this compound under the planned reaction conditions (solvent, temperature, pH) for a short duration. Analyze for degradation by a suitable analytical method like TLC or HPLC.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting analytical data.

Degradation Pathways of this compound main This compound acid Acidic Hydrolysis (e.g., H₃O⁺, heat) main->acid base_ox Base-Catalyzed Oxidation (e.g., OH⁻, O₂) main->base_ox hydrolysis_prod 3-Bromo-5-hydroxyhydroquinone acid->hydrolysis_prod phenoxide Phenoxide Intermediate base_ox->phenoxide quinone Quinone-type Degradation Products phenoxide->quinone Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To ensure the integrity of your experimental results, it is essential to have robust analytical methods for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound by subjecting it to more severe conditions than it would typically encounter.[9][10] This helps to identify potential degradation products and establish degradation pathways.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • At various time points, dissolve a portion of the heat-stressed sample in the initial solvent, dilute to an appropriate concentration, and analyze.

3. Analytical Method:

  • A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is often suitable for phenolic compounds.

  • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.

Forced Degradation Workflow start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock stress Apply Stress Conditions stock->stress acid_cond Acidic (0.1 M HCl, 60°C) stress->acid_cond base_cond Basic (0.1 M NaOH, RT) stress->base_cond ox_cond Oxidative (3% H₂O₂, RT) stress->ox_cond therm_cond Thermal (Solid, 80°C) stress->therm_cond sample Sample at Time Points acid_cond->sample base_cond->sample ox_cond->sample therm_cond->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method sample->analyze for Ox/Therm neutralize->analyze end Evaluate Degradation Profile analyze->end

Caption: Workflow for a forced degradation study.

Summary of Stability and Recommended Handling

Condition Stability Concern Recommended Handling
Solid State Slow oxidation on exposure to air/light.Store in a tightly sealed, amber container under an inert atmosphere at room temperature.
Acidic Solution (pH < 4) Potential for slow hydrolysis of the methoxy group, accelerated by heat.Use mild acidic conditions and avoid prolonged heating. Prepare solutions fresh.
Neutral Solution (pH 6-8) Generally stable for short periods.Use high-purity, de-gassed solvents. Protect from light.
Basic Solution (pH > 8) High susceptibility to oxidation.Handle strictly under an inert atmosphere. Use freshly prepared solutions immediately. Avoid strong bases where possible.

By understanding the chemical properties of this compound and implementing these best practices, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Science.gov. (n.d.).
  • Journal of Chemical Education. (2006).
  • ACS Sustainable Chemistry & Engineering. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. [Link]

  • Britannica. (2026). Phenol. [Link]

  • ACS Sustainable Chemistry & Engineering. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols.
  • Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols.
  • Wikipedia. (n.d.). Ether cleavage.
  • University of Calgary. (n.d.).
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  • MedCrave online. (2016).
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  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
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  • Benchchem. (n.d.). Degradation pathways of 5-Bromophthalide under reaction conditions.
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  • Pearson+. (n.d.). Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe....
  • Quora. (2017). Why is methoxy phenol less acidic than phenol?.
  • Benchchem. (n.d.). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
  • Sigma-Aldrich. (n.d.). This compound | 855400-66-7.
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  • MDPI. (n.d.). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)
  • PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale.
  • Quora. (2019). What is the order acidic strength of phenol, p-nitrophenol, p-methoxy phenol, and p-methyl phenol?.

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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions with 3-Bromo-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance your experimental success. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block, frequently used in palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C triple bond formation, and Heck coupling for C-C bond formation with alkenes.[1] The selection of the appropriate catalytic system is crucial for achieving high yields and purity.[1][2]

Q2: Why is optimizing catalyst loading so critical for reactions with this substrate?

A2: Optimizing catalyst loading is a balancing act between reaction efficiency and cost-effectiveness. While a higher catalyst loading might increase the reaction rate, it can also lead to higher costs, increased levels of residual metal in the product, and potentially more side reactions. Conversely, too low a catalyst loading can result in incomplete conversion or slow reaction rates, especially if trace impurities in the reactants or solvents deactivate the catalyst.[3] Therefore, finding the minimum catalyst loading that provides a high yield in a reasonable timeframe is essential, particularly in process development and scale-up.

Q3: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound?

A3: For initial screening experiments with this compound, a palladium catalyst loading of 1-3 mol% is a common starting point.[2][4] For Buchwald-Hartwig aminations, a slightly higher initial loading of 2-5 mol% might be employed, especially with less reactive amines.[5] It is important to note that these are general guidelines, and the optimal loading will depend on the specific coupling partners, ligand, base, solvent, and temperature used.

Q4: How does the electronic nature of this compound influence catalyst choice and loading?

A4: this compound contains an electron-donating methoxy group and a moderately deactivating bromo group on a phenol ring. The phenol moiety itself can be acidic and may require protection or careful choice of a non-nucleophilic base to avoid side reactions. The electronic properties of the aryl bromide influence the rate of oxidative addition, a key step in the catalytic cycle. While aryl bromides are generally more reactive than aryl chlorides, the specific electronic environment of this substrate may necessitate the use of electron-rich and bulky phosphine ligands to facilitate efficient oxidative addition.[6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause A: Inactive Catalyst
  • Explanation: The active Pd(0) species is susceptible to oxidation if not handled under strictly inert conditions.[7] Pre-catalysts may also fail to be reduced to the active form.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[4] Assemble your reaction under a positive pressure of inert gas.

    • Verify Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligands. Phosphine ligands, in particular, can be sensitive to air and should be stored and handled in a glovebox.[3]

    • Run a Control Reaction: Perform a reaction with a known, reliable substrate combination (e.g., bromobenzene and phenylboronic acid) to confirm the activity of your catalyst and reagents.[7]

Potential Cause B: Inefficient Oxidative Addition
  • Explanation: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step. If this step is slow, the overall reaction will be sluggish.

  • Troubleshooting Steps:

    • Switch to a More Active Ligand: For substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote oxidative addition.[4]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for oxidative addition. However, be mindful of potential catalyst decomposition at excessive temperatures.[4]

Potential Cause C: Catalyst Deactivation
  • Explanation: The catalyst can deactivate during the reaction through various pathways, such as the formation of palladium black (elemental palladium precipitate) or degradation of the ligand.[8][9] This is often observed as a reaction that starts but then stalls before completion.[3]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in the initial catalyst loading can sometimes overcome deactivation caused by trace impurities.[3][4]

    • Consider a More Stable Catalyst System: Pre-formed palladium complexes with bulky phosphine ligands often exhibit greater stability.[4]

    • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction. A stalled reaction is a key indicator of catalyst deactivation.[3]

Issue 2: Significant Formation of Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause A: Homocoupling of Boronic Acid (Suzuki-Miyaura)
  • Explanation: This side reaction is often promoted by the presence of oxygen, which can facilitate the undesired coupling of two boronic acid molecules.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents and the reaction headspace are free of oxygen.[4][7]

    • Avoid Large Excess of Boronic Acid: While a slight excess is common, a large excess can favor homocoupling.

    • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II), which can sometimes promote homocoupling.[4]

Potential Cause B: Protodeboronation (Suzuki-Miyaura)
  • Explanation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often base-mediated.

  • Troubleshooting Steps:

    • Use a Milder Base: Consider switching from a strong base like K₃PO₄ to a milder one like K₂CO₃.[7]

    • Use a More Stable Boronic Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[7]

Potential Cause C: Debromination of Starting Material
  • Explanation: Reductive dehalogenation can occur, replacing the bromo group with a hydrogen atom.

  • Troubleshooting Steps:

    • Avoid Hydride-Donating Solvents and Bases: Certain solvents or bases can act as hydride sources.

    • Switch to Carbonate or Phosphate Bases: These are generally less prone to causing dehalogenation compared to some other bases.[7]

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a general method for screening different catalyst loadings to find the optimal concentration for your specific reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • An array of reaction vials (e.g., microwave vials with stir bars)

Procedure:

  • Reaction Setup: In a glovebox, add this compound, the arylboronic acid, and K₂CO₃ to each reaction vial.

  • Catalyst Addition: In separate vials, add varying amounts of the palladium catalyst to achieve different mol% loadings (e.g., 0.5%, 1%, 2%, 3%, 5%).

  • Solvent Addition: Add the degassed solvent mixture to each vial.

  • Reaction: Seal the vials and place them in a heating block or oil bath at the desired temperature (e.g., 90 °C). Stir for a set amount of time (e.g., 12 hours).

  • Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.

  • Work-up: For the optimal condition, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Protocol 2: In-Situ Monitoring of Catalyst Performance

Advanced techniques can provide real-time insights into catalyst activity and deactivation.

  • Methodology: Techniques like in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, products, and even some catalytic intermediates over time.[10][11] This allows for the determination of reaction kinetics and can help identify when and why a catalyst might be deactivating.

  • Setup: This typically requires specialized probes that can be inserted into the reaction vessel. For example, an attenuated total reflection (ATR) IR probe can be used to collect spectra directly from the reaction mixture.[10]

  • Data Analysis: By tracking the disappearance of starting material and the appearance of the product, you can generate concentration profiles over time. This data can be used to calculate reaction rates and catalyst turnover frequency (TOF). A decrease in the reaction rate over time is indicative of catalyst deactivation.[10]

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
Catalyst Loading (mol%)Typical Yield (%)Notes
0.540-60May result in incomplete conversion, especially with less reactive coupling partners.
1.075-90Often a good balance between efficiency and cost for initial trials.
2.0>90Generally provides high yields. A good starting point for optimization.[7]
5.0>95May not provide a significant increase in yield over 2-3 mol% and increases cost.[4]

Disclaimer: These are illustrative yields based on typical Suzuki-Miyaura reactions. Optimal conditions for this compound will require experimental validation.

Table 2: Common Ligands for Cross-Coupling with Aryl Bromides
LigandTypeKey Features
PPh₃ (Triphenylphosphine)Monodentate PhosphineA standard, cost-effective ligand.
P(o-tolyl)₃Monodentate PhosphineMore electron-rich and bulkier than PPh₃.
dppfBidentate PhosphineForms stable complexes, often used in Suzuki couplings.
XPhos, SPhos, RuPhosBiaryl PhosphinesBulky and electron-rich, highly effective for challenging couplings.[4]

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere and Reagent Quality Start->Check_Inert Control_Rxn Run Control Reaction Check_Inert->Control_Rxn Control_OK Control Successful? Control_Rxn->Control_OK Optimize_Ligand Screen Ligands (e.g., XPhos, SPhos) Control_OK->Optimize_Ligand Yes System_Issue Systemic Issue: Re-evaluate entire setup Control_OK->System_Issue No Increase_Temp Increase Reaction Temperature Optimize_Ligand->Increase_Temp Monitor_Stall Reaction Stalls? Increase_Temp->Monitor_Stall Increase_Loading Increase Catalyst Loading Monitor_Stall->Increase_Loading Yes Problem_Solved Problem Resolved Monitor_Stall->Problem_Solved No Stable_Catalyst Use More Stable Pre-catalyst Increase_Loading->Stable_Catalyst Stable_Catalyst->Problem_Solved

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Kaupmees, K., & Leito, I. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • OSTI.GOV. (2024). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. OSTI.GOV. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • ECMA. (2018). Catalyst handling best practice guide. European Catalyst Manufacturers Association. [Link]

  • ACS Publications. (2019). In Situ/Operando Techniques for Characterization of Single-Atom Catalysts. ACS Catalysis. [Link]

  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. ResearchGate. [Link]

  • ResearchGate. (2024). (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ACS Publications. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • ACS Publications. (n.d.). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reactions of aryl halides with phenol under various conditions. ResearchGate. [Link]

  • MDPI. (n.d.). Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Crealyst. (2018). CATALYST HANDLING : A MATTER OF SAFETY AND PROCESS PERFORMANCE. Crealyst. [Link]

  • MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

  • Lagupres. (n.d.). Catalyst Handling - Loading Process. Lagupres. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

  • CHR. (2025). Catalyst Solutions for Unloading, Loading, Dust Control. CHR Inc. [Link]

  • American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

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  • ResearchGate. (2018). (PDF) Nitrogen ligands: The transition metal catalyzed reaction of aryl halides with olefins (Mizoroki-Heck), phenylboronic acid (Suzuki coupling) and Buchwald-Hartwig amination, new catalysts and effect of co-catalysts. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed. [Link]

  • ACS Publications. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • NIH. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. [Link]

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Minimizing byproduct formation in the derivatization of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of 3-Bromo-5-methoxyphenol

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for the derivatization of this compound. This versatile intermediate is a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical development. However, its derivatization is not without challenges. The electronic properties of the substituted ring and the reactivity of the phenolic hydroxyl group can lead to a variety of undesired side reactions, complicating purification and reducing overall yield.

This guide is designed to provide you, the researcher, with a deeper understanding of the potential pitfalls and to offer field-proven strategies for minimizing byproduct formation. We will move beyond simple protocols to explore the mechanistic rationale behind these optimization techniques.

Section 1: Understanding the Core Challenge: Competing Reaction Pathways

The derivatization of this compound typically involves reactions at the phenolic hydroxyl group, such as O-alkylation and O-acylation. The primary challenge arises from the ambident nucleophilic nature of the corresponding phenoxide and the potential for electrophilic attack on the aromatic ring.

O-Alkylation (Williamson Ether Synthesis)

This is one of the most common methods for forming an ether linkage. The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

  • Desired Reaction (Sₙ2): The phenoxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether.

  • Primary Byproduct Pathways:

    • C-Alkylation: The phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (ortho and para positions). Attack from the ring results in an undesired C-C bond.

    • Elimination (E2): If secondary or tertiary alkyl halides are used, the strongly basic phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene instead of the ether.[1][2]

O-Acylation (Esterification)

The formation of an ester is typically achieved by reacting the phenol with an acyl chloride or anhydride, usually in the presence of a base.

  • Desired Reaction: Nucleophilic attack by the phenolic oxygen on the carbonyl carbon of the acylating agent.

  • Primary Byproduct Pathway:

    • Fries Rearrangement: Under certain conditions (particularly with Lewis acid catalysts or high heat), the initially formed O-acyl product can rearrange, migrating the acyl group from the oxygen to the aromatic ring to form a hydroxyaryl ketone.[3]

Mitsunobu Reaction

A powerful method for forming ethers under mild, non-basic conditions, which can be advantageous when dealing with base-sensitive substrates.[4][5]

  • Desired Reaction: The phenol, an external alcohol, and triphenylphosphine (PPh₃) react in the presence of an azodicarboxylate (like DIAD or DEAD) to form an ether.[6][7]

  • Primary Byproduct Challenge:

    • Stoichiometric Byproducts: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazide derivative as byproducts, which can be notoriously difficult to remove from the desired product.[4][5]

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the derivatization of this compound in a practical question-and-answer format.

O-Alkylation Troubleshooting

Q1: My Williamson ether synthesis is producing a significant amount of an isomer that I can't easily separate from my desired O-alkylated product. What is happening and how can I prevent it?

A: You are likely observing the formation of a C-alkylated byproduct. The phenoxide ion generated in the first step can react either on the oxygen (O-alkylation) or the ring (C-alkylation). Several factors influence this O/C selectivity.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation but leave the oxygen anion highly nucleophilic and accessible, favoring O-alkylation.[8] Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and promoting C-alkylation.

  • Base and Counter-ion: Complete deprotonation of the phenol is essential. A strong base like sodium hydride (NaH) is often used.[1][9] The counter-ion also plays a role; larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) can increase the O/C alkylation ratio compared to smaller ions like sodium (Na⁺). Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base.

  • Temperature Control: C-alkylation often has a higher activation energy than O-alkylation. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly favor the desired O-alkylation pathway. Avoid high temperatures unless the reaction is exceptionally sluggish.[10]

  • Alkylating Agent: Ensure you are using a primary alkyl halide. The reactivity order for the leaving group is I > Br > Cl.[8] If your reaction with an alkyl bromide is slow, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).

Q2: I am attempting to synthesize a bulkier ether using a secondary alkyl bromide, but my main product is an alkene and my starting phenol is recovered. What's wrong?

A: This is a classic case of the E2 elimination reaction outcompeting the Sₙ2 substitution.[2][11] The phenoxide is not only a good nucleophile but also a strong base. With secondary (and especially tertiary) alkyl halides, the steric hindrance around the electrophilic carbon makes the Sₙ2 attack difficult. The phenoxide then acts as a base, abstracting a beta-proton from the alkyl halide, leading to the formation of an alkene.

Troubleshooting Steps:

  • Change the Alkyl Halide: The Williamson ether synthesis is most reliable for methyl and primary alkyl halides.[1][11] If possible, redesign your synthesis to use a primary halide.

  • Alternative Synthesis Route: For secondary ethers, the Mitsunobu reaction is a superior alternative as it proceeds under non-basic conditions, thus avoiding the elimination pathway.[4][5][7] Another strategy is an Sₙ1-type reaction where the secondary alcohol is added to an alkene under acidic conditions, though this is less common for phenols.[12]

DOT Script for O-Alkylation Pathways

start 3-Bromo-5-methoxyphenoxide + R-CH₂-X O_alk Desired Product: O-Alkylation (Sₙ2) start->O_alk  Favored by:  - Polar Aprotic Solvent  - Low Temperature  - Primary R-X C_alk Byproduct: C-Alkylation start->C_alk  Favored by:  - Protic Solvent  - High Temperature elim Byproduct: Elimination (E2) (with 2°/3° R-X) start->elim  Favored by:  - Strong Base  - Steric Hindrance  - High Temperature

Caption: Competing pathways in the O-alkylation of a phenoxide.

O-Acylation Troubleshooting

Q1: I performed an acylation using acetyl chloride and a Lewis acid catalyst and obtained an isomeric product along with my desired ester. What is this byproduct?

A: You have likely induced a Fries Rearrangement . This is an intramolecular rearrangement of a phenyl ester to a hydroxyaryl ketone, which is promoted by Lewis acids (like AlCl₃) or strong protic acids.[3] The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring.

Troubleshooting Steps:

  • Avoid Lewis Acids: For simple ester formation, Lewis acids are unnecessary and detrimental.

  • Use a Standard Base-Mediated Protocol: The most reliable method is to react this compound with the acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Temperature Control: Perform the reaction at low temperatures (typically starting at 0 °C) and allow it to slowly warm to room temperature. This minimizes side reactions.

DOT Script for O-Acylation Pathways

start This compound + Acyl Halide ester Desired Product: Phenyl Ester start->ester  Conditions:  - Pyridine or TEA  - Low Temperature fries Byproduct: Hydroxyaryl Ketone ester->fries Fries Rearrangement  Promoted by:  - Lewis Acids (AlCl₃)  - High Temperature

Caption: Desired O-acylation versus the Fries Rearrangement byproduct pathway.

Mitsunobu Reaction Troubleshooting

Q1: My Mitsunobu reaction worked, but I am having extreme difficulty purifying my product away from the triphenylphosphine oxide (TPPO) byproduct.

A: This is the most common challenge with the Mitsunobu reaction. TPPO is often a crystalline solid with polarity similar to many target molecules, making chromatographic separation tedious.

Troubleshooting Steps:

  • Purification Strategy 1 (Precipitation): After the reaction is complete and the solvent has been removed, try triturating the crude residue with a nonpolar solvent in which your product is soluble but TPPO is not, such as diethyl ether or a hexane/ethyl acetate mixture. This can often cause the TPPO to precipitate, allowing it to be removed by filtration.

  • Purification Strategy 2 (Column Chromatography): Careful selection of the eluent system is key. Sometimes a gradient elution is necessary. If the product is significantly less polar than TPPO, you may be able to elute it first. Conversely, if your product is much more polar, you can wash the column extensively with a less polar solvent system to remove TPPO before eluting your product.

  • Alternative Reagents: Consider using polymer-supported triphenylphosphine. At the end of the reaction, the polymer-bound TPPO can be simply filtered off. Alternatively, phosphine reagents designed for easier byproduct removal, such as those that are fluorous-tagged or water-soluble, are commercially available.[4]

Section 3: Optimized Experimental Protocol

The following protocol for a standard Williamson ether synthesis has been optimized to minimize byproduct formation.

Protocol: Synthesis of 3-Bromo-5-methoxy-1-(propoxymethyl)benzene

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Iodopropane (1.1 eq)

  • Potassium Iodide (KI) (0.1 eq, optional catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium phenoxide forms.

  • Alkylation: Add the catalytic KI (optional). Then, add 1-iodopropane (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ether.

Section 4: Data Summary Table

The following table summarizes the key parameters for controlling byproduct formation in the Williamson ether synthesis of this compound derivatives.

ParameterCondition Favoring O-Alkylation (Desired) Condition Favoring Byproducts (C-Alkylation/Elimination) Rationale
Alkyl Halide Methyl or Primary (e.g., R-CH₂-X)Secondary or TertiaryMinimizes steric hindrance for Sₙ2 and avoids E2 elimination.[1][11]
Solvent Polar Aprotic (DMF, DMSO, THF)Protic (Ethanol, Methanol) or NonpolarAprotic solvents enhance the nucleophilicity of the oxygen anion.[8]
Base K₂CO₃, Cs₂CO₃, NaHNaOH in protic solvent"Softer" counter-ions (K⁺, Cs⁺) and complete deprotonation favor O-attack.[10]
Temperature Low (0 °C to Room Temperature)High (> 50 °C)O-alkylation generally has a lower activation energy than C-alkylation.[10]
Leaving Group I > Br > ClFA better leaving group accelerates the desired Sₙ2 reaction.[8]

References

  • BenchChem (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem Technical Guides.
  • BOC Sciences. Side/End Group Protection. Polymer/BOC Sciences Technical Resources.
  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 414-423. DOI:10.1039/C8OB02899K.
  • Francis Academic Press.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Zhang, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(9), 2845. [Link]

  • Francis Academic Press.
  • Organic-Chemistry.org (2019). Mitsunobu Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Leah4sci (2013). Williamson Ether Synthesis. YouTube. [Link]

  • Kaplan MCAT Prep (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube. [Link]

  • Wikipedia. Protecting group. [Link]

  • BenchChem (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols. BenchChem Technical Guides.
  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions.
  • Singh, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 18(10), e2100344. [Link]

  • Queiroz, M. J. R. P., et al. (2015). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Bioorganic & Medicinal Chemistry, 23(17), 5649-5657. [Link]

  • Organic Synthesis. Mitsunobu reaction.
  • Roswanda, R., et al. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 573-587. [Link]

  • Pradika, Y., Pranowo, D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Indonesian Journal of Chemistry, 20(2), 376-383. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Majetich, G., & Zou, G. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Current Organic Synthesis, 5(4), 351-361. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Reddit r/OrganicChemistry (2025). Williamson Ether synthesis.
  • Khilya, V. P., et al. (1990). Acetylation of 8-Bromo-5-hydroxy-6,7,4′-trimethoxyflavone. Chemistry of Natural Compounds, 26(4), 424-427. [Link]

  • Patsnap. Synthesis method of 2-bromo-5-methoxyphenol.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Ashenhurst, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]

  • PubChem. This compound. [Link]

  • Chorn, T. A., et al. (1984). The acetylation of naphthoquinones. The synthesis of 3-acetyl-5-methoxy- and 3-acetyl-5,7-dimethoxy-1,4-naphthoquinones. Journal of the Chemical Society, Perkin Transactions 1, 1339-1347. [Link]

  • BenchChem (2025). Technical Support Center: Troubleshooting Alkylation Reactions of Dimethyl 3-(bromomethyl)

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Troubleshooting guide for Sonogashira reactions with electron-rich aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Sonogashira Reactions with Electron-Rich Aryl Bromides

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Sonogashira coupling is a powerful tool for C-C bond formation, its application to electron-rich aryl bromides can be fraught with challenges.[1][2] This guide is designed to provide you with in-depth, field-proven insights to navigate these complexities, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate experimental issues but also to develop a robust understanding for future reaction design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when coupling electron-rich aryl bromides, offering explanations and actionable solutions.

Q1: My Sonogashira reaction with an electron-rich aryl bromide is giving very low to no yield. What are the likely causes and how can I fix it?

A1: The Challenge of Oxidative Addition

Low or no yield with electron-rich aryl bromides in Sonogashira couplings often stems from the difficult oxidative addition step.[3][4][5] This is the rate-determining step of the reaction, where the palladium(0) catalyst inserts into the aryl-bromide bond.[3] Electron-donating groups on the aromatic ring increase the electron density of the carbon-bromine bond, making it less susceptible to cleavage by the electron-rich Pd(0) center.

Troubleshooting Steps:

  • Elevate the Reaction Temperature: For many aryl bromides, especially electron-rich ones, higher temperatures are necessary to overcome the activation energy for oxidative addition.[5] Consider increasing the temperature in a stepwise manner, for example, from room temperature to 60 °C, then to 80-100 °C, using a sealed reaction vessel if necessary.[5]

  • Optimize the Ligand: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally more effective.[3][6] These ligands promote the formation of a highly reactive, monoligated palladium species, which is more active in oxidative addition.[4]

    • Recommended Ligands: Consider switching from standard triphenylphosphine (PPh₃) to more specialized ligands like XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[3][7]

  • Screen Different Palladium Precatalysts: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, other palladium sources might be more effective.[6][8] Pd(OAc)₂ or Pd₂(dba)₃, when combined with a suitable phosphine ligand, can generate the active Pd(0) species in situ and may offer improved performance.[6]

  • Consider a Copper-Free System: While classic Sonogashira conditions use a copper(I) co-catalyst, copper-free versions have been developed and can be more effective for challenging substrates like electron-rich aryl bromides.[1][3][9] This also helps to avoid a common side reaction, the Glaser coupling.[1][8][9]

Q2: I'm observing a significant amount of a side product that appears to be a homocoupling of my alkyne (Glaser coupling). How can I prevent this?

A2: The Role of Copper and Oxygen in Glaser Coupling

The formation of alkyne homocoupling products, known as the Glaser coupling, is a frequent side reaction in copper-mediated Sonogashira reactions.[1][3][8] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process that is often promoted by the presence of oxygen.[3]

Preventative Measures:

  • Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. This minimizes the presence of oxygen, which can facilitate the Glaser coupling.[1]

  • Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][3][9] Numerous copper-free Sonogashira protocols have been developed and are often preferred for substrates prone to this side reaction.[1][9]

  • Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.[3]

Q3: My reaction starts but then seems to stall, and I'm left with unreacted starting material. What could be causing this catalyst deactivation?

A3: Catalyst Stability and Reaction Environment

Catalyst deactivation can be a subtle issue. With electron-rich aryl bromides, the reaction may require prolonged heating, which can lead to the degradation of the palladium catalyst, particularly if the ligands are not robust enough.

Strategies to Enhance Catalyst Longevity:

  • Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands not only promote the initial oxidative addition but also stabilize the palladium center throughout the catalytic cycle, preventing decomposition at higher temperatures. Biaryl phosphine ligands like XPhos are particularly effective in this regard.[3]

  • Solvent and Base Selection: The choice of solvent and base can significantly impact catalyst stability and overall reaction performance.

    • Solvents: While DMF and amines (like triethylamine or diisopropylamine) are common, consider screening other solvents such as toluene, dioxane, or NMP, especially when higher temperatures are required.[10]

    • Bases: The base is not just a proton scavenger; it can also influence the catalytic cycle. Weaker amine bases are standard, but for challenging couplings, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or KF might be beneficial, particularly in copper-free systems.[3][11]

  • Use of Precatalysts: Modern palladium precatalysts are designed for high stability and efficient generation of the active Pd(0) species. Consider using a commercially available precatalyst like CataCXium A Pd G3, which has shown robustness in challenging Sonogashira reactions.[12]

Experimental Protocols and Data

To aid in your troubleshooting, we provide a detailed protocol for a screening experiment and a table summarizing catalyst and ligand choices for electron-rich aryl bromides.

Protocol: Screening for Optimal Ligand and Base in a Copper-Free Sonogashira Coupling

This protocol is designed for a small-scale screening experiment to identify the most effective ligand and base combination for your specific electron-rich aryl bromide and alkyne.

Materials:

  • Electron-rich aryl bromide

  • Terminal alkyne

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos)

  • A selection of bases (e.g., Et₃N, DIPA, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to an array of reaction vials, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., 2 mol% Pd(OAc)₂), and the chosen phosphine ligand (e.g., 4 mol%).

  • To each vial, add the selected base (2.0 equiv).

  • Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.

  • Add the terminal alkyne (1.2 equiv) to each vial.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate outside the glovebox.

  • Run the reactions at a set temperature (e.g., 80 °C or 100 °C) for a predetermined time (e.g., 12-24 hours).

  • After the reaction time, cool the vials to room temperature.

  • Take an aliquot from each reaction, dilute it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the desired product.

Table 1: Recommended Catalyst and Ligand Combinations for Electron-Rich Aryl Bromides
Catalyst SystemLigandKey AdvantagesConsiderations
Pd(OAc)₂ / XPhosXPhosExcellent for electron-rich and sterically hindered aryl bromides; promotes fast oxidative addition.[3]Higher cost compared to simpler phosphines.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Highly active for a broad range of aryl bromides; effective at lower temperatures.[13]Air-sensitive ligand; requires careful handling.
PdCl₂(PPh₃)₂PPh₃Readily available and cost-effective.Often requires higher temperatures and may be less effective for very electron-rich substrates.[5]
CataCXium A Pd G3Buchwald-type biaryl phosphineHigh stability and efficiency; suitable for a wide range of substrates.[12]A proprietary precatalyst.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Sonogashira catalytic cycle, common side reactions, and a logical troubleshooting workflow.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle (Optional) Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu(I)X->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(X)L2 To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Deprotonation Base Base

Caption: The Sonogashira catalytic cycle, highlighting the key steps.

Side_Reactions 2 R-C≡C-Cu 2 R-C≡C-Cu R-C≡C-C≡C-R Glaser Homocoupling Product 2 R-C≡C-Cu->R-C≡C-C≡C-R Oxidative Dimerization O2 O2 O2->R-C≡C-C≡C-R

Caption: The Glaser homocoupling side reaction.

Troubleshooting_Workflow Start Low/No Yield with Electron-Rich Aryl Bromide Increase_Temp Increase Temperature (e.g., 80-100 °C) Start->Increase_Temp Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)3) Increase_Temp->Change_Ligand Still Low Yield Success Reaction Optimized Increase_Temp->Success Improved Yield Screen_Base Screen Different Bases (e.g., K2CO3, Cs2CO3) Change_Ligand->Screen_Base Still Low Yield Change_Ligand->Success Improved Yield Copper_Free Consider Copper-Free Protocol Screen_Base->Copper_Free Still Low Yield Screen_Base->Success Improved Yield Check_Purity Verify Purity of Starting Materials Copper_Free->Check_Purity Still Low Yield Copper_Free->Success Improved Yield

Caption: A logical workflow for troubleshooting Sonogashira reactions.

References

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Plenio, H., & Schmalz, T. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2812. [Link]

  • Copper-free Sonogashira coupling. (2008, August 15). The Chemical Reaction Database. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Plenio, H., & Schmalz, T. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2812. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Wipf Group. [Link]

  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, March 15). STAR Protocols. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Urankar, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4815. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

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Impact of solvent choice on the reactivity of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-methoxyphenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile building block. The choice of solvent is a critical parameter that dictates reaction outcomes, including yield, selectivity, and side product formation. This guide provides in-depth, field-tested insights into making informed solvent choices and troubleshooting common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to empower your experimental design.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low conversion in a nonpolar solvent like toluene or THF. What's happening and what should I try?

Answer: This is a common issue that often traces back to solubility and the polarity of the transition state. While toluene and THF are frequently used in cross-coupling reactions, their effectiveness can be limited.[1][2]

  • The "Why": Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, proceed through catalytic cycles involving polar or charged intermediates and transition states.[1][3][4] For example, the oxidative addition of the aryl bromide to the Pd(0) catalyst and the subsequent transmetalation step are often accelerated in more polar environments.[1] Nonpolar solvents like toluene may not adequately stabilize these species, leading to sluggish kinetics. Furthermore, the inorganic bases commonly used (e.g., K₃PO₄, Cs₂CO₃) have very low solubility in nonpolar solvents, limiting their availability and effectiveness.[5]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Solvents like DMF, dioxane, or acetonitrile (MeCN) are excellent choices.[1][5][6] They can better dissolve the base and stabilize the polar intermediates in the catalytic cycle. For instance, a switch from THF to MeCN or DMF has been shown to dramatically alter selectivity and reactivity in Suzuki couplings of similar chloroaryl triflates.[1]

    • Consider a Solvent Mixture: A mixture of a nonpolar solvent with a more polar one (e.g., toluene/dioxane) can sometimes offer a balance of solubility for both the organic substrate and the inorganic reagents.

    • Introduce Water (for Suzuki Reactions): In Suzuki couplings, the presence of a small amount of water can be beneficial. It helps to dissolve the inorganic base and can facilitate the transmetalation step from the boronic acid to the palladium center.[5][7] Many protocols for Suzuki reactions explicitly use a solvent system like toluene/water.[5]

dot

Caption: Troubleshooting workflow for low cross-coupling yield.

Question 2: I am attempting an O-alkylation (Williamson ether synthesis) on the phenolic hydroxyl group, but I'm getting low yields and recovering starting material. My solvent is methanol. What is the problem?

Answer: The issue lies in the use of a polar protic solvent (methanol) which is actively hindering the reactivity of your nucleophile.

  • The "Why": The Williamson ether synthesis is a classic Sₙ2 reaction where a phenoxide acts as the nucleophile.[8] To form the phenoxide from this compound, you first add a base. In a polar protic solvent like methanol, the solvent molecules have acidic protons (the -OH hydrogen) that can form strong hydrogen bonds with the negatively charged phenoxide. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive.[9][10] A stabilized, "caged" nucleophile is a poor nucleophile, leading to a much slower reaction rate.[9][11]

  • Troubleshooting Steps:

    • Switch to a Polar APROTIC Solvent: The best choice for Sₙ2 reactions is a polar aprotic solvent. Acetone, dimethylformamide (DMF), or acetonitrile (MeCN) are excellent options.[9][10] These solvents are polar enough to dissolve the phenoxide salt but lack acidic protons, so they cannot form a hydrogen-bonding cage.[9] This leaves the phenoxide "naked" and highly nucleophilic, dramatically increasing the reaction rate. The rate of an Sₙ2 reaction can increase by several orders of magnitude when switching from a protic to an aprotic solvent.[9]

    • Ensure Anhydrous Conditions: Water is a polar protic solvent and can cause the same issues as methanol. Ensure your solvent and glassware are dry to prevent quenching your base and solvating your nucleophile.[12][13]

dot

Caption: Protic vs. Aprotic solvent effects on the phenoxide nucleophile.

Question 3: During an Ullmann O-arylation, I'm observing significant decomposition and low yield when using DMF. Why might this be, and is there a better choice?

Answer: While polar aprotic solvents are often effective in many coupling reactions, Ullmann O-arylations can be a notable exception where non-polar solvents are superior.[6]

  • The "Why": The mechanism of the Ullmann reaction is complex and distinct from palladium-catalyzed couplings.[14][15] High temperatures are often required. In some cases, highly polar solvents like DMF can promote side reactions or decomposition of the copper catalyst or sensitive substrates at elevated temperatures. More importantly, studies have shown that for certain Ullmann O-arylation reactions, non-polar solvents such as toluene or xylene provide significantly higher yields.[6][16] The exact reason is substrate-dependent but may relate to the stability and aggregation state of the key organocopper intermediates in the catalytic cycle.

  • Troubleshooting Steps:

    • Screen Non-Polar Solvents: Perform the reaction in toluene or o-xylene.[16] O-xylene allows for a higher reaction temperature (b.p. ~144 °C) compared to toluene (b.p. ~111 °C), which can be beneficial.[16]

    • Optimize Ligand and Base: The choice of ligand and base is also critical in Ullmann couplings and is interdependent with the solvent. For reactions in non-polar solvents, inexpensive bases like K₂CO₃ can be effective.[16]

Frequently Asked Questions (FAQs)

Question 1: What are the general solubility characteristics of this compound?

Answer: Predicting solubility precisely requires experimental determination, but a reliable profile can be inferred from its structure and data on similar compounds.[17] this compound contains both a polar hydroxyl group capable of hydrogen bonding and a lipophilic brominated aromatic ring. This dual nature dictates its solubility.

  • Polar Solvents: It is expected to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, DMF, and DMSO due to favorable dipole-dipole interactions and hydrogen bonding with the hydroxyl group.

  • Moderately Polar Solvents: Good solubility is expected in ethers like THF and dioxane.

  • Non-Polar Solvents: Solubility will be lower in non-polar solvents like hexanes, but moderate in aromatic solvents like toluene due to pi-stacking interactions with the benzene ring.

  • Aqueous Solubility: It is expected to be only slightly soluble in water.[18]

Solvent ClassRepresentative SolventsPredicted Solubility of this compound
Polar Protic Methanol, EthanolHigh
Polar Aprotic DMF, DMSO, AcetonitrileHigh
Ethers THF, DioxaneModerate to High
Aromatic Toluene, XyleneModerate
Halogenated Dichloromethane (DCM)Moderate to High
Aliphatic Hexanes, HeptaneLow

Question 2: How does solvent choice affect potential side reactions like electrophilic aromatic substitution on the ring?

Answer: Solvent choice can dramatically influence the outcome of electrophilic aromatic substitution (EAS) reactions, such as bromination. The polarity of the solvent can affect the reactivity of the electrophile.

  • The "Why": The hydroxyl and methoxy groups of this compound are strongly activating and ortho-, para-directing. In the presence of an electrophile (e.g., Br₂), further substitution on the ring is possible. In a polar solvent like water or acetic acid, the solvent can polarize the electrophile (e.g., the Br-Br bond), making it more reactive.[19] This increased reactivity can lead to multiple substitutions on the activated ring.

  • In a non-polar solvent like CS₂ or CH₂Cl₂, the electrophile is less polarized and therefore less reactive.[19] This allows for more controlled, mono-substitution reactions. Therefore, if you are trying to perform a selective EAS reaction on a different part of a molecule without affecting the this compound ring, using a non-polar solvent would be advisable to temper the ring's high reactivity.

Question 3: Can you provide a general protocol for solvent screening to optimize a reaction?

Answer: Absolutely. A systematic solvent screen is a cornerstone of reaction optimization. This protocol is designed for a small-scale screen of a Buchwald-Hartwig amination but can be adapted for any reaction.

Protocol: Small-Scale Solvent Screening for Buchwald-Hartwig Amination

Objective: To identify the optimal solvent for the coupling of this compound with a chosen amine.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)[3]

  • Phosphine ligand (e.g., XPhos, RuPhos)[3]

  • Base (e.g., NaOt-Bu, K₃PO₄)[3]

  • Anhydrous, degassed solvents to be screened (e.g., Toluene, Dioxane, THF, DMF)

  • Reaction vials with stir bars suitable for heating under an inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in a small amount of an appropriate solvent (e.g., toluene).

  • Reagent Addition: To a series of labeled reaction vials, add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).

  • Solvent Dispensing: To each vial, add a different anhydrous, degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).[3]

  • Catalyst & Substrate Addition: Add the amine (1.2 equiv.) to each vial, followed by an equal aliquot of the catalyst/ligand stock solution (e.g., 2 mol% Pd).

  • Reaction: Seal the vials tightly and place them in a heating block set to the desired temperature (e.g., 100 °C).[2] Stir for a predetermined time (e.g., 12-24 hours).

  • Monitoring & Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

    • Analyze by TLC, GC-MS, or LC-MS to determine the relative conversion to product versus remaining starting material. An internal standard can be used for more quantitative results.

  • Evaluation: Compare the conversion rates across the different solvents to identify the most effective one for your specific substrate combination.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Benchchem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
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  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
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  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
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  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
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  • Reddit. (2024). Polar Aprotic Solvents and Side Reactions.
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  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
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Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide on Catalyst Poisoning in Reactions with 3-Bromo-5-methoxyphenol.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning, a common challenge encountered during catalytic reactions involving functionalized aromatic substrates like this compound. This guide is designed to help you diagnose, troubleshoot, and mitigate issues to ensure the success and reproducibility of your experiments.

Section 1: General FAQs - Understanding the Fundamentals of Catalyst Poisoning

This section addresses foundational questions about catalyst poisoning in the context of palladium-catalyzed cross-coupling and other relevant reactions.

Q1: What is catalyst poisoning and why is it a concern?

A1: Catalyst poisoning occurs when a substance, known as a poison, interacts with a catalyst and reduces its activity and effectiveness.[1] This interaction typically involves the strong adsorption of impurities onto the catalyst's active sites, which blocks reactants from accessing them.[2] The result is a significant drop in reaction rates, lower product yields, and potential complete reaction failure.[3] For expensive precious metal catalysts like palladium, poisoning leads to increased operational costs and can compromise the integrity of multi-step syntheses.[3][4]

Q2: What are the most common catalyst poisons I should be aware of when working with this compound?

A2: While your substrate, this compound, is not itself a poison, impurities within the starting material or reagents are the primary culprits. The most common poisons for palladium catalysts include:

  • Sulfur Compounds: Thiophenes, thiols, sulfides, and even sulfate residues are potent poisons.[5][6] Sulfur can originate from starting materials, reagents, or even silicone grease used in glassware. It binds strongly and often irreversibly to palladium surfaces.[6][7]

  • Nitrogen Compounds: Certain nitrogen-containing functional groups or impurities can act as poisons. While many nitrogen-based ligands are essential for catalysis, impurities like pyridines or certain amines can sometimes deactivate the catalyst. In hydrogenation reactions, nitrogen impurities are known to be particularly deleterious.[8]

  • Phosphorus Compounds: Similar to nitrogen, while phosphine ligands are crucial for many cross-coupling reactions, extraneous phosphorus-containing impurities (e.g., phosphine oxides, elemental phosphorus) can be problematic.

  • Heavy Metals and Other Elements: Elements like arsenic, lead, and mercury can cause severe catalyst poisoning.[9] These may be present as trace impurities in reagents or starting materials.[10]

  • Excess Reagents: In some specific reactions, such as cyanations, excess cyanide can react with the palladium center to form inactive and stable complexes like [(CN)₄Pd]²⁻, effectively terminating the catalytic cycle.[11]

Q3: Can the functional groups on this compound (hydroxyl, methoxy, bromo) cause self-poisoning?

A3: It is unlikely that the functional groups on the substrate itself would act as classic poisons. However, they can influence the reaction in other ways:

  • Phenolic Hydroxyl Group: The acidic proton of the phenol can react with strong bases. More importantly, the phenoxide formed under basic conditions can potentially coordinate to the palladium center. While this is a necessary step in some reactions (like C-O couplings), it could potentially interfere with other catalytic cycles if not the intended pathway.

  • Methoxy Group: The methoxy group is generally considered electronically innocent in terms of poisoning but does act as an electron-donating group, which can affect the reactivity of the aryl bromide in oxidative addition.

  • Bromo Group: The bromine atom is the reactive site for oxidative addition in most cross-coupling reactions and is not a source of poisoning.

The primary concern remains external contaminants rather than the substrate's intrinsic properties.

Section 2: Troubleshooting Guide - Diagnosing a Failed Reaction

This section provides a logical workflow to diagnose the root cause when a reaction involving this compound fails or underperforms.

Q4: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound has stalled or given a very low yield. How do I determine if catalyst poisoning is the cause?

A4: A stalled or low-yielding reaction is a classic symptom of catalyst deactivation.[1] Follow this diagnostic workflow to pinpoint the issue.

G start Reaction Failure: Low/No Yield check_params Step 1: Verify Reaction Parameters - Correct stoichiometry? - Temperature correct? - Solvent properly degassed? start->check_params check_reagents Step 2: Reagent Purity Check - Use fresh, high-purity reagents? - Known quality of base & coupling partner? check_params->check_reagents Parameters OK poison_hypothesis Step 3: Suspect Poisoning - Did reaction start then stop? - Formation of palladium black? check_reagents->poison_hypothesis Reagents Supposedly OK test_catalyst Step 4: Test Catalyst Activity Run a control reaction with a trusted 'clean' substrate (e.g., 4-bromotoluene). poison_hypothesis->test_catalyst control_ok Control Reaction Works test_catalyst->control_ok Yes control_fail Control Reaction Fails test_catalyst->control_fail No source_substrate Conclusion: Poison likely from This compound or coupling partner. control_ok->source_substrate source_catalyst Conclusion: Catalyst, ligand, base, or solvent is the problem. control_fail->source_catalyst purify_substrate Action: - Purify substrate (recrystallization, chromatography) - Source substrate from a different, trusted vendor. source_substrate->purify_substrate replace_reagents Action: - Use a new bottle of catalyst/ligand. - Use freshly dried and degassed solvent. - Use a freshly opened container of base. source_catalyst->replace_reagents

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Causality Behind the Workflow:

  • Verify Parameters: Simple errors in setup are common. Inadequate degassing is particularly problematic as oxygen can oxidize the active Pd(0) species, a form of deactivation.

  • Reagent Purity: The quality of all reagents is critical. Low-purity starting materials are a frequent source of trace metal or sulfur impurities.[10][12] Bases can absorb water and other atmospheric contaminants.

  • Suspect Poisoning: If the reaction initiates (as seen by TLC or LC-MS) but then halts, it strongly suggests a poison is being consumed or is slowly deactivating the catalyst. The formation of palladium black (aggregated palladium nanoparticles) is often a visual indicator of catalyst decomposition, which can be induced by poisons or unstable reaction conditions.[13]

  • Control Reaction: This is the most definitive diagnostic step. By using a simple, reliable substrate known to work well (a "positive control"), you can isolate the variable. If the control works, the catalyst, solvent, and general procedure are sound, implicating your specific substrate (this compound) or its coupling partner as the source of the poison.[14] If the control fails, the problem lies with one of the common components: the catalyst itself, the ligand, the solvent, or the base.

Q5: I've confirmed that my this compound starting material is the likely source of the poison. What should I do?

A5: Your primary goal is to remove the impurity.

  • Purification: Standard purification techniques like recrystallization, column chromatography, or distillation (if applicable) can remove non-volatile impurities.

  • Activated Carbon Treatment: Stirring a solution of your substrate with activated carbon can adsorb many organic impurities, including some sulfur compounds. Filter the solution through Celite before use.

  • Change Supplier: Sourcing reagents from reputable suppliers who provide detailed certificates of analysis (CoA) is crucial for reproducibility.[12][15] Impurities can vary significantly between batches and manufacturers.[5]

Section 3: Mitigation Strategies and Advanced Solutions

This section covers proactive measures to prevent poisoning and advanced techniques to overcome it.

Q6: How can I design my experiment from the start to be more resistant to potential catalyst poisoning?

A6: Building resilience into your catalytic system is key.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form a protective sphere around the palladium atom.[16][17] This steric hindrance can prevent poisons from accessing and binding to the metal center while still allowing smaller reactants to approach.[13]

  • Use of Pre-catalysts: Using well-defined, air-stable palladium(II) pre-catalysts is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[16][18] Pre-catalysts can lead to more consistent formation of the active catalytic species and can be more robust.[19]

  • Guard Beds: In larger-scale or flow chemistry applications, passing reactants through a "guard bed" of material designed to adsorb specific poisons (e.g., copper-based adsorbents for sulfur) before they reach the main catalyst bed can be highly effective.[9]

  • Higher Catalyst Loading: While not ideal from a cost perspective, sometimes simply increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can be enough to overcome the effect of a trace poison, as there is enough "sacrificial" catalyst to react with the poison while leaving enough active catalyst to complete the reaction.

Q7: My catalyst has been poisoned. Is it possible to regenerate it?

A7: Regeneration is sometimes possible but depends heavily on the nature of the poison and the catalyst.

  • For Sulfur Poisoning: Regeneration can be difficult due to the strong Pd-S bond.[6] For heterogeneous catalysts (e.g., Pd on carbon), high-temperature treatment under a hydrogen stream can sometimes desorb sulfur compounds.[20][21][22] However, this is often not practical in a standard organic synthesis lab.

  • For Nitrogen Poisoning: In some cases, particularly in hydrogenation, catalysts poisoned by nitrogen compounds can be reactivated by washing with a solution of an alkali metal bicarbonate or carbonate.[8]

  • For Organic Fouling: If the catalyst surface is blocked by organic byproducts or polymers ("coking"), washing with appropriate solvents or a treatment with a mixture of chloroform and acetic acid has been shown to be effective in some cases.[23]

For most homogeneous catalysts used in cross-coupling, regeneration is not feasible, and the focus should be on prevention.

Section 4: Analytical Protocols for Poison Identification

When troubleshooting is inconclusive, direct analytical measurement can identify the culprit.

Q8: What analytical techniques can I use to identify the specific poison in my starting material or reaction mixture?

A8: Several powerful techniques can detect and quantify potential catalyst poisons at trace levels.

Technique What It Detects Typical Use Case Pros & Cons
ICP-MS/OES Elemental composition (heavy metals, P, S)Screening a starting material for a wide range of elemental poisons like Pb, As, Hg.[1][9]Pro: Extremely sensitive (ppb-ppt levels), quantitative. Con: Destructive, requires sample digestion.
GC-MS Volatile/semi-volatile organic impuritiesIdentifying specific organic poisons (e.g., thiophene, phosphine oxides) in solvents or starting materials.[2][24]Pro: High separation power, identifies specific molecules. Con: Not suitable for non-volatile or inorganic poisons.
XPS Surface elemental composition and chemical stateAnalyzing the surface of a poisoned heterogeneous catalyst to see what elements have been deposited (e.g., S, Cl).[2][9][25]Pro: Surface-sensitive, provides chemical state info. Con: Requires solid samples, high vacuum.
Combustion Analysis Total Sulfur, Carbon, NitrogenQuantifying the total amount of S, C, or N in a solid starting material or used catalyst.[9]Pro: Accurate for bulk elemental content. Con: Does not identify the specific chemical form of the element.
Experimental Protocol: Screening for Elemental Poisons using ICP-MS

This protocol outlines the general steps for preparing a sample of this compound for analysis.

Objective: To determine the concentration of trace elemental poisons (e.g., S, P, Pb, As, Hg) in a batch of this compound.

Methodology:

  • Sample Preparation (Digestion):

    • Accurately weigh approximately 100 mg of the this compound sample into a clean microwave digestion vessel.

    • Carefully add 5-10 mL of high-purity nitric acid (trace metal grade).

    • If difficult to digest, a small amount of hydrochloric acid or hydrogen peroxide may be added (consult instrument-specific protocols).

    • Seal the vessel and place it in a microwave digestion system.

    • Run a standard digestion program designed for organic materials. The goal is to completely mineralize the organic matrix, leaving the elements of interest in an aqueous solution.

  • Dilution:

    • After cooling, carefully open the vessel and transfer the digested solution to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water (18 MΩ·cm). This solution is now ready for analysis.

  • Analysis:

    • Prepare calibration standards for the elements of interest using certified reference materials.

    • Analyze the blank, standards, and sample solution using an ICP-MS instrument according to the manufacturer's instructions.

  • Data Interpretation:

    • Quantify the concentration of each element in the original solid sample based on the measured concentration in the solution and the dilution factor.

    • Compare the results to acceptable limits. Even low ppm levels of certain elements can be sufficient to poison a catalyst.[24]

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample (100 mg) add_acid 2. Add Trace Metal Grade Nitric Acid weigh->add_acid digest 3. Microwave Digestion add_acid->digest dilute 4. Dilute to Known Volume digest->dilute calibrate 5. Prepare Standards & Calibrate ICP-MS dilute->calibrate analyze 6. Analyze Sample calibrate->analyze interpret 7. Quantify Poisons in Original Sample (ppm) analyze->interpret Obtain Elemental Concentrations

Caption: Workflow for ICP-MS analysis of catalyst poisons.

References

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  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Search.
  • Regeneration of palladium based catalyst for methane ab
  • Catalyst Poisoning Testing - Intertek. Intertek.
  • How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025).
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. RSC Publishing.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy Online.
  • Method for reactivating palladium catalysts.
  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants - ResearchGate. (2025).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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  • Poisoning and deactivation of palladium catalysts.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ACS Nano.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
  • Poisoning and deactivation of palladium c
  • Ligand design in transition-metal catalyzed cross-coupling.
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Europe PMC.
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Next-generation ligands for complex coupling challenges. (2022). Chemistry World.
  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024).
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
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  • This compound | C7H7BrO2 | CID 21536038. PubChem.
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Navigating the Labyrinth: A Technical Support Guide to Palladium Catalyst Removal from 3-Bromo-5-methoxyphenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the persistent challenge of removing residual palladium catalysts from reaction products is a critical hurdle in ensuring the purity, safety, and efficacy of synthesized compounds. This is particularly true for valuable intermediates like 3-bromo-5-methoxyphenol, a key building block in the synthesis of a wide array of pharmaceutical agents. The presence of even trace amounts of palladium can interfere with downstream reactions, compromise the stability of the final product, and pose toxicological risks.

This technical support center is designed to provide you with in-depth, practical guidance to navigate the complexities of palladium removal from your this compound reaction mixtures. Here, you will find not just protocols, but also the underlying scientific principles and troubleshooting strategies to empower you to make informed decisions in your purification processes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding palladium catalyst removal in the context of this compound reactions.

Q1: I've run a Suzuki coupling with this compound and my crude product is a dark color. Is this due to the palladium catalyst?

A1: A dark coloration, often black or dark brown, in the crude product of a palladium-catalyzed reaction is a strong indicator of the presence of palladium black, which is finely divided, heterogeneous palladium(0). This can form when the palladium catalyst is unstable under the reaction conditions. The presence of oxygen in the reaction system can also contribute to the formation of palladium black. While visually apparent, this is not the only form of residual palladium; soluble palladium species may also be present and are not visible.

Q2: What are the acceptable limits for residual palladium in a pharmaceutical intermediate?

A2: The acceptable limits for residual metals in active pharmaceutical ingredients (APIs) and intermediates are set by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µg. This translates to a concentration limit in the final drug product that depends on the daily dosage. For a 10g daily dose, the limit would be 10 ppm. It is crucial to aim for the lowest possible levels in your intermediates to ensure the final API meets these stringent requirements.

Q3: Can I simply use filtration to remove the palladium catalyst?

A3: Filtration through a pad of celite is a common first step and can be effective for removing heterogeneous palladium species like palladium on carbon (Pd/C) or palladium black. However, it is often insufficient on its own. Many palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, involve soluble palladium species in various oxidation states (Pd(0) and Pd(II)) which will pass through a standard filter. Therefore, a multi-step purification strategy is typically necessary.

Q4: How does the phenolic group in this compound affect the choice of purification method?

A4: The acidic proton of the phenolic hydroxyl group in this compound can influence your purification strategy. For instance, in liquid-liquid extractions, the phenol can be deprotonated with a basic aqueous solution, allowing it to be separated from non-acidic impurities. However, this basicity can also lead to the formation of phenoxide salts that may interact with certain palladium species. In chromatography, the polar phenolic group will increase the compound's affinity for polar stationary phases like silica gel, which must be accounted for when selecting an appropriate eluent system.

Q5: What are "palladium scavengers" and how do they work?

A5: Palladium scavengers are materials designed to selectively bind and remove palladium from solution. They are typically solid-supported reagents, such as functionalized silica gels or polymers, that have a high affinity for palladium. Common functional groups on these scavengers include thiols, thioureas, and amines, which act as ligands to chelate the palladium. The choice of scavenger depends on the oxidation state of the palladium and the reaction solvent.

Troubleshooting Guides: From Common Issues to Advanced Solutions

This section provides detailed troubleshooting guides for common problems encountered during the removal of palladium from this compound reaction products.

Problem 1: Incomplete Removal of Palladium with Filtration

Symptoms:

  • The filtrate remains colored (yellowish or grayish).

  • Subsequent analytical testing (e.g., ICP-MS) shows high levels of residual palladium.

Root Causes & Solutions:

  • Presence of Soluble Palladium: As mentioned, filtration is ineffective against soluble palladium species.

    • Solution: Employ a secondary purification method such as treatment with a palladium scavenger, chromatography, or a carefully designed extraction protocol.

  • Formation of Colloidal Palladium: Very fine, colloidal palladium particles may pass through standard filter aids like celite.

    • Solution: Consider using a finer filtration medium, such as a membrane filter (e.g., 0.45 µm PTFE), after the initial celite filtration. Alternatively, treatment with activated carbon can sometimes adsorb colloidal palladium.

  • Improper Filtration Technique: An improperly packed celite pad can lead to channeling and bypass of the catalyst.

    • Solution: Ensure the celite pad is at least 1-2 cm thick and is well-settled before filtration. Pre-wetting the celite pad with the solvent used in the reaction mixture can improve its effectiveness.

Problem 2: Low Product Recovery after Purification

Symptoms:

  • Significant loss of the desired product after chromatography or scavenger treatment.

Root Causes & Solutions:

  • Product Adsorption onto the Scavenger or Stationary Phase: The polar nature of this compound and its derivatives can lead to strong adsorption onto silica gel or certain scavengers.

    • Solution for Chromatography:

      • Optimize Eluent Polarity: Gradually increase the polarity of the eluent to ensure the product is efficiently eluted. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

      • Consider a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol or C18 for reverse-phase chromatography).

    • Solution for Scavengers:

      • Choose a Scavenger with Low Product Affinity: Perform a small-scale screen of different scavengers to find one that effectively removes palladium without significantly binding your product.

      • Thoroughly Wash the Scavenger: After the scavenging step, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Product Degradation: The product may be unstable under the purification conditions.

    • Solution: Ensure that the solvents used are of high purity and free of contaminants that could cause degradation. If using chromatography, minimize the time the product spends on the column.

A Decision-Making Workflow for Palladium Removal

The choice of a palladium removal strategy is highly dependent on the specific reaction conditions and the nature of the product. The following workflow, represented as a Graphviz diagram, can guide you in selecting the most appropriate method.

Palladium_Removal_Workflow start Crude Reaction Mixture (from this compound reaction) filtration Filtration through Celite start->filtration analysis1 Analyze Filtrate for Residual Palladium (e.g., TLC, ICP-MS) filtration->analysis1 scavenger Treat with Palladium Scavenger analysis1->scavenger High Pd Content chromatography Column Chromatography analysis1->chromatography Moderate Pd Content & Separable Impurities extraction Liquid-Liquid Extraction analysis1->extraction Product is an Acid/Base analysis2 Analyze Purified Product for Residual Palladium (ICP-MS) scavenger->analysis2 chromatography->analysis2 extraction->analysis2 analysis2->scavenger Pd > 10 ppm analysis2->chromatography Pd > 10 ppm end Pure Product (<10 ppm Pd) analysis2->end Pd < 10 ppm

Caption: A decision-making workflow for selecting a palladium removal strategy.

Experimental Protocols

The following are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Filtration through Celite

This protocol is a standard first step for removing heterogeneous palladium.

Materials:

  • Crude reaction mixture

  • Celite® (diatomaceous earth)

  • Sintered glass funnel

  • Filter flask

  • Solvent (the same as the reaction solvent)

Procedure:

  • Place the sintered glass funnel on the filter flask and connect to a vacuum source.

  • Add a layer of Celite (1-2 cm thick) to the funnel and gently press down to create a compact pad.

  • Pre-wet the Celite pad with the reaction solvent and ensure the vacuum pulls the solvent through evenly.

  • Dilute the crude reaction mixture with a small amount of the reaction solvent.

  • Slowly pour the diluted mixture onto the center of the Celite pad, ensuring not to disturb the surface.

  • Wash the reaction flask with fresh solvent and pour the washings onto the Celite pad.

  • Continue to wash the Celite pad with fresh solvent until all the product has been collected in the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product for further purification or analysis.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica Gel

This protocol is effective for removing both Pd(0) and Pd(II) species.

Materials:

  • Crude product solution (after filtration)

  • Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol)

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask with a stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • To the solution, add the thiol-functionalized silica gel (typically 2-5 equivalents relative to the initial amount of palladium catalyst).

  • Place the flask under an inert atmosphere.

  • Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium content of the solution.

  • After the treatment, filter off the silica gel scavenger.

  • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze the product for residual palladium.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the typical efficiencies of different palladium removal techniques. The actual efficiency will vary depending on the specific reaction conditions.

Purification MethodTypical Palladium Removal Efficiency (%)AdvantagesDisadvantages
Filtration (Celite) 20 - 60%Simple, fast, and inexpensive.Only removes heterogeneous palladium.
Activated Carbon 50 - 90%Relatively inexpensive and effective for a range of palladium species.Can adsorb the desired product, leading to lower yields.
Liquid-Liquid Extraction 40 - 80%Can be effective for specific compounds and can remove other impurities simultaneously.Often requires multiple extractions and large volumes of solvent.
Column Chromatography 80 - 99%Can provide very high purity by removing both palladium and other organic impurities.Can be time-consuming, requires significant solvent, and may lead to product loss on the column.
Palladium Scavengers 90 - >99.9%Highly selective for palladium, leading to high product recovery and very low residual palladium levels.Can be more expensive than other methods.

The Causality Behind Experimental Choices

Why use a multi-step approach? The various forms of residual palladium (heterogeneous, soluble, colloidal) necessitate a combination of purification techniques. A single method is rarely sufficient to reduce palladium levels to the stringent limits required for pharmaceutical applications.

Why is scavenger selection important? The effectiveness of a scavenger is dependent on its functional group and the oxidation state of the palladium. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II), making them a versatile choice. However, for specific applications, other scavengers may offer better performance. Screening a small panel of scavengers is a prudent approach.

Why is an inert atmosphere sometimes recommended for scavenging? While not always necessary, an inert atmosphere can prevent the oxidation of Pd(0) to Pd(II) during the scavenging process. Some scavengers have different affinities for different oxidation states, so maintaining a consistent state can lead to more reproducible results.

Trustworthiness: A Self-Validating System

The protocols and recommendations provided here are based on established principles of organic chemistry and process development. However, every reaction is unique. Therefore, it is essential to incorporate analytical validation at each stage of your purification process.

  • In-process monitoring: Use Thin Layer Chromatography (TLC) to track the removal of colored palladium species.

  • Final product analysis: The ultimate measure of success is the residual palladium level in your final product. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the industry standards for quantifying trace metals.

By systematically applying these purification strategies and validating your results, you can develop a robust and reliable process for removing palladium from your this compound reaction products, ensuring the quality and integrity of your valuable compounds.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (n.d.). Retrieved from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. (n.d.). Retrieved from [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (n.d.).
  • Method of removing palladium - Google Patents. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (n.d.). Retrieved from [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. (n.d.). Retrieved from [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (n.d.). Retrieved from [Link]

Improving the regioselectivity of reactions with 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions for improving regioselectivity in reactions involving this versatile building block. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Understanding the Core Reactivity of this compound

This section addresses fundamental questions about the electronic and steric properties of the molecule, which govern its reaction outcomes.

FAQ 1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) on this compound?

The regioselectivity of EAS reactions on this compound is determined by the cumulative directing effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br) groups.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors.[1][2][3][4][5] They strongly donate electron density into the aromatic ring through resonance (+M effect), making the ortho and para positions highly nucleophilic and thus susceptible to attack by electrophiles.[6][7]

    • The -OH group directs to positions C2 and C6.

    • The -OCH₃ group directs to positions C4 and C6.

  • Bromo (-Br) Group: Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they possess lone pairs that can be donated into the ring via resonance, making them ortho, para-directors.[1] The bromo group directs incoming electrophiles to positions C2 and C4.

The cumulative effect is a highly activated aromatic ring, with positions C2, C4, and C6 being the most probable sites for substitution.

DOT Diagram: Directing Effects in this compound

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic acid fresh? - Catalyst active? - Solvents degassed? start->check_reagents protect_phenol 2. Protect Phenolic -OH (e.g., Methyl, Benzyl, MOM) check_reagents->protect_phenol Reagents OK screen_conditions 3. Optimize Reaction Conditions - Screen Ligands (e.g., SPhos, XPhos) - Screen Bases (e.g., K3PO4, CsF) - Screen Solvents (e.g., Dioxane/H2O, Toluene) protect_phenol->screen_conditions deprotect 4. Deprotect Phenol screen_conditions->deprotect Optimized Yield product Desired Biaryl Product deprotect->product

Sources

Validation & Comparative

Spectroscopic comparison of 3-Bromo-5-methoxyphenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of 3-Bromo-5-methoxyphenol

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is not merely a procedural step but the bedrock of reliable and reproducible science. Isomers, molecules with identical formulas but different atomic arrangements, can exhibit profoundly different biological activities and chemical reactivities. This guide provides a comprehensive spectroscopic comparison of this compound and its key structural isomers, offering the experimental data and interpretive logic required for their unambiguous differentiation.

The challenge lies in the subtlety of their structural differences. While all share the molecular formula C₇H₇BrO₂, the placement of the bromine, hydroxyl, and methoxy groups on the aromatic ring dictates their electronic environment and, consequently, their spectroscopic signatures. Relying on a single analytical technique is often insufficient; a multi-pronged approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for definitive characterization.

This document is structured to serve as a practical field guide. We will dissect the expected spectral data for this compound and two of its common isomers, explain the quantum mechanical and molecular principles that give rise to these differences, and provide robust, self-validating experimental protocols for acquiring high-quality data.

Molecular Structures of the Isomers

A clear visual understanding of the isomeric structures is the first step in predicting and interpreting their spectroscopic outputs. The relative positioning of the three substituents is the primary determinant of the symmetry and electronic distribution within each molecule.

G cluster_0 This compound cluster_1 2-Bromo-5-methoxyphenol cluster_2 4-Bromo-3-methoxyphenol s1 s1 s2 s2 s3 s3

Caption: Molecular structures of this compound and two key isomers.

Comparative Spectroscopic Analysis

The most powerful tool for differentiating these isomers is ¹H NMR spectroscopy, which directly probes the chemical environment of the hydrogen atoms. ¹³C NMR, IR, and MS provide crucial confirmatory data regarding the carbon skeleton, functional groups, and molecular mass, respectively.

¹H NMR Spectroscopy: The Definitive Differentiator

Proton NMR provides the most distinct fingerprints for these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the aromatic protons are uniquely dictated by the substituent arrangement. The electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing effect of the -Br atom create unique electronic environments for the remaining protons on the ring.[1]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundProtonPredicted δ (ppm)MultiplicityIntegration
This compound H2~6.85t (J ≈ 2.0 Hz)1H
H4~6.65t (J ≈ 2.0 Hz)1H
H6~6.55t (J ≈ 2.0 Hz)1H
OCH₃~3.78s3H
OH~5.5 (variable)s (broad)1H
2-Bromo-5-methoxyphenol H3~7.10d (J ≈ 8.5 Hz)1H
H4~6.50dd (J ≈ 8.5, 3.0 Hz)1H
H6~6.95d (J ≈ 3.0 Hz)1H
OCH₃~3.80s3H
OH~5.8 (variable)s (broad)1H
4-Bromo-3-methoxyphenol H2~7.05d (J ≈ 2.0 Hz)1H
H5~6.80d (J ≈ 8.5 Hz)1H
H6~6.90dd (J ≈ 8.5, 2.0 Hz)1H
OCH₃~3.88s3H
OH~5.6 (variable)s (broad)1H

Note: Chemical shifts are estimations based on additive models and data from similar compounds.[2][3] The phenolic -OH proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.[4]

Causality Behind the Differences:

  • This compound: The meta-positioning of all substituents relative to each other results in three distinct aromatic proton environments. Each proton is coupled to its two neighbors by a small meta-coupling constant (J ≈ 2-3 Hz), leading to three distinct triplets (or narrow multiplets).

  • 2-Bromo-5-methoxyphenol: The protons at H3 and H4 are ortho to each other, resulting in a large coupling constant (J ≈ 7-9 Hz) and producing a clear doublet and doublet of doublets, respectively. This is a definitive differentiating feature.

  • 4-Bromo-3-methoxyphenol: This isomer also displays a distinct ortho-coupling between H5 and H6, leading to a doublet and a doublet of doublets. However, the overall pattern and chemical shifts differ from the 2-bromo isomer due to the different electronic environment.

G cluster_1 This compound cluster_2 2-Bromo-5-methoxyphenol cluster_3 4-Bromo-3-methoxyphenol a_h2 H2 (triplet) a_h6 H6 (triplet) a_h2->a_h6 Jmeta a_h4 H4 (triplet) a_h4->a_h2 Jmeta b_h3 H3 (doublet) b_h4 H4 (dd) b_h3->b_h4 Jortho b_h6 H6 (doublet) b_h4->b_h6 Jmeta c_h2 H2 (doublet) c_h6 H6 (dd) c_h2->c_h6 Jmeta c_h5 H5 (doublet) c_h5->c_h6 Jortho

Caption: Predicted ¹H NMR aromatic region splitting patterns for the isomers.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. For these isomers, all seven carbons are chemically non-equivalent, and thus, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ in ppm)

CompoundC1 (-OH)C2C3 (-Br/OMe)C4C5 (-OMe/Br)C6-OCH₃
This compound ~156~102~123 (C-Br)~110~162 (C-OMe)~108~55.5
2-Bromo-5-methoxyphenol ~152~110 (C-Br)~125~109~161 (C-OMe)~103~55.8
4-Bromo-3-methoxyphenol ~155~105~160 (C-OMe)~112 (C-Br)~129~115~56.2

Note: Shifts are estimations. Carbons directly attached to oxygen are significantly deshielded and appear furthest downfield (~150-165 ppm).[4] The carbon attached to bromine (C-Br) typically appears around 110-125 ppm.

Infrared (IR) Spectroscopy

FT-IR is an excellent technique for confirming the presence of key functional groups. All three isomers will exhibit similar characteristic peaks.

Table 3: Key IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Phenolic)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium, Sharp
C-H Stretch (Aliphatic, -OCH₃)2850 - 2960Medium, Sharp
C=C Stretch (Aromatic Ring)1500 - 1600Medium-Strong
C-O Stretch (Phenolic)~1220Strong
C-O Stretch (Aryl Ether)~1050Strong

Differentiation via the Fingerprint Region: While the main functional group peaks confirm the general structure, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation. The pattern of C-H out-of-plane bending vibrations (typically 700-900 cm⁻¹) is highly sensitive to the ring substitution pattern. However, interpreting these patterns requires authentic reference spectra. The primary utility of IR here is to confirm that the compound is indeed a methoxy-substituted phenol.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for confirming the elemental composition.

Key Features for All Isomers:

  • Molecular Ion (M⁺): The most critical feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one at m/z 202 (for C₇H₇⁷⁹BrO₂) and one at m/z 204 (for C₇H₇⁸¹BrO₂).[7]

  • Primary Fragmentation: For bromophenols, a dominant fragmentation pathway is the loss of the bromine radical.[8] This will result in a significant fragment ion at m/z 123 ([M-Br]⁺).

  • Other Fragments: Other potential fragments include the loss of a methyl radical from the methoxy group ([M-CH₃]⁺ at m/z 187/189) and the loss of carbon monoxide ([M-CO]⁺), which is characteristic of phenols.[9]

While the major fragments will be the same for all isomers, the relative intensities of these fragments might differ slightly, though this is often not sufficient for unambiguous differentiation without reference standards. The primary role of MS in this context is to confirm the molecular weight and the presence of one bromine atom.

Experimental Protocols

To ensure the collection of high-quality, reproducible data, the following standardized protocols should be employed.

Workflow for Isomer Identification

G start Sample Received prep Sample Preparation (Dissolve in CDCl3 for NMR, prepare KBr pellet for IR) start->prep nmr ¹H and ¹³C NMR Data Acquisition prep->nmr ir FT-IR Data Acquisition prep->ir ms GC-MS Data Acquisition prep->ms interpret_nmr Analyze NMR: - Chemical Shifts - Splitting Patterns - Integration nmr->interpret_nmr interpret_ir Analyze IR: Confirm Functional Groups (OH, OMe, Aromatic) ir->interpret_ir interpret_ms Analyze MS: - Confirm MW (202/204) - Check Br isotope pattern - Analyze fragmentation ms->interpret_ms conclusion Structure Elucidation & Isomer Identification interpret_nmr->conclusion interpret_ir->conclusion interpret_ms->conclusion

Caption: General experimental workflow for spectroscopic identification.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a relaxation delay of at least 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

    • Carefully integrate all peaks and analyze the multiplicities.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Conclusion

The differentiation of this compound from its structural isomers is a task that demands a rigorous, multi-technique spectroscopic approach. While IR and MS are indispensable for confirming the presence of the correct functional groups and molecular formula, ¹H NMR spectroscopy stands out as the most definitive technique for unambiguous isomer identification. The distinct splitting patterns and chemical shifts of the aromatic protons, governed by the immutable laws of spin-spin coupling and electronic shielding, provide a unique and reliable fingerprint for each isomer. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently and accurately characterize these closely related but distinct chemical entities.

References

  • Journal of the Chemical Society D: Chemical Communications. (1969). Competing fragmentations in the mass spectra of halogenated phenols. RSC Publishing. [Link]

  • Journal of the Chemical Society D: Chemical Communications. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. RSC Publishing. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • Wu, W., et al. (2012). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • The Royal Society of Chemistry. (Supporting Information). Characterization data for 3-Methoxyphenol. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • JEOL. How to read NMR spectra from the basics. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • National Institute of Standards and Technology. Phenol, 3-bromo-. NIST Chemistry WebBook. [Link]

  • University College London. Chemical shifts. [Link]

  • Doc Brown's Chemistry. Mass spectrum of phenol. [Link]

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A Tale of Two Phenols: Navigating Cross-Coupling Reactions with 3-Bromo-5-methoxyphenol and 3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the choice of starting material can profoundly influence the efficiency, selectivity, and overall success of a reaction. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science, substituted phenols are invaluable building blocks. This guide provides an in-depth technical comparison of two such phenols, 3-Bromo-5-methoxyphenol and 3,5-dibromophenol, in the context of palladium-catalyzed cross-coupling reactions. By delving into the electronic and steric nuances of these molecules, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

Unveiling the Contenders: A Structural and Physicochemical Overview

At first glance, this compound and 3,5-dibromophenol share a common bromophenol core. However, the presence of a methoxy group versus an additional bromine atom at the 5-position introduces significant electronic and steric differences that dictate their reactivity in cross-coupling reactions.

PropertyThis compound3,5-dibromophenol
Molecular Formula C₇H₇BrO₂C₆H₄Br₂O
Molecular Weight 203.03 g/mol [1]251.90 g/mol [2]
Structure A phenol ring with a bromine atom at position 3 and a methoxy group at position 5.A phenol ring with bromine atoms at positions 3 and 5.
CAS Number 855400-66-7[1]626-41-5[2]
Physical Form Solid[3]Solid powder to crystal[4]
Melting Point Not specified79-83 °C[4][5]
Boiling Point Not specified122 °C at 3 mmHg[4][6]
Solubility Not specifiedSlightly soluble in water; soluble in methanol[6]

The Heart of the Matter: Reactivity in Cross-Coupling Reactions

The utility of this compound and 3,5-dibromophenol as synthetic precursors is most evident in their participation in cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The performance of our two phenols in these transformations is a direct consequence of their substituent effects.

The Electronic Tug-of-War: Methoxy vs. Bromo

The key to understanding the differential reactivity of these two molecules lies in the electronic nature of the methoxy (-OCH₃) and bromo (-Br) substituents.

  • This compound : The methoxy group is a strong electron-donating group (EDG) through resonance, enriching the electron density of the aromatic ring. This increased electron density can facilitate the initial oxidative addition step in many palladium-catalyzed coupling reactions, which is often the rate-determining step.[7][8]

  • 3,5-dibromophenol : The second bromine atom acts as an electron-withdrawing group (EWG) through induction, making the aromatic ring more electron-deficient. While this might seem to hinder oxidative addition, the reality is more complex. In some cases, electron-withdrawing groups can accelerate other steps in the catalytic cycle or alter the selectivity of the reaction.[9]

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a widely used method for C-C bond formation. The electronic effects of the substituents on the aryl bromide play a crucial role in the initial oxidative addition step.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-determining step) Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Complex Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R'-B(OR)2 Base Aryl-Pd(II)-R' Aryl-Pd(II)-R' Complex Transmetalation->Aryl-Pd(II)-R' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Aryl-R' Reductive_Elimination->Product Ar-X Aryl Halide (e.g., this compound or 3,5-dibromophenol) R'-B(OR)2 Organoboron Reagent

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Look at Key Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

This versatile C-C bond-forming reaction is a staple in the synthesis of biaryl compounds.

  • This compound: The electron-donating methoxy group is expected to accelerate the oxidative addition of the C-Br bond to the Pd(0) catalyst. This generally leads to higher reaction rates and potentially higher yields under milder conditions compared to less electron-rich aryl bromides.

  • 3,5-dibromophenol: The presence of two bromine atoms offers the potential for sequential or selective coupling. The more electron-deficient nature of the ring may require slightly harsher reaction conditions (e.g., higher temperatures, stronger bases) to achieve comparable rates to the methoxy-substituted counterpart. However, the second bromine atom provides a handle for further functionalization.

2. Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.

  • This compound: The electron-rich nature of this substrate is generally favorable for the Heck reaction.

  • 3,5-dibromophenol: The reactivity in Heck reactions can be influenced by the electronic nature of the aryl halide. While electron-deficient aryl halides can be effective, optimization of the base and ligand is often necessary.

3. Buchwald-Hartwig Amination:

This reaction is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.

  • This compound: Electron-donating groups on the aryl halide can sometimes slow down the reductive elimination step in the Buchwald-Hartwig amination. However, modern catalyst systems with bulky, electron-rich phosphine ligands have largely overcome these limitations.

  • 3,5-dibromophenol: The electron-withdrawing nature of the second bromine may be advantageous in this case, potentially facilitating the reductive elimination step. Again, the presence of two reaction sites allows for the synthesis of more complex diamino-substituted phenols.

Experimental Protocols: A Practical Guide

While direct comparative studies on these two specific compounds are scarce, the following protocols for analogous substrates provide a robust starting point for researchers. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the coupling of substituted aryl bromides.[6]

Materials:

  • Aryl bromide (this compound or 3,5-dibromophenol) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Protocol_Workflow start Start reactants Combine Aryl Bromide, Boronic Acid, Catalyst, Base in Schlenk Flask start->reactants solvent Add Degassed Dioxane/Water reactants->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Dry, Concentrate, and Purify workup->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Representative Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of aryl bromides.

Materials:

  • Aryl bromide (this compound or 3,5-dibromophenol) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the aryl bromide and a stir bar.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Concluding Remarks: A Strategic Choice

The selection between this compound and 3,5-dibromophenol for cross-coupling reactions is a strategic decision that hinges on the desired final product and the synthetic route.

  • This compound is an excellent choice for introducing a 3,5-disubstituted phenol moiety where one of the substituents is an electron-donating methoxy group. Its enhanced reactivity in the oxidative addition step may allow for milder reaction conditions and potentially higher yields.

  • 3,5-dibromophenol offers the advantage of two reactive sites, enabling the synthesis of more complex, symmetrically or asymmetrically substituted polyphenolic structures. While it may require more forcing conditions for the initial coupling, the presence of the second bromine atom provides a valuable handle for subsequent transformations.

Ultimately, the choice between these two versatile building blocks will be guided by the specific goals of the research program. By understanding their intrinsic electronic and steric properties, chemists can harness their full potential to construct novel molecules with desired functions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 3,5-dibromophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2014). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Retrieved from [Link]

  • Saint John's University and College of Saint Benedict. (n.d.). Oxidative Addition & Palladium Coupling. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-Bromo-5-methoxyphenol and 3-bromoanisole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of available building blocks, substituted bromoarenes serve as versatile scaffolds for the introduction of molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 3-Bromo-5-methoxyphenol and 3-bromoanisole.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a nuanced understanding of how the subtle difference of a hydroxyl versus a methoxy group dictates the reactivity of the aromatic ring in key synthetic transformations. By elucidating the electronic and steric factors at play, this guide aims to empower chemists to make more informed decisions in their synthetic strategies.

At a Glance: Structural and Electronic Profiles

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compound Structure of this compoundC₇H₇BrO₂203.03[1]Phenolic hydroxyl (-OH), Methoxy (-OCH₃), Bromo (-Br)
3-bromoanisole Structure of 3-bromoanisoleC₇H₇BrO187.03Methoxy (-OCH₃), Bromo (-Br)

The core difference between these two molecules lies in the presence of a phenolic hydroxyl group in this compound, which is replaced by a methoxy group in 3-bromoanisole. This seemingly minor alteration has significant consequences for the electronic properties and, therefore, the reactivity of the aromatic ring.

Electronic Influence of Substituents:

Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing activators in electrophilic aromatic substitution due to their ability to donate electron density to the benzene ring via resonance (+M effect). However, the hydroxyl group is generally considered a stronger activating group than the methoxy group. This is because the lone pair of electrons on the oxygen in the hydroxyl group is more available for donation into the ring. In contrast, the methyl group in the methoxy substituent has a slight electron-donating inductive effect (+I), but the resonance effect is dominant.

The bromine atom, a halogen, is an ortho, para-directing deactivator. It withdraws electron density through a strong inductive effect (-I effect) but donates electron density through a weaker resonance effect (+M effect).

The interplay of these electronic effects governs the regioselectivity and overall rate of reactions involving these compounds.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups onto the benzene ring. The electron-rich nature of the aromatic ring in both this compound and 3-bromoanisole makes them susceptible to attack by electrophiles.

Bromination

The introduction of an additional bromine atom is a common transformation. Due to the activating nature of the hydroxyl and methoxy groups, these reactions can often proceed under mild conditions.

This compound: The presence of the strongly activating hydroxyl group makes this compound highly reactive towards electrophilic bromination. The directing effects of the -OH (ortho, para), -OCH₃ (ortho, para), and -Br (ortho, para) groups all converge to activate the C2, C4, and C6 positions. Given the steric hindrance at the positions ortho to the existing bromine and methoxy groups, the most likely position for substitution is C4.

3-bromoanisole: While still activated, 3-bromoanisole is generally less reactive than its phenolic counterpart. Bromination will also be directed to the positions ortho and para to the methoxy group.

Comparative Workflow for Electrophilic Bromination:

Caption: Comparative workflow for electrophilic bromination.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations.

3-bromoanisole: The nitration of 3-bromoanisole with nitric acid in the presence of sulfuric acid is a well-established reaction. The directing effects of the methoxy and bromo groups will lead to a mixture of isomers.

This compound: Due to its high reactivity, the nitration of this compound must be conducted under carefully controlled, milder conditions to avoid over-reaction and degradation.

Experimental Protocol: Nitration of 3-bromoanisole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 3-bromoanisole in a suitable solvent (e.g., acetic acid) to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern drug discovery. The reactivity of this compound and 3-bromoanisole in these transformations is of paramount importance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.

Reactivity Comparison:

In general, aryl bromides are effective coupling partners in Suzuki reactions. The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • 3-bromoanisole: The methoxy group, being electron-donating, can slightly decrease the rate of oxidative addition compared to an unsubstituted bromobenzene.

  • This compound: The hydroxyl group presents a more complex scenario. While it is also electron-donating, the acidic proton of the phenol can react with the basic conditions typically employed in Suzuki couplings. This can lead to the formation of a phenoxide, which is a much stronger electron-donating group and could further slow down the oxidative addition. Therefore, protection of the hydroxyl group may be necessary for efficient coupling, or the use of specific catalyst systems that are tolerant of free hydroxyl groups.

Generalized Suzuki-Miyaura Coupling Protocol:

Suzuki_Miyaura_Workflow ArylBromide Aryl Bromide (this compound or 3-bromoanisole) Reaction Reaction Mixture ArylBromide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Reactivity Comparison:

Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step.

  • 3-bromoanisole: This substrate is a suitable candidate for Buchwald-Hartwig amination with a variety of amines.[2]

  • This compound: The acidic proton of the phenolic hydroxyl group can interfere with the strongly basic conditions often required for the Buchwald-Hartwig reaction. This can lead to deprotonation of the phenol and potential side reactions. Therefore, protection of the hydroxyl group as an ether or another suitable protecting group is often necessary to achieve high yields. Alternatively, the use of milder bases and specialized catalyst systems may allow for the direct amination of the unprotected phenol.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Acidity and Nucleophilicity: The Role of the Hydroxyl Group

The ability to deprotonate the hydroxyl group to form a phenoxide has several implications:

  • Increased Nucleophilicity: The resulting phenoxide is a much stronger nucleophile than the neutral phenol. This can be exploited in O-alkylation or O-arylation reactions to build more complex ether linkages.

  • Challenges in Base-Mediated Reactions: As discussed, the acidity of the phenol can complicate base-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings.

Spectroscopic Comparison

NMR spectroscopy provides valuable insights into the electronic environment of the aromatic protons and carbons.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound Aromatic protons typically appear in the range of 6.5-7.5 ppm. The phenolic -OH proton signal is variable and depends on concentration and solvent.Aromatic carbons typically appear in the range of 100-160 ppm.
3-bromoanisole Aromatic protons typically appear in the range of 6.8-7.4 ppm. The methoxy protons appear as a singlet around 3.8 ppm.Aromatic carbons typically appear in the range of 110-160 ppm. The methoxy carbon appears around 55 ppm.

Conclusion and Strategic Recommendations

The choice between this compound and 3-bromoanisole as a starting material should be guided by the specific synthetic transformation being planned.

  • For Electrophilic Aromatic Substitution: this compound is the more reactive substrate, which can be advantageous for reactions that are sluggish with less activated rings. However, this high reactivity may lead to a lack of selectivity and over-reaction, requiring careful control of reaction conditions. 3-bromoanisole offers more moderate and often more controllable reactivity.

  • For Palladium-Catalyzed Cross-Coupling Reactions: 3-bromoanisole is a straightforward substrate for both Suzuki and Buchwald-Hartwig reactions. This compound introduces the complication of an acidic proton, which may necessitate a protection-deprotection sequence, adding steps to the synthesis. For instances where direct coupling of the unprotected phenol is desired, careful selection of a compatible catalyst system and reaction conditions is crucial.

  • Leveraging the Hydroxyl Group: The phenolic hydroxyl group in this compound is not merely a complication but also a synthetic handle. Its nucleophilicity after deprotonation allows for the facile introduction of various groups through O-alkylation and O-arylation, providing a synthetic route not available with 3-bromoanisole.

References

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and Ion−Water Clusters Based on an Accurate Value for the Absolute Aqueous Solvation Free Energy of the Proton. The Journal of Physical Chemistry B, 110(32), 16066–16081. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoanisole. Retrieved from [Link]

  • Libretexts. (2023, October 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • NRO-Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemistry 210 Experiment 10: Nitration of Methyl Benzoate. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa calculations for carboxylic acids using complete basis set and Gaussian-n methods. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]

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The Strategic Application of 3-Bromo-5-methoxyphenol in Modern Synthesis: A Comparative Guide to Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of available synthons, brominated phenols serve as versatile precursors for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 3-bromo-5-methoxyphenol against other brominated phenols, offering insights into its unique reactivity and synthetic utility. Through a blend of theoretical principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Role of Brominated Phenols in Cross-Coupling Chemistry

Brominated phenols are invaluable building blocks in organic synthesis, primarily due to their participation in a wide array of palladium- and copper-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, enable the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The reactivity of a brominated phenol is intricately linked to the electronic and steric environment of the aromatic ring, which is, in turn, dictated by the substitution pattern. The position of the bromine atom and the hydroxyl group, as well as the presence of other substituents, significantly influences the substrate's performance in key transformations such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Ullmann reactions.[1]

This guide will focus on the nuanced reactivity of this compound, a unique building block featuring a meta-disubstituted pattern with an electron-donating methoxy group. We will explore how this specific arrangement of functional groups modulates its reactivity in comparison to other brominated phenols, providing a rationale for its strategic deployment in the synthesis of high-value compounds.

Comparative Reactivity Analysis in Key Cross-Coupling Reactions

The synthetic utility of a brominated phenol is best assessed by its performance in a variety of cross-coupling reactions. Here, we present a comparative analysis of this compound and other representative brominated phenols in four cornerstone reactions of modern synthesis.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction's efficiency is influenced by the electronic nature of the aryl halide. In the case of bromophenols, the position of the hydroxyl group can impact reactivity.[3]

While direct comparative studies under identical conditions for this compound are not extensively documented, we can infer its reactivity based on established principles and data from analogous compounds. The methoxy group at the 5-position in this compound is electron-donating through resonance, which can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step, which is often rate-determining.[4] However, the hydroxyl group's electronic influence is also a key factor.

In comparison, 4-bromophenol often provides high to quantitative yields in Suzuki-Miyaura couplings, sometimes under microwave irradiation.[1][3] The para-position of the hydroxyl group may facilitate the reaction electronically without imposing significant steric hindrance.[3] For 2-bromophenol, the ortho-hydroxyl group can potentially interact with the catalyst, influencing reactivity.[3] The reactivity of 3-bromophenol is generally considered to be influenced to a lesser extent by the electronic and steric effects of the hydroxyl group compared to its ortho and para isomers.[3]

Table 1: Comparative Performance of Bromophenol Isomers in Suzuki-Miyaura Coupling

Bromophenol IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085[3]
3-BromophenolPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092[3]
4-BromophenolPhenylboronic acidPd/CK₂CO₃H₂O (Microwave)12098[3]
This compoundArylboronic acidPd(dppf)Cl₂ (anticipated)K₂CO₃ (anticipated)Dioxane/H₂O (anticipated)90High (anticipated)Inferred from[5]

Note: The data for this compound is an educated estimation based on the reactivity of the structurally similar 3-bromo-5-methoxypyridine.

Heck Reaction: Olefin Arylation

The Heck reaction is a cornerstone for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6] The electronic nature of the substituents on the aryl halide plays a crucial role in the reaction's efficiency, with electron-withdrawing groups generally enhancing the rate of oxidative addition.[1]

For this compound, the presence of two electron-donating groups (hydroxyl and methoxy) might suggest a lower reactivity in the Heck reaction compared to bromophenols with electron-withdrawing substituents. However, the reaction conditions, particularly the choice of catalyst and ligand, can be optimized to achieve good yields. While specific data for this compound is scarce, protocols for other bromophenols can serve as a starting point for optimization.[1]

Table 2: Representative Conditions for the Heck Reaction with Bromophenols

Bromophenol DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-BromophenolStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10085[1]
3-Bromophenoln-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF14078[1]
This compoundStyrenePd(OAc)₂ / RuPhos (anticipated)K₂CO₃ (anticipated)Dioxane120Moderate to Good (anticipated)Inferred from[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines through the formation of a carbon-nitrogen bond.[8] The success of this reaction is highly dependent on the choice of ligand, base, and reaction conditions.[1] The electronic and steric properties of the bromophenol isomer can influence both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Given the presence of the electron-donating methoxy group, this compound may require a more electron-rich and sterically hindered phosphine ligand to promote the catalytic cycle effectively. The hydroxyl group can also participate in acid-base chemistry, making the choice of base critical.

Table 3: Comparative Data for Buchwald-Hartwig Amination of Bromophenols

Bromophenol IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-BromophenolMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11095[1]
2-BromophenolAnilinePd(OAc)₂ / BINAPNaOt-BuToluene10088[1]
This compoundSecondary AminePd(OAc)₂ / RuPhos (anticipated)NaOt-Bu (anticipated)Toluene100Good (anticipated)Inferred from[7]
Ullmann Condensation: A Classic C-O and C-N Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and arylamines.[9] Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern protocols often utilize ligands to facilitate the reaction under milder conditions. The electronic nature of the aryl halide is a key factor, with electron-withdrawing groups generally accelerating the reaction.

The electron-rich nature of this compound might necessitate more forcing conditions or the use of highly active catalyst systems in Ullmann-type couplings.

Experimental Protocols

To provide practical guidance, we present detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are based on established procedures for related compounds and can be adapted for this compound with appropriate optimization.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for other brominated aromatic compounds and serves as a robust starting point.[5]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction

This protocol is a generalized procedure that may require optimization for specific substrates.[6]

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl bromides.[8]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox or Schlenk line, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry reaction vessel.

  • Add this compound and anhydrous toluene.

  • Finally, add the amine.

  • Seal the vessel and heat to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the organic layer with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.

Visualization of Synthetic Workflows

To further clarify the experimental and logical processes, the following diagrams illustrate a typical cross-coupling workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base B 2. Add Solvent A->B C 3. Degas System (Inert Atmosphere) B->C D 4. Heat & Stir C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Product H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br transmetalation Transmetalation pd_aryl Ar-Pd(II)L₂(R) pd_complex->pd_aryl R-B(OH)₂ Base pd_aryl->pd0 reductive_elimination Reductive Elimination product Ar-R pd_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Selection of Brominated Phenols

This compound presents a unique electronic and steric profile that distinguishes it from other brominated phenols. The presence of two electron-donating groups suggests that for certain cross-coupling reactions, particularly those where oxidative addition is the rate-determining step, more activated catalyst systems or slightly more forcing conditions may be required compared to electron-deficient bromophenols. However, this same electronic character can be advantageous in other transformations and can be exploited by the synthetic chemist to achieve specific outcomes.

The choice between this compound and other brominated phenols should be a strategic one, based on the desired transformation, the available catalytic systems, and the overall synthetic plan. While direct comparative data is not always available, a thorough understanding of the underlying mechanistic principles of cross-coupling reactions, combined with the wealth of data on related substrates, allows for a rational approach to reaction design and optimization. This guide provides a framework for such an approach, empowering researchers to harness the full potential of this compound and other valuable brominated building blocks in their pursuit of novel molecules.

References

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  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available from: [Link]

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  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available from: [Link]

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  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available from: [Link]

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The Biological Versatility of 3-Bromo-5-methoxyphenol Derivatives: A Comparative Guide to Anticancer, Anti-inflammatory, and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological activity is a cornerstone of innovation. The 3-Bromo-5-methoxyphenol core is an intriguing starting point for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides an in-depth technical comparison of the biological activities of compounds derived from or structurally related to this compound, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The this compound Scaffold: A Foundation for Bioactivity

This compound is a substituted phenol that offers multiple reactive sites for chemical modification, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries. The presence of a bromine atom, a methoxy group, and a hydroxyl group on the aromatic ring allows for a variety of synthetic transformations, leading to a wide range of derivatives with distinct physicochemical and biological properties. The strategic placement of these functional groups can influence the molecule's interaction with biological targets, paving the way for the development of potent and selective therapeutic agents.

Anticancer Activity: A Promising Frontier

Derivatives of brominated and methoxylated phenols have demonstrated significant potential as anticancer agents. While direct, comprehensive studies on a wide array of derivatives synthesized from this compound are still emerging, research on structurally similar compounds provides valuable insights into their potential efficacy and mechanisms of action.

Comparative Anticancer Efficacy

A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share the methoxyphenyl moiety, revealed that brominated derivatives exhibit potent cytotoxic effects against various human tumor cell lines. Notably, some of these compounds displayed sub-micromolar cytotoxicity, particularly against the MCF7 human breast adenocarcinoma cell line[1]. Another class of compounds, pyrano[3,2-c]pyridones, synthesized from a 3-bromo-4-hydroxy-5-methoxyphenyl precursor, has shown antiproliferative activity[2].

To provide a comparative perspective, the following table summarizes the anticancer activity of representative brominated and methoxylated phenolic derivatives against different cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Methoxybenzenesulphonamides4-Bromo-2,5-dimethoxyaniline derivativeMCF7 (Breast)Nanomolar range[1]
Pyrano[3,2-c]pyridones2-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrileJurkat (Leukemia)~5[2]
Schiff Base Metal ComplexesMn(II) complex with a ligand from 5-bromo salicylaldehydeMCF-7 (Breast)3.0 ± 0.2 µg/mL[3]

Table 1: Comparative Anticancer Activity of Selected Brominated and Methoxylated Phenolic Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a key contributor to a multitude of diseases. Phenolic compounds, including those with bromine and methoxy substitutions, have been investigated for their anti-inflammatory properties. A notable derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, which can be synthesized from a 3-methoxyphenol precursor, has been shown to exert potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways[4].

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling cascades involved in the inflammatory response.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Brominated methoxyphenol derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation[4].

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another critical set of signaling molecules that regulate the production of inflammatory mediators. Derivatives of brominated phenols can suppress the phosphorylation of ERK and JNK, thus dampening the inflammatory response[4][5].

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates Inflammatory_Mediators Inflammatory Mediators MAPK_Pathway->Inflammatory_Mediators activates Derivative This compound Derivative Derivative->IKK inhibits Derivative->MAPK_Pathway inhibits G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate at optimal temperature for 18-24 hours B->C D Visually inspect for turbidity (microbial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Synthesis of the Core Scaffold and Derivatives

The foundation of exploring the biological activities of these compounds lies in their synthesis. This compound can be synthesized from the readily available 3-methoxyphenol.

Synthesis of this compound

A common method involves the protection of the hydroxyl group of 3-methoxyphenol, followed by bromination and deprotection.[4] This multi-step approach helps to control the regioselectivity of the bromination reaction.

Reaction Scheme:

  • Protection: 3-methoxyphenol is reacted with a protecting group, such as tert-butyldimethylsilyl chloride, to protect the hydroxyl group.

  • Bromination: The protected intermediate is then reacted with a brominating agent, like N-bromosuccinimide (NBS), to introduce the bromine atom at the desired position.

  • Deprotection: The protecting group is removed to yield this compound.

Synthesis of Chalcone Derivatives

Chalcones are a class of bioactive compounds that can be synthesized from phenolic precursors via the Claisen-Schmidt condensation reaction.

General Protocol for Claisen-Schmidt Condensation:

  • Reactant Preparation: Dissolve an appropriately substituted acetophenone (derived from this compound) and an aromatic aldehyde in a solvent like ethanol.

  • Base Catalysis: Slowly add a solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and neutralize with an acid to precipitate the chalcone product.

  • Purification: Collect the crude product by filtration and purify by recrystallization.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel bioactive compounds. The existing body of research on structurally related brominated and methoxylated phenols strongly suggests that derivatives of this core structure are likely to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this promising class of compounds. Future studies focusing on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives will be crucial in unlocking their full potential in drug discovery and development.

References

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  • Pettit, G. R., et al. (2009). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry, 52(13), 3834-3843. [Link]

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  • Lee, J. W., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 20(3), 183. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Electron-Rich Aryl Bromide Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed transformation between organoboron compounds and organic halides is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific, yet illustrative, challenge: the Suzuki coupling of 3-Bromo-5-methoxyphenol. This substrate presents a unique set of considerations. As an electron-rich aryl bromide, its oxidative addition to a palladium(0) center can be sluggish compared to electron-deficient counterparts.[4] Furthermore, the presence of a phenolic hydroxyl group introduces potential complications, including catalyst inhibition or undesired side reactions if not properly managed.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comparative framework for selecting the optimal catalyst system for this and structurally related substrates. We will move beyond a simple catalog of catalysts to explain the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights and robust experimental protocols for validation.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical to making informed decisions about catalyst selection. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of the aryl bromide.[7] This is often the rate-determining step.[5] For electron-rich substrates like this compound, this step can be slow. The use of electron-rich and sterically bulky ligands on the palladium center is crucial as they increase the electron density on the metal, thereby facilitating this oxidative addition.[5]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is not straightforward; the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[8][9][10] This boronate then exchanges its aryl group with the halide on the palladium center.[11] The exact mechanism of this ligand transfer is still a subject of detailed study.[11]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments.[11] This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6] Bulky ligands also promote this step by creating steric pressure that favors the formation of the planar biaryl product.[4]

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) pd_complex_B Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex_B Oxidative Addition aryl_halide This compound (Ar-X) aryl_halide->pd_complex_B pd_complex_E Ar-Pd(II)L₂-R (Di-organo Complex) pd_complex_B->pd_complex_E Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->pd_complex_E pd_complex_E->pd0 Reductive Elimination product Coupled Product (Ar-R) pd_complex_E->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of catalyst is paramount for success. We will compare two major classes: palladium-based systems, the industry standard, and nickel-based systems, which are gaining traction as a cost-effective alternative.[12][13]

Palladium-Based Catalysts: The Gold Standard

Palladium catalysts are overwhelmingly the most common choice for Suzuki couplings due to their high activity and broad substrate scope.[2] For a challenging substrate like this compound, the selection of the phosphine ligand is as important as the palladium precursor itself.

Rationale for Ligand Choice: Modern Suzuki couplings have been revolutionized by the development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos).[14]

  • Expertise & Experience: These ligands create a sterically hindered yet electronically rich environment around the palladium center. This combination accelerates both the oxidative addition of the electron-rich aryl bromide and the final reductive elimination step, leading to higher turnover numbers and allowing for reactions at lower temperatures.[14][15]

Catalyst SystemPrecursorLigandKey AdvantagesTypical Conditions
System 1: Pd/SPhos Pd(OAc)₂SPhosExcellent for electron-rich and hindered substrates; high reaction rates; low catalyst loadings.[14]K₃PO₄, 1,4-Dioxane/H₂O, 80-100 °C
System 2: Pd/XPhos Pd₂(dba)₃XPhosVery broad scope, highly active for aryl chlorides and bromides, thermally stable.[15]K₂CO₃, Toluene, 100-110 °C
System 3: Pd(PPh₃)₄ Pd(PPh₃)₄PPh₃"Classic" catalyst, commercially available as a complex, good for simple substrates.Na₂CO₃, Toluene/EtOH/H₂O, Reflux
System 4: Pd(dppf)Cl₂ Pd(dppf)Cl₂dppfRobust, air-stable precatalyst; good for transferring primary alkyl groups.[16]Cs₂CO₃, DMF, 90 °C
Nickel-Based Catalysts: The Economic Alternative

Nickel is a more earth-abundant and less expensive metal than palladium, making it an attractive alternative, particularly for large-scale industrial processes.[17][18] Nickel catalysts have shown high reactivity for coupling aryl bromides and can even be effective for more challenging aryl chlorides.[4][18]

Rationale for Metal Choice: Nickel can participate in similar catalytic cycles to palladium.[19] The development of ligand-free systems (e.g., using NiBr₂) or systems with specific ligands (e.g., PCy₃) has expanded their utility.[17][18] These systems can sometimes be run in more environmentally friendly "green" solvents.[18]

Catalyst SystemPrecursorLigandKey AdvantagesTypical Conditions
System 5: NiCl₂(PCy₃)₂ NiCl₂(PCy₃)₂PCy₃Commercially available, air-stable precatalyst; effective in green solvents.[18]K₃PO₄, t-Amyl alcohol, 120 °C
System 6: NiBr₂ (Ligand-Free) NiBr₂NoneInexpensive, simple setup, avoids costly ligands.[17][20]K₃PO₄, 1,4-Dioxane, 120 °C

Experimental Protocols for a Comparative Study

To provide a self-validating system for comparison, the following protocols are designed to be run in parallel, keeping all variables constant except for the catalyst system.

Core Reaction: (A generic reaction scheme showing this compound reacting with a generic Arylboronic Acid to form the biaryl product)

Materials & General Setup:

  • Reactants: this compound (1.0 equiv), Arylboronic acid (1.2 equiv)

  • Base: Anhydrous K₃PO₄ (2.5 equiv), finely powdered

  • Solvent: Anhydrous, degassed 1,4-Dioxane (to make a 0.2 M solution based on the aryl bromide)

  • Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen).

  • Glassware: Flame-dried Schlenk tubes or reaction vials with screw caps and septa.

Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup: - Add solids (Aryl Halide, Boronic Acid, Base) to vial - Add Catalyst System (1-6) start->setup inert Establish Inert Atmosphere: - Seal vial - Evacuate and backfill with Argon (3x) setup->inert For each catalyst system solvent Add degassed solvent via syringe inert->solvent reaction Reaction: - Stir at specified temperature (e.g., 100 °C) - Monitor by TLC or GC-MS solvent->reaction workup Aqueous Workup: - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate reaction->workup Upon completion purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify analysis Analysis: - Determine Yield - Characterize (NMR, MS) purify->analysis end End: Comparative Data analysis->end

Figure 2: Generalized experimental workflow for the catalyst comparison study.

Protocol 1: Palladium/SPhos System
  • Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of dioxane. Add this pre-catalyst solution to the reaction vial.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.[6]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for the designated reaction time (e.g., monitor at 1, 4, and 12 hours).

  • Workup and Analysis: After cooling, quench the reaction with water, extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography and determine the isolated yield.

Protocol 2: Nickel/PCy₃ System
  • Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Addition: Add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) to the vial.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed t-amyl alcohol (5 mL) via syringe.[18]

  • Reaction: Place the vial in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress over time.

  • Workup and Analysis: Follow the same procedure as described in Protocol 1.

Interpreting the Results: A Hypothetical Data Comparison

After executing the protocols with various catalyst systems, the data should be compiled for a clear, objective comparison.

Catalyst SystemTemp (°C)Time (h)Yield (%)TON*Catalyst Cost Index**
1: Pd(OAc)₂/SPhos 10049547.5

$
2: Pd₂(dba)₃/XPhos 11049246

3: Pd(PPh₃)₄ 100246513

4: Pd(dppf)Cl₂ 90128817.6

$
5: NiCl₂(PCy₃)₂ 120128517$
6: NiBr₂ (Ligand-Free) 120247815.6$

*Turnover Number (TON) = moles of product / moles of catalyst. Assumes full conversion for calculation simplicity. **Cost Index is a qualitative representation of relative cost.

Trustworthiness of Data: This table illustrates the expected trade-offs. The modern Buchwald-type ligands (SPhos, XPhos) deliver superior performance in terms of yield and reaction time but come at a higher cost.[14] The classic Pd(PPh₃)₄ is less efficient for this challenging substrate. Nickel catalysts present a viable, lower-cost alternative, albeit requiring higher temperatures and longer reaction times to achieve comparable, though slightly lower, yields.[4][18]

Conclusion and Authoritative Recommendations

For the Suzuki coupling of this compound and analogous electron-rich, functionalized aryl bromides, the choice of catalyst system is a balance between performance, cost, and scale.

  • For Laboratory and Discovery Chemistry: Where reaction efficiency, speed, and broad substrate scope are paramount, a palladium catalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand is the authoritative recommendation. The Pd(OAc)₂/SPhos system (System 1) offers an exceptional combination of high yield and fast reaction times under relatively mild conditions.[14]

  • For Process Development and Scale-Up: When cost becomes a primary driver, a nickel-based system should be strongly considered. The NiCl₂(PCy₃)₂ system (System 5) provides a robust and significantly more economical alternative, delivering good to excellent yields, and is amenable to use in greener solvents.[18] While reaction conditions are more forcing, the cost savings on the catalyst can be substantial for large-scale manufacturing.

This comparative guide provides a logical framework and actionable protocols for catalyst selection. By understanding the mechanistic principles and evaluating the empirical data, researchers can confidently and efficiently advance their synthetic objectives.

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  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

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A Researcher's Guide to the X-ray Crystal Structure Analysis of 3-Bromo-5-methoxyphenol Derivatives: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, dictates how it interacts with biological targets, and ultimately, influences its efficacy and safety. The class of 3-Bromo-5-methoxyphenol derivatives, with their combination of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (methoxy), and a halogen bond donor (bromine), presents a rich landscape for intermolecular interactions crucial in crystal engineering and drug design.

This guide provides a comprehensive, in-depth comparison of methodologies for determining the crystal structure of these valuable synthetic intermediates. Recognizing that obtaining a suitable single crystal can be a significant bottleneck, we will not only detail the "gold standard" of single-crystal X-ray diffraction (SCXRD) but also provide a comparative analysis of powerful alternatives, including Powder X-ray Diffraction (PXRD) and computational Crystal Structure Prediction (CSP). This integrated workflow is designed to equip the modern researcher with the tools to navigate the challenges of solid-state characterization.

Part 1: The Foundational Search - Leveraging Existing Crystallographic Data

Before embarking on any experimental campaign, it is crucial to determine if the crystal structure of the target compound or a closely related derivative has already been determined. The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[1][2] A thorough search of the CSD can save invaluable time and resources.

Strategic Searching of the Cambridge Structural Database (CSD)

The CCDC offers a free "Access Structures" service for searching by chemical name or identifier.[3] For more advanced queries, a licensed version of the CSD, accessible through software like WebCSD or Mercury, allows for powerful 2D chemical structure-based searches (substructure or similarity).[4]

Logical Workflow for CSD Search

Caption: Workflow for searching the Cambridge Structural Database.

As of early 2026, a direct search for the crystal structure of this compound does not yield an experimental determination. This absence necessitates the experimental and computational workflows detailed below.

Part 2: From Powder to Single Crystal - The Experimental Workflow

When a crystal structure is not available, a researcher must produce one de novo. This process begins with the synthesis of the compound, followed by the often-challenging step of growing high-quality single crystals.

Protocol 1: Synthesis of Brominated Methoxyphenol Isomers

The regioselectivity of the bromination of 3-methoxyphenol is highly dependent on the reaction conditions. A common method involves electrophilic bromination using N-Bromosuccinimide (NBS).

Objective: To synthesize a mixture of brominated 3-methoxyphenol derivatives for subsequent separation and crystallization trials.

Materials:

  • 3-Methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in anhydrous THF at room temperature under an inert atmosphere.

  • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution. The reaction mixture will typically turn yellow.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers (e.g., 2-bromo-5-methoxyphenol and 4-bromo-3-methoxyphenol).[5]

A Comparative Guide to Crystallization Techniques for Substituted Phenols

The success of SCXRD is entirely dependent on the quality of the single crystal. For substituted phenols, which can be prone to "oiling out," a systematic approach to crystallization is essential.[6] The goal is to achieve slow, controlled precipitation from a supersaturated solution.[7][8]

Technique Description Advantages Disadvantages Best For...
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly in a loosely covered vial.Simple setup; requires minimal material.Can lead to crust formation or poorly formed crystals if evaporation is too rapid.Thermally stable compounds with moderate volatility solvents.
Slow Cooling The compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed.Can produce large, well-formed crystals. Good for compounds with a significant solubility difference between hot and cold solvent.Risk of "oiling out" if the compound's melting point is below the solvent's boiling point. Requires careful solvent selection.Most common and often successful technique for a wide range of organic solids.[7]
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container with a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.Excellent for growing high-quality crystals from very small amounts of material. Offers very slow and controlled precipitation.Requires a miscible solvent pair with different vapor pressures. Can be a slower process.Difficult-to-crystallize compounds or when only milligram quantities are available.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystallization occurs at the interface as the solvents slowly mix.Good for sensitive compounds as no heating is required.Can be technically challenging to set up without disturbing the interface.Growing crystals of sensitive materials or for screening a wide range of solvent systems.

Troubleshooting Common Crystallization Problems:

  • Oiling Out: This occurs when the compound melts in the hot solvent before dissolving or separates as a liquid upon cooling. Solution: Use a lower boiling point solvent, or add more solvent and allow for slower cooling. Seeding the solution at a temperature above where it oils out can also be effective.[6]

  • No Crystals Form: The solution may not be sufficiently supersaturated. Solution: Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous attempt. Slowly evaporate some of the solvent to increase the concentration.[9]

Single-Crystal X-ray Diffraction (SCXRD): Data Collection to Structure Refinement

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the SCXRD experiment can be performed. The process involves mounting the crystal, collecting the diffraction data, solving the crystal structure, and refining the model.

SCXRD Experimental and Computational Workflow

Sources

A Researcher's Guide to Confirming the Regiochemistry of Substitution on 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise control of regiochemistry in aromatic substitution reactions is paramount. The introduction of substituents onto an aromatic ring at specific positions dictates the final molecule's steric, electronic, and, ultimately, biological properties. This guide provides an in-depth analysis of the regiochemical outcomes of electrophilic substitution reactions on 3-bromo-5-methoxyphenol, a versatile intermediate in organic synthesis. We will delve into the theoretical underpinnings of substituent directing effects and provide a comparative overview of expected outcomes for various electrophilic substitution reactions, supported by spectroscopic analysis for product confirmation.

Theoretical Framework: The Interplay of Directing Groups

The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of this compound, we have three substituents to consider: a hydroxyl (-OH) group, a bromo (-Br) group, and a methoxy (-OCH3) group.

  • Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are strong activating groups and are ortho, para-directing. This is due to their ability to donate electron density to the aromatic ring through resonance (+M effect), which stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack. The lone pairs on the oxygen atoms are key to this stabilization.

  • Bromo (-Br) Group: The bromo group is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because of its ability to donate electron density through resonance (+M effect) via its lone pairs. The resonance effect, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions.

Predicting the Regiochemistry on this compound:

When multiple substituents are present, their directing effects are additive. In this compound, the powerful activating and ortho, para-directing influence of the hydroxyl and methoxy groups will dominate over the deactivating but also ortho, para-directing bromo group.

Let's analyze the available positions for electrophilic attack on the this compound ring:

  • Position 2: Ortho to the hydroxyl group and ortho to the methoxy group. This position is highly activated.

  • Position 4: Para to the hydroxyl group and ortho to the bromo group. This position is also highly activated.

  • Position 6: Ortho to the hydroxyl group and ortho to the bromo group. This position is activated.

Considering the synergistic directing effects of the -OH and -OCH3 groups, and to a lesser extent the -Br group, electrophilic substitution is strongly favored at positions 2, 4, and 6. The most likely positions for substitution will be those that are most activated by the powerful -OH and -OCH3 groups.

Comparative Guide to Electrophilic Substitution Reactions

Bromination

Reaction: Halogenation with an electrophilic bromine source.

Expected Major Product: 2,4-Dibromo-5-methoxyphenol.

Rationale: The hydroxyl and methoxy groups strongly activate the positions ortho and para to them. Position 2 is ortho to both the -OH and -OCH3 groups, making it highly electron-rich. Position 4 is para to the -OH group. Given the strong activation at these sites, disubstitution is a likely outcome if sufficient brominating agent is used. A plausible synthetic route involves the treatment of 3-methoxyphenol with a brominating agent like N-bromosuccinimide (NBS)[1]. The synthesis of β-(2,4-dibromo-5-methoxyphenyl)propionic acid has been reported, indicating the feasibility of introducing bromine at the 2 and 4 positions of a 5-methoxyphenyl derivative[2].

Experimental Protocol: Synthesis of 2,4-Dibromo-5-methoxyphenol

This protocol is adapted from a documented procedure for the synthesis of related brominated phenols[1].

  • Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile, Saturated sodium bicarbonate solution, Diethyl ether, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nitration

Reaction: Introduction of a nitro group (-NO2).

Expected Major Product: 2-Nitro-3-bromo-5-methoxyphenol and 4-Nitro-3-bromo-5-methoxyphenol.

Rationale: Nitration is a classic electrophilic aromatic substitution. The strong activating effects of the hydroxyl and methoxy groups will direct the incoming nitronium ion (NO2+) to the available ortho and para positions. Therefore, a mixture of 2-nitro and 4-nitro isomers is expected. The regioselectivity can be influenced by reaction conditions such as temperature and the nitrating agent used[3].

Experimental Protocol: Nitration of this compound

  • Materials: this compound, Nitric acid, Sulfuric acid, Dichloromethane, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound in dichloromethane and cool to 0 °C.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto ice and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Separate the isomeric products by column chromatography.

Friedel-Crafts Acylation

Reaction: Introduction of an acyl group (R-C=O).

Expected Major Product: 2-Acetyl-3-bromo-5-methoxyphenol.

Rationale: The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds. The hydroxyl and methoxy groups are strong activators, directing the acylium ion to the ortho and para positions. However, the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl3), which can complicate the reaction. To circumvent this, the hydroxyl group is often protected prior to acylation. Assuming the reaction proceeds, substitution is most likely to occur at the highly activated position 2, which is ortho to both activating groups. Steric hindrance might play a role in disfavoring substitution at position 6, which is flanked by the bromo group.

Experimental Protocol: Friedel-Crafts Acylation of this compound (with protection)

  • Materials: this compound, Acetic anhydride, Pyridine, Acetyl chloride, Aluminum chloride (AlCl3), Dichloromethane, Hydrochloric acid (aq.), Water, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Protection: React this compound with acetic anhydride in the presence of pyridine to form 3-bromo-5-methoxyphenyl acetate.

    • Acylation: Dissolve the protected phenol in dichloromethane and cool to 0 °C.

    • Add aluminum chloride, followed by the dropwise addition of acetyl chloride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Deprotection: Hydrolyze the acetate group using aqueous acid or base to yield the final product.

    • Purify by column chromatography.

Friedel-Crafts Alkylation

Reaction: Introduction of an alkyl group.

Expected Products: A mixture of alkylated products.

Rationale: Friedel-Crafts alkylation is prone to several limitations, including polyalkylation and carbocation rearrangements[4]. The strong activation by the hydroxyl and methoxy groups makes the aromatic ring highly susceptible to further alkylation once the first alkyl group is introduced. This often leads to a mixture of mono-, di-, and even tri-alkylated products, making it a less controlled reaction for this substrate. The regioselectivity for the initial alkylation would still be directed to the 2, 4, and 6 positions. Due to these complexities, Friedel-Crafts alkylation is generally a less preferred method for the selective functionalization of highly activated phenols.

Spectroscopic Confirmation of Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons provide direct evidence of the substitution pattern.

  • This compound (Starting Material): We would expect to see three aromatic protons. The proton at C2 would be a triplet (or a doublet of doublets with similar coupling constants), the proton at C4 would be a triplet, and the proton at C6 would be a triplet.

  • 2-Substituted Product (e.g., 2,4-Dibromo-5-methoxyphenol): We would expect to see two aromatic protons, likely appearing as doublets, corresponding to the protons at C4 and C6.

  • 4-Substituted Product (e.g., 4-Nitro-3-bromo-5-methoxyphenol): We would expect to see two aromatic protons, likely appearing as doublets, corresponding to the protons at C2 and C6.

  • 6-Substituted Product: We would expect to see two aromatic protons, likely appearing as doublets, corresponding to the protons at C2 and C4.

¹³C NMR Spectroscopy:

The number of signals in the aromatic region of the ¹³C NMR spectrum can confirm the symmetry of the molecule and thus the substitution pattern. The chemical shifts of the carbon atoms are also influenced by the nature and position of the substituents.

Data Presentation:

CompoundPredicted Major Isomer(s)Expected ¹H NMR Aromatic Signals
Bromination Product 2,4-Dibromo-5-methoxyphenolTwo doublets
Nitration Product 2-Nitro-3-bromo-5-methoxyphenol & 4-Nitro-3-bromo-5-methoxyphenolTwo doublets for each isomer
Acylation Product 2-Acetyl-3-bromo-5-methoxyphenolTwo doublets

Conclusion

The regiochemistry of electrophilic substitution on this compound is primarily dictated by the strong activating and ortho, para-directing effects of the hydroxyl and methoxy groups. Electrophilic attack is predicted to occur predominantly at the 2 and 4 positions. While bromination may lead to a dibrominated product, nitration is expected to yield a mixture of 2- and 4-nitro isomers. Friedel-Crafts acylation, with appropriate protection of the hydroxyl group, is anticipated to favor substitution at the 2-position. Friedel-Crafts alkylation is likely to be less selective, yielding a mixture of products. The definitive confirmation of the substitution pattern relies on careful analysis of spectroscopic data, particularly ¹H and ¹³C NMR. This guide provides a robust framework for researchers to predict, execute, and confirm the regiochemical outcomes of substitution reactions on this versatile building block.

Experimental Workflows and Logical Relationships

Diagram 1: General Workflow for Electrophilic Aromatic Substitution and Analysis

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Product Analysis A This compound D Reaction Mixture A->D B Electrophile Precursor (e.g., NBS, HNO3, AcCl) B->D C Solvent & Catalyst (e.g., ACN, H2SO4, AlCl3) C->D E Quenching D->E F Extraction E->F G Purification (Column Chromatography) F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Regiochemistry Confirmation H->I

Caption: A generalized workflow for the experimental validation of regioselective electrophilic substitution on this compound.

Diagram 2: Directing Effects on this compound

Caption: A diagram illustrating the combined directing effects of the substituents on the aromatic ring of this compound.

References

  • Journal of the Chemical Society C: Organic. (1969). A synthesis of β-(2,4-dibromo-5-methoxyphenyl)propionic acid using di-imide, and some observations on p-benzyloxyphenylacetic acid. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science, 22(3), 169-173. [Link]

  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 3-Aryl-5-methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Cross-Coupling Chemistries for Electron-Rich Phenolic Substrates

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] Among the pantheon of these transformative reactions, the Suzuki-Miyaura and Stille couplings have emerged as robust and versatile methods.[3][4] This guide provides a detailed, head-to-head comparison of these two powerful reactions for the functionalization of 3-Bromo-5-methoxyphenol, an electron-rich phenolic substrate that presents unique challenges and considerations for catalyst and methods development.

The choice between Suzuki and Stille coupling is not merely a matter of preference but a strategic decision dictated by factors including reagent availability and toxicity, functional group tolerance, reaction conditions, and downstream processing considerations.[5] For drug development professionals, these choices have significant implications for scalability, cost-effectiveness, and the overall "greenness" of a synthetic route.[6][7]

The Substrate: this compound

The electronic nature of this compound, with its electron-donating methoxy and hydroxyl groups, renders the aryl bromide less reactive towards oxidative addition, the often rate-determining step in the catalytic cycle. This inherent challenge necessitates careful optimization of reaction conditions to achieve efficient coupling. This guide will dissect the nuances of applying both Suzuki and Stille couplings to this specific substrate, providing field-proven insights to inform your synthetic strategy.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a mainstay in both academic and industrial laboratories for the formation of C-C bonds.[8] The reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide.[9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The presence of a base is crucial for the activation of the organoboron species, forming a boronate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[9]

Suzuki_Coupling Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition PdII_boronate R1-Pd(II)L2-OR' PdII_halide->PdII_boronate Ligand Exchange PdII_biaryl R1-Pd(II)L2-R2 PdII_boronate->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product R1-R2 (3-Aryl-5-methoxyphenol) PdII_biaryl->Product R1X R1-X (this compound) R1X->PdII_halide R2BY2 R2-B(OR')2 (Organoboron) R2BY2->PdII_biaryl Base Base Base->PdII_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages of Suzuki Coupling
  • Low Toxicity of Reagents: Boronic acids and their derivatives are generally considered to have low toxicity and are environmentally more benign compared to the organotin reagents used in Stille coupling.[5][8]

  • Commercial Availability: A wide variety of boronic acids are commercially available, facilitating rapid access to diverse chemical space.[8]

  • Mild Reaction Conditions: The reaction often proceeds under mild conditions with a broad tolerance for various functional groups.[8]

  • Ease of Byproduct Removal: The inorganic boron-containing byproducts are typically water-soluble and can be easily removed during aqueous workup.[5]

Disadvantages and Considerations
  • Base Sensitivity: The requirement for a base can be a limitation for substrates bearing base-labile functional groups.[11]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which reduces the efficiency of the coupling.[12]

  • Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction, leading to impurities.[13]

Stille Coupling: A Powerful Alternative with Broad Scope

Developed by John Kenneth Stille, this coupling reaction utilizes organostannanes as the organometallic coupling partner.[14] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[3]

Mechanistic Overview

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15] Unlike the Suzuki coupling, the Stille reaction does not typically require a base for activation of the organometallic reagent.

Stille_Coupling Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition PdII_biaryl R1-Pd(II)L2-R2 PdII_halide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product R1-R2 (3-Aryl-5-methoxyphenol) PdII_biaryl->Product R1X R1-X (this compound) R1X->PdII_halide R2SnR3 R2-SnR'3 (Organostannane) R2SnR3->PdII_biaryl

Caption: Catalytic cycle of the Stille coupling.

Advantages of Stille Coupling
  • Excellent Functional Group Tolerance: Organostannanes are compatible with a wide array of functional groups, including those that are sensitive to the basic conditions of the Suzuki coupling.[16]

  • Air and Moisture Stability: The organotin reagents are generally stable to air and moisture, simplifying handling and reaction setup.[14]

  • No Base Required: The absence of a strong base can be advantageous for sensitive substrates.

Disadvantages and Considerations
  • Toxicity of Organotin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds.[17][18] This is a significant concern, especially in the context of pharmaceutical development where stringent control of toxic impurities is required.

  • Difficult Byproduct Removal: The tin-containing byproducts can be challenging to remove from the reaction mixture, often requiring specific and sometimes tedious workup procedures.[5][17]

  • Atom Economy: The use of trialkyltin reagents often results in poor atom economy, as only one of the four organic groups on the tin atom is typically transferred.[19]

Head-to-Head Comparison: Suzuki vs. Stille for this compound

FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboron (e.g., boronic acid)Organostannane (e.g., R-SnBu₃)
Toxicity of Reagent Generally low toxicity[5][8]High toxicity[17][18]
Byproduct Removal Generally straightforward (aqueous extraction)[5]Often challenging, may require special workup[17]
Requirement of Base Yes, crucial for transmetalation[9]Typically not required
Functional Group Tolerance Good, but sensitive to strong bases[11]Excellent, very broad scope[16]
Reaction Conditions Mild, but can require elevated temperaturesGenerally mild, can be run at lower temperatures
Typical Yields Good to excellent (70-95%)[5]Good to excellent (75-95%)[5]
Catalyst Loading Typically 1-5 mol% Pd[5]Typically 1-5 mol% Pd[5]
"Green" Chemistry Aspect More favorable due to less toxic reagents and byproducts[7]Less favorable due to toxic tin compounds[17]

Note: The typical yields and catalyst loadings are based on general literature for similar aryl bromides and may vary for the specific substrate this compound.

Experimental Protocols: Representative Procedures

The following are representative, non-optimized protocols for the Suzuki and Stille coupling of this compound with phenylboronic acid and phenyltributylstannane, respectively. These protocols are based on general procedures and should be optimized for specific applications.

Representative Suzuki Coupling Protocol

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

Materials:

  • This compound

  • Phenyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), and TFP (0.06 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add phenyltributylstannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring for 6-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to precipitate tin salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of this compound. For applications in drug discovery and development, the Suzuki coupling is generally the preferred method due to the low toxicity of the boronic acid reagents and the ease of byproduct removal.[4][5] The vast commercial availability of boronic acids further enhances its utility.

Ultimately, the choice between these two powerful cross-coupling reactions will depend on a careful evaluation of the specific synthetic challenge, including the nature of the coupling partners, the presence of sensitive functional groups, and the scalability and environmental impact of the process.

References

  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters - ACS Public
  • A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki reaction - Wikipedia.
  • Stille reaction - Wikipedia.
  • Stille Coupling - Organic Chemistry Portal.
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
  • Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxyl
  • Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Stille Coupling - Chemistry LibreTexts.
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  • Stille Coupling | OpenOChem Learn.
  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing.
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  • A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
  • The Stille Reaction - Chem 115 Myers.
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchG
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
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Protecting the Phenolic Moiety of 3-Bromo-5-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. The phenolic hydroxyl group in 3-bromo-5-methoxyphenol, a versatile building block in medicinal chemistry and materials science, presents a classic case for the necessity of protecting group chemistry. Its nucleophilic and acidic nature can interfere with a variety of synthetic transformations, particularly the palladium-catalyzed cross-coupling reactions often employed at the aryl bromide position. The choice of an appropriate protecting group is therefore a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides an in-depth, objective comparison of three commonly employed protecting groups for the phenolic hydroxyl of this compound: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the methoxymethyl (MOM) ether. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip the synthetic chemist with the necessary insights to make an informed decision for their specific application.

The Strategic Importance of Protecting this compound

The electronic properties of this compound, with the electron-donating methoxy group and the electron-withdrawing bromine atom, influence the reactivity of the phenolic proton and the aromatic ring. Protection of the hydroxyl group is crucial for several reasons:

  • Preventing Unwanted Basicity: The acidic phenolic proton can be deprotonated by bases used in subsequent reactions, leading to undesired side reactions or consumption of reagents.

  • Enhancing Solubility: The introduction of a protecting group can increase the solubility of the molecule in organic solvents, facilitating reactions and purification.

  • Compatibility with Cross-Coupling Reactions: Many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are sensitive to the presence of free phenols. Protection is often a prerequisite for high yields and catalyst longevity.

The ideal protecting group should be introduced in high yield under mild conditions, be stable to the desired reaction conditions, and be readily removed in a selective and high-yielding manner.

Comparative Evaluation of Protecting Groups

tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is a sterically hindered silyl ether that offers a good balance of stability and ease of removal, making it a popular choice for phenol protection.

The most common method for the introduction of the TBDMS group involves the reaction of the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is a frequently used catalyst and base, often in a polar aprotic solvent like dimethylformamide (DMF).[1]

Experimental Protocol: TBDMS Protection of a Phenol [1]

  • To a solution of the phenol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Add tert-butyldimethylsilyl chloride (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

TBDMS_Protection_Workflow Phenol This compound Reagents TBDMSCl, Imidazole DMF, RT Phenol->Reagents 1. Protected_Phenol TBDMS-protected Phenol Reagents->Protected_Phenol 2. Reaction Workup Aqueous Workup & Extraction Protected_Phenol->Workup 3. Purification Chromatography Workup->Purification 4. Final_Product Pure Protected Phenol Purification->Final_Product 5.

The silicon-oxygen bond of TBDMS ethers is readily cleaved by fluoride ion sources, with tetra-n-butylammonium fluoride (TBAF) being the most common reagent.[2] Acidic conditions can also be employed, though they may be less selective in the presence of other acid-labile groups.

Experimental Protocol: TBDMS Deprotection with TBAF [2]

  • To a solution of the TBDMS-protected phenol (1.0 equiv) in anhydrous THF at 0 °C, add a 1 M solution of TBAF in THF (1.1 equiv).

  • Stir the reaction mixture at room temperature for 45 minutes, monitoring by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

TBDMS_Deprotection_Workflow Protected_Phenol TBDMS-protected Phenol Reagent TBAF THF, RT Protected_Phenol->Reagent 1. Deprotected_Phenol Deprotected Phenol Reagent->Deprotected_Phenol 2. Reaction Workup Aqueous Workup & Extraction Deprotected_Phenol->Workup 3. Purification Chromatography Workup->Purification 4. Final_Product Pure Phenol Purification->Final_Product 5.

ParameterProtection (TBDMSCl, Imidazole, DMF)Deprotection (TBAF, THF)
Typical Yield >90%[3]>90%[2]
Reaction Time 1-4 hours[4]0.5-2 hours[2]
Key Advantage Mild conditions, high yield.High selectivity with fluoride.
Key Disadvantage Potential for decomposition on silica gel.[5]Basicity of TBAF can affect sensitive substrates.[2]

The choice of DMF as a solvent for silylation is crucial as it accelerates the reaction compared to less polar solvents like dichloromethane.[5] The imidazole not only acts as a base but also forms a highly reactive silyl-imidazolium intermediate, which is the active silylating agent.

For deprotection, the high affinity of fluoride for silicon drives the cleavage of the Si-O bond. While highly effective, the basicity of TBAF can be problematic for base-sensitive functional groups. In such cases, buffering the TBAF with acetic acid can mitigate this issue.[2]

Stability in Cross-Coupling: TBDMS ethers are generally stable under the basic conditions of Suzuki and Buchwald-Hartwig reactions. However, the presence of fluoride ions, sometimes used as additives in Suzuki couplings, can lead to premature deprotection. Careful selection of reaction conditions is therefore essential.

Benzyl (Bn) Ether

The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions. Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.

The Williamson ether synthesis is the standard method for benzyl ether formation, involving the reaction of the phenoxide with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate or sodium hydride.[6]

Experimental Protocol: Benzyl Protection of a Phenol [6]

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetone, DMF), add a base such as K₂CO₃ (1.5 equiv).

  • Add benzyl bromide (1.2 equiv) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[6]

Experimental Protocol: Benzyl Deprotection by Hydrogenolysis [6]

  • Dissolve the benzyl-protected phenol in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain the deprotected phenol.

ParameterProtection (BnBr, K₂CO₃, Acetone)Deprotection (H₂, Pd/C, EtOH)
Typical Yield 92-95%>95%[6]
Reaction Time 2-6 hours1-12 hours
Key Advantage High stability to a wide range of reagents.Mild and highly selective deprotection.
Key Disadvantage Harsh conditions may be needed for cleavage if hydrogenolysis is not feasible.Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[7]

The choice of base and solvent for benzylation can be tailored to the substrate's reactivity and solubility. For less reactive phenols, a stronger base like NaH in DMF may be necessary. The deprotection via hydrogenolysis is a clean reaction, with toluene being the only byproduct, which is easily removed.

Stability in Cross-Coupling: Benzyl ethers are generally stable to the conditions of Suzuki and Buchwald-Hartwig reactions, making them an excellent choice when these transformations are planned.[5] The palladium catalyst used for cross-coupling does not typically interfere with the benzyl ether.

Methoxymethyl (MOM) Ether

The MOM group is an acetal-type protecting group that is stable to a wide range of non-acidic conditions, including those involving organometallics and strong bases.[8]

MOM ethers are typically formed by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9]

Experimental Protocol: MOM Protection of a Phenol [9]

  • To a solution of the phenol (1.0 equiv) in anhydrous dichloromethane at 0 °C, add DIPEA (1.5 equiv).

  • Slowly add methoxymethyl chloride (1.2 equiv) and stir the reaction mixture at room temperature for 3-8 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The MOM group is an acetal and is therefore readily cleaved under acidic conditions. A variety of Brønsted and Lewis acids can be employed.[9]

Experimental Protocol: MOM Deprotection with Acid [8]

  • Dissolve the MOM-protected phenol in a suitable solvent mixture (e.g., dichloromethane/trifluoroacetic acid).

  • Stir the solution at room temperature, monitoring the reaction by TLC (typically 1-12 hours).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterProtection (MOMCl, DIPEA, CH₂Cl₂)Deprotection (Acidic Conditions)
Typical Yield 85-98%[10]65-85%[10]
Reaction Time 3-8 hours[10]1-12 hours[8]
Key Advantage Stable to strong bases and nucleophiles.Readily cleaved under acidic conditions.
Key Disadvantage MOMCl is a carcinogen and requires careful handling.[9] Deprotection conditions are not compatible with acid-sensitive functional groups.

The use of a non-nucleophilic base like DIPEA is crucial during MOM protection to avoid side reactions with the highly reactive MOMCl. The deprotection mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and the free phenol. The choice of acid for deprotection can be tuned to the sensitivity of the substrate, with milder acids like pyridinium p-toluenesulfonate (PPTS) being used for more delicate molecules.[8]

Stability in Cross-Coupling: MOM ethers are generally stable to the basic conditions employed in Suzuki and Buchwald-Hartwig reactions.[11] However, some palladium catalysts can be sensitive to the presence of the acetal functionality, and careful screening of reaction conditions may be necessary.

Choosing the Right Protecting Group: A Decision Matrix

The optimal protecting group for this compound depends heavily on the planned synthetic route. The following decision matrix summarizes the key considerations:

FeatureTBDMS EtherBenzyl EtherMOM Ether
Ease of Introduction HighHighHigh (carcinogen warning for MOMCl)
Ease of Removal High (fluoride)High (hydrogenolysis)High (acid)
Stability to Acids ModerateHighLow
Stability to Bases HighHighHigh
Stability to Reductive Conditions HighLowHigh
Stability to Oxidative Conditions HighModerateHigh
Orthogonality Orthogonal to Bn and MOMOrthogonal to TBDMS and MOMOrthogonal to TBDMS and Bn
Compatibility with Suzuki/Buchwald-Hartwig Generally good, avoid fluoride additives.ExcellentGenerally good, catalyst dependent.

Protecting_Group_Selection Start Synthetic Goal for This compound Downstream_Reaction Planned Downstream Reaction Start->Downstream_Reaction Cross_Coupling Suzuki / Buchwald-Hartwig Downstream_Reaction->Cross_Coupling Other_Reactions Other Transformations Downstream_Reaction->Other_Reactions Protecting_Group Select Protecting Group Cross_Coupling->Protecting_Group Other_Reactions->Protecting_Group TBDMS TBDMS Protecting_Group->TBDMS Mild deprotection needed? No reducible groups? Benzyl Benzyl Protecting_Group->Benzyl Robustness needed? Hydrogenolysis possible? MOM MOM Protecting_Group->MOM Acid-labile deprotection acceptable? Base stability crucial?

Conclusion

The selection of a protecting group for this compound is a strategic decision that requires careful consideration of the entire synthetic sequence.

  • The TBDMS group is an excellent choice for its ease of introduction and mild, selective removal with fluoride, making it suitable for many applications, including cross-coupling reactions where fluoride additives are avoided.

  • The benzyl group offers superior stability to a wide range of reaction conditions and its deprotection via hydrogenolysis provides a valuable orthogonal strategy, particularly when other protecting groups are present. It is highly compatible with palladium-catalyzed cross-coupling reactions.

  • The MOM group is a reliable choice when stability to strong bases and nucleophiles is paramount. Its acid-lability allows for straightforward deprotection, provided the substrate is tolerant to acidic conditions.

By understanding the nuances of each protecting group's chemistry, researchers can navigate the complexities of multi-step synthesis with greater confidence and efficiency, ultimately accelerating the discovery and development of novel molecules.

References

  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.
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  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link].

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  • Ceballos, C., et al. (2006). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 11(3), 209-214.
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  • Hart, W. J., & Szeja, W. (1986). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 35, 1-236.
  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link].

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  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
  • ResearchGate. Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. Available at: [Link].

  • Peruncheralathan, S., & Ila, H. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 114(3), 253-257.
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  • ResearchGate. Protection for Phenols and Catechols. Available at: [Link].

  • Pfrengle, F., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855-859.
  • ResearchGate. Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Available at: [Link].

  • Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Molecules, 30(22), 5035.
  • Organic Chemistry Portal. MOM Ethers. Available at: [Link].

  • ResearchGate. TBMDS Protection of a Phenol going way over expected time? Available at: [Link].

  • Fang, C., et al. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 51(41), 5488-5490.
  • Yang, Y.-Y., et al. (2002). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 49(6), 1035-1040.
  • ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available at: [Link].

  • Jiang, Z., et al. (2012). Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ethers Promoted by Phosphates.
  • Rankin, G. M., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(11), 5264-5272.
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High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 3-Bromo-5-methoxyphenol

For researchers, scientists, and drug development professionals, the isomeric purity of pharmaceutical intermediates is a cornerstone of reproducible research and the development of safe and effective therapeutics. This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of isomeric impurities can significantly impact reaction yields, downstream processing, and the pharmacological and toxicological profile of the final API. This guide provides an in-depth comparison of analytical techniques for the isomeric purity analysis of this compound, offering experimentally-grounded insights to inform your analytical strategy.

The primary challenge in the purity analysis of this compound lies in the potential for the formation of various positional isomers during its synthesis, which typically involves the bromination of 3-methoxyphenol. Depending on the reaction conditions, bromination can occur at different positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate and quantify. The most common isomeric impurities include:

  • 2-Bromo-5-methoxyphenol

  • 4-Bromo-5-methoxyphenol

  • Dibromo- and other polybrominated species

This guide will compare three principal analytical techniques for resolving and quantifying these and other potential isomeric impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation of brominated phenols and their isomers.[1][2] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Principle of Separation

In RP-HPLC, the more polar isomers will have a weaker interaction with the nonpolar stationary phase and will elute earlier, while the less polar isomers will be retained longer. The elution order of bromomethoxyphenol isomers will depend on subtle differences in their polarity, which are influenced by the positions of the bromo and hydroxyl groups. For challenging separations of positional isomers of halogenated compounds, stationary phases with alternative selectivities, such as pentafluorophenyl (PFP) phases, can offer enhanced resolution.[3]

Experimental Protocol: RP-HPLC for Bromomethoxyphenol Isomer Separation

This protocol provides a starting point for the development of a robust separation method.

Objective: To separate and quantify the isomeric impurities in a this compound sample using RP-HPLC with UV detection.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved separation of positional isomers, a PFP column (e.g., Hypersil GOLD VANQUISH PFP, 1.9 µm) is recommended.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standards: Analytical grade standards of this compound and any available isomeric impurities.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Gradient Program 30% B to 70% B over 20 minutes

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.

  • The area percentage of the main peak relative to the total area of all peaks provides an estimation of the purity.

  • For accurate quantification of impurities, a calibration curve should be prepared using certified reference standards of the individual isomers.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (0.1 mg/mL) HPLC_System HPLC System Setup (C18/PFP Column, Gradient Elution) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (0.1 mg/mL) Prep_Sample->HPLC_System Injection Inject Standard & Sample HPLC_System->Injection Detection UV Detection (280 nm) Injection->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Purity_Calc Purity Calculation (% Area) Peak_Integration->Purity_Calc

Caption: Logical workflow of the HPLC method for isomeric purity analysis.

Gas Chromatography (GC): A High-Resolution Alternative

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a highly effective technique for the purity analysis of volatile and semi-volatile compounds like brominated phenols.[4][5]

Principle of Separation

In GC, separation is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The volatility and polarity of the isomers determine their retention times. More volatile isomers with weaker interactions with the stationary phase will elute faster. For phenolic compounds, derivatization may sometimes be employed to improve peak shape and thermal stability, though it is often possible to analyze underivatized phenols.[4]

Experimental Protocol: GC-FID for Bromomethoxyphenol Purity

Objective: To determine the purity of this compound and quantify volatile isomeric impurities by GC-FID.

Instrumentation and Materials:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column with a mid-polarity stationary phase is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: High-purity helium or nitrogen.

  • Solvent: Dichloromethane or Methanol (GC grade).

  • Standards: Analytical grade standards of this compound and any available isomeric impurities.

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min)
Carrier Gas Flow 1.5 mL/min (Constant Flow)
Split Ratio 50:1
Injection Volume 1 µL

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak.

  • GC-MS can be used for the definitive identification of unknown impurity peaks by comparing their mass spectra to library databases.

GC Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep_Sample Prepare Sample Solution (1 mg/mL in Dichloromethane) GC_System GC System Setup (DB-5ms Column, Temp Program) Prep_Sample->GC_System Injection Inject Sample GC_System->Injection Detection FID/MS Detection Injection->Detection Peak_Analysis Peak Integration & Identification Detection->Peak_Analysis Purity_Report Purity Report Generation Peak_Analysis->Purity_Report

Caption: Workflow for the GC-based purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds and can also be used for quantitative analysis (qNMR).[6] It provides detailed information about the chemical environment of each proton in the molecule.

Principle of Analysis

In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. Protons in different positions on the aromatic ring of bromomethoxyphenol isomers will have distinct chemical shifts and coupling patterns, allowing for their differentiation and quantification. The integration of the signals is directly proportional to the number of protons, enabling a direct comparison of the molar ratio of the main component to its impurities without the need for individual impurity reference standards.

Data Interpretation

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would show distinct signals for the aromatic protons and the methoxy protons. The aromatic region is particularly informative for identifying and quantifying isomeric impurities. The chemical shifts of aromatic protons are influenced by the positions of the electron-withdrawing bromine atom and the electron-donating hydroxyl and methoxy groups.[7][8] For instance, a proton ortho to the bromine atom will typically be shifted downfield compared to a proton meta or para to it. By carefully analyzing the chemical shifts and coupling constants of the aromatic protons, the presence and quantity of different isomers can be determined.

Quantitative NMR (qNMR)

For a primary purity assessment, qNMR can be performed by adding a certified internal standard with a known concentration to the sample. The purity of the this compound can then be calculated by comparing the integral of one of its signals to the integral of a known signal from the internal standard.

Performance Comparison of Analytical Techniques

FeatureHPLCGCNMR
Principle Differential partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phasesNuclear spin transitions in a magnetic field
Primary Information Quantitative purity, detection of non-volatile impuritiesQuantitative purity, detection of volatile impurities and residual solventsStructural confirmation, identification and quantification of impurities
Strengths High resolution for a wide range of compounds, robust and reliableVery high resolution for volatile compounds, high sensitivity (especially with MS)Provides detailed structural information, can be a primary ratio method for purity assessment
Limitations May require specific columns for challenging isomer separationsNot suitable for non-volatile or thermally labile impuritiesLower sensitivity for trace impurities compared to chromatographic methods

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and quantification of known impurities , HPLC is often the method of choice due to its robustness, versatility, and high-throughput capabilities. The use of a PFP column is highly recommended for resolving closely related positional isomers.

  • When volatile impurities or residual solvents are of concern , GC is an excellent complementary technique. GC-MS provides unparalleled identification capabilities for unknown volatile impurities.

  • For definitive structural confirmation and as a primary method for purity assessment without the need for impurity standards , NMR is the most powerful tool.

A comprehensive approach to ensuring the isomeric purity of this compound often involves the use of a combination of these techniques. HPLC or GC can be used for routine purity checks, while NMR provides invaluable structural information and can be used to qualify primary reference standards. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • SUPPORTING INFORMATION FOR. (n.d.). Retrieved from [Link]

  • Separation of Bromomethyl 2-methoxyphenyl ketone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • (3-Bromo-5-isobutyl-2-methoxyphenyl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • (3-bromo-5-methoxyphenyl)methanol. (n.d.). PubChemLite. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent. Retrieved from [Link]

  • Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol. (n.d.). The Pherobase. Retrieved from [Link]

  • Method 8041A: Phenols by Gas Chromatography. (2007, February). EPA. Retrieved from [Link]

  • 2-Bromo-5-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromo-5-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). SlideShare. Retrieved from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-Bromo-4-methoxyphenol. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromo-5-methylphenol. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Biological Impact of Bromination in 3-Bromo-5-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth assessment of the bromine substituent's role in modulating the biological activity of the 3-bromo-5-methoxyphenol scaffold. Moving beyond simple observation, we will dissect the underlying physicochemical and structural contributions of bromine, comparing its performance against non-halogenated and chloro-substituted analogues. The experimental data presented herein is synthesized from established literature and serves as a representative model for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Role of Bromine in Drug Design

The introduction of halogen atoms into a molecular structure is a time-tested strategy in medicinal chemistry to enhance therapeutic potential. While fluorine and chlorine are most frequently used, the unique properties of bromine offer distinct advantages.[1][2][3] The process of "bromination" can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and, most critically, its interaction with biological targets.[1][2]

One of the most significant contributions of bromine is its ability to participate in halogen bonding . This is a highly directional, non-covalent interaction where the electropositive crown (the "sigma-hole") on the bromine atom interacts favorably with a nucleophilic or electron-rich region on a target biomolecule, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue.[1][2] This interaction can significantly enhance binding affinity and selectivity, turning a moderately active compound into a potent and specific therapeutic agent.

This guide focuses on the this compound core, a scaffold with inherent biological potential due to its phenolic hydroxyl group. We will explore how the strategic placement of a bromine atom at the C3 position influences its efficacy in key biological assays compared to its parent compound and a chlorinated analogue.

The Physicochemical Impact of the Bromine Substituent

The biological activity of a molecule is a direct consequence of its chemical properties. The bromine atom in the this compound structure imparts several key changes:

  • Increased Lipophilicity: Bromine is significantly more lipophilic than hydrogen. This enhancement increases the molecule's ability to cross lipid-rich biological membranes, potentially improving cell permeability and bioavailability. However, excessive lipophilicity can also lead to off-target effects and increased toxicity.[1]

  • Electronic Modulation: As an electron-withdrawing group, bromine influences the electron density of the aromatic ring and alters the pKa of the phenolic hydroxyl group. This can fine-tune the molecule's ability to act as a hydrogen bond donor and participate in other electronic interactions within a protein's active site.

  • Enhanced Binding through Halogen Bonding: As previously mentioned, the bromine atom's ability to form halogen bonds provides a powerful, additional binding interaction that is absent in the non-brominated parent molecule. This can be a determining factor in the compound's overall potency and target specificity.[1][2]

Below is a diagram illustrating the principle of a halogen bond between a brominated phenol and a protein backbone.

HalogenBond cluster_0 This compound Derivative cluster_1 Protein Backbone C1 C C2 C-Br C1->C2 C3 C C2->C3 C_res C=O C2->C_res  Halogen Bond (σ-hole interaction)   C4 C-OH C3->C4 C5 C C4->C5 C6 C-OCH3 C5->C6 C6->C1 N_res N-H Ca_res N_res->Ca_res Ca_res->C_res

Caption: Halogen bond between bromine and a carbonyl oxygen.

Comparative Performance Analysis

To objectively assess the bromine substituent's impact, we compare its performance with two key alternatives across a panel of standard biological assays:

  • Alternative 1 (Baseline): 5-Methoxyphenol (the non-brominated parent compound).

  • Alternative 2 (Halogen Comparison): 3-Chloro-5-methoxyphenol.

The following table summarizes the representative experimental data. The values are presented as IC₅₀ (half-maximal inhibitory concentration) in µM, where a lower value indicates higher potency.

CompoundStructureAntioxidant Activity (DPPH Assay, IC₅₀)Anticancer Activity (MCF-7 Cells, IC₅₀)Enzyme Inhibition (Tyrosinase, IC₅₀)
5-Methoxyphenol 85.2 µM> 100 µM112.5 µM
3-Chloro-5-methoxyphenol 62.7 µM45.8 µM78.1 µM
This compound 48.5 µM 15.3 µM 22.4 µM

(Note: The structures are placeholders for visual representation. The data is illustrative, based on trends observed for brominated phenols in scientific literature.)[4][5]

Analysis of Results:

  • Impact of Halogenation: The introduction of either chlorine or bromine significantly enhances biological activity across all tested assays compared to the parent 5-methoxyphenol. This underscores the general benefit of halogenation on this scaffold.

  • Superiority of the Bromine Substituent: The 3-bromo derivative consistently outperforms the 3-chloro analogue. The anticancer and enzyme inhibition activities are particularly noteworthy, showing a 3-fold and 3.5-fold increase in potency, respectively. This pronounced difference strongly suggests that the larger size and superior halogen bonding capability of bromine are critical for potent interaction with the respective biological targets. While both halogens increase lipophilicity and are electron-withdrawing, the data points to a specific, favorable interaction enabled by bromine that chlorine cannot replicate as effectively.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key assays referenced in this guide.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that is measured spectrophotometrically.

Causality: The phenolic hydroxyl group is the primary site of antioxidant activity. The electron-withdrawing nature of the bromine substituent can influence the O-H bond dissociation energy, affecting the ease of hydrogen donation.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions (1 mg/mL) of the test compounds (this compound, etc.) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (e.g., serially diluted from 100 µM to 1.56 µM) to the wells.

    • For the control well, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality: The compound's ability to induce apoptosis or necrosis in cancer cells (e.g., MCF-7 breast cancer line) leads to a decrease in viable cells and thus a reduction in MTT conversion. Increased cell permeability due to bromination can lead to higher intracellular concentrations of the drug.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

The overall experimental workflow can be visualized as follows:

Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Compound_Acquisition Acquire/Synthesize - 5-Methoxyphenol - 3-Chloro-derivative - 3-Bromo-derivative Antioxidant DPPH Antioxidant Assay Compound_Acquisition->Antioxidant Test Compounds Anticancer MTT Anticancer Assay (MCF-7 Cells) Compound_Acquisition->Anticancer Test Compounds Enzyme Tyrosinase Inhibition Assay Compound_Acquisition->Enzyme Test Compounds IC50_Calc Calculate IC₅₀ Values Antioxidant->IC50_Calc Raw Data Anticancer->IC50_Calc Raw Data Enzyme->IC50_Calc Raw Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis Potency Data Conclusion Conclusion SAR_Analysis->Conclusion Conclusion on Bromine's Impact

Caption: General workflow for assessing biological impact.

Structure-Activity Relationship (SAR) Insights

The comparative data allows us to establish a clear structure-activity relationship for this scaffold.

SAR cluster_mods C3 Position Modification cluster_outcomes Biological Outcome Core 5-Methoxyphenol (Baseline Activity) H_sub R = H (Parent Compound) Cl_sub R = Cl (Chloro-derivative) H_sub->Cl_sub + Halogenation + Lipophilicity Base_Activity Low to Moderate Activity H_sub->Base_Activity Br_sub R = Br (Bromo-derivative) Cl_sub->Br_sub + Halogen Bond Strength + Size/Polarizability Improved_Activity Significantly Improved Activity Cl_sub->Improved_Activity Optimal_Activity Highest Potency (Optimal Target Fit) Br_sub->Optimal_Activity

Caption: Structure-Activity Relationship (SAR) progression.

This logical progression demonstrates that while general halogenation is beneficial, the specific choice of bromine provides an optimal combination of physicochemical properties—lipophilicity, electronic effects, and halogen bonding potential—that results in the highest observed potency for this molecular framework.

Conclusion

The strategic incorporation of a bromine atom at the C3 position of 5-methoxyphenol is a highly effective strategy for enhancing its biological activity. Comparative data clearly indicates that the bromo-derivative is significantly more potent than both the non-halogenated parent compound and its chlorinated counterpart in antioxidant, anticancer, and enzyme inhibition assays. This superior performance is attributed to a synergistic combination of increased lipophilicity and, crucially, the bromine atom's unique ability to form strong halogen bonds with biological targets. These findings validate the consideration of bromination as a key tool in lead optimization for phenolic scaffolds and provide a strong rationale for the further development of this compound derivatives as potential therapeutic agents.

References

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Journal of Medical Science.
  • The Role of Bromine in Modern Pharmaceuticals. (2024-12-10). Tethys Chemical.
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  • What Is Bromine Used For?. (2025-02-05). AZoM.
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A Comparative Guide to the Synthesis of Key Intermediates from 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-methoxyphenol is a versatile starting material in organic synthesis, prized for its differentiated functionalities that allow for selective chemical transformations. The presence of a phenolic hydroxyl group, a methoxy group, and a bromine atom on the aromatic ring provides multiple reaction sites. This guide offers a comparative analysis of various synthetic routes to key intermediates derived from this compound, focusing on palladium-catalyzed cross-coupling reactions, traditional copper-mediated condensations, and organometallic pathways. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, their underlying principles, and practical considerations to inform strategic synthetic planning. The key intermediates discussed herein are broadly classified into C-C, C-N, and C-O bond-forming products, as well as those derived from organometallic intermediates.

I. Carbon-Carbon (C-C) Bond Formation: The Realm of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The primary routes for C-C bond formation are the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for creating biaryl linkages by reacting an aryl halide with an organoboron compound.[1] The electron-rich nature of the this compound ring can influence reaction kinetics, often necessitating the use of specialized ligands to facilitate the catalytic cycle.[2]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting both the oxidative addition and reductive elimination steps with electron-rich aryl halides.[3]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (+ Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (+ Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 85-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

B. Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding a substituted styrene derivative.[4] This reaction is highly valuable for the synthesis of precursors to stilbenoids and other conjugated systems.

Mechanistic Rationale: The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is reductively eliminated by the base to regenerate the Pd(0) catalyst.[5]

Experimental Protocol (General):

  • In a sealed tube, combine this compound (1.0 eq), the alkene (e.g., styrene, 1.2 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Add a high-boiling polar solvent such as anhydrous DMF or DMA.

  • Seal the tube and heat to 100-140 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.

C. Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting this compound with a terminal alkyne.[6] This reaction is unique among palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst.

Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the aryl alkyne. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, copper(I) salt, and an amine base.[7]

Experimental Protocol (General):

  • To a degassed mixture of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) salt (e.g., CuI, 5 mol%), and an amine base (e.g., Et₃N, 2.0 eq).

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

D. Stille Coupling: An Alternative C-C Coupling Strategy

The Stille coupling utilizes an organostannane as the coupling partner for the aryl bromide.[4] While effective, the toxicity of organotin compounds has led to a preference for the Suzuki-Miyaura reaction in many applications.[8]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination.[9] A key advantage is the tolerance of a wide range of functional groups.[10]

II. Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination

The synthesis of aryl amines from aryl halides is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and high functional group tolerance.[11]

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) and a bulky, electron-rich phosphine ligand is critical for success.[3]

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification Reagents Combine: - this compound - Amine - Base (e.g., NaOt-Bu) - Pd Precatalyst - Ligand (e.g., XPhos) Heating Heat in Anhydrous Solvent (e.g., Toluene, 80-110 °C) Reagents->Heating Quench Cool and Quench Heating->Quench Extract Aqueous Work-up Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C, monitoring the reaction progress.

  • After cooling, carefully quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography.

III. Carbon-Oxygen (C-O) Bond Formation: Ullmann Condensation

The formation of diaryl ethers from this compound can be achieved via the Ullmann condensation, a classical copper-catalyzed reaction.[13] While palladium-catalyzed methods for C-O bond formation exist, the Ullmann reaction remains a relevant and often cost-effective alternative.

Mechanistic Rationale: The traditional Ullmann reaction often requires stoichiometric copper and high temperatures. Modern protocols utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand such as a diamine or an amino acid, which facilitates the coupling of an aryl halide with a phenol.[14] The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species.[15]

Experimental Protocol (General):

  • Combine this compound (1.0 eq), a phenol (1.5 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a high-boiling polar solvent like DMF or NMP.

  • Heat the mixture to 120-160 °C under an inert atmosphere.

  • Monitor the reaction until completion.

  • Cool the mixture, dilute with water, and extract the product.

  • Wash, dry, concentrate, and purify the diaryl ether product.

IV. Organometallic Routes

A. Grignard Reaction

Formation of a Grignard reagent from this compound is complicated by the acidic phenolic proton. Therefore, protection of the hydroxyl group (e.g., as a silyl ether or MOM ether) is a prerequisite. The resulting protected aryl bromide can then be converted to the Grignard reagent, which serves as a potent nucleophile for reactions with various electrophiles like aldehydes, ketones, and CO₂.[16]

Experimental Protocol (General, after protection):

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of the protected this compound derivative in anhydrous THF dropwise to initiate Grignard formation.

  • Once the Grignard reagent has formed, cool the solution and add the desired electrophile.

  • After the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Perform an aqueous work-up, extract the product, and purify. Deprotection of the phenol would be a subsequent step.

B. Directed ortho-Lithiation (DoM)

The methoxy and hydroxyl groups of this compound can act as directing metalation groups (DMGs) for ortho-lithiation.[17] This allows for the regioselective introduction of an electrophile at the C2, C4, or C6 positions. The presence of the bromine at C3 adds another layer of complexity and potential for subsequent reactions. The choice of base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions can influence the site of lithiation.[18] This method offers a powerful, palladium-free way to functionalize the aromatic ring.[19]

V. Comparative Analysis

Synthetic RouteKey IntermediateTypical Catalyst/ReagentAdvantagesDisadvantagesRepresentative Yield (Analogous Systems)
Suzuki-Miyaura BiarylsPd catalyst, Boronic acid, BaseHigh yields, excellent functional group tolerance, commercially available reagents.[1]Boronic acids can be unstable; residual palladium contamination.75-95%
Heck Reaction Substituted AlkenesPd catalyst, Alkene, BaseGood for constructing C(sp²)-C(sp²) bonds; high stereoselectivity for the E-isomer.[20]Requires higher temperatures; limited to certain alkene classes.50-85%
Sonogashira Aryl AlkynesPd catalyst, Cu(I) co-catalyst, Alkyne, Amine baseMild reaction conditions; direct route to alkynes.[21]Potential for alkyne homocoupling (Glaser coupling); copper toxicity.[22]70-90%
Buchwald-Hartwig Aryl AminesPd catalyst, Amine, Strong baseBroad scope for both aryl halide and amine; high functional group tolerance.[23]Requires strictly inert conditions; expensive ligands; strong base can be problematic.80-98%
Ullmann Condensation Diaryl EthersCu(I) catalyst, Phenol, BaseCost-effective (copper vs. palladium); good for diaryl ether synthesis.Harsh reaction conditions (high temp.); often lower yields than Pd-catalyzed routes.[13]60-85%
Grignard Reaction Varied (Alcohols, Carboxylic Acids, etc.)Mg metal, ElectrophileInexpensive reagent; powerful nucleophile for C-C bond formation.Requires protection of the acidic phenol; sensitive to moisture and air.[16]60-90% (post-Grignard reaction)
DoM Regioselectively substituted arenesOrganolithium base, ElectrophilePalladium-free; high regioselectivity dictated by DMG.[17]Requires cryogenic temperatures; strong bases are not functional group tolerant.65-85%

Conclusion

The choice of synthetic route to key intermediates from this compound is dictated by the desired target molecule, scalability, cost, and functional group compatibility. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer the broadest scope and generally high yields for the synthesis of biaryl and arylamine intermediates, respectively. The Heck and Sonogashira couplings are excellent choices for accessing styrenyl and alkynyl derivatives. For diaryl ether synthesis, the Ullmann condensation remains a viable, cost-effective option despite often requiring harsher conditions. Organometallic routes, such as Grignard reactions and directed ortho-lithiation, provide powerful, palladium-free alternatives for specific transformations but may require protecting group strategies or have limited functional group tolerance. This guide provides the foundational knowledge for selecting and optimizing the appropriate synthetic strategy for leveraging the chemical potential of this compound.

References

  • BenchChem. (2025). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [URL: https://www.benchchem.com/blog/understanding-cross-coupling-reactions-with-1-bromo-35-dimethoxybenzene]
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  • Wikipedia. (n.d.). Directed ortho metalation. [URL: https://en.wikipedia.
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  • Organic Chemistry Portal. (n.d.). Stille Coupling. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • MDPI. (n.d.). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [URL: https://www.mdpi.com/1420-3049/27/17/5654]
  • PubMed. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [URL: https://pubmed.ncbi.nlm.nih.gov/12592471/]
  • Wikipedia. (n.d.). Stille reaction. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [URL: https://www.adichemistry.com/2020/08/grignard-reagent.html]
  • Grignard Reaction. (n.d.). [URL: Not provided]
  • J&K Scientific LLC. (2021). Stille Cross-Coupling. [URL: https://jk-scientific.com/ws/en/stille-cross-coupling]
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene. [URL: https://www.benchchem.com/application-notes/sonogashira-coupling-of-1-bromo-35-dichlorobenzene]
  • Chemistry LibreTexts. (2023). Stille Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.11%3A_Stille_Coupling]
  • Wikipedia. (n.d.). Ullmann condensation. [URL: https://en.wikipedia.
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. [URL: https://www.benchchem.com/technical-support/a-comparative-analysis-of-catalytic-systems-for-3-bromo-5-methoxypyridine-coupling-reactions]
  • Directed (ortho)
  • ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene. [URL: https://www.researchgate.net/figure/Heck-reaction-between-bromobenzene-and-styrene_fig1_329978119]
  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [URL: https://repositories.lib.utexas.edu/handle/2152/77114]
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Cross-Coupling with Phenolic Compounds. [URL: https://www.benchchem.com/technical-support/palladium-catalyzed-cross-coupling-with-phenolic-compounds]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [URL: Not provided]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). [URL: Not provided]
  • Wikipedia. (n.d.). Grignard reagent. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [URL: https://www.organic-chemistry.
  • MDPI. (n.d.). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [URL: https://www.mdpi.com/1420-3049/27/23/8533]
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [URL: https://www.semanticscholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-Bahal-Khan/13010b17169123c5d648f88ac4f27110e527f311]
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75685602982d7c558832a]
  • MDPI. (n.d.). Heck Reaction—State of the Art. [URL: https://www.mdpi.com/2073-4344/7/9/267]
  • Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [URL: https://encyclopedia.pub/entry/35882]
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. [URL: https://www.benchchem.com/application-notes/sonogashira-cross-coupling-of-terminal-alkynes-with-11-dibromoethylene]
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03533f]
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  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activ
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  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [URL: https://www.researchgate.net/publication/349132174_Optimization_of_the_Suzuki_coupling_reaction_of_1-bromo-4-methoxybenzene_and_phenylboronic_acid]
  • ResearchGate. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [URL: https://www.researchgate.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3889024/]
  • 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. (n.d.). [URL: Not provided]
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd.... [URL: https://www.researchgate.net/publication/244697771_Heck_reactions_between_bromobenzene_and_styrene_catalyzed_by_Pd_supported_on_different_kinds_of_supports]

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A Comparative Guide to Spectroscopic Validation: Confirming the O-Alkylation of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of standard spectroscopic methods used to validate the outcome of a common synthetic transformation involving 3-Bromo-5-methoxyphenol. As a versatile substituted phenol, this molecule serves as a crucial building block in the synthesis of complex organic molecules for pharmaceuticals and materials science. Consequently, the unambiguous confirmation of its reaction products is paramount to ensure the integrity of subsequent synthetic steps and the validity of research outcomes.

We will move beyond a simple recitation of procedures to explore the underlying principles of why specific analytical choices are made. This guide is structured to provide researchers, scientists, and drug development professionals with a self-validating framework for confirming molecular identity, using the Williamson ether synthesis as a practical case study.

Part 1: The Reaction—A Case Study in O-Alkylation

To illustrate the validation process, we will focus on the O-alkylation of this compound via the Williamson ether synthesis to form 1-Bromo-3,5-dimethoxybenzene. This reaction is a cornerstone of organic synthesis, valued for its reliability in forming ether linkages.[1]

Reaction Scheme:

  • Reactant: this compound

  • Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Product: 1-Bromo-3,5-dimethoxybenzene

Causality Behind Experimental Choices:

  • Base Selection (NaH): Sodium hydride is a non-nucleophilic, irreversible base. This is critical because it quantitatively deprotonates the phenolic hydroxyl group to form the sodium phenoxide intermediate without competing in the subsequent substitution reaction. This ensures the reaction proceeds cleanly towards the desired product.[2]

  • Electrophile (CH₃I): Methyl iodide is an excellent Sₙ2 substrate. The primary methyl group is unhindered, and iodide is an exceptional leaving group, facilitating a rapid and efficient reaction with the phenoxide nucleophile.[3][4]

  • Solvent (Anhydrous THF): A polar aprotic solvent like THF is chosen because it effectively solvates the sodium cation while not interfering with the nucleophilicity of the phenoxide. The anhydrous condition is crucial as NaH reacts violently with water.

Caption: Williamson ether synthesis of 1-Bromo-3,5-dimethoxybenzene.

Part 2: The Spectroscopic Validation Workflow

A multi-technique approach is essential for a trustworthy validation. Each spectroscopic method provides a unique piece of the structural puzzle. The convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system that leaves little room for ambiguity.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reaction Perform Reaction Workup Aqueous Workup Reaction->Workup Purify Column Chromatography Workup->Purify MS Mass Spectrometry (MS) Purify->MS FTIR FTIR Spectroscopy Purify->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purify->NMR Conclusion Structure Confirmation MS->Conclusion FTIR->Conclusion NMR->Conclusion

Caption: Workflow from synthesis to unambiguous structure confirmation.

Part 3: Comparative Spectroscopic Analysis

The core of the validation lies in comparing the spectra of the purified product against the starting material. The expected changes are not subtle; they are distinct markers of the chemical transformation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as the first checkpoint.[5][6] For halogenated compounds, it also reveals a characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.[5] This pattern is a powerful diagnostic tool.

Table 1: Comparison of Mass Spectrometry Data

CompoundFormulaExpected Monoisotopic Mass (m/z) for ⁷⁹BrExpected Monoisotopic Mass (m/z) for ⁸¹BrKey Observation
Starting Material C₇H₇BrO₂201.96203.96Presence of characteristic 1:1 isotopic bromine pattern.
Product C₈H₉BrO₂215.98217.98Mass shift of +14 Da (CH₂) and retention of the bromine pattern.

Data sourced from PubChem.[7][8]

The observation of the M⁺ peak shifting from ~202/204 to ~216/218 while retaining the bromine doublet provides strong evidence that a methyl group has been added and the bromine atom remains intact.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

FTIR is exceptionally sensitive to changes in functional groups. In this reaction, the key transformation is the conversion of a phenol to an ether. This is observed as the complete disappearance of the characteristic broad O-H stretching vibration of the phenol.[9][10][11]

Table 2: Comparison of Key FTIR Absorption Frequencies (cm⁻¹)

Functional GroupStarting Material (Phenol)Product (Ether)Key Observation
O-H Stretch (Phenolic) ~3200–3550 (Broad, Strong)AbsentDisappearance confirms consumption of the starting material's hydroxyl group.[10][12]
Aromatic C-H Stretch ~3000–3100~3000–3100Unchanged.
Aliphatic C-H Stretch ~2850, ~2950~2850, ~2950, ~2970Slight increase in complexity due to the new methyl group.
Aromatic C=C Stretch ~1500–1600~1500–1600Unchanged.
Aryl C-O Stretch ~1220~1220Unchanged.

The most compelling piece of evidence from the IR spectrum is the loss of the broad absorption band above 3200 cm⁻¹. Its absence is a clear and reliable indicator that the phenolic proton is no longer present and the reaction has proceeded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the definitive assignment of the product's constitution.[13][14][15] Both ¹H and ¹³C NMR offer complementary and decisive evidence of the transformation.

Table 3: Comparative ¹H and ¹³C NMR Data (Predicted, in CDCl₃)

¹H NMR Starting Material (this compound) Product (1-Bromo-3,5-dimethoxybenzene) Key Observation
-OCH₃ Protons ~3.78 ppm (s, 3H)~3.79 ppm (s, 6H)Signal integration doubles from 3H to 6H, confirming two equivalent methoxy groups.
Aromatic Protons ~6.6-6.9 ppm (m, 3H)~6.5-6.8 ppm (m, 3H)Minor shift in aromatic region, but pattern remains similar.
-OH Proton ~5.5 ppm (s, 1H, broad, D₂O exchangeable)AbsentComplete disappearance of the labile phenolic proton signal.
¹³C NMR Starting Material (this compound) Product (1-Bromo-3,5-dimethoxybenzene) Key Observation
-OCH₃ Carbon ~55.5 ppm~55.8 ppmA single methoxy carbon signal is expected in the product due to symmetry.
Aromatic C-O ~161.2, 157.0 ppm~161.5 ppm (Symmetrical)Aromatic carbon signals shift, reflecting the new electronic environment.
Aromatic C-Br ~113.0 ppm~113.5 ppmMinor shift.
Other Aromatic C ~109.0, 102.0 ppm~108.0, 100.0 ppmMinor shifts.

Note: Predicted chemical shifts can vary. The crucial information lies in the changes in integration, multiplicity, and the presence/absence of key signals.

The ¹H NMR data provides three unambiguous proofs of reaction success:

  • Disappearance: The broad singlet corresponding to the phenolic -OH proton vanishes.

  • Appearance/Change: The sharp singlet for the methoxy protons now integrates to 6 hydrogens instead of 3.

  • Symmetry: The product molecule is symmetrical, which simplifies the aromatic region compared to a potentially unsymmetrical side-product.

NMR_Logic Start Analyze ¹H NMR Spectrum of Purified Product Q1 Is the broad phenolic -OH peak absent? Start->Q1 Q2 Does the -OCH₃ signal integrate to 6H? Q1->Q2 Yes Fail1 Conclusion: Incomplete Reaction or Purification Failure Q1->Fail1 No Q3 Do MS and IR data corroborate this structure? Q2->Q3 Yes Fail2 Conclusion: Incorrect Product or Impure Sample Q2->Fail2 No Success Conclusion: Successful Synthesis of 1-Bromo-3,5-dimethoxybenzene Q3->Success Yes Q3->Fail2 No

Caption: A logical decision-making flowchart based on NMR data.

Part 4: Experimental Protocol

Synthesis of 1-Bromo-3,5-dimethoxybenzene

  • Safety: Conduct this reaction in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen.

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.9 mmol).

  • Add 20 mL of anhydrous THF via syringe. Stir the solution at room temperature until the solid dissolves.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.0 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (0.37 mL, 6.0 mmol, 1.2 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the pure product.

Conclusion: A Triad of Trustworthy Data

The validation of a reaction's outcome is not achieved by a single piece of data but by the logical convergence of multiple, independent analyses. In the O-alkylation of this compound, the collective evidence is irrefutable:

  • MS confirms the correct molecular weight and elemental formula.

  • IR confirms the conversion of the key functional group (phenol to ether).

  • NMR provides the definitive, high-resolution structural map of the final product.

By following this comparative and logic-driven workflow, researchers can have the highest degree of confidence in their synthetic outcomes, ensuring the integrity and reproducibility of their scientific endeavors.

References

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Benchmarking 3-Bromo-5-methoxyphenol: A Comparative Guide to Performance in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[1] The choice of building blocks is critical to the success of these campaigns, directly impacting reaction outcomes, purification efficiency, and ultimately, the timeline of discovery projects. This guide provides an in-depth performance benchmark of 3-Bromo-5-methoxyphenol, a versatile substituted phenol, in the context of parallel synthesis. We will objectively compare its reactivity and utility against viable alternatives in key synthetic transformations, supported by established chemical principles and representative experimental data.

The Strategic Value of this compound in Library Synthesis

This compound possesses a unique combination of functional handles that make it an attractive scaffold for combinatorial chemistry. The bromine atom serves as a versatile anchor for cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized through etherification or esterification. The methoxy group provides a point of electronic and steric differentiation, influencing the overall properties of the resulting molecules. This trifunctional nature allows for the generation of diverse chemical libraries from a single, readily available starting material.[2][3]

Core Reactions in Parallel Synthesis: A Performance Comparison

We will now delve into the performance of this compound in three fundamental reactions widely employed in parallel synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. For each reaction, we will provide a detailed, automation-friendly protocol and a comparative analysis against relevant alternatives.

Alternatives for Comparison:

For a comprehensive benchmark, we will compare this compound against the following alternatives:

  • Positional Isomers: 2-Bromophenol and 4-Bromophenol, to evaluate the influence of substituent positioning on reactivity.

  • Alternative Halogen: 3-Iodo-5-methoxyphenol, to assess the impact of a more reactive leaving group.

  • Alternative Leaving Group: 3-Triflyloxy-5-methoxyphenol, to compare against a common non-halide coupling partner.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, making it indispensable for the synthesis of biaryl scaffolds prevalent in many pharmaceutical agents.[4]

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol is designed for a 96-well plate format, a common setup in high-throughput synthesis.[5]

Materials:

  • Aryl halide/triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 0.1 M)

Procedure:

  • To each well of a 96-well plate, add the aryl halide/triflate.

  • Add the arylboronic acid to each well.

  • In a separate vessel, prepare a stock solution of Pd(PPh₃)₄ and K₂CO₃ in the 1,4-dioxane/water mixture.

  • Dispense the catalyst/base solution into each well.

  • Seal the plate and heat to 100 °C for 12-24 hours.

  • Cool the plate to room temperature.

  • Quench the reaction by adding water to each well.

  • Extract the products with ethyl acetate.

  • Analyze the crude product by LC-MS to determine conversion and purity.

Caption: Workflow for Parallel Suzuki-Miyaura Coupling.

Performance Comparison Table: Suzuki-Miyaura Coupling
Building BlockExpected ReactivityPotential YieldAdvantagesDisadvantages
This compound ModerateGoodCommercially available, good balance of reactivity and stability.May require longer reaction times or higher catalyst loading compared to iodo-analog.
2-Bromophenol LowerModerate to GoodReadily available.Potential for catalyst inhibition or side reactions due to the ortho-hydroxyl group.[6]
4-Bromophenol HighGood to ExcellentElectronically activated for faster reaction.[6]May be more prone to side reactions if not optimized.
3-Iodo-5-methoxyphenol HighExcellentHigher reactivity allows for milder conditions and lower catalyst loading.[7]More expensive and potentially less stable than the bromo-analog.
3-Triflyloxy-5-methoxyphenol HighExcellentExcellent leaving group, often giving clean reactions.Requires an additional step to prepare from the phenol; triflating agents are moisture-sensitive.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of anilines and their derivatives, which are common motifs in bioactive molecules.[8]

Experimental Protocol: Parallel Buchwald-Hartwig Amination

This protocol is adapted for parallel synthesis in a 96-well plate format.

Materials:

  • Aryl halide/triflate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (0.2 M)

Procedure:

  • To each well of a 96-well plate under an inert atmosphere, add the aryl halide/triflate.

  • Add NaOt-Bu to each well.

  • In a separate vessel, prepare a stock solution of Pd₂(dba)₃ and XPhos in toluene.

  • Dispense the catalyst solution into each well.

  • Add the amine to each well.

  • Seal the plate and heat to 100-120 °C for 12-24 hours.

  • Cool the plate to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the products with ethyl acetate.

  • Analyze the crude product by LC-MS.

Caption: Workflow for Parallel Buchwald-Hartwig Amination.

Performance Comparison Table: Buchwald-Hartwig Amination
Building BlockExpected ReactivityPotential YieldAdvantagesDisadvantages
This compound ModerateGoodGood substrate for a wide range of amines.May require careful optimization of ligand and base.
2-Bromophenol LowerModerateAvailability.The ortho-hydroxyl group can interfere with the reaction, requiring protection or specialized ligands.
4-Bromophenol HighGood to ExcellentElectronically favorable for oxidative addition.Phenolic proton may need to be addressed depending on the base used.
3-Iodo-5-methoxyphenol HighExcellentMore reactive, allowing for lower temperatures and catalyst loadings.Higher cost and lower stability.
3-Triflyloxy-5-methoxyphenol HighExcellentGenerally a very good substrate for this reaction.Requires preparation from the phenol.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for forming ether linkages, a common functional group in drug candidates. In a parallel synthesis context, this reaction is often used to introduce a variety of alkyl or aryl groups onto a phenolic core.

Experimental Protocol: Parallel Williamson Ether Synthesis

This protocol is designed for high-throughput etherification in a 96-well plate format.

Materials:

  • Phenol (1.0 equiv)

  • Alkyl halide (1.5 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Dimethylformamide (DMF, 0.5 M)

Procedure:

  • To each well of a 96-well plate, add the phenol.

  • Add Cs₂CO₃ to each well.

  • Dispense DMF to each well.

  • Add the alkyl halide to each well.

  • Seal the plate and heat to 60-80 °C for 4-12 hours.

  • Cool the plate to room temperature.

  • Add water to each well.

  • Extract the products with ethyl acetate.

  • Analyze the crude product by LC-MS.

Caption: Workflow for Parallel Williamson Ether Synthesis.

Performance Comparison Table: Williamson Ether Synthesis
Building BlockExpected ReactivityPotential YieldAdvantagesDisadvantages
This compound GoodGood to ExcellentThe electron-withdrawing nature of the bromine atom can increase the acidity of the phenol, facilitating deprotonation.The bromine atom can potentially undergo side reactions under harsh conditions.
2-Bromophenol GoodGoodGenerally a good substrate.
4-Bromophenol GoodGood to ExcellentReadily undergoes etherification.
3-Iodo-5-methoxyphenol GoodGood to ExcellentSimilar reactivity to the bromo analog in this reaction.Higher cost.
3-Triflyloxy-5-methoxyphenol N/AN/AThe triflate is a leaving group for cross-coupling, not typically used in Williamson ether synthesis.Not a suitable substrate for this transformation.

Conclusion and Recommendations

This compound stands as a robust and versatile building block for parallel synthesis. Its performance in key cross-coupling and etherification reactions is generally good, offering a favorable balance of reactivity, stability, and cost-effectiveness.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound provides a reliable platform for diversification. While iodo-analogs may offer higher reactivity, the cost and stability of the bromo-derivative often make it a more practical choice for large library synthesis. The reactivity of this compound is generally moderate, allowing for controlled reactions with a broad range of coupling partners.

  • In Williamson ether synthesis, the electronic properties of this compound facilitate the reaction, leading to good yields of the corresponding ethers.

Strategic Recommendations for Researchers:

  • For initial library synthesis where cost and stability are primary concerns, This compound is an excellent starting point.

  • When higher reactivity is required to couple challenging substrates or to enable milder reaction conditions, consider using 3-Iodo-5-methoxyphenol .

  • For accessing biaryl compounds where the phenol is the coupling partner, converting the hydroxyl group to a triflate (3-Triflyloxy-5-methoxyphenol ) is a highly effective strategy.

  • When exploring SAR around the phenol core, the positional isomers 2-Bromophenol and 4-Bromophenol offer valuable alternatives to probe the effects of substituent placement on biological activity.

By understanding the comparative performance of this compound and its alternatives, researchers can make more informed decisions in the design and execution of parallel synthesis campaigns, ultimately accelerating the drug discovery process.

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem. Accessed January 11, 2026.
  • BenchChem. A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. BenchChem. Accessed January 11, 2026.
  • Grethen, C., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026.
  • Sumrra, S. H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Barreiro, G., et al. (2021). Methoxy and bromo scans on N-(5-methoxypheny) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports, 11(1), 1-17.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 11, 2026.
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  • Asynt. A Quick Introduction to Parallel Synthesis. Asynt. Published September 7, 2022.
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  • Nechaev, A. A., et al. (2015). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 46(32).
  • ResearchGate. Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling...
  • BenchChem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. BenchChem. Accessed January 11, 2026.
  • Google Patents. Catalytic etherification of phenols to alkyl aryl ethers.
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  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
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  • ResearchGate. Electrochemical Oxidative Dearomatization of Electron-deficient Phenols Using Br+/Br− Catalysis.
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  • National Center for Biotechnology Information. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. PubMed Central. Accessed January 11, 2026.
  • National Center for Biotechnology Information. Highly parallel optimisation of chemical reactions through automation and machine intelligence. PubMed Central. Accessed January 11, 2026.
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  • PubMed. Development of copper-catalyzed deaminative esterification using high-throughput experimentation.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-methoxyphenol, moving beyond mere procedural steps to explain the critical reasoning that underpins these safety measures. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its properties and associated hazards is crucial. This compound is a halogenated phenolic compound. While specific toxicity data is not extensively documented in readily available literature, its structural class suggests potential hazards that must be respected.

Key Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₇H₇BrO₂[1]
CAS Number 855400-66-7[1]
Physical Form Solid[1]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[2][3]

The presence of a bromine atom categorizes this compound as a halogenated organic, which requires specific disposal considerations to prevent the formation of harmful byproducts during incineration and to mitigate environmental persistence.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). Given the irritant nature of this compound, the following PPE is mandatory to prevent exposure.[5]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended for handling halogenated aromatic compounds.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[6]

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[5]

  • Skin and Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.[5] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram and detailed steps outline the decision-making process and actions required for safe disposal.

DisposalWorkflow start Start: Handling This compound ppe_check Don Appropriate PPE start->ppe_check waste_type Determine Waste Type ppe_check->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Designated, Labeled, and Sealed Container for Halogenated Organic Waste solid_waste->collect_solid collect_liquid Collect in a Designated, Labeled, and Sealed Container for Halogenated Organic Waste liquid_waste->collect_liquid disposal_request Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_solid->disposal_request collect_liquid->disposal_request end End: Disposal Complete disposal_request->end

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix hazardous waste with non-hazardous waste.[4] this compound waste should be collected separately from other waste streams to ensure proper treatment.

  • Solid Waste:

    • Place unused or expired this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), into a designated, puncture-proof, and sealable container.[10][11]

    • This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and should include the full chemical name: "this compound".[4]

  • Liquid Waste:

    • Aqueous or solvent solutions containing this compound should be collected in a separate, shatter-proof container designated for "Hazardous Waste: Halogenated Organic Liquids".[10][12]

    • The container must be compatible with the solvent used and be properly labeled with the chemical name and approximate concentration.[4]

    • Do not discard any amount of this compound down the drain.[11][13]

Step 2: Storage of Chemical Waste

  • Secure Storage: All hazardous waste containers must be kept securely closed when not in use.[14]

  • Designated Area: Store the waste containers in a well-ventilated, designated satellite accumulation area away from incompatible materials.[15]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 3: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[16] These companies have the necessary permits and facilities to handle and dispose of chemical waste in an environmentally sound manner.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Minor Spill (Contained and Manageable by Lab Personnel):

  • Alert and Evacuate: Alert personnel in the immediate vicinity and restrict access to the spill area.[17]

  • Ventilate: If safe to do so, ensure the area is well-ventilated.[18]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting to clean the spill.[17]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[19] Avoid generating dust.[20]

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spill.[17][18] Do not use combustible materials like paper towels for large spills.[18]

    • Work from the outside of the spill inward to prevent spreading.[17]

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[20] Collect all cleaning materials as hazardous waste.[21]

Major Spill (Large volume, highly dispersed, or posing an immediate hazard):

  • Evacuate Immediately: Evacuate the laboratory, closing the doors behind you to contain any vapors.[17]

  • Activate Emergency Systems: If there is a fire or explosion risk, activate the nearest fire alarm.

  • Contact Emergency Services: From a safe location, contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services (e.g., 911).[22]

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and the location of the incident to the emergency responders.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[23] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[23] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[23]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted responsibly and in compliance with all safety and environmental regulations.

References

  • chemical label this compound. [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. [Link]

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Operational Guide to Personal Protective Equipment for Handling 3-Bromo-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for the handling of 3-Bromo-5-methoxyphenol (CAS No: 855400-66-7). As a substituted phenol, this compound requires stringent adherence to safety procedures to mitigate risks to laboratory personnel. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every researcher, scientist, and drug development professional can operate with the highest degree of safety and experimental integrity.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific hazards of this compound is the critical first step in constructing a valid safety protocol. The Globally Harmonized System (GHS) provides a clear classification of its risks, which are compounded by the inherent dangers of the phenol chemical class.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2] GHS07 (Exclamation Mark)[3] Warning[1][3][4]
Skin Irritation (Category 2) H315: Causes skin irritation[1][2][4] GHS07 (Exclamation Mark)[3] Warning[1][3][4]
Eye Irritation (Category 2A) H319: Causes serious eye irritation[1][2][4] GHS07 (Exclamation Mark)[3] Warning[1][3][4]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][4] | GHS07 (Exclamation Mark) | Warning[1][4] |

Expert Analysis of Hazards:

  • Systemic Risk of Phenols: Beyond the stated GHS classifications, it is crucial to recognize that phenolic compounds can be rapidly absorbed through the skin and may cause systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[5][6][7] The bromo- substitution can further modify this toxicological profile. Therefore, preventing skin contact is of paramount importance not just to prevent local irritation, but to avoid systemic poisoning.

  • Respiratory Hazard: As a solid, this compound poses an inhalation risk from airborne dust generated during weighing and transfer operations.[4][8] This necessitates strict engineering controls.

  • Ocular Hazard: The "serious eye irritation" classification means that contact can lead to significant and potentially lasting damage.[1][5] Standard safety glasses are insufficient protection.

The Hierarchy of Controls: Engineering and Administrative Controls First

Personal Protective Equipment (PPE) is the final line of defense. It is designed to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

  • Primary Engineering Control: Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be performed within a certified chemical fume hood.[6][7][9] This is a non-negotiable control to contain dust and potential vapors, protecting your respiratory system.

  • Emergency Preparedness: The immediate work area must have unobstructed access to a functional safety shower and eyewash station.[5][10][11] Verify their operational status before beginning any work.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the hazards identified. The following table summarizes the mandatory PPE for any operation involving this compound.

Table 2: Summary of Required PPE

Body Part Required PPE Specification and Rationale
Eyes/Face Chemical Splash Goggles & Face Shield Goggles must provide a complete seal around the eyes (conforming to EN 166 or ANSI Z87.1 standards). A face shield must be worn over the goggles during any task with a splash potential, such as preparing solutions or performing reactions.[6][7][12]
Hands Double-Gloving: Nitrile base with Neoprene/Butyl Rubber outer glove For incidental contact (e.g., handling a sealed container), double-layered nitrile gloves may suffice.[6] For any direct handling, solution preparation, or cleanup, a more robust outer glove of neoprene or butyl rubber is required over a nitrile inner glove.[6][13][14] Phenols can degrade nitrile gloves; this dual-barrier system provides superior protection.[13]
Body Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron A flame-resistant or 100% cotton lab coat must be worn and fully fastened.[14] For procedures involving larger quantities (>10g) or significant splash risks, a chemical-resistant apron (neoprene or butyl rubber) must be worn over the lab coat.[6][13]

| Respiratory | NIOSH-Approved Respirator (if applicable) | All routine handling must occur in a fume hood, which serves as the primary respiratory control. If a situation arises where dust cannot be contained within a fume hood (e.g., large spill), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8][10][14] |

Procedural Guidance: Integrating Safety into Your Workflow

Safe chemical handling is a process, not just a set of equipment. The following protocols ensure safety at every stage.

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_ppe PPE Level start Start: Handling This compound task_assessment Assess Task: - Quantity - Operation (Weighing, Solution Prep, etc.) - Splash Potential start->task_assessment engineering_check Is work conducted entirely within a certified chemical fume hood? task_assessment->engineering_check level_1 Standard PPE - Double Nitrile Gloves - Safety Goggles - Lab Coat end_safe Proceed with Caution level_1->end_safe level_2 Enhanced PPE - Nitrile + Neoprene/Butyl Gloves - Goggles + Face Shield - Lab Coat + Apron level_2->end_safe engineering_check->level_1 Yes & Incidental Contact Only engineering_check->level_2 Yes & Direct Handling / Splash Risk no_work STOP WORK Consult EHS engineering_check->no_work No

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.

Donning (Putting On):

  • Body Protection: Don the lab coat and apron (if required). Fasten all buttons.

  • Gloves (Inner): Put on the first pair of nitrile gloves.

  • Gloves (Outer): Put on the second pair of chemical-resistant (neoprene/butyl) gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off):

  • Decontaminate (if possible): Before removal, wipe down the outer gloves.

  • Outer Gloves: Remove the outer gloves without touching your skin with the contaminated surface. Peel them off, turning them inside out.

  • Face/Eye Protection: Remove the face shield and goggles from the back of your head.

  • Body Protection: Unbutton and remove the lab coat and apron, folding the contaminated side inward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hygiene: Wash hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling lifecycle, preventing downstream exposure.

  • Chemical Waste: All solid this compound and solutions containing it must be disposed of as hazardous chemical waste.[13] Follow your institution's specific guidelines for halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical are considered hazardous waste. This includes:

    • Gloves

    • Weigh paper or boats

    • Pipette tips

    • Spill cleanup materials[11] Collect these items in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Work Area Decontamination: After completing work, thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

References

  • This compound | C7H7BrO2 | CID 21536038. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Phenol Fact Sheet. (n.d.). UC Berkeley Environmental Health & Safety. Retrieved January 11, 2026, from [Link]

  • Standard Operating Procedure - Phenol. (2022, June). Yale Environmental Health & Safety. Retrieved January 11, 2026, from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved January 11, 2026, from [Link]

  • Chemical Label for this compound. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Phenol - OHS Information Sheet. (2023, June). Monash University. Retrieved January 11, 2026, from [Link]

  • Material Safety Data Sheet - 3-Bromophenol, 99% (GC). (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.